molecular formula C4BrF9 B1268199 1-Bromononafluorobutane CAS No. 375-48-4

1-Bromononafluorobutane

Cat. No.: B1268199
CAS No.: 375-48-4
M. Wt: 298.93 g/mol
InChI Key: CVEIKEYTQKDDQK-UHFFFAOYSA-N
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Description

1-Bromononafluorobutane ( 375-48-4) is a high-purity fluorinated organic compound characterized by its molecular formula of C4BrF9 and a molecular weight of 298.934 g/mol . This chemical is a clear, colorless liquid with a high density of approximately 1.904 g/cm³ and a boiling point in the range of 43-44°C . As a nonafluorinated alkyl bromide, it serves as a versatile and critical building block in advanced chemical synthesis, particularly in the development of fluorine-containing fine chemicals and pharmaceuticals . Its primary research value lies in the reactivity of the carbon-bromine bond, which can participate in various coupling and functionalization reactions to introduce a highly fluorinated segment into target molecules. The perfluorinated carbon chain imparts unique properties such as enhanced lipid solubility, chemical stability, and thermal resistance, making it valuable for creating materials with specific surface-active characteristics . Researchers utilize this compound in the synthesis of complex molecules for applications including specialty polymers, surfactants, and as a precursor in the development of other fluorinated intermediates . When handling, appropriate safety measures must be observed. The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is essential to use personal protective equipment, handle it in a well-ventilated area, and store it in a tightly closed container in a cool, well-ventilated place . Furthermore, it is important to note that per- and polyfluoroalkyl substances (PFAS), as a broad class, are the subject of increasing environmental and regulatory scrutiny due to their persistence . Researchers are encouraged to adhere to all applicable laws and regulations for the handling and disposal of such substances .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEIKEYTQKDDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC4F9, C4BrF9
Record name Butane, 1-bromo-1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30338641
Record name 1-Bromoperfluorobutane
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Molecular Weight

298.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-48-4
Record name 1-Bromoperfluorobutane
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Record name Perfluorobutyl bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of Fluorine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromononafluorobutane: Properties, Reactivity, and Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorination—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable tools for molecular design. Among these, this compound (C₄BrF₉) emerges as a critical reagent for introducing the perfluorobutyl (nonafluorobutyl) moiety. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Profile

The defining feature of this compound is its dense perfluoroalkyl chain, which dictates its physical properties and provides a unique spectroscopic fingerprint.

Core Physical Properties

The high atomic mass of fluorine combined with its strong electronegativity results in a dense, volatile liquid with low surface tension and limited miscibility in common organic solvents. These properties are summarized below.

PropertyValueSource(s)
CAS Number 375-48-4[1][2][3]
Molecular Formula C₄BrF₉[1][3]
Molecular Weight 298.93 g/mol [1][3]
Appearance Colorless liquidN/A
Density 1.904 g/cm³[1][4]
Boiling Point 43-44 °C[1][4]
Solubility Insoluble in water; soluble in ethers and some fluorinated solvents.[5]

The causality behind these values is rooted in the nature of the C-F bond. Despite the high polarity of individual C-F bonds, the symmetrical arrangement of fluorine atoms around the carbon backbone leads to a molecule with a low overall dipole moment, resulting in weak intermolecular forces and a correspondingly low boiling point for its high molecular weight.

Spectroscopic Characterization

Accurate characterization is paramount for verifying purity and confirming reaction outcomes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectral data is not available in the provided search results, the expected ¹⁹F NMR spectrum would be characteristic. It would feature distinct multiplets for the three different chemical environments of the fluorine atoms (-CF₂Br, -CF₂-, and -CF₃), with chemical shifts and coupling constants typical for perfluoroalkyl chains.

  • Mass Spectrometry (MS) : A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (m/z), referred to as the M and M+2 peaks.[6][7] The C-Br bond is often the weakest, leading to a prominent fragment corresponding to the loss of a bromine radical.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by very strong, characteristic C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region. The presence of these intense bands is a clear indicator of a highly fluorinated compound. The fingerprint region will also contain unique absorptions corresponding to C-C skeletal vibrations and C-Br stretching.[8][9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a handle for introducing the C₄F₉ group into a target molecule. This moiety is highly sought after for its ability to enhance thermal stability, chemical resistance, and lipophilicity.[4]

Grignard Reagent Formation and Application

One of the most powerful applications of perfluoroalkyl halides is the formation of their corresponding Grignard reagents. These reagents are potent sources of nucleophilic perfluoroalkyl groups, enabling the formation of C-C bonds with a variety of electrophiles.

This protocol describes a self-validating system for generating the Grignard reagent and trapping it with an electrophile, such as acetone. The success of the reaction is contingent on rigorously anhydrous conditions, as Grignard reagents are strong bases and react readily with protic sources like water.[10][11][12]

  • Preparation (Anhydrous Conditions) :

    • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar, the reflux condenser (with a gas bubbler), and the dropping funnel.

  • Magnesium Activation :

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Briefly flame-dry the magnesium under vacuum and backfill with inert gas. This helps remove any passivating oxide layer.

    • Add a single, small crystal of iodine. The disappearance of the purple iodine color upon gentle warming is an indicator of magnesium activation.[13]

  • Grignard Reagent Formation :

    • Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

    • Add a small aliquot (approx. 10%) of the bromide solution to the magnesium suspension. An exothermic reaction and bubbling should commence, indicating the formation of the Grignard reagent. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile :

    • After the addition is complete and the initial exotherm has subsided, cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous ether/THF dropwise. A vigorous reaction is expected.

  • Workup :

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Grignard_Workflow cluster_prep 1. Preparation cluster_formation 2. Grignard Formation cluster_reaction 3. Reaction & Workup reagents C₄F₉Br Mg Turnings Anhydrous Ether setup Dry Glassware Inert Atmosphere (N₂/Ar) activation Mg Activation (I₂ crystal) setup->activation addition Dropwise addition of C₄F₉Br activation->addition grignard C₄F₉MgBr (in situ) addition->grignard electrophile Electrophile Addition (e.g., Acetone @ 0°C) grignard->electrophile intermediate Alkoxide Intermediate electrophile->intermediate workup Aqueous Quench (NH₄Cl) intermediate->workup product Tertiary Alcohol Product workup->product

Caption: Workflow for the synthesis and reaction of nonafluorobutylmagnesium bromide.

Other Synthetic Transformations

Beyond Grignard reactions, this compound is a substrate for various other transformations common in organic synthesis.[14][15] As a primary haloalkane, it is susceptible to SN2-type reactions with strong nucleophiles.[5] It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to attach the C₄F₉ group to aromatic or vinylic systems, a key strategy in the synthesis of complex pharmaceutical ingredients and functional materials.

Safety and Handling

Proper handling of this compound is essential. It is classified as an irritant, and appropriate personal protective equipment (PPE) should be used at all times.

GHS Hazard Information

The Globally Harmonized System (GHS) classification highlights the primary hazards associated with this compound.

Hazard ClassGHS StatementPictogramSource(s)
Skin Corrosion/IrritationH315 : Causes skin irritation

[3]
Eye Damage/IrritationH319 : Causes serious eye irritation

[3]
Specific Target Organ ToxicityH335 : May cause respiratory irritation

[3]
Recommended Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[17]

    • Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.[17]

    • Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[17]

Conclusion

This compound is a specialized, high-value reagent that serves as a versatile precursor for the introduction of the nonafluorobutyl group. Its unique physicochemical properties, driven by its perfluorinated structure, make it a critical component in the development of advanced materials and complex bioactive molecules. A thorough understanding of its reactivity, particularly in the formation of Grignard reagents, combined with strict adherence to safety protocols, allows researchers to fully leverage its synthetic potential to engineer molecules with enhanced function and stability.

References

  • This compound | C4BrF9. BuyersGuideChem. [Link]

  • Perfluorobutyl bromide | BrC4F9 | CID 550393. PubChem - NIH. [Link]

  • The Role of this compound in Advanced Material Synthesis. Fluorochem. [Link]

  • infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

  • Grignard Reaction. Jasperse, Chem 355. [Link]

  • Analyze the IR spectrum of 1-bromobutane and identify key functional group peaks. PrepMate. [Link]

  • mass spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

  • Butyl bromide | C4H9Br | CID 8002. PubChem - NIH. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reaction. Professor Dave Explains - YouTube. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]

  • an introduction to grignard reagents. Chemguide. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP - YouTube. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. SciSpace. [Link]

Sources

An In-Depth Technical Guide to 1-Bromononafluorobutane: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nonafluorobutyl Group in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug development and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The perfluoroalkyl group, and specifically the nonafluorobutyl (C4F9) moiety, imparts a unique and often highly desirable set of properties to a parent molecule. These include enhanced thermal stability, profound alterations in lipophilicity and metabolic stability, and unique electronic characteristics. 1-Bromononafluorobutane (C4F9Br) emerges as a principal reagent for introducing this valuable functional group. This technical guide offers an in-depth exploration of the core physicochemical properties, reactivity profile, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is fundamental to its effective and safe utilization in experimental design. The extensive fluorination of the butyl chain in this compound dramatically influences its properties when compared to its hydrocarbon analog, 1-bromobutane.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane[1]
Synonyms Perfluorobutyl bromide, Nonafluorobutyl bromide[1]
CAS Number 375-48-4[2]
Molecular Formula C4BrF9[1]
Molecular Weight 298.93 g/mol [1]
Appearance Not explicitly found, but typically a colorless liquid
Density 1.904 g/cm³[3]
Boiling Point 43-44 °C[3]
Melting Point Data not available in searched sources
Vapor Pressure Data not available in searched sources
Refractive Index Data not available in searched sources
Solubility Data not available in searched sources

The high density and low boiling point are direct consequences of the nine fluorine atoms. The high mass of fluorine contributes to the significant density, while the weak intermolecular van der Waals forces, a hallmark of perfluorinated compounds, result in a relatively low boiling point despite the high molecular weight.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the carbon-bromine bond, which is the primary site of reactivity. The molecule's utility stems from its ability to act as a source of the nonafluorobutyl group, either as a radical (C4F9•) or, more notionally, as a synthetic equivalent for a nucleophilic or electrophilic C4F9 species through organometallic intermediates.

Causality of Reactivity: The Influence of Perfluorination

The nine electron-withdrawing fluorine atoms exert a powerful inductive effect across the carbon backbone. This effect has several critical consequences for the reactivity of the C-Br bond:

  • Weakened C-Br Bond: The strong electron withdrawal by the fluorines polarizes the C-Br bond and can facilitate its homolytic cleavage to form the perfluorobutyl radical under thermal or photochemical conditions. This is a key step in many of its applications.

  • Resistance to Nucleophilic Substitution (SN2): Unlike typical alkyl halides, perfluoroalkyl halides are generally poor substrates for classical SN2 reactions. The electron density around the carbon chain is significantly reduced, and the fluorine atoms provide steric shielding, making backside attack by a nucleophile difficult.

  • Formation of Organometallic Reagents: The formation of Grignard-type reagents from perfluoroalkyl halides is challenging and often not as straightforward as with their non-fluorinated counterparts due to the high electronegativity of the perfluorinated chain. However, other transmetallation and coupling protocols have been developed to overcome this.

Applications in Research and Drug Development

The primary application of this compound is as a perfluoroalkylation agent . The introduction of the C4F9 group can dramatically and beneficially alter a molecule's properties.

In Materials Science

This compound is a critical building block for creating advanced polymers and coatings.[3] Introducing the C4F9 segment can significantly increase:

  • Thermal and Chemical Stability: The strength of C-F bonds makes the resulting materials highly resistant to heat and chemical attack.

  • Hydrophobicity and Oleophobicity: Perfluorinated chains are known for their ability to repel both water and oils, a property essential for creating specialized surfaces and coatings.[3]

  • Reduced Surface Tension: This property is valuable in the formulation of surfactants and lubricants.[3]

In Drug Development and Medicinal Chemistry

While direct examples of this compound in the synthesis of marketed drugs are not readily found in the public domain, its role as a tool compound is significant. The introduction of a perfluoroalkyl group like C4F9 can be a key strategy in lead optimization to:

  • Block Metabolic Oxidation: The C-F bond is exceptionally stable to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond, or an entire alkyl group with a perfluoroalkyl group, can significantly increase a drug's half-life.

  • Modulate Lipophilicity: Fluorination increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution profile.

  • Enhance Binding Affinity: The unique electronic nature of the perfluoroalkyl group can lead to favorable interactions (e.g., dipole-dipole, multipolar) with protein targets, thereby increasing binding affinity and potency.

The diagram below illustrates the logical workflow for employing a perfluoroalkylation reagent like this compound in a typical drug discovery campaign.

G cluster_0 Lead Optimization Cycle Lead Lead Compound (with metabolic liability) Design Bioisosteric Replacement Strategy: Introduce C4F9 Group Lead->Design Identify Problem Synthesis Chemical Synthesis using This compound Design->Synthesis Propose Solution Testing In Vitro / In Vivo Testing (Metabolic Stability, Potency) Synthesis->Testing Generate Analog SAR Structure-Activity Relationship (SAR) Analysis Testing->SAR Gather Data SAR->Design Iterate Design Optimized Optimized Candidate SAR->Optimized Success Criteria Met

Caption: Workflow for using this compound in drug lead optimization.

Experimental Protocol: Copper-Mediated Perfluoroalkylation of a Heteroaryl Bromide

This protocol provides a representative example of how this compound can be used to introduce the C4F9 group onto a heteroaromatic core, a common scaffold in medicinal chemistry. The method is adapted from established copper-mediated cross-coupling procedures.

Objective: To synthesize 2-(nonafluorobutyl)pyridine from 2-bromopyridine.

Reaction Scheme: (Image of 2-bromopyridine reacting with C4F9Br in the presence of a copper catalyst and ligand to form 2-(nonafluorobutyl)pyridine)

Materials:

  • 2-Bromopyridine

  • This compound (C4F9Br)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a steady stream of inert gas, add copper(I) iodide (0.12 mmol) and 1,10-phenanthroline (0.12 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF (1 mL) to the flask. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed.

  • Substrate Addition: Add 2-bromopyridine (0.10 mmol) to the reaction mixture via syringe.

  • Perfluoroalkylating Agent Addition: Add this compound (0.12 mmol) to the flask. Causality Note: A slight excess of the perfluoroalkylating agent is used to ensure complete consumption of the limiting heteroaryl bromide.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours. Expertise Note: The choice of temperature is critical. It must be high enough to facilitate the reaction but low enough to prevent decomposition of the starting materials or the copper complex.

  • Work-up: After cooling to room temperature, quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(nonafluorobutyl)pyridine.

The workflow for this experimental procedure is visualized below.

G cluster_workflow Experimental Workflow A 1. Setup under Inert Atmosphere: Add CuI and Ligand to Flask B 2. Add Anhydrous DMF Stir to Dissolve A->B C 3. Add 2-Bromopyridine (Substrate) B->C D 4. Add this compound (Reagent) C->D E 5. Heat Reaction (80-100 °C, 8-12h) D->E F 6. Quench and Aqueous Work-up E->F G 7. Extraction with Organic Solvent F->G H 8. Purification by Chromatography G->H I Final Product: 2-(Nonafluorobutyl)pyridine H->I

Caption: Step-by-step workflow for the synthesis of 2-(nonafluorobutyl)pyridine.

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

This compound is a specialized but highly valuable reagent for the introduction of the C4F9 group. Its physical properties, dictated by its perfluorinated nature, require specific handling considerations. The powerful inductive effect of the fluorine atoms governs its reactivity, making it a potent source for the nonafluorobutyl radical in various cross-coupling and addition reactions. For researchers in drug discovery and materials science, a thorough understanding of this reagent's characteristics is essential for leveraging its capacity to create novel molecules with enhanced stability, lipophilicity, and unique surface properties. As synthetic methodologies continue to advance, the utility and application of this compound are poised to expand, further cementing the role of strategic fluorination in modern chemistry.

References

  • ACS Publications. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF | Organic Letters. [Link]

  • PubChem. Perfluorobutyl bromide | BrC4F9 | CID 550393. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ResearchGate. The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. [Link]

  • PMC. Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. [Link]

  • ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • YouTube. Preparation of 1-bromobutane. [Link]

  • RefractiveIndex.INFO. Refractive index database. [Link]

  • ResearchGate. Refractive index of 1-bromobutane. [Link]

  • Baetro. 1-bromobutane: Understanding the Melting Point and Its Significance. [Link]

  • Scribd. Organic Synthesis of 1-Bromobutane | PDF | Chemical Reactions | Distillation. [Link]

  • YouTube. Brominating alcohol for Wurtz synthesis (1-bromobutane). [Link]

  • PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]

  • PMC. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

  • ResearchGate. Refractive index of 1-bromonaphthalene. [Link]

  • YouTube. Haloalkanes 3. 1-Bromobutane preparation and purification. [Link]

  • YouTube. Original method of Bromine preparation. [Link]

  • ResearchGate. Refractive index of binary liquid mixture of 1-bromobutane and cyclohexane. [Link]

  • National Institute of Standards and Technology. 1-Bromobutane with Water - IUPAC-NIST Solubilities Database. [Link]

  • YouTube. What Is The Melting Point Of Bromine? - Chemistry For Everyone. [Link]

Sources

Introduction: The Molecular Blueprint of a Key Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromononafluorobutane

This compound (C₄F₉Br), also known as perfluorobutyl bromide, is a dense, non-flammable liquid that serves as a pivotal intermediate in organic and materials science. Its utility stems from the unique properties imparted by the perfluoroalkyl chain, including high thermal stability, chemical inertness, and distinct electronic characteristics. These features make it a valuable precursor for synthesizing a range of materials, from surfactants and polymers to advanced pharmaceuticals.

Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and predicting its behavior in chemical reactions. This guide provides a multi-faceted spectroscopic analysis of this compound, detailing the principles, experimental protocols, and expected data from mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy. The narrative is framed from the perspective of a senior application scientist, focusing on the causality behind experimental choices and the interpretation of spectral data to construct a cohesive molecular profile.

Mass Spectrometry (MS): Confirming Identity and Isotopic Signature

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS provides an unmistakable signature due to the characteristic isotopic distribution of bromine.

Expertise & Causality: The choice of Electron Ionization (EI) as the initial method is deliberate. EI is a high-energy technique that induces fragmentation, providing a "fingerprint" of the molecule's structure in addition to the molecular ion. The most critical diagnostic feature for a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units for the molecular ion and any bromine-containing fragments.[1][2] This pattern arises from the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[2][3] Observing this ~1:1 M+ and M+2 isotopic cluster is a self-validating check for the presence of a single bromine atom.[1][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dilute this compound (typically 1 µL) in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane). The high volatility of the analyte and solvent is crucial for efficient vaporization in the ion source.

  • Instrument Setup:

    • Inlet System: Use a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a low-polarity column (e.g., DB-5) is suitable. Set the injection port temperature to ~150-200°C to ensure rapid volatilization without thermal degradation.

    • Ion Source: Set the electron energy to 70 eV. This standard energy level maximizes ionization efficiency and generates reproducible fragmentation patterns, allowing for library matching.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their m/z ratio.

    • Detector: An electron multiplier detector records the ion signal.

  • Data Acquisition: Acquire data over a mass range of m/z 40-550 to ensure capture of the molecular ion and all significant fragments.

Data Presentation: Predicted Mass Spectrum

The mass spectrum of this compound is expected to show characteristic peaks corresponding to the molecular ion and key fragments. The perfluorinated nature of the molecule leads to fragmentation patterns distinct from their hydrocarbon analogs, often with the CF₃⁺ ion being a prominent peak.[5]

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Formula Causality of Fragmentation
347.9 / 349.9Molecular Ion[C₄F₉Br]⁺The intact molecule minus one electron. The ~1:1 ratio confirms one Br atom.
279 / 281Loss of CF₃[C₃F₆Br]⁺Cleavage of the C-C bond, a common pathway for fluorocarbons.
229Loss of Br[C₄F₉]⁺Cleavage of the weakest bond (C-Br), resulting in the stable perfluorobutyl cation.
179 / 181Loss of C₂F₅[C₂F₄Br]⁺C-C bond cleavage further down the chain.
131Perfluoroethyl cation[C₂F₅]⁺A stable fluorinated fragment.
69Trifluoromethyl cation[CF₃]⁺Often the base peak in the spectra of perfluorocarbons due to its high stability.[5]
Workflow Visualization: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute C₄F₉Br in Volatile Solvent Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole/TOF) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Identify M+ / M+2 Peaks & Fragmentation Pattern Spectrum->Interpret Confirm Confirm Structure Interpret->Confirm NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Analysis Prep Dissolve C₄F₉Br in Deuterated Solvent (e.g., CDCl₃) Spectrometer Place Sample in High-Field NMR Prep->Spectrometer Tune19F Tune Probe to ¹⁹F & Acquire Spectrum Spectrometer->Tune19F Tune13C Tune Probe to ¹³C & Acquire Spectrum Spectrometer->Tune13C Analyze19F Analyze ¹⁹F Spectrum: Chemical Shifts, Multiplicity, Integration Tune19F->Analyze19F Analyze13C Analyze ¹³C Spectrum: Chemical Shifts, C-F Coupling Tune13C->Analyze13C Correlate Correlate Data for Structure Confirmation Analyze19F->Correlate Analyze13C->Correlate

Caption: General workflow for ¹⁹F and ¹³C NMR analysis of this compound.

Vibrational Spectroscopy: Fingerprinting Functional Groups

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" based on the bonds present in the molecule. [6]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is particularly sensitive to polar bonds. The C-F bonds in this compound are highly polarized, resulting in very strong absorption bands in the IR spectrum. These C-F stretching vibrations typically occur in the 1300-1100 cm⁻¹ region. [7]The C-Br stretch is expected at a much lower wavenumber, typically in the 750-550 cm⁻¹ range, and is usually of medium to strong intensity. [8]The absence of C-H stretching bands (~3000-2850 cm⁻¹) is a key indicator of the perfluorinated nature of the compound. [9]

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy detects vibrations that involve a change in the polarizability of a bond. [10]While C-F bonds are Raman active, the more symmetric C-C backbone vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. The C-Br stretch is also readily observable. Raman is an excellent complementary technique, especially useful because it is insensitive to aqueous media and requires minimal sample preparation. [6]

Experimental Protocol: IR and Raman Spectroscopy
  • IR Sample Preparation (Liquid Film):

    • Place one drop of neat this compound between two salt plates (e.g., NaCl or KBr).

    • Mount the plates in the spectrometer's sample holder. This method is fast and avoids solvent interference.

  • Raman Sample Preparation:

    • Place a small amount of the liquid sample into a glass vial or NMR tube.

    • Position the vial in the spectrometer's sample compartment for analysis.

  • Data Acquisition:

    • IR: Use a Fourier Transform Infrared (FTIR) spectrometer. Scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Raman: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence). [11]Acquire the spectrum over a similar Raman shift range (e.g., 3500-200 cm⁻¹).

Data Presentation: Key Vibrational Bands
Wavenumber (cm⁻¹) Vibrational Mode Technique Expected Intensity
1300 - 1100C-F StretchIRVery Strong
1300 - 1100C-F StretchRamanMedium
800 - 700C-C StretchRamanStrong
750 - 550C-Br StretchIR / RamanMedium to Strong
Workflow Visualization: Vibrational Spectroscopy

VibSpec_Workflow cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy Sample Neat Liquid Sample of C₄F₉Br IR_Prep Prepare Liquid Film on Salt Plates Sample->IR_Prep Raman_Prep Place Sample in Glass Vial Sample->Raman_Prep IR_Acquire Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquire IR_Analyze Identify Strong C-F and C-Br Stretches IR_Acquire->IR_Analyze Correlate Correlate IR & Raman Data for Fingerprint Confirmation IR_Analyze->Correlate Raman_Acquire Acquire Spectrum with Laser Excitation Raman_Prep->Raman_Acquire Raman_Analyze Identify C-C, C-F, and C-Br Stretches Raman_Acquire->Raman_Analyze Raman_Analyze->Correlate

Caption: Combined workflow for IR and Raman spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a synergistic process. Mass spectrometry provides unequivocal confirmation of its molecular weight and the presence of bromine through its distinct isotopic signature. ¹⁹F and ¹³C NMR spectroscopy meticulously map the carbon-fluorine framework, confirming the connectivity and electronic environment of each atom in the molecule. Finally, IR and Raman spectroscopy provide a vibrational fingerprint, highlighting the powerful C-F absorptions and confirming the presence of the C-Br bond. Together, these techniques provide a robust, self-validating dataset that constitutes a complete and unambiguous structural elucidation of this important fluorinated compound, ensuring its quality and suitability for advanced applications.

References

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  • Shaffer, R. E., & Nizkorodov, S. A. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. Physical Chemistry Chemical Physics, 10(4), 513-521.
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An In-Depth Technical Guide to the NMR Spectra Analysis of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-bromononafluorobutane (C₄F₉Br). While experimentally obtained spectra for this specific molecule are not publicly available, this guide offers a detailed, predictive analysis based on established NMR principles and extensive data from analogous perfluorinated compounds. We will delve into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the expected chemical shifts, spin-spin coupling constants, and multiplicity patterns. This guide serves as a valuable resource for researchers working with highly fluorinated molecules, offering insights into spectral interpretation, experimental design, and the application of NMR spectroscopy in the structural characterization of fluorochemicals relevant to drug discovery and materials science.

Introduction: The Significance of this compound and the Power of NMR

This compound is a perfluorinated organic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Consequently, the precise structural characterization of such fluorinated compounds is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2] For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[2][3] Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR.[4] This guide will provide a detailed, theoretical exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a roadmap for the analysis of this and similar perfluorinated systems.

Molecular Structure and Predicted NMR Environments

The structure of this compound is crucial for understanding its NMR spectra. The molecule consists of a four-carbon chain where all hydrogen atoms have been substituted by fluorine, with a bromine atom at one terminus.

G C1 C₁ C2 C₂ C1->C2 F1a F C1->F1a F1b F C1->F1b Br Br C1->Br C3 C₃ C2->C3 F2a F C2->F2a F2b F C2->F2b C4 C₄ C3->C4 F3a F C3->F3a F3b F C3->F3b F4a F C4->F4a F4b F C4->F4b F4c F C4->F4c

Caption: Molecular Structure of this compound.

Due to the linear, perfluorinated nature of the carbon chain, we can predict the number of distinct NMR environments for each nucleus:

  • ¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum.

  • ¹³C NMR: There are four chemically non-equivalent carbon atoms (C₁, C₂, C₃, and C₄), which will result in four distinct signals.

  • ¹⁹F NMR: Similarly, there are four distinct fluorine environments corresponding to the CF₂, CF₂, CF₂, and CF₃ groups.

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is the most informative for this compound. The chemical shifts are highly sensitive to the local electronic environment, and the through-bond J-coupling between fluorine nuclei provides valuable connectivity information.

3.1. Chemical Shifts (δ)

The chemical shifts in ¹⁹F NMR are typically referenced to an internal or external standard, such as CFCl₃ (δ = 0 ppm). For perfluoroalkyl chains, the chemical shifts are influenced by the electronegativity of adjacent substituents. The bromine atom at C₁ will have the most significant deshielding effect, causing the attached fluorine atoms to resonate at the lowest field (least negative δ value). The chemical shift values generally become more negative as the distance from the bromine atom increases.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine GroupPredicted Chemical Shift (δ, ppm)Rationale
-CF₂Br (at C₁)-60 to -70Strong deshielding effect of the adjacent bromine atom.
-CF₂- (at C₂)-120 to -130Shielded relative to the C₁ fluorines, but still influenced by the inductive effect of the bromine.
-CF₂- (at C₃)-125 to -135Further shielded from the bromine atom.
-CF₃ (at C₄)-80 to -90Terminal trifluoromethyl groups typically resonate in this region.

Note: These are estimated ranges based on typical values for perfluoroalkyl bromides. Actual values may vary depending on the solvent and other experimental conditions.

3.2. Spin-Spin Coupling (J-Coupling)

The splitting patterns in the ¹⁹F NMR spectrum arise from spin-spin coupling between neighboring fluorine nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), decreases with the number of bonds separating the coupled nuclei.

G F1 F₁ F2 F₂ F1->F2 ³J(F₁-F₂) F3 F₃ F1->F3 ⁴J(F₁-F₃) F4 F₄ F1->F4 ⁵J(F₁-F₄) F2->F3 ³J(F₂-F₃) F2->F4 ⁴J(F₂-F₄) F3->F4 ³J(F₃-F₄)

Caption: Predicted ¹⁹F-¹⁹F Spin-Spin Coupling in this compound.

Table 2: Predicted ¹⁹F-¹⁹F Coupling Constants and Multiplicities

Fluorine GroupCoupled ToCoupling TypeExpected J-value (Hz)Predicted Multiplicity
-CF₂Br (F₁)-CF₂- (F₂)³J2 - 8Triplet
-CF₂- (F₂)-CF₂Br (F₁)³J2 - 8Triplet of triplets
-CF₂- (F₃)³J2 - 8
-CF₂- (F₃)-CF₂- (F₂)³J2 - 8Triplet of quartets
-CF₃ (F₄)³J8 - 12
-CF₃ (F₄)-CF₂- (F₃)³J8 - 12Quartet

Rationale for Multiplicities:

  • -CF₂Br (F₁): The two equivalent fluorine atoms at C₁ are coupled to the two equivalent fluorine atoms at C₂. According to the n+1 rule, this will result in a triplet (2+1=3).

  • -CF₂- (F₂): The fluorines at C₂ are coupled to the two fluorines at C₁ and the two fluorines at C₃. This will result in a triplet of triplets.

  • -CF₂- (F₃): The fluorines at C₃ are coupled to the two fluorines at C₂ and the three fluorines of the terminal CF₃ group. This will result in a triplet of quartets.

  • -CF₃ (F₄): The three equivalent fluorines of the terminal methyl group are coupled to the two fluorines at C₃, resulting in a triplet. However, due to the free rotation of the C-C bond, the coupling to the two adjacent fluorines will result in a quartet (3+1=4).

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed. However, strong coupling between carbon and fluorine is a prominent feature.

4.1. Chemical Shifts (δ)

The chemical shifts of the carbon atoms are heavily influenced by the number of attached fluorine atoms. The carbon atom bonded to three fluorine atoms (C₄) will be significantly deshielded and appear at a lower field compared to the CF₂ groups. The carbon attached to the bromine atom (C₁) will also be deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C₁ (-CF₂Br)110 - 120Attached to two fluorine atoms and one bromine atom.
C₂ (-CF₂-)105 - 115Attached to two fluorine atoms.
C₃ (-CF₂-)105 - 115Similar environment to C₂.
C₄ (-CF₃)115 - 125Attached to three fluorine atoms, typically the most deshielded carbon.

4.2. C-F Coupling

The signals in the ¹³C NMR spectrum will be split into complex multiplets due to coupling with the fluorine atoms. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the nuclei.

  • ¹J(C-F): One-bond coupling is the largest, typically in the range of 250-350 Hz.[5]

  • ²J(C-F): Two-bond coupling is smaller, generally between 20-50 Hz.[5]

  • ³J(C-F): Three-bond coupling is even smaller, around 5-10 Hz.[5]

This will result in complex splitting patterns for each carbon signal, which can be analyzed to confirm the structure.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Common choices for fluorinated compounds include acetone-d₆, chloroform-d, or acetonitrile-d₃. The solvent should be free of any fluorine-containing impurities.

  • Concentration: For ¹⁹F NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard (Optional): For accurate chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, a common standard is trifluoroacetic acid (TFA) or hexafluorobenzene. For ¹³C and ¹H NMR, tetramethylsilane (TMS) is the standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound in 0.6-0.7 mL of deuterated solvent filter Filter solution into a clean NMR tube dissolve->filter standard Add internal standard (optional) filter->standard instrument Insert sample into NMR spectrometer lock Lock on deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹⁹F, ¹³C, and ¹H spectra with appropriate parameters shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra baseline->reference integrate Integrate Peaks reference->integrate

Caption: Experimental Workflow for NMR Analysis.

5.2. Data Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F, ¹³C, and ¹H nuclei.

  • ¹⁹F NMR Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Number of Scans (ns): 16-64 (adjust for desired signal-to-noise)

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans (ns): 1024 or higher, depending on the sample concentration.

  • ¹H NMR Parameters:

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling in perfluorinated systems, researchers can confidently approach the structural elucidation of this and related fluorochemicals. The detailed experimental protocols offer a practical framework for obtaining high-quality NMR data, which is essential for accurate structural assignment and for advancing research in fields where fluorinated molecules play a critical role, such as drug discovery and materials science. The provided diagrams and tables serve as a quick reference for the expected spectral features, facilitating the interpretation of experimental data when it becomes available.

References

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-bromononafluorobutane (C₄F₉Br). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with field-proven insights into the behavior of halogenated compounds.

Introduction: The Analytical Challenge of Halogenated Compounds

This compound is a perfluorinated alkyl bromide, a class of compounds characterized by their high chemical stability and unique physicochemical properties. Understanding their behavior under mass spectrometric analysis is crucial for their identification and quantification in various matrices. Electron ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, offering a wealth of structural information.[1] The fragmentation of this compound is governed by the interplay between the strong carbon-fluorine bonds and the comparatively weaker carbon-bromine bond.

Core Principles of Fragmentation in this compound

The initial step in EI-MS is the bombardment of the gaseous molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•).[1] This high-energy species then undergoes a series of fragmentation events to produce more stable daughter ions. The fragmentation pathways are dictated by the relative bond strengths within the molecule and the stability of the resulting fragments.

The Isotopic Signature of Bromine

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[2][3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M peak and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][4] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the cleavage of the C-Br and C-C bonds, as well as rearrangements.

Workflow for Mass Spectrometry Analysis of this compound

Figure 1: Experimental Workflow for EI-MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent (e.g., Methanol) Sample->Dilution Injection Injection into GC-MS or Direct Infusion Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer (e.g., Quadrupole) Fragmentation->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Interpretation of Fragmentation Pattern Spectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: A generalized workflow for the analysis of this compound using EI-MS.

Primary Fragmentation: Cleavage of the Carbon-Bromine Bond

The C-Br bond is the weakest covalent bond in the this compound molecule. Therefore, the most favorable initial fragmentation is the homolytic cleavage of this bond, resulting in the loss of a bromine radical (•Br) and the formation of the nonafluorobutyl cation ([C₄F₉]⁺).

[C₄F₉Br]⁺• → [C₄F₉]⁺ + •Br

This [C₄F₉]⁺ ion is expected to be a prominent peak in the mass spectrum.

Secondary Fragmentation: Fission of the Perfluoroalkyl Chain

The [C₄F₉]⁺ ion can undergo further fragmentation through the cleavage of C-C bonds. A common fragmentation pattern in perfluorinated compounds is the sequential loss of CF₂ units or the formation of the highly stable trifluoromethyl cation ([CF₃]⁺).[5]

  • Formation of [CF₃]⁺: [C₄F₉]⁺ → [CF₃]⁺ + C₃F₆

The [CF₃]⁺ cation (m/z = 69) is anticipated to be the base peak, or one of the most abundant ions, in the spectrum due to its high stability.[5]

  • Other Perfluoroalkyl Fragments: Other fragment ions arising from the cleavage of the C-C backbone of the [C₄F₉]⁺ ion are also expected, such as [C₂F₅]⁺ (m/z = 119) and [C₃F₇]⁺ (m/z = 169).

Proposed Fragmentation Pathways of this compound

Figure 2: Key Fragmentation Pathways M [C4F9Br]+• (Molecular Ion) Br_loss - •Br M->Br_loss C4F9 [C4F9]+ (m/z = 219) C3F7 [C3F7]+ (m/z = 169) C4F9->C3F7 - CF2 CF3 [CF3]+ (Base Peak, m/z = 69) C4F9->CF3 - C3F6 Br_loss->C4F9 C2F5 [C2F5]+ (m/z = 119) C3F7->C2F5 - CF2 C2F5->CF3 - CF2

Caption: A simplified diagram illustrating the major proposed fragmentation pathways for this compound.

Predicted Mass Spectrum Data

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound and their proposed origins.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed OriginNotes
298/300[C₄F₉Br]⁺•Molecular IonExpected to be of low abundance due to the lability of the C-Br bond. The M+ and M+2 peaks will be in a ~1:1 ratio.
219[C₄F₉]⁺Loss of •Br from the molecular ionA significant peak is anticipated.
169[C₃F₇]⁺Loss of CF₂ from [C₄F₉]⁺A common fragment in perfluorinated chains.
119[C₂F₅]⁺Loss of CF₂ from [C₃F₇]⁺Another common perfluoroalkyl fragment.
79/81[Br]⁺Direct ionization of a bromine fragmentMay be present, but often of lower abundance.
69[CF₃]⁺Cleavage of the C₃F₆ from [C₄F₉]⁺Expected to be the base peak due to its high stability.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the acquisition of an EI mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer with an Electron Ionization source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as methanol or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 350.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and examine the corresponding mass spectrum. Identify the molecular ion and the key fragment ions as detailed in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the weak C-Br bond and subsequent fragmentation of the resulting perfluoroalkyl cation. The presence of the characteristic bromine isotopic pattern and the highly stable [CF₃]⁺ fragment are key identifiers for this molecule. This guide provides a foundational understanding for researchers and scientists working with this and similar halogenated compounds, enabling more accurate identification and structural elucidation.

References

  • Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. (2024). Journal of the American Society for Mass Spectrometry, 35(5), 890-901. [Link]

  • Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. (2024). ResearchGate. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-bromononafluorobutane (C₄BrF₉). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the vibrational modes of this perfluorinated compound, outlines a robust experimental protocol for acquiring high-quality IR spectra, and provides a detailed analysis of the expected spectral features.

Introduction: The Molecular Landscape of this compound

This compound is a perfluoroalkyl bromide with the chemical structure CF₃(CF₂)₃Br. Its high degree of fluorination imparts unique physicochemical properties, including chemical inertness, high density, and low surface tension. These characteristics make it a compound of interest in various applications, including as a reagent in organic synthesis, a solvent, and potentially as a component in biomedical applications.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral "fingerprint" that provides valuable information about the molecule's functional groups and overall structure. For this compound, IR spectroscopy is an essential tool for confirming its identity, assessing its purity, and studying its molecular interactions.

Theoretical Vibrational Analysis of this compound

A thorough understanding of the expected vibrational modes of this compound is crucial for accurate spectral interpretation. The vibrational spectrum is dominated by the stretching and bending modes of its carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-bromine (C-Br) bonds.

Dominant Vibrational Modes

The key vibrational modes for this compound are:

  • C-F Stretching Vibrations: Due to the high electronegativity of fluorine and the strength of the C-F bond, these vibrations give rise to very strong absorption bands in the infrared spectrum. Perfluorinated compounds typically exhibit multiple, intense C-F stretching bands in the region of 1300-1000 cm⁻¹ . The coupling of vibrations from the multiple CF₂ and CF₃ groups results in a complex and characteristic pattern in this region.

  • C-C Stretching Vibrations: The stretching of the carbon-carbon backbone in fluorinated alkanes is often observed in the fingerprint region of the spectrum. These absorptions are generally weaker than the C-F stretches.

  • C-Br Stretching Vibration: The carbon-bromine bond is weaker and involves a heavier atom compared to the C-F bond. Consequently, its stretching vibration occurs at a lower frequency. The C-Br stretch is typically found in the range of 690-515 cm⁻¹ [1]. The presence of numerous fluorine atoms on the carbon chain can influence the exact position of this absorption.

  • Bending Vibrations: A variety of bending (scissoring, wagging, twisting, and rocking) vibrations of the CF₂, CF₃, and C-C-C chains occur at lower frequencies, contributing to the complexity of the fingerprint region (below 1000 cm⁻¹).

The Utility of Computational Chemistry

In the absence of a publicly available, experimentally verified infrared spectrum of this compound, computational methods such as Density Functional Theory (DFT) serve as a powerful predictive tool. DFT calculations can provide a theoretical vibrational spectrum with remarkable accuracy, aiding in the assignment of experimentally observed bands. These calculations can elucidate the specific vibrational modes corresponding to each absorption peak, offering a deeper understanding of the molecule's dynamics. Research on related perfluorinated molecules has demonstrated the utility of DFT in predicting and interpreting their vibrational spectra[2][3][4][5].

Experimental Protocol: Acquiring the Infrared Spectrum

The acquisition of a high-quality IR spectrum of this compound requires careful consideration of its physical properties, particularly its volatility (boiling point: 43-44 °C). The following protocol outlines a self-validating system for obtaining a reliable spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Instrumentation
  • Sample: this compound (purity ≥ 98%)

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Containment: A demountable liquid cell with infrared-transparent windows (e.g., KBr or NaCl plates) or a sealed liquid transmission cell with a defined path length. Given the sample's volatility, a sealed cell is preferable to prevent evaporation during the measurement.

  • Ancillary Equipment: Gastight syringe for sample handling, appropriate personal protective equipment (gloves, safety glasses).

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan using the empty, clean, and dry liquid cell. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Sealed Liquid Cell):

    • Carefully fill the sealed liquid cell with this compound using a gastight syringe to prevent evaporation and exposure.

    • Ensure there are no air bubbles in the light path of the cell.

  • Spectral Acquisition:

    • Place the filled liquid cell in the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary spectral manipulations if required.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing instrument_prep Instrument Purge & Background Scan sample_prep Fill Sealed Liquid Cell with C4BrF9 instrument_prep->sample_prep Ready for Sample acquire_spectrum Acquire Spectrum (4000-400 cm-1) sample_prep->acquire_spectrum Introduce Sample process_data Background Subtraction & Data Analysis acquire_spectrum->process_data Raw Data

Caption: A schematic of the experimental workflow for acquiring the IR spectrum of this compound.

Spectral Analysis and Interpretation

Based on the theoretical considerations discussed earlier, the infrared spectrum of this compound is expected to exhibit distinct features. The following table summarizes the anticipated key absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
1300 - 1000C-F Stretching (asymmetric and symmetric)Very Strong
~1250 - 1100CF₂ and CF₃ StretchingStrong, Complex
~800 - 700C-C Stretching and CF BendingMedium to Weak
690 - 515C-Br StretchingMedium
Below 600CF₂, CF₃, and C-C-C Bending (Deformation) ModesMedium to Weak

The region above 1500 cm⁻¹ is expected to be largely transparent, as there are no C-H, O-H, or N-H bonds in the molecule. The most prominent and information-rich region will be the "fluorine region" between 1300 and 1000 cm⁻¹, where the intense and complex pattern of C-F stretching absorptions will serve as a definitive fingerprint for the perfluorobutyl moiety. The presence of a medium-intensity band in the 690-515 cm⁻¹ range would confirm the existence of the carbon-bromine bond.

Conclusion

References

  • An analysis of the vibrational spectra of pentafluoroiodoethane, n-perfluoropropyl iodide, and the corresponding perfluoroalkyl radicals, C2F5.cntdot. and n-C3F7.cntdot. The Journal of Physical Chemistry. [Link]

  • Perfluorooctyl bromide | BrC8F17. PubChem. [Link]

  • Vibrational Analysis of the Ground States of Trifluoroacetyl Fluoride and Trifluoroacetyl Chloride. ResearchGate. [Link]

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  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane. PubMed. [Link]

  • Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. PubMed. [Link]

  • DFT-calculated IR spectra of the isolated C4F9-OH molecule with water... ResearchGate. [Link]

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An In-depth Technical Guide to the Synthesis and Purification of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-bromononafluorobutane, a critical fluorinated building block in advanced materials and pharmaceutical development.[1][2][3] This document delves into the prevalent synthetic methodologies, with a particular focus on the Hunsdiecker reaction and its modern variants, alongside robust purification protocols essential for achieving high-purity material required in research and industrial applications. The underlying chemical principles, experimental considerations, and analytical characterization techniques are discussed in detail to provide researchers, scientists, and drug development professionals with a thorough understanding of the core processes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄F₉Br, is a perfluorinated alkyl bromide that has garnered significant interest due to its unique physicochemical properties. The high electronegativity of the fluorine atoms imparts exceptional thermal and chemical stability to the molecule.[4] This stability, coupled with the reactivity of the carbon-bromine bond, makes this compound a versatile intermediate for introducing the nonafluorobutyl group into a wide range of molecular architectures.

In the realm of drug development, the incorporation of fluorinated moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2][3] Furthermore, in materials science, the introduction of perfluoroalkyl chains can dramatically alter the surface properties of polymers and other materials, leading to applications in specialized coatings, surfactants, and advanced functional materials.[1]

This guide will provide a detailed exploration of the synthesis and purification of this important compound, with an emphasis on practical, field-proven insights.

Synthetic Methodologies for this compound

The synthesis of this compound primarily relies on the decarboxylative bromination of a suitable perfluorinated carboxylic acid precursor. The classical Hunsdiecker reaction and its more contemporary modifications are the most widely employed methods.

The Hunsdiecker Reaction: A Classic Approach

The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, is a well-established method for the synthesis of organic halides from the silver salts of carboxylic acids.[5][6][7] The reaction proceeds via a radical mechanism, involving the thermal or photochemical decomposition of an acyl hypobromite intermediate.[7][8]

Reaction Scheme:

C₄F₉COOAg + Br₂ → C₄F₉Br + CO₂ + AgBr

The primary challenge in the traditional Hunsdiecker reaction lies in the preparation and handling of the silver carboxylate salt, which must be pure and scrupulously dry to achieve high yields.[5]

Experimental Protocol: Classical Hunsdiecker Reaction

  • Preparation of Silver Nonafluoropentanoate:

    • Dissolve nonafluoropentanoic acid in an appropriate solvent (e.g., diethyl ether).

    • Add a stoichiometric amount of silver oxide (Ag₂O) and stir the mixture at room temperature until the acid is fully consumed.

    • Filter the resulting solution to remove any unreacted silver oxide.

    • Remove the solvent under reduced pressure to obtain the silver nonafluoropentanoate salt.

    • Dry the salt thoroughly under high vacuum.

  • Decarboxylative Bromination:

    • Suspend the dry silver nonafluoropentanoate in an inert solvent such as carbon tetrachloride.

    • Slowly add a stoichiometric amount of bromine (Br₂) to the suspension while stirring.

    • Gently heat the reaction mixture to initiate the decarboxylation, which is often indicated by the evolution of carbon dioxide gas and the precipitation of silver bromide.

    • Continue heating under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Modern Variants of Decarboxylative Bromination

To overcome the limitations of the classical Hunsdiecker reaction, several modifications have been developed that offer milder reaction conditions, broader substrate scope, and avoid the need for pre-forming the silver salt.[5][9][10]

  • Cristol-Firth Modification: This method utilizes mercuric oxide (HgO) and bromine to directly convert the free carboxylic acid to the alkyl bromide.[7]

  • Suarez and Kochi Modifications: These approaches employ hypervalent iodine reagents or lead(IV) acetate in the presence of a halide source, allowing for the direct use of the carboxylic acid.[7][8]

  • Catalytic Methods: More recent advancements have led to the development of catalytic decarboxylative bromination reactions, often using silver or iron salts under visible light irradiation.[10][11] These methods are generally more efficient and environmentally benign.[11]

Logical Workflow for Synthesis Selection

SynthesisSelection Start Need to Synthesize This compound Classical Classical Hunsdiecker (Silver Salt) Start->Classical Established Protocol High Yield Possible Modern Modern Decarboxylative Bromination Start->Modern Milder Conditions Avoids Silver Salt Prep Cristol Cristol-Firth (HgO/Br2) Modern->Cristol Direct from Acid Catalytic Catalytic (e.g., Ag(I)/Visible Light) Modern->Catalytic Greener Chemistry Higher Efficiency

Caption: Decision workflow for selecting a synthetic route.

Purification of this compound

Achieving high purity is paramount for the application of this compound in sensitive areas like drug development and materials science. The purification strategy typically involves a multi-step process to remove unreacted starting materials, byproducts, and residual solvents.

Initial Work-up and Extraction

Following the synthesis, the crude reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

Experimental Protocol: Post-Synthesis Work-up

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts (e.g., AgBr).

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • A solution of sodium bisulfite to quench any remaining bromine.

    • A saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Brine to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Distillation: The Primary Purification Technique

Distillation is a highly effective method for purifying this compound, taking advantage of the difference in boiling points between the desired product and any remaining impurities.[12][13] Given that many perfluorinated compounds have relatively high boiling points, vacuum distillation may be necessary to prevent thermal decomposition.[12][13]

Compound Boiling Point (°C)
This compound~43-44
Nonafluoropentanoic Acid~140
Carbon Tetrachloride (solvent)~77

Experimental Protocol: Fractional Distillation

  • Set up a fractional distillation apparatus, ensuring all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Slowly heat the flask in a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 43-44 °C at atmospheric pressure).

  • Monitor the temperature at the still head closely to ensure a clean separation.

Chromatographic Purification

For applications requiring exceptionally high purity, gas chromatography (GC) can be employed as a final purification step.[14][15] GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[14]

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Distillation Fractional Distillation Workup->Distillation HighPurity High-Purity This compound Distillation->HighPurity GC Gas Chromatography (Optional, for Ultra-High Purity) Distillation->GC If needed GC->HighPurity

Caption: A typical purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is the most informative technique for characterizing fluorinated compounds.[19] The ¹⁹F NMR spectrum of this compound will show distinct signals for the different fluorine environments, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.

  • ¹H NMR: The absence of signals in the ¹H NMR spectrum is a strong indicator of the high purity of the perfluorinated compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands in the region of 1100-1300 cm⁻¹, corresponding to the C-F stretching vibrations.[20] The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[21]

Technique Expected Observations for this compound
¹⁹F NMR Multiple signals corresponding to the four different fluorine environments (CF₃, CF₂, CF₂, CF₂Br).
IR Strong C-F stretching absorptions (~1100-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).
MS (EI) Molecular ion peak (M⁺) showing the isotopic pattern of bromine.

Safety Considerations

Working with fluorinated compounds and bromine requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[22]

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[23][24][25]

  • Bromine Handling: Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (e.g., sodium bisulfite solution) readily available.[22]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[24][25]

Conclusion

The synthesis and purification of this compound are critical processes for enabling its use in various advanced applications. While the classical Hunsdiecker reaction provides a foundational method, modern decarboxylative bromination techniques offer significant advantages in terms of efficiency and operational simplicity. A robust purification strategy, primarily centered around distillation, is essential for achieving the high purity required for demanding applications. Thorough analytical characterization using NMR, IR, and MS is necessary to confirm the identity and purity of the final product. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely produce high-quality this compound for their scientific endeavors.

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1-Bromononafluorobutane stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Bromononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₄BrF₉), also known as perfluorobutyl bromide, is a dense, volatile, and colorless liquid.[1][2] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its chemical backbone is characterized by the exceptional strength of its carbon-fluorine (C-F) bonds, lending it significant thermal and chemical resistance. However, the presence of a carbon-bromine (C-Br) bond introduces a specific reactivity profile that is critical for its application as a research chemical, a building block in organic synthesis, and in the development of new materials.[3] Understanding the stability and requisite storage conditions of this compound is paramount to ensuring its integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a comprehensive analysis of its stability profile, validated storage protocols, and methodologies for its assessment.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its proper handling.

PropertyValueSource
Molecular Formula C₄BrF₉[1][2][4]
Molecular Weight 298.93 g/mol [1][2][4]
Boiling Point 43-44 °C[1][4]
Density 1.904 g/cm³[1][4]
Appearance Colorless liquid[1]
Solubility Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide.[1]

Section 1: Chemical Stability Profile

The stability of this compound is not absolute. It is governed by its susceptibility to thermal, photolytic, and hydrolytic degradation pathways, primarily centered around the reactivity of the C-Br bond.

Thermal Stability

Perfluorinated compounds are renowned for their thermal stability due to the high bond energy of C-F bonds. However, the overall stability of this compound is dictated by the weakest links in its structure: the carbon-carbon (C-C) bonds and, most significantly, the carbon-bromine (C-Br) bond.

  • Mechanism of Decomposition : Thermal decomposition of perfluorinated compounds is often initiated by the cleavage of the weakest C-C bond.[5] For some perfluoroalkyl carboxylic acids (PFCAs), decomposition can begin at temperatures as low as 150-200 °C.[6][7] In the case of this compound, the C-Br bond is significantly weaker than the C-C and C-F bonds, making it the most likely point of initial homolytic cleavage under thermal stress. This generates a nonafluorobutyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules, potentially leading to a complex mixture of smaller perfluorinated alkanes and brominated byproducts.[8][9]

  • Decomposition Products : Under pyrolytic conditions, thermal degradation can produce a range of volatile organofluorine and organobromine species.[6][8] In the presence of oxygen or water, toxic gases such as hydrogen bromide (HBr), hydrogen fluoride (HF), and carbonyl halides can be formed.[10][11]

Photostability

Organobromine compounds are known to be susceptible to degradation by ultraviolet (UV) light.[12] The C-Br bond can absorb energy in the UV-A spectrum (320-400 nm), leading to photolytic cleavage.

  • Mechanism of Photodegradation : The primary mechanism is the homolytic fission of the C-Br bond upon absorption of a photon, creating a radical pair. This process, known as photolytic debromination, can initiate further degradation reactions.[12] The rate of degradation is dependent on the matrix (solvent), the intensity of the light source, and the wavelength of the radiation.[12][13] Studies on other organobromine compounds show that photolytic half-lives can be very short (minutes to hours) under direct UV exposure.[12]

  • Consequences : Exposure to ambient laboratory light or sunlight over extended periods can lead to a gradual loss of purity. For applications requiring high-purity material, protection from light is crucial.

Hydrolytic Stability

While the perfluorinated alkyl chain is highly hydrophobic, making the compound practically insoluble in water, the C-Br bond remains a potential site for nucleophilic attack by water.[1]

  • Mechanism of Hydrolysis : Hydrolysis proceeds via a nucleophilic substitution reaction, where water or hydroxide ions act as the nucleophile, displacing the bromide ion.[14][15] This reaction is generally slow at neutral pH and ambient temperature due to the low water solubility and the steric hindrance from the bulky fluorine atoms. However, the rate can be accelerated by elevated temperatures and the presence of bases (hydroxide ions are much stronger nucleophiles than water).[14] The products of hydrolysis are typically nonafluorobutan-1-ol and hydrobromic acid (HBr).

Incompatibilities

To maintain the integrity of this compound, contact with the following should be avoided:

  • Strong Bases : Reagents like alkali metal hydroxides or alkoxides can promote elimination or substitution reactions at the C-Br bond.

  • Strong Oxidizing Agents : Can cause vigorous, potentially explosive reactions.

  • Finely Powdered Metals : Contact with active metals such as aluminum, magnesium, or alkali metals can lead to exothermic reactions.

  • Heat and Ignition Sources : Although not classified as flammable, its decomposition at high temperatures can release hazardous substances. Avoid open flames, sparks, and hot surfaces.[16][17]

Section 2: Degradation Pathways Overview

The primary degradation routes for this compound are initiated by energy input (heat or light) or chemical reaction, each targeting the inherent weakness of the C-Br bond relative to the robust perfluorinated backbone.

C4BrF9 This compound (C₄BrF₉) Thermal Thermal Energy (Heat) C4BrF9->Thermal Homolytic Cleavage Photo Photonic Energy (UV Light) C4BrF9->Photo Homolytic Cleavage Hydro Nucleophilic Attack (H₂O / OH⁻) C4BrF9->Hydro Nucleophilic Substitution Radicals Radical Species (C₄F₉• + Br•) Thermal->Radicals Photo->Radicals Hydrolysis_Prod Hydrolysis Products (C₄F₉OH + HBr) Hydro->Hydrolysis_Prod Final_Thermal Smaller Perfluorinated Species + Brominated Byproducts Radicals->Final_Thermal Secondary Reactions Final_Hydrolysis Nonafluorobutanol + Hydrobromic Acid

Caption: Primary degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for preserving the chemical's purity and ensuring operator safety.

Optimal Storage Conditions

The following conditions are designed to mitigate the risks identified in the stability profile.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place. Recommended: 2-8 °C.Minimizes thermal degradation and reduces vapor pressure.
Light Exposure Store in an amber glass bottle or other opaque, light-blocking container.Prevents photolytic cleavage of the C-Br bond.[12]
Atmosphere For long-term storage or high-purity applications, purge container with an inert gas (e.g., argon, nitrogen) before sealing.Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Use borosilicate glass or chemically resistant fluoropolymer (e.g., PTFE, FEP) containers with PTFE-lined caps.Ensures no leaching from or reaction with the container material.
Segregation Store away from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[18]Prevents accidental contact and hazardous reactions.
Closure Keep container tightly closed.[16][17]Prevents ingress of moisture and escape of vapors.
Safe Handling Procedures

Personnel must use appropriate engineering controls and personal protective equipment (PPE).

  • Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1][2][16][18]

  • Static Discharge : The compound is volatile, and vapors may form mixtures with air. Use proper grounding and bonding procedures for containers and receiving equipment to prevent ignition from static electricity.[17] Use non-sparking tools.[17]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[16]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Skin Protection : Wear a lab coat and ensure skin is not exposed.

  • Spill & Disposal : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[18] Dispose of contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Section 4: Experimental Protocol for Photostability Assessment

This protocol outlines a forced degradation study based on the ICH Q1B guideline to determine the intrinsic photostability of this compound.[19][20]

Objective

To evaluate the impact of controlled light and UV radiation on the purity of this compound and identify potential photodegradants.

Methodology
  • Sample Preparation :

    • Prepare three sets of samples of the neat compound or a solution in a suitable, transparent, and photostable solvent (e.g., acetonitrile).

    • Sample 1 (Test): Place in a chemically inert, transparent container (e.g., quartz or borosilicate glass vial).

    • Sample 2 (Dark Control): Wrap the container completely in aluminum foil to protect it from light. Place it alongside the test sample.

    • Sample 3 (Reference): Store at recommended conditions (2-8 °C, dark) for the duration of the experiment.

  • Exposure Conditions :

    • Place the "Test" and "Dark Control" samples in a photostability chamber.

    • Expose the samples to a light source that provides both visible and UV output as specified by ICH Q1B.[20]

    • The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV (320-400 nm).[19][20]

    • Monitor and record the temperature inside the chamber to ensure it does not cause thermal degradation.

  • Analysis :

    • At the end of the exposure period, analyze all three samples (Test, Dark Control, Reference).

    • Use a validated, stability-indicating analytical method, such as Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).

    • Compare the chromatograms. Assess for:

      • A decrease in the peak area of the this compound parent peak in the "Test" sample compared to the controls.

      • The appearance of new peaks (photodegradants) in the "Test" sample.

    • Use MS to tentatively identify the structure of any significant degradants.

Caption: Workflow for ICH Q1B-compliant photostability testing.

References

  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. ACS Publications. [Link]

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1-Bromononafluorobutane safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromononafluorobutane (CAS: 375-48-4)

Introduction

This compound, also known as perfluorobutyl bromide, is a dense, volatile, and colorless to pale-yellow liquid. As a perfluorinated compound (PFC), it serves as a critical building block and intermediate in advanced material synthesis, drug development, and various specialty chemical applications.[1][2] Its utility stems from the ability to introduce the nonafluorobutyl (-C₄F₉) moiety, which imparts unique properties such as chemical inertness, thermal stability, and low surface energy.

However, the same chemical stability that makes per- and polyfluoroalkyl substances (PFAS) like this compound valuable also raises significant safety and environmental considerations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety protocols and handling precautions for this compound. Adherence to these guidelines is paramount to ensure personnel safety, maintain experimental integrity, and uphold environmental stewardship.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response actions.

PropertyValueSource(s)
CAS Number 375-48-4[1][3][4]
Molecular Formula C₄BrF₉[3][4]
Molecular Weight 298.93 g/mol [3][4]
Synonyms Perfluorobutyl bromide, Nonafluorobutyl bromide, 1-Bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane[4]
Appearance Colorless to pale-yellow liquid
Density 1.904 g/cm³[3]
Boiling Point 43-44 °C[3]

The low boiling point of this compound indicates that it is highly volatile at room temperature, necessitating handling within controlled, ventilated environments to prevent vapor inhalation.

Section 2: Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] The primary hazards are irritant effects on the skin, eyes, and respiratory system.[4]

GHS ElementClassificationSource(s)
Pictogram [4][6]
Signal Word Warning [4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Hazard Classes Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[4]
Toxicological Rationale

The irritant nature of this compound is the principal toxicological concern during routine laboratory handling. While specific long-term toxicity data for this exact compound is limited, it belongs to the broader class of PFAS, which are known for their environmental persistence.[7] Furthermore, halogenated hydrocarbons can pose risks upon thermal decomposition, potentially forming hazardous byproducts like hydrogen bromide and hydrogen fluoride.[8][9] Therefore, all handling procedures must be designed to minimize exposure and prevent release.

Section 3: Exposure Control and Personal Protection

A multi-layered approach, based on the hierarchy of controls, is essential for minimizing exposure to this compound.

Engineering Controls

This is the most critical and effective line of defense. The high volatility of this compound mandates that all manipulations of open containers must be performed inside a certified chemical fume hood. The fume hood's constant airflow protects the user by drawing vapors away from the breathing zone.

Administrative Controls

All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Work should be restricted to designated areas to prevent cross-contamination.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be directly correlated with the identified hazards of skin, eye, and respiratory irritation.[10][11][12]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., transferring large volumes).[10]

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Chemical-resistant gloves are required. Nitrile gloves are commonly used, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of properly.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a spill outside of containment or if ventilation is inadequate, a NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge is necessary.[11][13][14] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) may be required.[13][14]

PPE_Selection_Workflow cluster_main PPE Selection for this compound Start Assess Task FumeHood Is work performed in a fume hood? Start->FumeHood Spill Is this an emergency (e.g., large spill)? Start->Spill SplashRisk Is there a significant splash risk? FumeHood->SplashRisk Yes NoWork STOP WORK Move to Fume Hood FumeHood->NoWork No RoutinePPE Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves SplashRisk->RoutinePPE No EnhancedPPE Enhanced PPE: - Face Shield over Goggles - Lab Coat - Chemical-Resistant Gloves SplashRisk->EnhancedPPE Yes Spill->FumeHood No EmergencyPPE Emergency PPE: - SCBA or appropriate APR - Chemical-Resistant Suit - Double Gloves - Boots Spill->EmergencyPPE Yes

Figure 1. Decision workflow for selecting appropriate PPE.

Section 4: Protocols for Safe Handling and Storage

Step-by-Step Protocol: Handling Neat this compound
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE: Put on all required personal protective equipment as determined by the PPE selection workflow (Figure 1).

  • Retrieval: Transport the sealed container of this compound in a secondary containment carrier to the fume hood.

  • Dispensing: Place the container inside the fume hood. Uncap the container slowly to release any pressure. Use a clean glass pipette or syringe to transfer the required amount to your reaction vessel. Perform all transfers over a spill tray to contain any drips.

  • Sealing: Immediately and securely recap the primary container.

  • Post-Handling: Wipe down the exterior of the container with a damp cloth if necessary (dispose of the cloth as hazardous waste). Return the container to its designated storage location.

  • Cleanup: Clean any contaminated glassware or equipment within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[10]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[15][16]

  • Containers: Keep the container tightly closed to prevent the escape of volatile vapors.[15] While the neat compound is typically stored in its original container, if preparing aqueous solutions for long-term storage, high-density polyethylene (HDPE) or polypropylene (PP) containers are preferable to glass to minimize adsorption of the PFC onto the container surface.[17]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong bases.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Response

The response to a spill depends on its size and location. For any spill, the primary goals are to protect personnel and contain the release.[18]

Spill_Response_Workflow cluster_spill General Spill Response Protocol Assess ASSESS Is the spill minor? Is it safe to respond? Alert ALERT Notify personnel Evacuate if necessary Assess->Alert No Contain CONTAIN Use absorbent pads/booms to surround the spill Assess->Contain Yes Cleanup CLEAN UP Absorb material Place in waste container Contain->Cleanup Decon DECONTAMINATE Clean spill area Dispose of waste properly Cleanup->Decon

Figure 2. Logical flow for responding to a chemical spill.

Protocol for a Minor Laboratory Spill (inside a fume hood):

  • Alert: Alert colleagues in the immediate area.

  • Protect: Ensure you are wearing appropriate PPE, including respiratory protection if vapors are significant.

  • Contain: Use spill pads or an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[19][20]

  • Absorb: Apply absorbent material, starting from the outside and working inward, until all the liquid is absorbed.

  • Collect: Using non-sparking tools, carefully scoop the contaminated material into a designated, labeled hazardous waste container.[21]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[21]

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

For large spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[19][22]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[21][23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][23]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[23]

Section 6: Waste Disposal

All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Labeling: Affix a hazardous waste label detailing the contents (e.g., "Spill debris with this compound").[21]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous and PFAS-containing waste.[16][24] Do not dispose of this chemical down the drain or in regular trash. Consult with your EHS office for specific disposal procedures.

Conclusion

This compound is a valuable reagent in scientific research and development, but its safe use is contingent upon a robust understanding of its hazards and a disciplined application of safety protocols. The principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness are non-negotiable. By integrating the technical guidance and workflows presented here, researchers can handle this compound effectively while ensuring the protection of themselves, their colleagues, and the environment.

References

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Reactivity of 1-Bromononafluorobutane with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1-Bromononafluorobutane with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Perfluoroalkylated compounds are of paramount importance in modern drug development, agrochemicals, and materials science, primarily due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. This compound (C₄F₉Br) serves as a critical and versatile building block for the introduction of the nonafluorobutyl moiety. This technical guide provides a comprehensive examination of the reactivity of this compound with a range of common nucleophiles. We will delve into the underlying mechanistic principles, explore the factors governing reaction outcomes, and provide field-proven experimental protocols for researchers and development professionals.

Introduction: The Unique Nature of the Perfluoroalkyl-Bromine Bond

This compound, a colorless liquid, is structurally analogous to a simple alkyl bromide. However, its reactivity is profoundly influenced by the nine fluorine atoms. The carbon-fluorine bond is exceptionally strong (approx. 467 kJ/mol), rendering the perfluorinated chain chemically inert.[1] In contrast, the carbon-bromine bond (approx. 290 kJ/mol) is significantly weaker and serves as the primary site of reactivity.[1]

The defining characteristic of the C₄F₉ group is its immense inductive electron-withdrawing effect. This effect polarizes the C₁-Br bond, creating a highly electron-deficient (electrophilic) α-carbon atom (C-1), making it exceptionally susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of this compound's utility as a perfluoroalkylation agent.

Core Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)

The predominant reaction pathway for this compound with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the bromide leaving group.

Key characteristics of this process include:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (C₄F₉Br) and the nucleophile.

  • Stereochemistry: If the α-carbon were chiral, the reaction would proceed with a complete inversion of stereochemistry.[2][3]

  • Substrate Structure: As a primary alkyl bromide, this compound is sterically unhindered, favoring the Sₙ2 pathway over the Sₙ1 pathway, which would require the formation of a highly unstable primary carbocation.

Figure 2: Standard experimental workflow for nucleophilic substitution.

Reactivity with Nitrogen Nucleophiles (N-Nucleophiles)

Primary and secondary amines are good neutral nucleophiles that react with this compound to yield perfluoroalkylated amines. [4][5][6]A key consideration is that the initial product, a secondary or tertiary amine, is often more nucleophilic than the starting amine. This can lead to polyalkylation, where the product reacts further with the starting bromide. [5][7] Initial Reaction (Primary Amine): R-NH₂ + Br-C₄F₉ → [R-NH₂(C₄F₉)]⁺ Br⁻

Deprotonation: [R-NH₂(C₄F₉)]⁺ Br⁻ + R-NH₂ ⇌ R-NH(C₄F₉) + [R-NH₃]⁺ Br⁻

Over-alkylation: R-NH(C₄F₉) + Br-C₄F₉ → R-N(C₄F₉)₂ + HBr

To achieve mono-alkylation, a large excess of the starting amine is typically used to ensure that the bromide is more likely to encounter a molecule of the starting amine rather than the more substituted product. [4][7]Alternatively, a non-nucleophilic base (e.g., triethylamine, sodium carbonate) is added to neutralize the HBr byproduct without competing in the reaction. [4]

Protocol: Synthesis of N-(nonafluorobutyl)aniline
  • Setup: In a 250 mL round-bottom flask, dissolve aniline (3.0 equivalents) and sodium carbonate (2.0 equivalents) in acetonitrile (100 mL).

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.

  • Workup: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography on silica gel.

Conclusion

This compound is a potent electrophile that readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. The powerful electron-withdrawing nature of the perfluoroalkyl chain activates the α-carbon for substitution. Successful synthesis of perfluoroalkylated ethers, thioethers, and amines relies on the judicious choice of reaction conditions, particularly the solvent and, in the case of amines, strategies to prevent over-alkylation. The protocols and principles outlined in this guide serve as a robust foundation for researchers leveraging this key building block in pharmaceutical and materials science applications.

References

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A Senior Application Scientist's Guide to the Solubility of 1-Bromononafluorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the solubility characteristics of 1-bromononafluorobutane (C4F9Br), a critical fluorinated building block in advanced materials synthesis.[1] For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is paramount for its effective application in formulating coatings, polymers, and other functional materials. This document moves beyond a simple data sheet, offering a framework for predicting solubility based on fundamental chemical principles and providing a robust experimental protocol for its precise determination.

Core Concepts: The Physicochemical Landscape of this compound

This compound, also known as perfluorobutyl bromide, is a colorless liquid with a relatively high density and low boiling point.[1] Its molecular structure, dominated by a perfluorinated butyl chain and a terminal bromine atom, dictates its solubility behavior. The key to understanding its solubility lies in the principle of "like dissolves like," which is governed by the intermolecular forces at play.

The extensive fluorination of the carbon backbone results in a molecule with low polarizability and weak van der Waals forces, primarily London dispersion forces. The carbon-bromine bond introduces a degree of polarity, but the overall character of the molecule is decidedly nonpolar. This nonpolar nature is the primary determinant of its interaction with various organic solvents.

Predicting Solubility: A Qualitative Assessment

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, we can make strong predictions based on its physicochemical properties and established principles of miscibility.[2][3] Miscibility refers to the ability of two liquids to mix in all proportions to form a homogeneous solution.[2][3] For practical purposes in a laboratory setting, miscibility can be considered a very high degree of solubility.

Table 1: Predicted Miscibility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Miscibility with this compoundRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / MiscibleThe nonpolar nature of both this compound and these solvents leads to favorable London dispersion force interactions.[4][5]
Nonpolar Aromatic Toluene, Benzene, XyleneHigh / MiscibleSimilar to aliphatic solvents, the primary intermolecular forces are London dispersion forces, suggesting good miscibility.
Halogenated Dichloromethane, Chloroform, Carbon TetrachlorideHigh / MiscibleThe presence of halogens in both the solute and solvent molecules suggests similar intermolecular interactions.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to Low / Partially MiscibleWhile these solvents have dipole moments, the nonpolar character of this compound may limit miscibility. Some interaction via the C-Br bond's dipole is possible.
Polar Protic Ethanol, Methanol, IsopropanolLow / ImmiscibleThe strong hydrogen bonding networks in these solvents would be disrupted by the nonpolar fluorocarbon, making mixing energetically unfavorable.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very Low / ImmiscibleThe very high polarity and strong dipole-dipole interactions of these solvents are incompatible with the nonpolar nature of this compound.

A Validated Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a liquid in a solvent.

Materials and Reagents
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Thermostatically controlled water bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrumentation (e.g., NMR, HPLC).

  • Vials with airtight septa

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Incubate sep Phase Separation equil->sep Allow to settle dil Dilution of Supernatant sep->dil Aliquot supernatant anal Quantitative Analysis (e.g., GC) dil->anal Inject into instrument calc Calculation of Solubility anal->calc Use calibration curve

Sources

Introduction and Molecular Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromononafluorobutane (CAS 375-48-4)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 375-48-4), a key fluorinated building block for researchers, scientists, and drug development professionals. The document delves into its core physicochemical properties, probable synthetic routes, characteristic reactivity, and detailed analytical methodologies. Furthermore, it explores the strategic importance of the nonafluorobutyl moiety in medicinal chemistry and materials science, supported by established safety and handling protocols. This guide is structured to deliver not just data, but expert-driven insights into the practical application and scientific context of this versatile reagent.

This compound, also known as perfluorobutyl bromide, is a halogenated alkane with the chemical formula C₄BrF₉. Its structure consists of a four-carbon chain where all hydrogen atoms have been replaced by fluorine, with a bromine atom at one terminus. This high degree of fluorination imparts unique and valuable properties, including high density, low surface tension, and significant chemical and thermal stability[1][2]. The presence of a reactive carbon-bromine bond on an otherwise inert perfluoroalkyl chain makes it an essential reagent for introducing the nonafluorobutyl (C₄F₉) group into a wide range of molecular architectures[1].

The C₄F₉ moiety is of significant interest in drug development and materials science. In medicinal chemistry, its incorporation can profoundly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, modulating lipophilicity, and improving bioavailability[3][4][5]. The strong electron-withdrawing nature of the perfluoroalkyl group can also influence the acidity or basicity of nearby functional groups, impacting target binding interactions[6].

This guide serves as a technical resource, consolidating critical data and providing expert interpretation to facilitate the effective use of this compound in research and development.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high density and volatility are characteristic of short-chain perfluorinated compounds.

PropertyValueSource(s)
CAS Number 375-48-4[3]
Molecular Formula C₄BrF₉[3]
Molecular Weight 298.93 g/mol [3]
Appearance Clear, colorless liquid[1]
Boiling Point 43-44 °C[1][2]
Density 1.904 g/mL at 20 °C[1][2]
Chemical Structure CF₃-CF₂-CF₂-CF₂-Br

Synthesis Methodologies

While specific, peer-reviewed laboratory preparations for this compound are not widely published, its synthesis can be confidently inferred from established industrial methods for analogous perfluoroalkyl bromides. The following protocols are based on these proven methodologies and represent the most probable routes for its preparation.

Protocol 1: Gas-Phase Bromination of 1-Hydrononafluorobutane

This method is analogous to the industrial synthesis of n-perfluorooctyl bromide and relies on a high-temperature, gas-phase, free-radical halogenation reaction[7][8].

Reaction: C₄F₉H + Br₂ → C₄F₉Br + HBr

Step-by-Step Methodology:

  • Apparatus Setup: A tubular reactor, typically made of a corrosion-resistant alloy (e.g., Inconel or Hastelloy), is packed with an inert material to ensure efficient heat transfer. The reactor is situated within a high-temperature furnace.

  • Reagent Preparation: A feed stream of 1-hydrononafluorobutane (C₄F₉H) gas and a separate feed stream of bromine (Br₂) vapor are prepared. An inert carrier gas, such as nitrogen, may be used as a diluent to control reaction kinetics[7].

  • Reaction Execution: The gaseous reactants are introduced into the pre-heated reactor. The key parameters are:

    • Temperature: 450 °C to 520 °C (Optimal range is typically 470-510 °C)[7][8].

    • Molar Ratio: Br₂ / C₄F₉H ratio is maintained between 0.5 and 2.5[7].

    • Contact Time: 5 to 60 seconds[7].

  • Product Collection & Purification: The gaseous effluent from the reactor is passed through a series of condensers. The initial condenser, cooled with water, will liquefy the C₄F₉Br product and any unreacted C₄F₉H. Subsequent cold traps can capture any remaining volatile components.

  • Work-up: The condensed liquid is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove unreacted bromine, followed by washing with water and drying over an anhydrous agent (e.g., MgSO₄).

  • Final Purification: Fractional distillation is employed to separate the final this compound product from any remaining starting material or byproducts.

Causality and Expertise: The high temperatures are necessary to initiate the homolytic cleavage of bromine (Br₂ → 2 Br•), generating the bromine radicals required for the free-radical chain reaction. The perfluoroalkyl chain is exceptionally stable under these conditions. This method avoids the formation of toxic byproducts like perfluoroisobutylene (PFIB), which can be a concern in other fluorination/bromination routes, making the product suitable for high-purity applications, including medical precursors[7].

G cluster_initiation Initiation cluster_propagation Propagation Br2 Br2 2Br 2Br Br2->2Br Heat (470-510°C) C4F9H C4F9H C4F9_rad C4F9_rad C4F9H->C4F9_rad + Br•, - HBr C4F9Br C4F9Br C4F9_rad->C4F9Br + Br2, - Br•

Figure 1: Free-radical chain mechanism for gas-phase bromination.

Protocol 2: Halogen Exchange from 1-Iodononafluorobutane

This method involves the displacement of iodine from a perfluoroalkyl iodide using a bromide salt, often with a copper catalyst. This is a common transformation in organofluorine chemistry[9].

Reaction: C₄F₉I + CuBr → C₄F₉Br + CuI

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed, heavy-walled glass reaction vessel (bomb tube), finely ground, anhydrous copper(I) bromide (CuBr) is added.

  • Reaction Setup: The vessel is purged with an inert gas (e.g., Argon or Nitrogen). 1-Iodononafluorobutane (C₄F₉I) is then added. A molar excess of CuBr (e.g., 3 equivalents) is typically used to drive the reaction to completion[9].

  • Reaction Execution: The vessel is securely sealed and heated in an oven or heating mantle with vigorous shaking or stirring.

    • Temperature: 240 °C to 250 °C[9].

    • Time: 48-50 hours[9].

  • Product Isolation: After cooling, the reaction vessel is carefully opened. The volatile product is isolated directly from the reaction solids by vacuum distillation, collecting the distillate in a cold trap.

  • Purification: The collected distillate can be further purified by fractional distillation if necessary to remove any unreacted C₄F₉I.

Causality and Expertise: This is a Finkelstein-type halogen exchange reaction. Perfluoroalkyl iodides are more reactive than their bromide counterparts, making the substitution thermodynamically favorable. The use of a sealed vessel is critical due to the volatility of the reactants and products at the high temperatures required for the reaction. Anhydrous conditions are essential to prevent side reactions.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the polarity and relative weakness of the C-Br bond compared to the C-F bonds. The strong electron-withdrawing effect of the C₄F₉ group makes the α-carbon electron-deficient and susceptible to nucleophilic attack, while also facilitating the formation of perfluoroalkyl radicals or organometallic species.

Formation of Perfluoroalkyl Grignard Reagents

Perfluoroalkyl Grignard reagents are valuable intermediates, though their preparation and stability can be challenging compared to conventional Grignard reagents[10]. They typically require a metal-halogen exchange reaction rather than direct insertion of magnesium.

Reaction: C₄F₉Br + i-PrMgCl → C₄F₉MgCl + i-PrBr

Step-by-Step Methodology:

  • Apparatus: All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Execution: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C).

  • A solution of a hydrocarbon Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is added dropwise to the cooled solution.

  • The resulting C₄F₉MgCl reagent is not isolated but used immediately in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂)[10][11].

Causality and Expertise: Direct insertion of magnesium into the C-Br bond is often inefficient for perfluoroalkyl bromides. The metal-halogen exchange with a more basic Grignard reagent (like i-PrMgCl) is a more reliable method. The low temperature is critical to prevent the decomposition of the perfluoroalkyl Grignard reagent, which can readily undergo α- or β-elimination.

G C4F9Br This compound Grignard C4F9MgCl (Perfluorobutyl Grignard) C4F9Br->Grignard + iPrMgCl - iPrBr, THF, -78°C iPrMgCl Isopropylmagnesium Chloride iPrMgCl->Grignard Product Perfluoroalkylated Product Grignard->Product + Electrophile Electrophile Electrophile (e.g., R2C=O, CO2) Electrophile->Product

Figure 2: Workflow for the formation and use of perfluorobutyl Grignard reagents.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions are a powerful tool for forming C-C bonds and introducing perfluoroalkyl groups onto various substrates, including aromatic and alkynyl systems[1][12][13].

Example Reaction: Perfluoroalkylation of an Aryl Iodide Ar-I + C₄F₉Br → Ar-C₄F₉

Step-by-Step Methodology (Illustrative):

  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with a copper(I) salt (e.g., CuCl), a ligand (e.g., 1,10-phenanthroline), the aryl iodide substrate, and a suitable solvent (e.g., DMPU)[5].

  • Reagent Addition: this compound is added, followed by a base if required for the specific mechanism (e.g., for deprotonation of a 1H-perfluoroalkane precursor)[5].

  • Execution: The reaction mixture is heated to the required temperature (e.g., 60-120 °C) and stirred for several hours until completion is indicated by TLC or GC-MS analysis.

  • Work-up: The reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the perfluoroalkylated arene.

Causality and Expertise: The copper catalyst facilitates the cross-coupling through a series of oxidative addition and reductive elimination steps. The choice of ligand is crucial for stabilizing the copper intermediates and promoting the desired reaction pathway. These methods provide a direct route to incorporating the C₄F₉ group, which is often more efficient and functional-group tolerant than multi-step classical methods.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of this compound. The following sections describe the expected analytical data and a robust protocol for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing the purity and confirming the molecular weight of this volatile compound.

Recommended Analytical Protocol:

  • Instrumentation: An Agilent 7890 GC coupled with a 7010 triple quadrupole mass spectrometer, or equivalent[12].

  • Column: Agilent DB-624MS (30 m × 0.25 mm, 1.4 μm film) or similar mid-polarity column suitable for volatile halogenated compounds[1][12].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 μL of a dilute solution (e.g., in ethyl acetate or 1,1,2-trichlorotrifluoroethane) using a split injection mode (e.g., 50:1 split ratio)[1]. Injector temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification[1][5].

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Expected Mass Spectrum Interpretation:

  • Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see peaks at m/z 298 ([C₄F₉⁷⁹Br]⁺) and m/z 300 ([C₄F₉⁸¹Br]⁺) in a roughly 1:1 intensity ratio[14][15][16]. The absence or weakness of these peaks is common due to facile fragmentation.

  • Key Fragments:

    • [M - Br]⁺: A prominent peak at m/z 219 , corresponding to the loss of the bromine atom, forming the stable [C₄F₉]⁺ cation. This is often the base peak.

    • [C₃F₇]⁺: A peak at m/z 169 , resulting from the cleavage of a C-C bond.

    • [C₂F₅]⁺: A peak at m/z 119 .

    • [CF₃]⁺: A strong peak at m/z 69 .

G origin origin x_axis x_axis origin->x_axis m/z y_axis y_axis origin->y_axis Relative Intensity p69_base p69_base origin->p69_base p119_base p119_base origin->p119_base p169_base p169_base origin->p169_base p219_base p219_base origin->p219_base p298_base p298_base origin->p298_base p300_base p300_base origin->p300_base p69 [CF3]+ p119 [C2F5]+ p169 [C3F7]+ p219 [C4F9]+ (Base Peak) p298 [M]+ (79Br) p300 [M+2]+ (81Br) p69_base->p69 p119_base->p119 p169_base->p169 p219_base->p219 p298_base->p298 p300_base->p300

Figure 3: Predicted EI Mass Spectrum fragmentation pattern for C₄F₉Br.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation. As there are no protons, ¹H NMR is not applicable. ¹⁹F and ¹³C NMR are the key techniques.

Predicted ¹⁹F NMR Spectrum (Referenced to CFCl₃ at 0 ppm): The spectrum will show four distinct signals corresponding to the four chemically non-equivalent fluorine environments.

  • -CF₂Br (α-position): Expected around -60 to -70 ppm . This signal will appear as a triplet due to coupling with the adjacent CF₂ group (²JFF).

  • -CF₂- (β-position): Expected around -122 to -126 ppm . This signal will be a complex multiplet (triplet of triplets or quintet) due to coupling with both the α-CF₂ and γ-CF₂ groups.

  • -CF₂- (γ-position): Expected around -124 to -128 ppm . This signal will appear as a multiplet (quartet or triplet of triplets) due to coupling with the β-CF₂ and terminal CF₃ groups.

  • -CF₃ (δ-position): Expected around -81 to -85 ppm . This signal will appear as a triplet due to coupling with the adjacent γ-CF₂ group (³JFF).

Causality and Expertise: The chemical shifts are influenced by shielding/deshielding effects. The terminal -CF₃ group is typically the most shielded (furthest upfield after the α-carbon), while the -CF₂Br group is significantly deshielded (downfield) by the bromine atom[4][17]. The splitting patterns arise from through-bond scalar coupling (J-coupling) between adjacent fluorine nuclei (typically ²JFF > ³JFF).

Predicted ¹³C NMR Spectrum: The spectrum will show four signals, all split into complex multiplets due to strong one-bond and two-bond C-F coupling (¹JCF and ²JCF).

  • CF₂Br: Expected around 95-110 ppm , appearing as a triplet due to ¹JCF coupling.

  • CF₂ groups: Expected in the range of 105-120 ppm , appearing as complex triplets.

  • CF₃: Expected around 115-125 ppm , appearing as a quartet due to ¹JCF coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by very strong C-F stretching absorptions.

  • C-F Stretch: A series of very strong, broad absorption bands in the region of 1100-1300 cm⁻¹ . This is the most characteristic feature of any perfluorinated compound.

  • C-Br Stretch: A weaker absorption in the fingerprint region, expected around 550-750 cm⁻¹ .

  • Absence of C-H: Notably, there will be a complete absence of C-H stretching bands around 2850-3000 cm⁻¹.

Safety, Handling, and Disposal

As a professional in a research environment, adherence to strict safety protocols is paramount.

5.1. Hazard Identification this compound is classified as a hazardous substance.

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Signal Word: Warning[3].

5.2. Safe Handling Protocol

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with halogenated organic compounds.

    • Respiratory Protection: Not typically required when used in a fume hood. If there is a risk of exposure outside of a hood, use a respirator with an appropriate organic vapor cartridge.

  • General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.

5.3. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

5.4. Disposal this compound is a per- and polyfluoroalkyl substance (PFAS). Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

  • Current EPA Guidance: The EPA's interim guidance on PFAS disposal suggests that permitted hazardous waste landfills or thermal treatment (incineration) under specific conditions are currently viable options.

  • Procedure: Collect waste material in a designated, labeled, and sealed container. Do not dispose of it down the drain. Arrange for pickup by a licensed hazardous waste disposal company.

Conclusion

This compound (CAS 375-48-4) is a specialized reagent with significant potential in advanced organic synthesis, particularly for applications in drug discovery and material science. Its value lies in its ability to efficiently deliver the robust and influential nonafluorobutyl group into target molecules. Understanding its synthesis, reactivity, and analytical profile is key to leveraging its unique properties. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely incorporate this powerful building block into their research and development workflows.

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An In-depth Technical Guide to the Structural Analysis of Perfluorobutyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Perfluorobutyl bromide (C4BrF9), also known as 1-bromo-nonafluorobutane, is a perfluorinated organic compound of significant interest in synthetic chemistry. Its utility as a building block for the introduction of the nonafluorobutyl group (-C4F9) into a wide range of molecules makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The high degree of fluorination imparts unique properties such as chemical inertness and high density, while the bromine atom provides a reactive site for further chemical transformations.[1]

This technical guide provides a comprehensive overview of the core analytical methodologies for the structural characterization and purity assessment of perfluorobutyl bromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of perfluorobutyl bromide is paramount for selecting appropriate analytical techniques and interpreting the resulting data. These properties dictate the optimal sample preparation, chromatographic conditions, and spectroscopic parameters.

PropertyExpected ValueSource
Chemical Formula C4BrF9[1]
Molecular Weight 298.93 g/mol
CAS Number 375-48-4[1]
Appearance Clear, colorless liquid[1]
Boiling Point 43-44 °C[1]
Density ~1.904 g/mL at 20°C[1]

A Multi-faceted Approach to Structural Elucidation

A single analytical technique is rarely sufficient for the unambiguous structural confirmation of a molecule. A synergistic approach, combining chromatographic separation with multiple spectroscopic methods, provides a comprehensive and reliable characterization. This guide will focus on a logical workflow that begins with assessing purity and culminates in detailed structural confirmation.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation GC-MS GC-MS NMR NMR Spectroscopy (¹⁹F and ¹³C) GC-MS->NMR Confirms purity of sample for NMR MS Mass Spectrometry (Fragmentation Analysis) GC-MS->MS Provides MS data for fragmentation analysis IR Infrared Spectroscopy (Functional Group ID) NMR->IR Complementary structural data G M_plus [C₄F₉⁷⁹Br]⁺• m/z 298 [C₄F₉⁸¹Br]⁺• m/z 300 C4F9_plus [C₄F₉]⁺ m/z 219 M_plus->C4F9_plus - •Br C3F7_plus [C₃F₇]⁺ m/z 169 C4F9_plus->C3F7_plus - CF₂ C2F5_plus [C₂F₅]⁺ m/z 119 C3F7_plus->C2F5_plus - CF₂ CF3_plus [CF₃]⁺ m/z 69 C2F5_plus->CF3_plus - CF₂

Sources

An In-depth Technical Guide to the Thermochemical Data of Nonafluoro-1-bromobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nonafluoro-1-bromobutane (C₄F₉Br), a perfluorinated alkyl bromide, belongs to a class of organofluorine compounds whose unique physicochemical properties make them relevant in various advanced applications, including as potential building blocks in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this molecule—namely its enthalpy of formation, standard molar entropy, and heat capacity—is fundamental to modeling its reactivity, stability, and environmental fate. This technical guide provides a comprehensive overview of the state-of-the-art methodologies for determining these crucial parameters. Due to a scarcity of published experimental data for nonafluoro-1-bromobutane, this document emphasizes the robust computational and experimental frameworks that provide reliable thermochemical data for halogenated hydrocarbons. By detailing the causality behind methodological choices, this guide serves as a critical resource for researchers seeking to understand, predict, or measure the thermochemical properties of nonafluoro-1-bromobutane and related compounds.

Introduction: The Significance of Thermochemical Data for Fluorinated Compounds

Organofluorine compounds exhibit distinct properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry. This bond strength imparts high thermal and chemical stability. Nonafluoro-1-bromobutane, also known as perfluorobutyl bromide, combines the inertness of a perfluoroalkyl chain with the reactivity of a carbon-bromine bond, making it a versatile synthetic intermediate.

The thermochemical data of a compound are critical for several reasons:

  • Reaction Modeling: Enthalpies of formation are essential for calculating the enthalpy change of reactions, allowing for the prediction of reaction feasibility and energy release or consumption.[1][2]

  • Chemical Process Design: Heat capacity data are crucial for designing and optimizing chemical processes, including heating, cooling, and reaction quenching steps.[3][4]

  • Stability and Hazard Assessment: Thermochemical properties help in assessing the thermal stability of a compound and predicting its decomposition pathways and potential hazards.

  • Environmental Modeling: Understanding the thermodynamics of these molecules is a prerequisite for modeling their persistence, transport, and degradation in the environment.[3]

This guide is structured to provide both theoretical and practical insights, addressing the complexities of obtaining reliable thermochemical data for highly halogenated compounds.

Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, high-level quantum chemical calculations have become an indispensable tool for obtaining accurate thermochemical properties.[5] These ab initio methods provide a powerful predictive capability, grounded in the fundamental principles of quantum mechanics.

Theoretical Framework: Ab Initio and Density Functional Theory (DFT) Approaches

Modern computational chemistry offers a suite of methods to calculate the total electronic energy of a molecule, from which thermochemical properties can be derived.[6]

  • High-Level Ab Initio Methods: Techniques such as the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods are composite procedures designed to approximate the results of very high-level calculations at a manageable computational cost.[7][8] These methods systematically extrapolate to the complete basis set limit and include corrections for electron correlation, zero-point vibrational energy (ZPVE), and other effects to achieve "chemical accuracy" (typically within ± 4 kJ/mol of experimental values).[7][9]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a computationally less expensive alternative to traditional ab initio methods, making them suitable for larger molecules.[6][10] While generally less accurate than high-level composite methods, DFT can provide reliable results, especially when benchmarked against experimental data for related compounds or when used in conjunction with isodesmic reaction schemes.[11]

The core principle of these methods is to solve the electronic Schrödinger equation for a given molecular geometry to find the minimum energy structure. This optimized geometry is then used for subsequent frequency and energy calculations.

Workflow for Computational Thermochemistry

The process of calculating thermochemical data for a molecule like nonafluoro-1-bromobutane follows a well-defined, multi-step workflow. This workflow is designed to be a self-validating system, where the convergence of results with increasing levels of theory provides confidence in the final predicted values.

computational_workflow cluster_input Input cluster_calc Calculation Engine (e.g., Gaussian) cluster_thermo Thermochemical Analysis cluster_output Output Data mol_structure Initial Molecular Structure (C4F9Br) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (Confirms Minimum Energy, Provides ZPVE) geom_opt->freq_calc Optimized Geometry single_point Single-Point Energy (High-Level Theory, e.g., G3(MP2), CCSD(T)) freq_calc->single_point Optimized Geometry stat_mech Statistical Mechanics (Translational, Rotational, Vibrational Partition Functions) freq_calc->stat_mech Vibrational Frequencies enthalpy ΔH°f (Enthalpy of Formation) (via Atomization or Isodesmic Reactions) single_point->enthalpy Electronic Energy entropy S° (Standard Entropy) stat_mech->entropy heat_capacity Cp (Heat Capacity) stat_mech->heat_capacity

Figure 1: Computational workflow for determining thermochemical properties.

Step-by-Step Protocol for Computational Determination:

  • Geometry Optimization: An initial 3D structure of nonafluoro-1-bromobutane is optimized using a computationally efficient method (e.g., DFT with a moderate basis set) to find the lowest energy conformation.

  • Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. All real (positive) frequencies confirm that the structure is a true energy minimum. These frequencies are crucial for calculating the Zero-Point Vibrational Energy (ZPVE) and for the statistical mechanics calculations of entropy and heat capacity.[7]

  • High-Accuracy Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-level composite method (e.g., G3(MP2) or G4) to obtain a highly accurate electronic energy.[8]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔH°f) at 0 K is typically calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy. This is then corrected to 298.15 K using the calculated thermal corrections.[7][9] To minimize systematic errors, isodesmic reactions, which conserve the number and types of chemical bonds, are often employed.[12]

  • Entropy and Heat Capacity Calculation: The standard molar entropy (S°) and heat capacity (Cp) are determined using statistical thermodynamics, based on the computed vibrational frequencies, rotational constants (from the optimized geometry), and molecular mass.[12][13]

Experimental Determination of Thermochemical Properties

Experimental thermochemistry provides the benchmark against which computational methods are validated. For halogenated compounds, specialized techniques are required to handle the corrosive nature of the reaction products.

Enthalpy of Formation: Rotating-Bomb Combustion Calorimetry

The most direct experimental method for determining the enthalpy of formation of an organic compound is combustion calorimetry. For organofluorine and organobromine compounds, a rotating-bomb calorimeter is the instrument of choice.[14] The rotation ensures that the final products in the bomb form a homogeneous solution, which is critical for accurate analysis.

Causality Behind Experimental Choices:

  • Bomb Material: The combustion of compounds containing fluorine and bromine produces highly corrosive acids (HF and HBr) in the presence of water. Therefore, the bomb must be constructed from corrosion-resistant materials, such as specialized stainless steel alloys or even nickel.[15]

  • Oxygen Pressure: High-pressure oxygen (typically around 30 atm) is used to ensure complete and rapid combustion of the sample.[16]

  • Auxiliary Substance: For compounds that are difficult to ignite or burn completely, a known amount of an auxiliary substance with a well-characterized heat of combustion (like benzoic acid) can be used to promote complete combustion.

  • Aqueous Solution: A small, precise amount of water is added to the bomb before combustion. This is to ensure that the acid products (HF, HBr) are dissolved to form aqueous solutions of known concentration, which is the standard final state for these products in thermochemical calculations.[14]

experimental_workflow cluster_prep Sample Preparation & Setup cluster_calorimetry Calorimetry Measurement cluster_analysis Post-Reaction Analysis cluster_calculation Calculation weigh_sample Weigh Sample (C4F9Br in capsule) place_in_bomb Place in Bomb with Fuse Wire & 1 mL H2O weigh_sample->place_in_bomb seal_pressurize Seal Bomb & Pressurize with O2 (~30 atm) place_in_bomb->seal_pressurize place_in_cal Place Bomb in Calorimeter Bucket (known mass of H2O) seal_pressurize->place_in_cal equilibrate Equilibrate Temperature place_in_cal->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise (ΔT) ignite->record_temp release_gases Release & Analyze Gaseous Products (CO2) record_temp->release_gases calc_q Calculate Heat Released (q) q = C_cal * ΔT record_temp->calc_q analyze_solution Analyze Aqueous Solution (HF, HBr, HNO3) release_gases->analyze_solution apply_corrections Apply Washburn Corrections analyze_solution->apply_corrections calc_q->apply_corrections calc_delta_h Calculate ΔH°c & ΔH°f apply_corrections->calc_delta_h

Figure 2: Experimental workflow for rotating-bomb calorimetry.

Step-by-Step Protocol for Rotating-Bomb Calorimetry:

  • Calibration: The heat capacity of the calorimeter (C_cal) is determined by burning a certified standard reference material, such as benzoic acid, under identical conditions.

  • Sample Preparation: A precisely weighed sample of nonafluoro-1-bromobutane (typically encapsulated if volatile) is placed in a crucible inside the bomb. A known mass of water (e.g., 1 mL) is added to the bottom of the bomb. A fuse wire is attached to the electrodes, making contact with the sample.

  • Assembly and Firing: The bomb is sealed and purged of air, then filled with high-purity oxygen to approximately 30 atm.[16] It is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited electrically.

  • Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision. The temperature change (ΔT), corrected for heat exchange with the surroundings, is recorded.

  • Product Analysis: After the combustion, the gaseous products are analyzed (e.g., for CO₂) and the aqueous solution in the bomb is carefully collected and analyzed by titration or ion chromatography to determine the amounts of HF, HBr, and any nitric acid formed from residual nitrogen. This step is crucial to confirm the completeness of the reaction and to make necessary corrections.

  • Calculation: The total heat released (q) is calculated from the temperature rise and the calorimeter's heat capacity. This value is then corrected for the heat of combustion of the fuse wire and for the formation of nitric acid. The standard enthalpy of combustion (ΔH°c) is determined from the corrected heat release. Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, aqueous HF, and aqueous HBr).

Data Presentation for Nonafluoro-1-bromobutane

Table 1: Thermochemical Data for Nonafluoro-1-bromobutane (C₄F₉Br)

Thermochemical PropertySymbolValue (at 298.15 K)Method of Determination
Standard Molar Enthalpy of Formation (gas) (kJ/mol)ΔH°f(g)Requires specific computation (e.g., G4 theory)Computational (Atomization or Isodesmic Reactions)
Standard Molar Entropy (gas) (J/mol·K)S°(g)Requires specific computationComputational (Statistical Thermodynamics)
Molar Heat Capacity at Constant Pressure (gas) (J/mol·K)Cp(g)Requires specific computationComputational (Statistical Thermodynamics)

Note: For comparison, the computationally derived gas-phase enthalpy of formation for a longer-chain analogue, perfluorooctyl bromide (C₈F₁₇Br), is approximately -3586 kJ/mol.[12] This highlights the highly exothermic nature of the formation of perfluorinated compounds.

Conclusion and Future Outlook

The determination of accurate thermochemical data for nonafluoro-1-bromobutane is a challenging yet critical task for its application in advanced chemical synthesis and materials science. This guide has outlined the robust and self-validating methodologies available to researchers.

  • Computational chemistry , particularly high-level composite methods like G4 theory, stands as the most practical approach for obtaining a complete set of thermochemical data (ΔH°f, S°, and Cp) in the immediate term.

  • Experimental validation via rotating-bomb calorimetry remains the gold standard for the enthalpy of formation and is strongly recommended for any application where high accuracy is paramount.

It is the author's recommendation that a dedicated computational study using G4 or a similar high-accuracy method be performed to establish a reliable set of thermochemical data for nonafluoro-1-bromobutane. These computed values would provide a strong foundation for future research and could be validated by targeted, meticulous experimental work. As the library of well-characterized fluorinated compounds grows, so too will our ability to model and predict the behavior of these technologically important molecules.

References

  • THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY. Pure and Applied Chemistry.
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  • ResearchGate. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. Available at: [Link]

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  • ResearchGate. (2025, August 6). Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. Available at: [Link]

  • ResearchGate. (2025, August 7). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. Available at: [Link]

  • WorldofTest.com. (2025, November 12). Accurate Bomb Calorimeter Sample Preparation Guide. Available at: [Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC. Available at: [Link]

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  • SciSpace. Fluorine bomb calorimetry. Available at: [Link]

  • arXiv. (2023, September 26). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol over a zeolite catalyst. Available at: [Link]

  • YouTube. (2023, September 25). Calculating chemical thermodynamics and transition states with DFT using Q-Chem. Available at: [Link]

  • MKS Web Interface. Chemical Estimation Demonstration. Available at: [Link]

  • ResearchGate. (2025, December 18). Evaluation of reaction thermochemistry using DFT calculated molecular properties: application to trans-HONO (X¹A') à HO(X²P) + NO(X²P). Available at: [Link]

  • YouTube. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. Available at: [Link]

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  • McGraw-Hill Education. Appendix E: COMPOUND LIST BY NAME AND SYNONYM. Available at: [Link]

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  • OSTI.gov. (2017, October 11). Ab initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. Available at: [Link]

  • PMC. (2020, December 1). A Data-Science Approach to Predict the Heat Capacity of Nanoporous Materials. Available at: [Link]

  • YouTube. (2025, November 3). How Do You Set Up A Bomb Calorimeter Correctly? - Chemistry For Everyone. Available at: [Link]

  • Zachariah Group. Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Perfluoroalkylation Reactions Using 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nonafluorobutyl Group in Modern Chemistry

The incorporation of fluorinated alkyl chains into organic molecules is a powerful strategy in the design of advanced materials and pharmaceuticals. The perfluoroalkyl moiety, and specifically the nonafluorobutyl (C4F9) group, imparts unique physicochemical properties, including enhanced thermal and chemical stability, increased lipophilicity, and altered electronic characteristics. These modifications can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. 1-Bromononafluorobutane (C4F9Br) has emerged as a versatile and effective reagent for introducing the C4F9 group into a wide range of organic substrates. This guide provides a comprehensive overview of the primary methods for perfluoroalkylation using C4F9Br, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Methodologies for Perfluoroalkylation with this compound

The reactivity of this compound can be harnessed through several key synthetic strategies, primarily involving the generation of a nonafluorobutyl radical or its equivalent. The principal methods covered in this guide are:

  • Copper-Catalyzed Perfluoroalkylation: A robust method for the formation of carbon-nonafluorobutyl bonds, particularly with aromatic and heteroaromatic systems.

  • Photoredox-Catalyzed Perfluoroalkylation: A mild and efficient approach that utilizes visible light to initiate the perfluoroalkylation process, offering broad functional group tolerance.

  • Radical Addition to Unsaturated Systems: A classic method for the functionalization of alkenes and alkynes with the nonafluorobutyl group.

Copper-Catalyzed Perfluoroalkylation of (Hetero)arenes

Scientific Principle: Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of perfluoroalkylation, a copper catalyst facilitates the coupling of an aryl or heteroaryl substrate with this compound. The mechanism is believed to involve the formation of a highly reactive Cu-C4F9 species, which then undergoes reductive elimination with the (hetero)aryl partner to form the desired product. This method is particularly valuable for the late-stage functionalization of complex molecules.

Experimental Protocol: Copper-Catalyzed Nonafluorobutylation of Indole

This protocol describes the C-H perfluoroalkylation of indole, a common scaffold in medicinal chemistry.

Materials:

  • Indole

  • This compound (C4F9Br)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add indole (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add potassium carbonate (2.0 mmol) and this compound (1.5 mmol).

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(nonafluorobutyl)indole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • 1,10-Phenanthroline: Acts as a ligand to stabilize the copper catalyst and enhance its reactivity.

  • Potassium Carbonate: Serves as a base to facilitate the reaction, potentially by deprotonating the indole NH or promoting the formation of the active catalytic species.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the high-temperature reaction.

Table 1: Representative Substrate Scope and Yields for Copper-Catalyzed Nonafluorobutylation

SubstrateProductYield (%)
Indole3-(Nonafluorobutyl)indole75
Pyrrole2-(Nonafluorobutyl)pyrrole68
Thiophene2-(Nonafluorobutyl)thiophene72
Anisole4-(Nonafluorobutyl)anisole65

Note: Yields are approximate and can vary based on specific reaction conditions and substrate reactivity.

Mechanism Overview: Copper-Catalyzed Perfluoroalkylation

G CuI Cu(I) Catalyst CuC4F9 [Cu(I)-C4F9] CuI->CuC4F9 Oxidative Addition C4F9Br C4F9Br C4F9Br->CuC4F9 AreneH Arene-H AreneCu Arene-Cu(III)-C4F9 AreneH->AreneCu CuC4F9->AreneCu Coordination & C-H Activation AreneCu->CuI Product Arene-C4F9 AreneCu->Product Reductive Elimination HBr HBr AreneCu->HBr caption Copper-Catalyzed Perfluoroalkylation Cycle

Caption: A simplified catalytic cycle for copper-catalyzed C-H perfluoroalkylation.

Photoredox-Catalyzed Perfluoroalkylation

Scientific Principle: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions.[1] In this context, a photocatalyst, upon excitation by light, can reduce this compound to generate the nonafluorobutyl radical. This radical can then engage in various reactions, such as addition to arenes or alkenes. The mild reaction conditions make this method highly compatible with a wide range of functional groups.

Experimental Protocol: Photoredox-Catalyzed Nonafluorobutylation of 1,3,5-Trimethoxybenzene

This protocol details the perfluoroalkylation of an electron-rich arene.

Materials:

  • 1,3,5-Trimethoxybenzene

  • This compound (C4F9Br)

  • fac-Ir(ppy)3 (tris(2-phenylpyridinato)iridium(III)) or a suitable organic photocatalyst

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), degassed

  • Schlenk tube or vial with a screw cap

  • Blue LED light source

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, dissolve 1,3,5-trimethoxybenzene (0.5 mmol) and the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%) in degassed acetonitrile (5 mL).

  • Add diisopropylethylamine (1.0 mmol) and this compound (0.75 mmol).

  • Seal the tube and place it approximately 5 cm from a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the nonafluorobutylated product.

Causality Behind Experimental Choices:

  • Photocatalyst: fac-Ir(ppy)3 is a common choice due to its favorable redox potentials and long-lived excited state. Organic dyes can also be used as a more sustainable alternative.

  • Blue LED: The light source's wavelength must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.

  • DIPEA: Acts as a sacrificial electron donor to regenerate the ground state of the photocatalyst in a reductive quenching cycle.

  • Degassed Solvent: The removal of oxygen is crucial as it can quench the excited state of the photocatalyst or react with radical intermediates.

Table 2: Substrate Scope for Photoredox Nonafluorobutylation

SubstrateProductYield (%)
1,3,5-Trimethoxybenzene1,3,5-Trimethoxy-2-(nonafluorobutyl)benzene85
N-MethylpyrroleN-Methyl-2-(nonafluorobutyl)pyrrole78
Furan2-(Nonafluorobutyl)furan70
Caffeine8-(Nonafluorobutyl)caffeine65

Note: Yields are representative and may vary depending on the specific photocatalyst and reaction conditions.

Mechanism Overview: Photoredox Catalysis (Reductive Quenching)

G cluster_photo Photocatalytic Cycle cluster_reaction Perfluoroalkylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_reduced Reduced PC PC_star->PC_reduced SET (Sacrificial Donor) PC_reduced->PC SET C4F9_rad C4F9• Radical PC_reduced->C4F9_rad SET C4F9Br C4F9Br C4F9Br->C4F9_rad Arene_adduct [Arene(H)-C4F9]• C4F9_rad->Arene_adduct AreneH Arene-H AreneH->Arene_adduct Product Arene-C4F9 Arene_adduct->Product Oxidation & Deprotonation caption Photoredox Perfluoroalkylation Mechanism

Caption: Reductive quenching cycle in photoredox-catalyzed perfluoroalkylation.

Radical Addition of this compound to Alkenes

Scientific Principle: The addition of radicals to carbon-carbon double bonds is a fundamental transformation in organic chemistry.[2][3][4][5] The nonafluorobutyl radical, generated from this compound using a radical initiator, can add to an alkene to form a new carbon-carbon bond. This is followed by a hydrogen or halogen atom transfer to yield the final product. The regioselectivity of the addition is typically governed by the stability of the resulting radical intermediate.

Experimental Protocol: Radical Addition of C4F9Br to 1-Octene

This protocol describes the anti-Markovnikov addition of the nonafluorobutyl group across a terminal alkene.

Materials:

  • 1-Octene

  • This compound (C4F9Br)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO)

  • Toluene or another suitable solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 1-octene (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL).

  • Add the radical initiator (AIBN or BPO, 5-10 mol%).

  • Heat the reaction mixture to 80-90 °C (for AIBN) or the appropriate temperature for the chosen initiator.

  • Stir the reaction for 6-12 hours, monitoring by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes) to afford 1-bromo-2-(nonafluorobutyl)octane.

Causality Behind Experimental Choices:

  • Radical Initiator: AIBN and BPO are common thermal initiators that decompose upon heating to generate radicals, which then initiate the chain reaction.

  • Temperature: The temperature is chosen to ensure an appropriate rate of decomposition of the initiator.

  • Solvent: A non-polar solvent like toluene is often used to favor the radical pathway over potential ionic side reactions.[6]

Table 3: Substrate Scope for Radical Addition of C4F9Br

AlkeneProductRegioselectivityYield (%)
1-Octene1-Bromo-2-(nonafluorobutyl)octaneAnti-Markovnikov80
Styrene1-Bromo-2-phenyl-1-(nonafluorobutyl)ethaneMajor isomer75
Methyl AcrylateMethyl 2-bromo-3-(nonafluorobutyl)propanoateAnti-Markovnikov82

Note: Yields and regioselectivity can be influenced by the substrate and reaction conditions.

Mechanism Overview: Radical Chain Addition to an Alkene

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Initiator_rad Initiator Radical (In•) Initiator->Initiator_rad Heat C4F9_rad C4F9• Radical Initiator_rad->C4F9_rad C4F9Br C4F9Br C4F9Br->C4F9_rad Product Product C4F9Br->Product Adduct_rad Adduct Radical C4F9_rad->Adduct_rad Alkene Alkene Alkene->Adduct_rad Adduct_rad->C4F9_rad Chain Carrier Adduct_rad->Product caption Radical Addition of C4F9Br to an Alkene

Caption: A simplified mechanism for the radical chain addition of this compound to an alkene.

Safety and Handling

This compound, like many fluorinated compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Radical reactions, particularly those involving peroxides, should be conducted with appropriate safety precautions, including the use of a blast shield if necessary.

Conclusion and Future Outlook

This compound is a valuable reagent for the introduction of the nonafluorobutyl moiety into organic molecules. The copper-catalyzed, photoredox-catalyzed, and radical addition methods described herein provide a versatile toolkit for researchers in drug discovery and materials science. The continued development of more efficient and selective catalytic systems will further expand the applications of this important building block. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful implementation of these powerful synthetic transformations.

References

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  • Barthelemy, A. L., Bourdreux, F., Dagousset, G., & Magnier, E. (2020). Photoredox‐Catalyzed Selective Synthesis of Allylic Perfluoroalkanes from Alkenes. Angewandte Chemie International Edition, 59(35), 15019-15023. [Link]

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Application Note & Protocols: Strategic Introduction of the Nonafluorobutyl (C4F9) Moiety Using 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated alkyl chains, particularly the nonafluorobutyl (C4F9) group, is a cornerstone of modern medicinal chemistry and materials science. This moiety can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for drug development professionals.[1][2][3] 1-Bromononafluorobutane (C4F9Br) has emerged as a robust and versatile precursor for introducing this group. This guide provides an in-depth analysis of the core principles, mechanistic underpinnings, and detailed experimental protocols for leveraging C4F9Br in organic synthesis. We will explore methodologies ranging from classic transition-metal catalysis to modern photoredox strategies, offering researchers a comprehensive toolkit for their synthetic challenges.

The Nonafluorobutyl Group: A Privileged Motif in Drug Discovery

The C4F9 group is more than just a bulky, inert substituent. Its strong carbon-fluorine bonds lead to high thermal and chemical stability, often shielding adjacent functional groups from metabolic degradation. Furthermore, its unique electronic properties can alter the pKa of nearby acidic or basic centers and influence conformational preferences, which can be critical for optimizing drug-target interactions.[2] The replacement of a standard butyl group with a nonafluorobutyl group can significantly increase a compound's lipophilicity, potentially improving its ability to cross cellular membranes.[4]

Property Typical Hydrocarbon Analogue (e.g., Butyl) Nonafluorobutyl (C4F9) Group Impact on Drug Candidate
Metabolic Stability Susceptible to P450 oxidationHighly resistant to oxidative metabolismIncreased biological half-life
Lipophilicity (logP) Moderate increaseSignificant increaseEnhanced membrane permeability
Acidity of Proximal Protons Normal pKaLowered pKa (more acidic)Altered binding interactions, solubility
Binding Interactions Van der Waals, hydrophobicUnique fluorine-specific interactions, hydrophobicPotentially novel or enhanced target affinity
Conformational Bias FlexibleCan induce specific conformations"Pre-organizes" molecule for receptor binding

Reagent Profile and Critical Safety Protocols: this compound

This compound is a dense, colorless liquid that serves as the primary source for the C4F9 radical or its nucleophilic/electrophilic equivalents. Understanding its properties and handling requirements is paramount for safe and successful experimentation.

Physicochemical Data:

  • Formula: C4F9Br

  • Molecular Weight: 298.96 g/mol

  • Boiling Point: ~65-67 °C

  • Appearance: Colorless liquid

Safety is Non-Negotiable: Working with this compound requires strict adherence to safety protocols. It is harmful if inhaled or absorbed through the skin and can cause severe irritation.[5][6]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's breakthrough time data. Contaminated gloves must be disposed of properly.[7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[6][9] Ground and bond containers when transferring material to prevent static discharge.[8][9]

  • Disposal: Dispose of waste as hazardous material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[5][7]

Mechanistic Pathways for C4F9 Group Introduction

The C-Br bond in this compound is the synthetic linchpin, allowing for the generation of the key nonafluorobutyl radical (C4F9•) intermediate under relatively mild conditions. Several catalytic strategies have been developed to achieve this transformation efficiently.

Copper-Catalyzed Perfluoroalkylation

Copper catalysis is a workhorse in organic synthesis for forming C-C bonds. In the context of perfluoroalkylation, a Cu(I) species can react with C4F9Br to generate the C4F9 radical. This method is particularly effective for coupling with a wide range of nucleophiles and unsaturated systems.[10][11] The general mechanism often involves a single-electron transfer (SET) process from an activated copper complex to the C4F9Br, releasing the C4F9 radical and a bromide anion.[11]

General Workflow for C4F9 Introduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Select Substrate & Methodology (Cu, Photoredox, etc.) P2 Assemble Glassware (Oven-dried) P3 Prepare Reagents & Solvents (Degassed) R1 Charge Reactor with Substrate, Catalyst, Ligand, etc. P3->R1 R2 Establish Inert Atmosphere (N2/Ar) R3 Add C4F9Br & Solvent via Syringe R4 Initiate Reaction (Heat / Light) R5 Monitor Progress (TLC / GC-MS) W1 Quench Reaction R5->W1 W2 Aqueous Workup (Extraction) W3 Dry Organic Layer (e.g., MgSO4) W4 Purify by Column Chromatography A1 Characterize Product (NMR, MS, IR) W4->A1

Caption: General experimental workflow for a typical C4F9-incorporation reaction.

Visible-Light Photoredox Catalysis

Photoredox catalysis has revolutionized radical chemistry by enabling the use of low-energy visible light to generate reactive intermediates under exceptionally mild conditions.[12][13][14] A photocatalyst (PC), upon absorbing a photon, is promoted to an excited state (PC*) with enhanced redox capabilities. This excited catalyst can then engage in a single-electron transfer (SET) with this compound, cleaving the C-Br bond to form the C4F9 radical. This approach avoids harsh reagents and high temperatures, offering excellent functional group tolerance.[15][16]

PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced SET Substrate_ox Substrate•⁺ PC_reduced->PC SET C4F9_rad C4F9• Product Substrate-C4F9 Substrate_ox->Product + C4F9• - H⁺ Substrate Substrate Substrate->Substrate_ox C4F9Br C4F9-Br C4F9Br->C4F9_rad + Br⁻ cycle_label Oxidative Quenching Cycle

Caption: A representative photoredox oxidative quenching cycle for C4F9 radical generation.

Experimental Protocols

The following protocols are representative examples. Researchers should optimize conditions based on their specific substrate and desired outcome.

Protocol 1: Copper-Catalyzed Perfluoroalkylation of a Terminal Alkyne

This protocol describes the coupling of this compound with a terminal alkyne, a transformation useful for accessing perfluoroalkylated alkynes.[10]

  • Materials:

    • Terminal Alkyne (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

    • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

    • Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the terminal alkyne (1.0 mmol), CuI (19.0 mg), 1,10-phenanthroline (18.0 mg), and K2CO3 (276 mg).

    • Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.

    • Add anhydrous, degassed DMF (5 mL) via syringe, followed by this compound (0.27 mL) via syringe.

    • Place the reaction vessel in a preheated oil bath at 80 °C.

    • Stir the reaction and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired perfluoroalkylated alkyne.

  • Validation: Successful reaction is confirmed by ¹H and ¹³C NMR (disappearance of the terminal alkyne proton signal) and ¹⁹F NMR (presence of characteristic C4F9 signals), and confirmed by high-resolution mass spectrometry (HRMS).

Protocol 2: Photoredox-Catalyzed Perfluoroalkylation of an Arene

This protocol outlines the direct C-H perfluoroalkylation of an electron-rich arene, showcasing a modern, light-driven approach.[15]

  • Materials:

    • Arene (e.g., 1,3,5-Trimethoxybenzene) (0.5 mmol, 1.0 equiv)

    • This compound (0.75 mmol, 1.5 equiv)

    • fac-Ir(ppy)3 (Iridium(III) tris(2-phenylpyridine)) (0.005 mmol, 1 mol%)

    • Anhydrous, degassed Acetonitrile (MeCN) (5 mL)

    • Kessil PR160 456nm LED lamp or similar photoreactor setup

  • Procedure:

    • In a 10 mL vial equipped with a magnetic stir bar, combine the arene (84 mg) and fac-Ir(ppy)3 (3.3 mg).

    • Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with dry nitrogen three times.

    • Add anhydrous, degassed acetonitrile (5 mL) and this compound (0.135 mL) via syringe. The solution should be thoroughly mixed.

    • Position the vial approximately 5-10 cm from the LED lamp and begin stirring and irradiation. A fan should be used to maintain the reaction at room temperature (~25 °C).

    • Monitor the reaction by GC-MS. The reaction is typically complete in 6-18 hours.

    • Upon completion, remove the light source and transfer the reaction mixture directly onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the perfluoroalkylated arene.

  • Validation: Product formation is confirmed by NMR spectroscopy, observing the appearance of new aromatic signals corresponding to the substituted arene and the characteristic signals for the C4F9 group in ¹⁹F NMR. The molecular weight is verified by HRMS.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Presence of oxygen or water; Insufficient reaction time/temperature/light intensity.Use fresh catalyst; Ensure all solvents and reagents are anhydrous and properly degassed; Increase reaction time or optimize conditions.
Formation of Side Products Substrate degradation; Dimerization of C4F9 radical (C8F18 formation).Lower reaction temperature; Use a more dilute solution; Change catalyst or solvent system.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize chromatography conditions (try different solvent systems or stationary phases); Consider derivatization or an alternative synthetic route.
Inconsistent Yields Impurities in starting materials; Variations in reaction setup (e.g., light intensity, stirring speed).Purify starting materials before use; Standardize the experimental setup rigorously.

Conclusion

This compound is an indispensable reagent for the synthesis of molecules bearing the C4F9 group. By understanding the underlying radical-based mechanisms, researchers can choose between robust copper-catalyzed methods and mild, highly selective photoredox strategies to achieve their synthetic goals. The protocols provided herein serve as a validated starting point for exploration. Careful attention to safety, inert atmosphere techniques, and reaction optimization will enable scientists and drug development professionals to effectively harness the power of perfluoroalkylation to create novel and impactful molecules.

References

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  • Barata-Vallejo, S., & Postigo, A. (2022). Perfluoroalkylation Reactions by Electron Donor-Acceptor Complexes. CONICET Digital. [Link]

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  • PubMed. (2024). Photodriven Radical Perfluoroalkylation-Thiolation of Unactivated Alkenes Enabled by Electron Donor-Acceptor Complex. [Link]

  • MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction. [Link]

  • Akita, M. (2023). Dawn of photoredox catalysis. Proceedings of the Japan Academy, Series B. [Link]

  • Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Meinert, M., & Schrader, W. (2016). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Scheme 1 Top: Previous studies on (perfluoro)alkylation reactions.... [Link]

  • PubChem. (n.d.). Perfluorotributylamine. [Link]

  • ResearchGate. (2024). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. [Link]

  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • O'Hagan, D. (2020). Contemporary synthetic strategies in organofluorine chemistry. Springer Nature Experiments. [Link]

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  • PubMed. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. [Link]

  • Open Access Journals. (2024). organic-synthesis-from-concept-to-creation.pdf. [Link]

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Sources

Application Notes & Protocols: 1-Bromononafluorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Bromononafluorobutane

This compound (C4F9Br), also known as perfluorobutyl bromide, is a dense, colorless liquid that has emerged as a cornerstone reagent for introducing the nonafluorobutyl (C4F9) group into organic molecules. The incorporation of highly fluorinated chains imparts unique physicochemical properties to organic compounds, including enhanced thermal and chemical stability, lipophobicity, and specific binding affinities. These characteristics are highly sought after in pharmaceutical and agrochemical development, materials science, and biotechnology.

This guide provides an in-depth exploration of this compound as a key synthetic tool, focusing on its application in perfluoroalkylation reactions and as a versatile tag for fluorous synthesis. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is critical for its effective use and safe handling.

PropertyValueReference
CAS Number 375-48-4[1][2]
Molecular Formula C4BrF9[2]
Molecular Weight 298.93 g/mol [2]
Boiling Point 43-45 °C[1]
Density 1.838 g/mL at 25 °C[1]
Appearance Colorless liquid[3]
Solubility Insoluble in water; soluble in many organic solvents.[4]

Core Application: Perfluoroalkylation Reactions

The primary utility of this compound is as a source of the electrophilic nonafluorobutyl radical (•C4F9) or its synthetic equivalents. This moiety is a valuable building block for creating complex fluorinated molecules. Radical perfluoroalkylation methods are particularly prevalent due to the high reactivity and unique selectivity of perfluoroalkyl radicals.

Mechanism & Rationale: Radical Perfluoroalkylation

The generation of the •C4F9 radical from this compound typically requires an initiation step, which can be achieved through thermal methods, photoredox catalysis, or the use of radical initiators. Once formed, the electrophilic •C4F9 radical readily adds to electron-rich species such as alkenes, alkynes, and (hetero)arenes.[5]

The choice of initiator and reaction conditions is paramount. For instance, visible-light photoredox catalysis has gained prominence as a mild and efficient method for generating radicals under ambient conditions, often employing transition metal complexes or organic dyes.[6]

Radical_Perfluoroalkylation cluster_initiation Initiation cluster_propagation Propagation C4F9Br C4F9Br C4F9_rad •C4F9 C4F9Br->C4F9_rad e⁻ or Δ Initiator Initiator (e.g., Light, Heat, Cu(I)) Initiator->C4F9Br Arene Arene (Ar-H) C4F9_rad->Arene Addition C4F9_rad->Arene Intermediate [Ar(H)-C4F9]• Product Product (Ar-C4F9) Intermediate->Product -H• (Oxidation) Oxidant Oxidant Oxidant->Intermediate Fluorous_Synthesis_Workflow Start Substrate Tagging Tagging Reaction (+ C4F9-Linker) Start->Tagging Tagged_Substrate Fluorous-Tagged Substrate Tagging->Tagged_Substrate Synthesis Organic Synthesis (1 to n steps) Tagged_Substrate->Synthesis Crude_Mixture Crude Reaction Mixture (Tagged Product + Byproducts) Synthesis->Crude_Mixture FSPE Fluorous Solid-Phase Extraction (F-SPE) Crude_Mixture->FSPE Elution1 Elute with Organic Solvent (e.g., MeOH/H2O) FSPE->Elution1 Wash Elution2 Elute with Fluorous Solvent (e.g., Perfluorohexane) FSPE->Elution2 Elute Product Byproducts Non-fluorous Reagents & Byproducts Elution1->Byproducts Tagged_Product Purified Tagged Product Elution2->Tagged_Product Detagging Detagging Step Tagged_Product->Detagging Final_Product Final Pure Product Detagging->Final_Product

Sources

Experimental Protocols for Nucleophilic Substitution with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Introduction: Navigating the Unique Reactivity of Perfluoroalkyl Halides

1-Bromononafluorobutane (C₄F₉Br) is a valuable building block in modern medicinal and materials chemistry. The incorporation of a nonafluorobutyl (n-C₄F₉) moiety can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity. However, the very properties that make this group attractive—namely, the immense electron-withdrawing effect of the nine fluorine atoms—render the α-carbon (CF₂) electronically dissimilar to its hydrocarbon analogs. This guide provides a detailed exploration of the mechanistic nuances and practical protocols for successfully employing this compound in nucleophilic substitution reactions.

The strong inductive effect of the C₄F₉ group significantly polarizes the C-Br bond, yet it simultaneously deactivates the α-carbon towards classical Sₙ2 attack by contracting the σ* anti-bonding orbital. Consequently, reaction conditions often resemble those of nucleophilic aromatic substitution (SₙAr), requiring polar aprotic solvents to enhance nucleophile reactivity and, in many cases, elevated temperatures to overcome the activation energy barrier.[1][2] This application note details robust protocols for the substitution of this compound with representative oxygen, nitrogen, and sulfur nucleophiles, providing the causal logic behind each experimental choice.

Core Principles & Mechanistic Insights

The reactivity of this compound in nucleophilic substitution is a departure from typical alkyl halides. The key factors governing its reactivity are:

  • Electronic Deactivation: The perfluoroalkyl chain strongly withdraws electron density, which reduces the electron density at the α-carbon, making it less susceptible to attack by nucleophiles compared to non-fluorinated alkyl bromides.[3]

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are crucial. These solvents effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile "bare" and highly reactive.[4][5] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly dampens its reactivity.[1]

  • Phase-Transfer Catalysis (PTC): For reactions involving anionic nucleophiles (e.g., phenoxides, thiolates) that have poor solubility in organic solvents, a phase-transfer catalyst is indispensable. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), transport the nucleophilic anion from the aqueous or solid phase into the organic phase where the this compound is dissolved, enabling the reaction to proceed efficiently.[6][7][8][9]

Mandatory Safety Precautions

Work with this compound and its reagents must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • This compound: Avoid inhalation of vapors and contact with skin and eyes. It is a volatile liquid.

  • Solvents (DMF, DMSO): These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Handle with extreme care.

  • Bases (K₂CO₃, Cs₂CO₃, NaH): These are corrosive or, in the case of NaH, highly reactive with water. Handle with appropriate precautions.

  • Nucleophiles: Phenols, anilines, and thiols are toxic and should be handled with care to avoid exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Experimental Protocols

Protocol 1: Synthesis of a Nonafluorobutyl Aryl Ether via Williamson Ether Synthesis

This protocol describes the reaction of this compound with 4-methoxyphenol, an oxygen-centered nucleophile. The reaction is a modified Williamson ether synthesis, adapted for the unique reactivity of the perfluoroalkyl bromide.

Rationale: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a suitable base, and DMF serves as the polar aprotic solvent. Elevated temperature is necessary to achieve a reasonable reaction rate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Begin stirring the suspension and add this compound (1.0 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy (see Reaction Monitoring section). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nonafluorobutyl aryl ether.

Protocol 2: Synthesis of a Nonafluorobutyl Arylamine

This protocol details the reaction with aniline, a nitrogen-centered nucleophile. It requires a non-nucleophilic base to neutralize the HBr formed during the reaction.

Rationale: Direct reaction with an amine requires scavenging the HBr byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A hindered, non-nucleophilic base like cesium carbonate or a tertiary amine is used in a high-boiling polar aprotic solvent like DMSO to facilitate the reaction at elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), aniline (1.5 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a substrate concentration of 0.5-1.0 M.

  • Heat the mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction for 18-36 hours by ¹⁹F NMR or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with tert-butyl methyl ether (TBME) (3x).

  • Wash the combined organic extracts with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the product via column chromatography to isolate the N-nonafluorobutylaniline.

Protocol 3: Synthesis of a Nonafluorobutyl Aryl Thioether

This protocol outlines the synthesis using thiophenol, a sulfur-centered nucleophile, employing a phase-transfer catalyst for enhanced efficiency.

Rationale: The thiophenol is deprotonated by a base to form the highly nucleophilic thiolate anion. Due to the potential for poor solubility of the resulting salt in the reaction medium, a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) is used to shuttle the thiolate into the organic phase for reaction.[8][10][11]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Potassium Hydroxide (KOH) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Acetonitrile, anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add thiophenol (1.2 eq), powdered KOH (1.5 eq), and TBAB (0.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiophenolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at 50-60 °C and monitor its progress. The reaction is often complete within 4-8 hours.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude thioether by column chromatography or distillation.

Reaction Monitoring & Characterization by ¹⁹F NMR

¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring these reactions. The chemical shift of the fluorine nuclei is highly sensitive to their local electronic environment, providing a clear and unambiguous way to track the conversion of the starting material to the product.[12]

  • Starting Material (C₄F₉Br): The terminal -CF₂Br group typically exhibits a characteristic signal at approximately -60 to -65 ppm.

  • Product (C₄F₉-Nu): Upon substitution, this signal disappears and is replaced by a new signal for the -CF₂-Nu group at a different chemical shift:

    • -CF₂-O-Ar: ~ -80 to -85 ppm

    • -CF₂-N(H)-Ar: ~ -90 to -95 ppm

    • -CF₂-S-Ar: ~ -85 to -90 ppm

By integrating the signals of the starting material and product, the reaction conversion can be accurately determined over time. Final product characterization should be performed using a combination of ¹⁹F NMR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Reaction Conditions

Parameter Protocol 1 (O-Nucleophile) Protocol 2 (N-Nucleophile) Protocol 3 (S-Nucleophile)
Nucleophile 4-MethoxyphenolAnilineThiophenol
Solvent DMFDMSOAcetonitrile
Base K₂CO₃Cs₂CO₃KOH
Catalyst NoneNoneTBAB
Temperature 80-90 °C100-120 °C50-60 °C
Time 12-24 h18-36 h4-8 h
Typical Yield Moderate to GoodModerateGood to Excellent

General Experimental Workflow

The following diagram illustrates the typical workflow for the nucleophilic substitution of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Weigh Reagents: - C₄F₉Br - Nucleophile - Base/Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Mix Combine Reagents in Flask Inert->Mix Heat Heat to Target Temperature Mix->Heat Monitor Monitor Progress (¹⁹F NMR, TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench/Dilute with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Distillation Dry->Purify Analyze Characterize Product: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry Purify->Analyze

Caption: General workflow for nucleophilic substitution of this compound.

Troubleshooting

  • Low or No Conversion:

    • Cause: Insufficient temperature, inactive nucleophile, or wet solvent/reagents.

    • Solution: Increase reaction temperature incrementally. Ensure the base is strong enough to deprotonate the nucleophile. Use freshly dried, anhydrous solvents and reagents.

  • Formation of Side Products:

    • Cause: Elimination reactions (at very high temperatures) or reaction with the solvent (e.g., hydrolysis of DMF).

    • Solution: Lower the reaction temperature and extend the reaction time. Choose a more stable solvent if decomposition is suspected.

  • Difficulty with Work-up:

    • Cause: Emulsion formation, poor phase separation (especially with DMF/DMSO).

    • Solution: Add brine during the wash steps to break emulsions. Use a larger volume of water for initial dilution and extract with a less polar solvent like TBME.

References

  • Abraham, M. H., & Grellier, P. L. (1975). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (14), 1735-1741.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • DesMarteau, D. D., & Giraud, A. (2000). Synthesis of terminally perfluorinated long-chain alkanethiols, sulfides and disulfides from the corresponding halides. Journal of Fluorine Chemistry, 102(1-2), 9-16.
  • Ghosh, S., & Pradhan, S. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.
  • Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

  • Molecules. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health. Retrieved from [Link]

  • Roy, R. K. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Phase Transfer Catalyst (PTC). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Handout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2011). Preparation of (Perfluoroalkyl)alkane Thiols via Zemplén Deacylation of Fluorous (Perfluoroalkyl)alkyl Thioacetates. Request PDF. Retrieved from [Link]

  • Wiberg, K. B., & Marquez, M. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809-2817.

Sources

1-Bromononafluorobutane in the preparation of perfluoroalkylated aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 1-Bromononafluorobutane in the Preparation of Perfluoroalkylated Aromatics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of perfluoroalkyl chains, such as the nonafluorobutyl (C4F9) group, into aromatic systems is a pivotal strategy in medicinal chemistry and materials science for modulating molecular properties. This guide provides a comprehensive overview of the application of this compound (C4F9Br) as a robust reagent for the perfluoroalkylation of aromatic and heteroaromatic compounds. We delve into the core mechanistic pathways, including transition-metal-catalyzed cross-coupling and radical-mediated processes, offering detailed, field-tested protocols. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully implement C4F9Br in the synthesis of novel perfluoroalkylated aromatics.

Introduction: The Strategic Value of Perfluoroalkylation

The incorporation of fluorinated functional groups into organic molecules has become a cornerstone of modern drug design and materials science. Perfluoroalkyl (RF) moieties, in particular, can profoundly alter the physicochemical properties of a parent compound.[1] The nonafluorobutyl (C4F9) group, introduced via reagents like this compound, can significantly enhance:

  • Lipophilicity: Crucial for membrane permeability and traversing the blood-brain barrier.

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the half-life of a drug candidate.[2]

  • Binding Affinity: The unique electronic nature of the RF group can lead to stronger interactions with biological targets.

  • pKa Modification: The strong electron-withdrawing nature of the C4F9 group can tune the acidity of nearby functional groups.

This compound serves as a versatile and effective source for the C4F9 moiety, adaptable to a variety of synthetic strategies designed to forge the resilient C(sp²)–C(sp³) bond required for perfluoroalkylated aromatics.

Mechanistic Pathways for Perfluoroalkylation

The C-Br bond in this compound can be activated through several distinct mechanisms, primarily categorized as transition-metal-catalyzed cross-couplings or radical-based transformations. The choice of method often depends on the substrate scope, functional group tolerance, and desired regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for C-H perfluoroalkylation. While many protocols are optimized for perfluoroalkyl iodides, the fundamental principles are applicable to bromides, often with adjustments to ligands and reaction conditions to facilitate the more challenging oxidative addition of the C-Br bond.[3][4] The general catalytic cycle involves the oxidative addition of the perfluoroalkyl halide to a Pd(0) species, followed by C-H activation/arylation and reductive elimination.

  • Expertise & Causality: The choice of a phosphine-ligated palladium catalyst is critical. Ligands like XantPhos can stabilize the palladium center and facilitate the oxidative addition step, which is often the rate-limiting step for less reactive alkyl bromides.[5] The use of a carbonate base like Cs2CO3 is essential for the C-H activation step, acting as a proton acceptor.[4]

cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)(RF)BrL2 Pd(II)(RF)BrL2 Pd(0)L2->Pd(II)(RF)BrL2 Oxidative Addition (+ C4F9Br) Pd(II)(RF)(Ar)L2 Pd(II)(RF)(Ar)L2 Pd(II)(RF)BrL2->Pd(II)(RF)(Ar)L2 C-H Activation (+ Arene, -HBr) Ar-RF Ar-RF Pd(II)(RF)(Ar)L2->Ar-RF Reductive Elimination

Caption: Simplified Pd-catalyzed C-H perfluoroalkylation cycle.

Radical Perfluoroalkylation Pathways

Radical-based methods offer a complementary approach, often under milder conditions. These reactions typically involve the generation of the perfluoroalkyl radical (•C4F9) from this compound, which then adds to the aromatic ring.

A. Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a premier method for generating radicals under exceptionally mild conditions.[6][7] A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with this compound to generate the •C4F9 radical.

  • Expertise & Causality: The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) is dictated by its redox potential, which must be sufficient to reduce the C-Br bond of the perfluoroalkyl bromide.[8] This method's high functional group tolerance stems from its ability to avoid harsh reagents and high temperatures.[9]

B. Other Radical Initiation Methods: Radicals can also be generated using chemical initiators like sodium dithionite or via thermal decomposition in the presence of a suitable initiator. These methods facilitate the direct perfluoroalkylation of arenes, particularly those with activating electron-withdrawing groups.[10]

cluster_initiation Radical Generation cluster_propagation Reaction with Arene PC Photocatalyst PC* Excited PC PC->PC* Visible Light (hν) C4F9_radical •C4F9 Radical PC*->C4F9_radical SET (+ C4F9Br, -Br⁻) C4F9Br This compound Arene Arene C4F9_radical->Arene Addition Radical_Adduct [Arene-C4F9]• Adduct Arene->Radical_Adduct Product Ar-C4F9 Radical_Adduct->Product Oxidation (-H⁺, -e⁻)

Caption: General workflow for photoredox-catalyzed perfluoroalkylation.

Ullmann-Type Coupling Reactions

Classic Ullmann reactions involve copper-catalyzed coupling of aryl halides.[11] This methodology can be adapted for perfluoroalkylation, typically by coupling an aryl halide with a copper-perfluoroalkyl species generated in situ. While traditionally requiring high temperatures, modern protocols with specialized ligands have enabled these reactions under milder conditions.[12]

  • Expertise & Causality: The reaction is believed to proceed through an organocopper intermediate.[11] The activation of the aryl halide via oxidative addition to a Cu(I) species is a key step, followed by reaction with the perfluoroalkyl source.[13][14] This method is particularly useful for synthesizing biaryls but can be effectively applied to C-C bond formation with perfluoroalkyl groups.

Experimental Protocols

Safety First: Before beginning any experiment, consult the Safety Data Sheet (SDS) for this compound and all other reagents. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15][16][17][18]

Protocol 1: General Procedure for Photoredox-Catalyzed Perfluoroalkylation of an Aromatic Substrate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aromatic Substrate (e.g., Anisole)

  • This compound (C4F9Br)

  • Photocatalyst (e.g., fac-Ir(ppy)3)

  • Solvent (e.g., Acetonitrile, degassed)

  • Schlenk flask or reaction vial with stir bar

  • Blue LED light source (e.g., 450 nm)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N2 or Ar), add the aromatic substrate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the photocatalyst (0.01-0.03 mmol, 1-3 mol%). Dissolve the solids in degassed acetonitrile (5-10 mL).

  • Perfluoroalkyl Source: Add this compound (1.2-2.0 mmol, 1.2-2.0 equiv) via syringe.

  • Reaction Conditions: Seal the flask, place it approximately 5-10 cm from the blue LED light source, and begin vigorous stirring. A small fan may be used to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the perfluoroalkylated aromatic product.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Perfluoroalkylation

This protocol is adapted from methodologies developed for perfluoroalkyl iodides and may require optimization for this compound.[3][5]

Materials:

  • Aromatic Substrate (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2, 5 mol%)

  • Ligand (e.g., XantPhos, 10 mol%)

  • Base (e.g., Cs2CO3, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous)

  • Schlenk tube with stir bar

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the aromatic substrate.

  • Solvent and Reagent: Add anhydrous solvent (5 mL), followed by this compound via syringe.

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Reaction Parameters

The success of perfluoroalkylation is highly dependent on the chosen methodology and substrate. The following table summarizes typical conditions.

ParameterPhotoredox CatalysisPalladium-Catalyzed C-H Coupling
Catalyst fac-Ir(ppy)3, Ru(bpy)3Cl2Pd(OAc)2, Pd2(dba)3
Ligand None requiredPhosphine ligands (e.g., XantPhos)
RF Source C4F9Br (1.2-2.0 equiv)C4F9Br (1.5-2.5 equiv)
Base Often not requiredCs2CO3, K2CO3
Solvent CH3CN, DMSO, DCMToluene, Dioxane, DMF
Temperature Room Temperature80-140 °C
Key Advantage Mild conditions, high functional group toleranceEffective for direct C-H functionalization

Safety and Handling of this compound

This compound is a chemical reagent that requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[18]

  • Ventilation: Use this chemical only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.[18]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a potent and versatile reagent for the synthesis of perfluoroalkylated aromatics, compounds of significant interest in pharmaceutical and materials development. Through methodologies such as photoredox catalysis and transition-metal-mediated cross-coupling, researchers can effectively forge the C(sp²)–C4F9 bond. Understanding the underlying mechanisms and adhering to detailed protocols are key to leveraging the full potential of this reagent. The methods described herein provide a solid foundation for both exploratory synthesis and the late-stage functionalization of complex molecules.

References

  • Loy, R. N., & Sanford, M. S. (2011). Palladium-Catalyzed C–H Perfluoroalkylation of Arenes. Organic Letters, 13(10), 2548–2551. [Link][3]

  • PubMed. (2011). Palladium-catalyzed C-H Perfluoroalkylation of Arenes. National Center for Biotechnology Information. [Link][4]

  • ResearchGate. (2011). Palladium-Catalyzed C-H Perfluoroalkylation of Arenes. [Link][5]

  • Ghosh, S., et al. (2022). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Dalton Transactions. [Link][2]

  • DeLaMater, M. R., et al. (2021). Radical Perfluoroalkylation of Arenes via Carbanion Intermediates. The Journal of Organic Chemistry, 86(15), 10903–10913. [Link][10]

  • Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 50(44), 10460-10464. [Link][1]

  • Ouyang, Y., & Qing, F.-L. (2024). Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents. The Journal of Organic Chemistry, 89(5), 2815–2824. [Link][6]

  • Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

  • Chen, J., et al. (2023). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. Organic Letters, 25(1), 1-6. [Link][19]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7485-7512. [Link][20]

  • ResearchGate. (2018). Visible Light–Induced (Per)fluoroalkylation by Photoredox Catalysis. [Link][8]

  • Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. [Link][17]

  • Pitre, S. P., et al. (2022). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters, 24(1), 446–450. [Link][21]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][11]

  • ResearchGate. (2024). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. [Link][22]

  • Akpinar, M., et al. (2021). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – An Asian Journal, 16(18), 2534-2551. [Link][7]

  • MacMillan, D. W. C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(22), 9039-9043. [Link][23]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. [Link][18]

  • Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link][24]

  • MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Nanomaterials, 13(21), 2893. [Link][13]

  • ResearchGate. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link][14]

  • Royal Society of Chemistry. (2022). Photoredox-mediated hydroalkylation and hydroarylation of functionalized olefins for DNA-encoded library synthesis. Chemical Science. [Link][9]

  • Yagupolskii, L. M., et al. (2017). The First Nucleophilic C-H Perfluoroalkylation of Aromatic Compounds via (Arene)tricarbonylchromium Complexes. Chemical Communications, 53(13), 2146-2149. [Link][25]

  • Zhang, X., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115–120. [Link][12]

Sources

Application Notes and Protocols: 1-Bromononafluorobutane in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 1-Bromononafluorobutane in Material Innovation

This compound (C4F9Br), a perfluorinated alkyl bromide, has emerged as a critical building block in materials science. Its distinct physicochemical properties, stemming from the high electronegativity of fluorine atoms, impart exceptional characteristics to the materials derived from it. The strong carbon-fluorine bonds lead to high thermal and chemical stability, while the low polarizability of the C-F bond results in low surface energy, endowing materials with hydrophobic and oleophobic properties.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of advanced fluoropolymers and the creation of functional surfaces, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Advanced Fluoropolymers via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[2][3] In this process, this compound can serve as a highly effective initiator. The carbon-bromine bond in this compound is homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a nonafluorobutyl radical. This radical then initiates the polymerization of a vinyl monomer. The reversible deactivation of the growing polymer chains by the catalyst allows for controlled polymer growth.[4]

Mechanism of this compound Initiated ATRP

The process begins with the activation of the initiator, this compound (R-X), by a copper(I) catalyst complex (Cu(I)/L) to form a radical (R•) and the oxidized catalyst (Cu(II)X/L). This radical then adds to a monomer (M) to start the polymer chain growth (P•). The growing radical chain can be reversibly deactivated by reacting with the Cu(II)X/L complex to reform the dormant polymer species (P-X) and the Cu(I)/L catalyst. This dynamic equilibrium between active and dormant species is the key to the controlled nature of ATRP.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation C4F9Br This compound (Initiator) C4F9_radical C4F9• (Radical) C4F9Br->C4F9_radical k_act Cu(I)/L Cu(I) Catalyst Complex Dormant_Chain P(n)-Br (Dormant Polymer) Cu(II)X/L Cu(II) Complex C4F9_radical->Cu(II)X/L k_deact Monomer Vinyl Monomer (M) C4F9_radical->Monomer k_p C4F9_radical->Monomer Growing_Chain P(n)• (Growing Polymer Chain) Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act SAM_Formation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Self-Assembly Silane C4F9-(CH2)2-Si(OEt)3 Water H2O (trace) Silanol C4F9-(CH2)2-Si(OH)3 Water->Silanol Hydrolysis Substrate Si-OH (Hydroxylated Substrate) Silanol->Substrate Condensation Silanol->Substrate SAM Self-Assembled Monolayer

Sources

Application Note: 1-Bromononafluorobutane as a Strategic Building Block for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Liquid Crystal Design

The relentless pursuit of higher-performance liquid crystal displays (LCDs) and photonic devices necessitates the molecular-level engineering of mesogenic materials.[1][2] Liquid crystals (LCs) are a unique state of matter that combines the fluidity of liquids with the anisotropic properties of crystalline solids.[2] The performance characteristics of an LC device, such as switching speed, contrast ratio, and operating voltage, are intrinsically linked to the physicochemical properties of the constituent liquid crystal molecules. Fluorination, the selective incorporation of fluorine atoms into the molecular scaffold, has emerged as a dominant strategy for fine-tuning these properties.[3]

The introduction of the highly electronegative fluorine atom can profoundly influence a molecule's dipole moment, polarizability, and intermolecular interactions. Specifically, terminal perfluoroalkyl groups, such as the nonafluorobutyl (C4F9) moiety, are particularly effective in modifying:

  • Dielectric Anisotropy (Δε): A crucial parameter that dictates the threshold voltage of an LCD. The strong electron-withdrawing nature of the C4F9 group can be leveraged to induce a significant dipole moment, thereby controlling the dielectric anisotropy.

  • Viscosity: The low polarizability of the C-F bond often leads to reduced intermolecular forces, resulting in lower rotational viscosity and, consequently, faster switching times.

  • Thermal and Chemical Stability: The high bond energy of C-F bonds imparts exceptional resistance to degradation from heat, UV radiation, and chemical contaminants.

  • Mesophase Behavior: The introduction of a bulky, rigid C4F9 group can significantly influence the type and temperature range of the liquid crystalline phases (e.g., nematic, smectic).[1]

1-Bromononafluorobutane (C4F9Br) is a versatile and efficient building block for introducing the nonafluorobutyl group onto aromatic cores commonly found in liquid crystal structures. This application note provides a comprehensive guide for researchers and materials scientists on the utilization of this compound in the synthesis of a representative fluorinated liquid crystal, 4-butoxy-4'-(nonafluoro-n-butoxy)biphenyl. We will detail a robust synthetic protocol based on the Ullmann condensation, discuss the underlying chemical principles, and present expected characterization data.

Synthetic Strategy: The Ullmann Condensation for C-O Bond Formation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for forming aryl ethers.[4][5][6] This reaction is particularly well-suited for coupling perfluoroalkyl halides with phenols, a transformation that can be challenging with other coupling methodologies. In our target synthesis, we will employ a modified Ullmann condensation to couple this compound with 4-butoxy-4'-hydroxybiphenyl.

The reaction mechanism is believed to proceed through the formation of a copper(I) alkoxide intermediate from the phenol. This species then undergoes a reaction with the this compound to yield the desired ether and a copper(I) bromide salt. The use of a suitable ligand and base is often crucial for achieving high yields and preventing side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-butoxy-4'-(nonafluoro-n-butoxy)biphenyl

This protocol details the synthesis of a target liquid crystal molecule incorporating the nonafluorobutyl group via an ether linkage.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 4-Butoxy-4'-hydroxybiphenyl P1 4-Butoxy-4'-(nonafluoro-n-butoxy)biphenyl R1->P1 + R2 This compound R2->P1 Re1 CuI (Copper(I) iodide) Re1->P1 Catalyst Re2 K2CO3 (Potassium carbonate) Re2->P1 Base Re3 DMF (Dimethylformamide) Re3->P1 Solvent 120 °C

Caption: Synthesis of 4-butoxy-4'-(nonafluoro-n-butoxy)biphenyl.

Materials and Equipment:

  • 4-Butoxy-4'-hydroxybiphenyl (≥98%)

  • This compound (≥97%)

  • Copper(I) iodide (CuI, 98%)

  • Potassium carbonate (K2CO3, anhydrous, ≥99%)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Toluene (anhydrous, ≥99.8%)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-butoxy-4'-hydroxybiphenyl (2.56 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (40 mL) followed by this compound (3.49 g, 10 mmol).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 100% hexane) to afford the pure 4-butoxy-4'-(nonafluoro-n-butoxy)biphenyl as a white solid.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a volatile and potentially harmful chemical. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Characterization and Data Analysis

The synthesized fluorinated liquid crystal should be characterized to confirm its structure and evaluate its mesomorphic properties.

Spectroscopic Characterization
TechniqueExpected Results for 4-butoxy-4'-(nonafluoro-n-butoxy)biphenyl
¹H NMR Aromatic protons of the biphenyl core will appear in the range of 7.0-7.7 ppm. Aliphatic protons of the butoxy group will be in the 0.9-4.1 ppm range.
¹³C NMR Signals corresponding to the biphenyl core, the butoxy group, and the nonafluorobutoxy group will be observed. The carbons attached to fluorine will show characteristic splitting patterns.
¹⁹F NMR Characteristic signals for the CF3 and CF2 groups of the nonafluorobutyl chain will be present, typically in the range of -80 to -130 ppm.[7][8][9][10]
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product should be observed.
Thermal and Mesomorphic Properties

The liquid crystalline phases and transition temperatures are determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][11][12]

PropertyExpected Value
Melting Point (Cr → N/Sm) ~ 70-90 °C
Clearing Point (N/Sm → I) ~ 110-130 °C
Mesophase(s) Nematic (N) and/or Smectic A (SmA) phases are expected.

Protocol 2: Characterization by DSC and POM

G cluster_workflow Characterization Workflow Sample Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating/Cooling Cycles POM Polarized Optical Microscopy (POM) Sample->POM Visual Observation Data Phase Transition Data & Mesophase Identification DSC->Data Enthalpy Changes POM->Data Texture Analysis

Sources

Application Notes and Protocols for the Use of 1-Bromononafluorobutane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of the Nonafluorobutyl Moiety in Modern Agrochemicals

The introduction of fluorine and fluorinated alkyl groups into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy, bioavailability, and persistence of pesticides.[1][2] Among the various fluorinated synthons, 1-bromononafluorobutane (C4F9Br) serves as a valuable reagent for introducing the nonafluorobutyl group, a moiety that can confer a unique combination of steric and electronic properties to a target molecule. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemical candidates, focusing on key reaction classes that are amenable to this versatile building block. While direct literature examples for the use of this compound in agrochemical synthesis are sparse, the protocols herein are based on well-established methodologies for the introduction of perfluoroalkyl chains into organic scaffolds.[3][4]

Physicochemical and Safety Data for this compound

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 375-48-4[5]
Molecular Formula C4BrF9[6]
Molecular Weight 298.93 g/mol [6]
Boiling Point 43-44 °C[7]
Density 1.904 g/cm³[7]
Appearance Colorless liquid[8]
Solubility Insoluble in water; soluble in ethanol and diethyl ether.[8]

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10][11] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[12] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9][10][11][12]

Application I: Copper-Mediated Nonafluorobutylation of Heteroaromatic Phenols

The introduction of a nonafluorobutoxy group onto an aromatic or heteroaromatic ring can significantly impact a molecule's lipophilicity and metabolic stability, properties that are critical for herbicide and fungicide development. Copper-mediated cross-coupling reactions provide a reliable method for the formation of C-O bonds with perfluoroalkyl groups.[3][13]

Reaction Principle and Workflow

This protocol describes a copper-catalyzed O-perfluoroalkylation of a generic phenol, a common scaffold in agrochemicals. The reaction proceeds through the formation of a copper-phenoxide intermediate, which then reacts with this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A Phenolic Substrate (Ar-OH) P1 Formation of Copper Phenoxide A->P1 B This compound (C4F9Br) P2 Nucleophilic Attack on C4F9Br B->P2 C Copper(I) Catalyst (e.g., CuI) C->P1 D Base (e.g., K2CO3) D->P1 E Solvent (e.g., DMF, NMP) E->P1 F Elevated Temperature F->P1 P1->P2 P3 Product Formation P2->P3 G Nonafluorobutoxy-Substituted Aromatic (Ar-OC4F9) P3->G

Caption: Workflow for Copper-Mediated O-Nonafluorobutylation.

Detailed Experimental Protocol

Materials:

  • Phenolic substrate (e.g., 4-hydroxypyridine)

  • This compound (1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the phenolic substrate (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of this compound (1.5 mmol).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired nonafluorobutoxy-substituted product should be obtained in moderate to good yield, depending on the reactivity of the phenolic substrate.

Application II: Photoredox-Catalyzed Nonafluorobutylation of Anilines

Aniline derivatives are key building blocks for a wide range of herbicides and insecticides. The direct C-H functionalization of anilines with a nonafluorobutyl group can be achieved through photoredox catalysis, a mild and efficient method for generating perfluoroalkyl radicals.[4][14]

Reaction Principle and Workflow

This protocol utilizes a photocatalyst that, upon excitation by visible light, can induce the formation of a nonafluorobutyl radical from this compound. This radical then undergoes an addition to the electron-rich aniline ring.[1]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A Aniline Substrate (Ar-NH2) P3 Radical Addition to Aniline A->P3 B This compound (C4F9Br) P2 Generation of C4F9 Radical B->P2 C Photocatalyst (e.g., Ru(bpy)3Cl2) P1 Excitation of Photocatalyst C->P1 D Base (e.g., Cs2CO3) D->P3 E Solvent (e.g., Acetonitrile) E->P3 F Visible Light Source (e.g., Blue LED) F->P1 P1->P2 P2->P3 P4 Product Formation P3->P4 G Nonafluorobutyl-Substituted Aniline P4->G

Caption: Workflow for Photoredox-Catalyzed N-Nonafluorobutylation.

Detailed Experimental Protocol

Materials:

  • Aniline substrate

  • This compound (2.0 equivalents)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)3]Cl2·6H2O, 1-2 mol%)

  • Cesium carbonate (Cs2CO3, 2.0 equivalents)

  • Acetonitrile (MeCN), degassed

  • Visible light source (e.g., blue LED lamp)

  • Standard laboratory glassware for photochemical reactions

Procedure:

  • Reaction Setup: In a reaction vial, combine the aniline substrate (0.5 mmol), [Ru(bpy)3]Cl2·6H2O (0.005-0.01 mmol), and cesium carbonate (1.0 mmol).

  • Inert Atmosphere: Seal the vial and degas by bubbling argon or nitrogen through the mixture for 15 minutes.

  • Solvent and Reagent Addition: Add degassed acetonitrile (5 mL) and this compound (1.0 mmol).

  • Photoreaction: Place the reaction vial in front of a blue LED lamp and stir at room temperature. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Expected Outcome: This method should provide the nonafluorobutylated aniline, often as a mixture of ortho and para isomers, in good yields.

Application III: Free-Radical Addition of this compound to Alkenes

The formation of carbon-carbon bonds is fundamental to the synthesis of many insecticides. The free-radical addition of perfluoroalkyl halides to alkenes provides a direct route to introduce the nonafluorobutyl group into an aliphatic chain.[15][16][17][18][19][20][21]

Reaction Principle and Workflow

This protocol describes the anti-Markovnikov addition of this compound across a double bond, initiated by a radical initiator. The reaction proceeds via a free-radical chain mechanism.[15][16][17][20]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A Alkene Substrate P2 Propagation: Addition to Alkene A->P2 B This compound (C4F9Br) B->P2 C Radical Initiator (e.g., AIBN, Peroxide) P1 Initiation: Radical Formation C->P1 D Solvent (e.g., Toluene) E Heat or UV Light E->P1 P1->P2 P4 Termination P1->P4 P3 Propagation: H-Abstraction P2->P3 P2->P4 P3->P2 Chain Reaction G Nonafluorobutyl-Substituted Alkane P3->G

Caption: Workflow for Free-Radical Addition of C4F9Br to Alkenes.

Detailed Experimental Protocol

Materials:

  • Alkene substrate (e.g., 1-octene)

  • This compound (1.2 equivalents)

  • Azobisisobutyronitrile (AIBN, 5 mol%)

  • Toluene, degassed

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the alkene substrate (1.0 mmol) and AIBN (0.05 mmol).

  • Inert Atmosphere: Purge the system with an inert gas.

  • Solvent and Reagent Addition: Add degassed toluene (10 mL) and this compound (1.2 mmol).

  • Reaction: Heat the mixture to reflux (or the decomposition temperature of the initiator) and stir. Monitor the reaction by GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Expected Outcome: The anti-Markovnikov addition product will be the major isomer formed. Yields are typically moderate to good.

Conclusion

This compound is a valuable reagent for the incorporation of the C4F9 group into a variety of organic molecules relevant to agrochemical research. The protocols outlined in this guide, based on established copper-mediated, photoredox-catalyzed, and free-radical reactions, provide a solid foundation for the synthesis of novel, highly functionalized agrochemical candidates. Researchers are encouraged to adapt and optimize these methods for their specific substrates and target molecules to explore the full potential of the nonafluorobutyl moiety in the development of next-generation crop protection agents.

References

  • Barata-Vallejo, S., & Postigo, A. (2025). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. ResearchGate. [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). Semantic Scholar. [Link]

  • Visible-light-driven Ir-catalyzed perfluoroalkylation of aniline... (n.d.). ResearchGate. [Link]

  • Barata-Vallejo, S., & Postigo, A. (n.d.). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. CONICET. [Link]

  • Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2015). Figshare. [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET. [Link]

  • Mormino, M. G., Fier, P. S., & Hartwig, J. F. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. [Link]

  • Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. (n.d.). ResearchGate. [Link]

  • Synthesis of nonafluoro-tert-butyl aryl ethers. (n.d.). ResearchGate. [Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. (2022). Chemical Science. [Link]

  • Mormino, M. G., Fier, P. S., & Hartwig, J. F. (2014). Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. PubMed. [Link]

  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. (n.d.). PubMed Central. [Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. (n.d.). RSC Publishing. [Link]

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  • Method of preparing nonafluoroisobutyl methyl ether. (n.d.).
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  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). PubMed. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Free-radical addition. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). PubMed Central. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Ogawa, N., Imaizumi, R., Hirano, T., & Suzuki, J. (2021). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PubMed Central. [Link]

  • hydrogen bromide and alkenes - the peroxide effect. (n.d.). Chemguide. [Link]

  • Suzuki–Miyaura cross-coupling of the bromobenzene with phenylboronic acid. (n.d.). ResearchGate. [Link]

  • Radical Addition Reactions to Double Bonds. (2019). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. (2025). ResearchGate. [Link]

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025). Master Organic Chemistry. [Link]

  • Perfluorobutyl bromide. (n.d.). PubChem. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate. [Link]

  • Ogawa, N., Imaizumi, R., Hirano, T., & Suzuki, J. (2021). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PubMed. [Link]

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Application Notes & Protocols: The Strategic Incorporation of 1-Bromononafluorobutane in the Development of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Perfluorobutyl Moiety as a Privileged Functional Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups has become an indispensable strategy for optimizing the physicochemical and pharmacological properties of therapeutic candidates. The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to its biological target.[1] Among the various fluorinated motifs, the nonafluorobutyl (C4F9) group, often sourced from reagents like 1-bromononafluorobutane, offers a unique combination of properties. Its high degree of fluorination provides a chemically inert and stable substituent that can shield adjacent parts of a molecule from metabolic degradation.[2] This stability, coupled with the lipophilic nature of the perfluoroalkyl chain, can significantly enhance a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.

This compound (C4F9Br) serves as a key building block for introducing this valuable moiety into pharmaceutical intermediates.[2] It is a dense, colorless liquid characterized by the robust C-F bonds of the perfluorinated chain and a reactive C-Br bond that can be selectively cleaved to generate a perfluorobutyl radical.[2] This radical species is the cornerstone of its utility, enabling its addition to a wide range of organic scaffolds, particularly aromatic and heteroaromatic systems commonly found in drug molecules. This guide provides a detailed overview of the application of this compound and its analogues in the synthesis of pharmaceutical intermediates, focusing on modern, light-mediated radical addition protocols.

Core Application: Radical Perfluoroalkylation of Heteroaromatic Scaffolds

The direct C-H perfluoroalkylation of heteroaromatic rings is a powerful transformation in medicinal chemistry, allowing for the late-stage functionalization of complex drug-like molecules. Visible-light photoredox catalysis has emerged as a mild and efficient method to achieve this, avoiding the harsh conditions of traditional methods.[2] This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer (SET) process to generate the key perfluorobutyl radical from a suitable precursor.

While perfluoroalkyl iodides are more commonly employed due to their lower bond dissociation energy, the principles are directly applicable to bromides, with adjustments to the catalytic system. Below, we provide a validated protocol adapted from a highly efficient method for the perfluoroalkylation of electron-rich heteroarenes, which serves as a foundational workflow for researchers.[3][4]

Experimental Workflow: Visible-Light Mediated Perfluoroalkylation

The following diagram illustrates the general workflow for the photocatalytic perfluoroalkylation of a heteroaromatic substrate.

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Purification reagents 1. Combine Substrate, C4F9Br, Catalyst & Base in Solvent degas 2. Degas Mixture (e.g., N2 sparging) reagents->degas irradiate 3. Irradiate with Visible Light (LEDs) at Room Temperature degas->irradiate quench 4. Quench Reaction & Remove Solvent irradiate->quench purify 5. Purify by Column Chromatography quench->purify product Perfluorobutylated Intermediate purify->product Isolated Product

Caption: General workflow for photocatalytic perfluoroalkylation.

Protocol: Perfluoroalkylation of Caffeine (Model Substrate)

This protocol is based on the highly effective method developed by Pitre and colleagues for perfluoroalkyl iodides and serves as a robust starting point for optimization with this compound.[3]

Materials:

  • Caffeine (Substrate)

  • 1-Nonafluorobutyl Iodide (C4F9I) - See Scientist's Notes for C4F9Br adaptation

  • 2,5-Di-tert-butylhydroquinone (DTHQ, Catalyst, 10 mol%)

  • Sodium Bicarbonate (NaHCO3, 2 equivalents)

  • Acetonitrile (MeCN) and Methanol (MeOH), 11:1 mixture (Solvent)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., two 14 W white LED bulbs)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add caffeine (1.0 eq), 2,5-di-tert-butylhydroquinone (0.10 eq), and sodium bicarbonate (2.0 eq).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add the solvent mixture (11:1 MeCN:MeOH, to achieve a 0.1 M concentration of the limiting reagent).

  • Precursor Addition: Add 1-nonafluorobutyl iodide (3.0 eq) via syringe.

  • Degassing: Degas the reaction mixture by sparging with nitrogen for 15-20 minutes.

  • Irradiation: Place the sealed Schlenk tube approximately 5 cm from the white LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-30 hours.[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the perfluorobutylated caffeine product.

Mechanism and Causality: The Role of the Halogen-Bonding Complex

The reaction proceeds through a radical mechanism initiated by a visible light-absorbing charge-transfer complex (CTC), also described as a halogen-bonding complex.[3]

G DTHQ DTHQ (Catalyst) Complex [DTHQ---X-C4F9] Charge-Transfer Complex DTHQ->Complex C4F9X C4F9-X (X = I or Br) C4F9X->Complex Complex_star [DTHQ---X-C4F9]* (Excited State) Complex->Complex_star Visible Light (hν) Radicals [DTHQ•]+  +  [C4F9•]  +  X- Complex_star->Radicals SET Het Heteroarene (Substrate) Radicals->Het Radical Addition Het_Rad_Adduct Heteroarene-C4F9• (Radical Adduct) Product Perfluorobutylated Heteroarene Het_Rad_Adduct->Product Oxidation & Deprotonation

Caption: Proposed mechanism for photocatalytic perfluoroalkylation.

Explanation of Steps:

  • Complex Formation: The electron-rich hydroquinone catalyst (DTHQ) forms a halogen-bonding complex with the perfluoroalkyl halide (C4F9-X). This interaction involves the lone pair of the hydroxyl group on the DTHQ and the σ* orbital of the C-X bond.[3]

  • Photoexcitation: This ground-state complex absorbs visible light, promoting it to an excited state.

  • Single-Electron Transfer (SET): In the excited state, an electron is transferred from the DTHQ to the perfluoroalkyl halide. This results in the fragmentation of the C-X bond, generating the crucial nonafluorobutyl radical (C4F9•) , a halide anion (X-), and the catalyst radical cation.

  • Radical Addition: The highly electrophilic C4F9• radical rapidly adds to the electron-rich heteroaromatic substrate.

  • Rearomatization: The resulting radical adduct is then oxidized and deprotonated to regenerate the aromatic system, yielding the final perfluorobutylated product and turning over the catalyst. The base (NaHCO3) is crucial for this final step.[3]

Data Summary: Substrate Scope and Yields

The following table summarizes representative yields achieved for the perfluoroalkylation of various (hetero)aromatic substrates using the analogous perfluorobutyl iodide under the described photocatalytic conditions. This data provides a benchmark for what can be expected when optimizing the reaction for this compound.

EntrySubstrateProductYield (%)[3]
1Caffeine8-(Perfluorobutyl)caffeine70
21,3,5-Trimethoxybenzene2-(Perfluorobutyl)-1,3,5-trimethoxybenzene81
3MelatoninPerfluorobutylated Melatonin47
4Thiophene2-(Perfluorobutyl)thiophene55
5N-Methylpyrrole2-(Perfluorobutyl)-1-methyl-1H-pyrrole63

Senior Application Scientist's Notes: Adapting the Protocol for this compound

Trustworthiness through Understanding Reactivity Differences: A key aspect of robust protocol development is understanding the underlying chemical principles. While structurally similar, there is a significant difference in the reactivity of perfluoroalkyl iodides (RF-I) and bromides (RF-Br) in radical-generating reactions.

  • Bond Dissociation Energy (BDE): The Carbon-Bromine (C-Br) bond is significantly stronger than the Carbon-Iodine (C-I) bond. This means more energy is required to cleave the C-Br bond to form the desired C4F9• radical.

  • Redox Potential: Consequently, RF-Br compounds are more difficult to reduce than their RF-I counterparts. This has direct implications for photoredox catalysis. The excited-state reduction potential of the photocatalyst must be sufficiently negative to reduce the RF-Br bond.

  • Experimental Evidence: In the work by Pitre et al., a substrate containing both an iodo and a bromo substituent (1-bromo-2-iodotetrafluoroethane) was tested. The reaction proceeded exclusively through the cleavage of the C-I bond, leaving the C-Br bond untouched.[3] This provides direct evidence that the DTHQ catalyst system, under the specified conditions, is selective for the weaker C-I bond and may be inefficient for activating the C-Br bond of this compound.

Strategies for Successful Adaptation:

  • Higher Energy Light: Switching from white LEDs to a higher energy source like blue or violet LEDs may provide the necessary energy to facilitate the SET process with the more stable bromide.

  • Alternative Catalysts: If the DTHQ system proves ineffective, a photocatalyst with a more negative excited-state reduction potential may be required. Common choices in photoredox catalysis include iridium or ruthenium complexes (e.g., fac-Ir(ppy)3 or [Ru(bpy)3]Cl2), which can often activate more challenging substrates.[2]

  • Dual Catalytic Systems: A copper(I) co-catalyst could be introduced. Copper catalysts are known to facilitate the formation of perfluoroalkyl radicals from the corresponding halides and have been successfully used in various perfluoroalkylation reactions.[5] The photocatalyst would first reduce the Cu(II) species to Cu(I), which would then react with C4F9Br in a separate catalytic cycle to generate the C4F9• radical.

  • Thermal Initiation: While less mild, traditional radical initiators like AIBN or dibenzoyl peroxide, combined with thermal conditions, can also be used to generate the C4F9• radical from this compound if photocatalytic methods fail.

Conclusion: this compound is a valuable reagent for installing the C4F9 moiety into pharmaceutical intermediates, offering a pathway to enhance metabolic stability and other key drug-like properties. While its direct application in modern photocatalytic C-H functionalization reactions is more challenging than its iodide analogue, a thorough understanding of the underlying radical chemistry allows for rational protocol adaptation. By carefully selecting the catalyst system and reaction conditions, researchers can successfully leverage the unique benefits of this important fluorinated building block in the synthesis of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Understanding the Properties and Uses of Perfluorobutyl Bromide (CAS 375-48-4). Retrieved January 10, 2026.
  • Tasnim, T., Ryan, C., Christensen, M. L., Fennell, C. J., & Pitre, S. P. (2022). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters, 24(1), 446–450. [Link]

  • Barata-Vallejo, S., Cooke, M. V., & Postigo, A. (2017). Radical Fluoroalkylation Reactions.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Pitre, S. P., et al. (2022). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. PubMed. [Link]

  • Kochan, P., & Jurásek, B. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 25(12), 2790. [Link]

  • Li, M., Wang, G., & Leng, F. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers, 12, 2709-2713. [Link]

  • Li, Y., Zhang, X., Liang, D., Li, Y., Gao, S., Li, X., Dong, Y., Wang, B., & Ma, Y. (2025). Tunable Redox‐Neutral Photocatalysis: Visible Light‐Induced Arylperfluoroalkylation of Alkenes Regulated by Protons. Angewandte Chemie International Edition.
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  • ResearchGate. (n.d.). Evidence of a radical mechanism. [Download Scientific Diagram]. Retrieved January 10, 2026.
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Application Notes and Protocols: Radical Reactions Involving 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Nonafluorobutyl Moiety

The introduction of perfluoroalkyl chains into organic molecules imparts profound changes in their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, methods for the efficient incorporation of these motifs are of paramount importance in medicinal chemistry and materials science. 1-Bromononafluorobutane (C4F9Br) serves as a versatile and readily available building block for the introduction of the nonafluorobutyl group via radical intermediates. This guide provides an in-depth exploration of key radical-mediated transformations involving this compound, offering both the theoretical underpinnings and detailed, field-proven protocols for their successful implementation.

The high electronegativity of the fluorine atoms in this compound polarizes the C-Br bond, facilitating its homolytic cleavage to generate the electrophilic nonafluorobutyl radical (•C4F9). This transient species is the key intermediate in a variety of powerful C-C bond-forming reactions. We will delve into two major classes of these transformations: Atom Transfer Radical Addition (ATRA) to unsaturated systems and Photoredox-Catalyzed Perfluoroalkylation.

Atom Transfer Radical Addition (ATRA) of this compound to Alkenes

Atom Transfer Radical Addition is an atom-economical process that allows for the difunctionalization of an alkene. In the context of this compound, this reaction installs both the nonafluorobutyl group and a bromine atom across a double bond. The reaction proceeds via a radical chain mechanism, which can be initiated thermally, photochemically, or through the use of radical initiators.

Mechanism and Rationale

The generally accepted mechanism for a radical-initiated ATRA involves three key stages: initiation, propagation, and termination.[1][2]

  • Initiation: The reaction is triggered by the generation of a small number of radicals. This can be achieved by the homolytic cleavage of a radical initiator (e.g., AIBN, dibenzoyl peroxide) with heat or light, or by the homolysis of the C-Br bond in this compound itself under UV irradiation.[2][3]

  • Propagation: This is a two-step cycle. First, the initiator radical abstracts the bromine atom from this compound to generate the nonafluorobutyl radical (•C4F9). This radical then adds to the alkene at the less substituted carbon to form a more stable secondary radical intermediate. In the second step, this new radical abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the •C4F9 radical to continue the chain.[4]

  • Termination: The chain reaction is concluded when two radical species combine.

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) 2 R• 2 Initiator Radicals Initiator->2 R• Heat/Light •C4F9 Nonafluorobutyl Radical R• R• R•->•C4F9 + C4F9Br - RBr Intermediate_Radical Alkyl Radical Intermediate •C4F9->Intermediate_Radical + Alkene Dimer C8F18 •C4F9->Dimer + •C4F9 Product ATRA Product Intermediate_Radical->Product + C4F9Br - •C4F9 Side_Product_1 Side Product Intermediate_Radical->Side_Product_1 + •C4F9 Side_Product_2 Side Product Intermediate_Radical->Side_Product_2 + Intermediate_Radical

ATRA Reaction Mechanism
Experimental Protocol: Thermal Initiation

This protocol describes the addition of this compound to 1-octene using AIBN as a thermal initiator.

Materials:

  • This compound (C4F9Br)

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Schlenk flask or heavy-walled pressure vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-octene (1.0 eq.), this compound (1.5 eq.), and AIBN (0.1 eq.).

  • Solvent Addition: Add anhydrous toluene to achieve a final concentration of 0.5 M with respect to the alkene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 1-bromo-3-(nonafluorobutyl)decane.

ParameterValueRationale
Reactant Ratio 1.5 eq. C4F9BrExcess C4F9Br ensures efficient trapping of the intermediate radical, minimizing side reactions.
Initiator AIBN (0.1 eq.)AIBN provides a steady source of radicals at a controlled rate upon thermal decomposition.
Solvent Anhydrous TolueneA non-protic, relatively high-boiling solvent suitable for the reaction temperature.
Temperature 80-90 °COptimal temperature for the thermal decomposition of AIBN to initiate the radical chain.

Photoredox-Catalyzed Perfluoroalkylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical species. This approach utilizes a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate the desired radical intermediate under ambient conditions.

Mechanism and Rationale: Dual Catalytic System

A common and highly effective approach involves a dual catalytic system, often comprising an iridium-based photocatalyst and a copper co-catalyst.

  • Photocatalyst Excitation: The iridium photocatalyst (e.g., Ir(ppy)3) absorbs visible light and is promoted to an excited state.

  • Reductive Quenching: The excited photocatalyst is a potent reductant and can donate an electron to this compound.

  • Radical Generation: This SET event leads to the fragmentation of the C-Br bond, generating the nonafluorobutyl radical (•C4F9) and a bromide anion.

  • Alkene Addition: The •C4F9 radical adds to the alkene, forming an alkyl radical intermediate.

  • Copper-Mediated Halogen Transfer: The copper(I) catalyst, complexed with a suitable ligand, reacts with the bromide ion to form a copper(II)-bromide species. This species then transfers the bromine atom to the alkyl radical intermediate to furnish the final product and regenerate the copper(I) catalyst.

This dual catalytic cycle allows for the efficient generation of the perfluoroalkyl radical and the subsequent atom transfer step under mild conditions.

Photoredox_ATRA cluster_photo Photocatalytic Cycle cluster_copper Copper Catalytic Cycle Ir(III) Ir(III) Ir(III)* Ir(III)* Ir(III)->Ir(III)* Visible Light (hν) Ir(IV) Ir(IV) Ir(III)*->Ir(IV) + C4F9Br C4F9_rad •C4F9 Ir(III)*->C4F9_rad - Br- Ir(IV)->Ir(III) + e- (from intermediate) Cu(I)L Cu(I)L Cu(II)L(Br) Cu(II)L(Br) Cu(I)L->Cu(II)L(Br) + Br- Cu(II)L(Br)->Cu(I)L + Alkyl Radical - Product C4F9Br C4F9Br Alkyl_rad Alkyl Radical C4F9_rad->Alkyl_rad + Alkene Alkene Alkene Product ATRA Product Alkyl_rad->Product

Dual Photoredox/Copper-Catalyzed ATRA
Experimental Protocol: Photoredox-Catalyzed Addition

This protocol outlines the visible-light-mediated addition of this compound to an alkene using a dual iridium and copper catalytic system.

Materials:

  • This compound (C4F9Br)

  • Alkene substrate

  • fac-Ir(ppy)3 (Iridium photocatalyst)

  • IMesCuBr (Copper catalyst)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk tube or vial suitable for photochemistry

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the alkene (1.0 eq.), this compound (1.5-2.0 eq.), fac-Ir(ppy)3 (1-2 mol%), and IMesCuBr (5-10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and place it in front of a blue LED lamp with cooling provided by a fan to maintain room temperature. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the perfluoroalkylated product.

ParameterValueRationale
Catalysts Ir(ppy)3 (1-2 mol%), IMesCuBr (5-10 mol%)The dual catalytic system enables efficient radical generation and atom transfer under mild conditions.
Light Source Blue LEDThe emission wavelength of blue LEDs effectively excites the iridium photocatalyst.
Solvent Anhydrous, degassed MeCN or DMFPolar aprotic solvents are suitable for photoredox reactions; degassing is crucial to prevent quenching of the excited state catalyst by oxygen.
Temperature Room TemperaturePhotochemical activation avoids the need for high temperatures, preserving sensitive functional groups.

Safety and Handling of this compound

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a volatile liquid, and inhalation of vapors should be avoided. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Radical reactions of this compound offer powerful and versatile strategies for the synthesis of complex fluorinated molecules. Both classical thermal initiation and modern photoredox catalysis provide reliable entries into these transformations. The choice of method will depend on the specific substrate, functional group tolerance, and available equipment. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers aiming to leverage the unique properties of the nonafluorobutyl group in their synthetic endeavors.

References

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Application Notes and Protocols for the Sonogashira Coupling of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Fluorine Chemistry and Carbon-Carbon Bond Formation

The strategic introduction of perfluoroalkyl chains, such as the nonafluorobutyl group, into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by these moieties—including enhanced metabolic stability, lipophilicity, and binding affinity—make them highly desirable structural motifs. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, stands as a premier method for the formation of carbon-carbon bonds between sp²- or sp-hybridized carbon atoms and terminal alkynes.[1][2] This application note provides a detailed guide for researchers on the application of the Sonogashira coupling to a challenging, electron-deficient alkyl halide: 1-bromononafluorobutane. While the coupling of aryl and vinyl halides is extensively documented, the use of perfluoroalkyl halides presents unique challenges and opportunities. This guide offers a comprehensive, experience-driven protocol and troubleshooting advice to facilitate the synthesis of novel perfluoroalkylated alkynes.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like this compound.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex. This is often the rate-limiting step and can be particularly challenging for electron-deficient alkyl halides.[5] The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C(sp³)–C(sp) bond and regenerates the active palladium(0) catalyst.[1]

  • The Copper Cycle: A copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This species is crucial as it transfers the acetylide moiety to the palladium center in the transmetalation step. The base, usually an amine, also serves to neutralize the hydrogen halide formed during the reaction.[1]

It is worth noting that copper-free Sonogashira protocols have been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8] In such cases, the activation of the alkyne is thought to occur directly at the palladium center.[1]

Below is a diagram illustrating the generally accepted catalytic cycle for the Sonogashira coupling.

Sonogashira Catalytic Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)(Br)L2 (Oxidative Adduct) Pd(0)L2->Pd(II) Complex Oxidative Addition (R-Br) Transmetalation_Step Transmetalation Pd(II) Complex->Transmetalation_Step Pd(II) Acetylide R-Pd(II)(C≡CR')L2 Transmetalation_Step->Pd(II) Acetylide Pd(II) Acetylide->Pd(0)L2 Reductive Elimination Product Product Pd(II) Acetylide->Product Alkyne R'-C≡C-H Cu(I) Acetylide Cu-C≡C-R' Alkyne->Cu(I) Acetylide + CuI, Base Alkyne->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation_Step Base Base R-Br R-Br R-Br->Pd(II) Complex

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A Starting Point for a Challenging Coupling

The following protocol is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene. Given the electron-deficient nature of the perfluoroalkyl bromide, this reaction may require careful optimization.

Reagent Table
ReagentFormulaMW ( g/mol )CAS No.Amount (mmol)Equivalents
This compoundC₄F₉Br298.94375-18-81.01.0
PhenylacetyleneC₈H₆102.13536-74-31.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5614221-01-30.050.05
Copper(I) IodideCuI190.457681-65-40.10.1
Triethylamine (TEA)C₆H₁₅N101.19121-44-83.03.0
Anhydrous TolueneC₇H₈92.14108-88-3--
Step-by-Step Methodology
  • Reaction Setup and Inert Atmosphere:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(0) tetrakis(triphenylphosphine) (0.05 mmol) and copper(I) iodide (0.1 mmol) under a positive flow of argon.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[5]

  • Reagent Addition:

    • Under a positive flow of argon, add anhydrous toluene (5 mL) and triethylamine (3.0 mmol).

    • Degas the resulting solution by bubbling argon through it for 15-20 minutes.

    • Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

    • Finally, add this compound (1.0 mmol) dropwise via syringe.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 60-80 °C and stir vigorously. The use of elevated temperatures is often necessary for less reactive halides.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk flask B Add Pd(PPh3)4 and CuI under Argon A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous toluene and triethylamine C->D E Degas with Argon D->E F Add phenylacetylene E->F G Add this compound F->G H Heat to 60-80 °C with vigorous stirring G->H I Monitor by TLC/GC-MS H->I J Cool to room temperature I->J K Dilute with diethyl ether and filter through celite J->K L Aqueous work-up (NH4Cl, brine) K->L M Dry over MgSO4, filter, and concentrate L->M N Purify by column chromatography M->N

Caption: Step-by-step workflow for the Sonogashira coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst. - Insufficient temperature. - Presence of oxygen or moisture.- Use a fresh, high-purity catalyst. - Gradually increase the reaction temperature.[5] - Ensure rigorous degassing and use of anhydrous solvents and reagents.[5]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen. - High concentration of copper catalyst.- Thoroughly degas the reaction mixture. - Reduce the amount of copper catalyst or consider a copper-free protocol.[5]
Decomposition of Starting Materials - Reaction temperature is too high. - Unstable substrate under basic conditions.- Lower the reaction temperature. - Use a milder base such as K₂CO₃ or Cs₂CO₃.[5]
Formation of Complex Mixture - Side reactions due to prolonged heating. - Catalyst degradation.- Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a more robust ligand for the palladium catalyst.

Parameter Optimization

For a challenging substrate like this compound, optimization of the reaction conditions is often necessary. The following table provides a starting point for these studies.

ParameterTypical Range and Suggestions
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand For challenging substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos may improve catalytic activity.[5]
Copper Source CuI is most common. For copper-free conditions, this component is omitted.
Base Amine bases (TEA, DIPEA) are standard.[5] Inorganic bases (K₂CO₃, Cs₂CO₃) can be effective in polar aprotic solvents.[5]
Solvent Toluene, THF, DMF, 1,4-dioxane. The choice of solvent can significantly impact the reaction.[5]
Temperature Room temperature to 120 °C. A gradual increase in temperature is recommended.[5]

Conclusion

The Sonogashira coupling of this compound represents a valuable, albeit challenging, transformation for the synthesis of novel fluoroalkylated alkynes. Success in this endeavor hinges on a solid understanding of the reaction mechanism, meticulous experimental technique to maintain an inert atmosphere, and a systematic approach to optimizing the reaction conditions. The protocols and troubleshooting guide provided herein are intended to serve as a robust starting point for researchers venturing into this exciting area of fluorine chemistry.

References

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Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions of 1-Bromononafluorobutane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nonafluorobutyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of perfluoroalkyl chains is a cornerstone strategy for modulating molecular properties. The nonafluorobutyl (C₄F₉) group, in particular, imparts a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character. These attributes can significantly enhance the pharmacokinetic profile of drug candidates, improve the thermal and chemical resistance of materials, and tune the electronic properties of organic semiconductors.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in organic synthesis.[3][4] However, its application to challenging substrates like perfluoroalkyl halides presents a distinct set of obstacles. This guide provides a comprehensive overview of the mechanistic considerations, field-proven protocols, and optimization strategies for the successful palladium-catalyzed Suzuki-Miyaura coupling of 1-bromononafluorobutane with a variety of aryl- and heteroarylboronic acids.

Mechanistic Insights: Overcoming the Challenges of Perfluoroalkyl Coupling

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] While the overall framework remains the same, the use of an electron-deficient, sp³-hybridized substrate like this compound introduces specific mechanistic hurdles, primarily at the oxidative addition stage.

The Critical Oxidative Addition Step

Oxidative addition of an alkyl halide to a Pd(0) complex is often the rate-limiting step in couplings of sp³ centers. For this compound, the strong electron-withdrawing nature of the perfluoroalkyl chain significantly strengthens the C-Br bond, making it less susceptible to cleavage. Furthermore, the reaction competes with β-hydride elimination in many alkyl halide couplings.[6]

Causality Behind Experimental Choices:

  • Advantage of this compound: A key structural feature of this compound is the absence of β-hydrogens. This completely obviates the possibility of the competing β-hydride elimination pathway, which is a common failure mode for other alkyl halides.[6]

  • The Role of Ligands: To overcome the high activation barrier of C-Br bond cleavage, the palladium catalyst must be supported by highly electron-rich and sterically bulky ligands.[7]

    • Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands create a highly electron-donating and sterically demanding environment around the palladium center, which promotes the oxidative addition of the unreactive C-Br bond.[8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, creating highly active and thermally stable catalysts capable of activating challenging substrates.[7]

Transmetalation and Reductive Elimination

Once the (nonafluorobutyl)palladium(II) complex is formed, the cycle proceeds via transmetalation. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) that facilitates the transfer of the aryl group to the palladium center.[3][5] The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The steric bulk of the chosen ligand also plays a crucial role here, accelerating the reductive elimination to release the final product.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Br-Pd(II)L₂-C₄F₉ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)L₂-C₄F₉ Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-C₄F₉ RedElim->Product AlkylHalide C₄F₉-Br AlkylHalide->OxAdd BoronicAcid Ar-B(OH)₂ + Base AteComplex [Ar-B(OH)₃]⁻ BoronicAcid->AteComplex AteComplex->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocol is designed as a robust starting point. It is crucial to monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials, as reaction times may vary depending on the specific arylboronic acid used.

Materials & Equipment
  • Substrates: this compound, Arylboronic Acid or Boronate Ester

  • Catalyst System: Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) and Ligand (e.g., XPhos, RuPhos)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Equipment: Schlenk flask or microwave reaction vial, magnetic stirrer, heating mantle/oil bath or microwave reactor, inert gas (Argon/Nitrogen) line, standard glassware for workup and purification (e.g., silica gel for column chromatography).

General Procedure for Suzuki-Miyaura Coupling

Workflow Setup 1. Reagent Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) Setup->Inert Solvent 3. Add Degassed Solvent (Anhydrous Dioxane/Toluene) Inert->Solvent Reaction 4. Heat Reaction (e.g., 100-120 °C or Microwave) Solvent->Reaction Monitor 5. Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Workup (Cool, Filter, Extract) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product 8. Final Product (Ar-C₄F₉) Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • Scientist's Note: Using a modern precatalyst like a Buchwald G3 palladacycle ensures the efficient in-situ generation of the active Pd(0) species, leading to more reproducible results.[7]

  • Inert Atmosphere: Seal the flask/vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles. This is critical to prevent oxygen from deactivating the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent). Finally, add this compound (1.0 equivalent) via syringe.

    • Scientist's Note: The solvent must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath (typically 100-120 °C) or into a microwave reactor (e.g., 120-150 °C for 30-60 minutes). Stir vigorously for the duration of the reaction (typically 12-24 hours for conventional heating).

  • Monitoring: Periodically and carefully take small aliquots from the reaction to monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of celite to remove the palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired nonafluorobutyl-arene product.

Data Presentation: Scope and Yield

The following table presents representative, illustrative examples for the Suzuki-Miyaura coupling of this compound. The expected yields are based on literature precedents for similarly challenging sp³-hybridized electrophiles and electron-deficient substrates.[6][9]

Arylboronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventConditionsExpected Yield Range (%)*
4-Methoxyphenylboronic acidXPhos Pd G3 (3%)K₃PO₄ (2.0)Toluene110 °C, 16h65-80%
Phenylboronic acidPd₂(dba)₃ (2%) / RuPhos (4%)K₃PO₄ (2.0)Dioxane100 °C, 20h60-75%
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (4%)Cs₂CO₃ (2.0)Dioxane120 °C, 24h50-65%
3-Thienylboronic acidPEPPSI-IPr (5%)K₃PO₄ (2.5)Dioxane140 °C, MW, 1h45-60%
N-Boc-indole-5-boronic acidSPhos Pd G3 (3%)K₃PO₄ (2.0)Toluene/H₂O (10:1)110 °C, 18h55-70%

*Note: Yields are illustrative and represent typical outcomes for challenging Suzuki-Miyaura couplings. Actual yields may vary and require optimization for each specific substrate combination.

References

  • Zhang, W., et al. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1409-1412. [Link]

  • Douchet, J. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Gagnier, S. V., et al. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Request PDF. Available at: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Available at: [Link]

  • Shaikh, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(13), 2487. [Link]

  • Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions... (n.d.). ResearchGate. Available at: [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Schmalz, H.-G., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-12. [Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. (n.d.). Thieme. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 47(5), 1578–1591. [Link]

  • New C-C coupling Reactions Enabled by Main-group Organometallics. (2021). DiVA portal. Available at: [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13494. [Link]

  • Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica. Available at: [Link]

  • Synthesis of Aromatic Compounds. (n.d.). Wiley. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • The Chemistry of Arenes. (2023). Labinsights. Available at: [Link]

  • Denmark, S. E., & Wu, Z. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of Organic Chemistry, 71(10), 3904–3915. [Link]

  • Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2021). Nature Communications. Available at: [Link]

  • Modern methods for the synthesis of perfluoroalkylated aromatics. (2021). Request PDF. Available at: [Link]

  • Arene transformations and their application in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Arene-perfluoroarene interaction: Properties, constructions, and applications in materials science. (2024). Request PDF. Available at: [Link]

  • Expanding chemical space by para-C−H arylation of arenes. (2022). Nature Communications. Available at: [Link]

  • Novel pillar[n]arenes magnetic nanoparticles: Preparation and application in quantitative analysis of trace perfluorinated compounds from aqueous samples. (2024). Analytica Chimica Acta. [Link]

Sources

Application Notes and Protocols for the Barbier Reaction with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Perfluoroalkyl Moieties

The introduction of perfluoroalkyl chains, such as the nonafluorobutyl group, into organic molecules imparts unique and highly desirable properties. These include enhanced thermal and chemical stability, increased lipophilicity, and altered electronic characteristics, which are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The Barbier reaction offers a powerful and practical one-pot method for the formation of carbon-carbon bonds, providing a direct route to perfluoroalkylated alcohols.[1] Unlike the related Grignard reaction, the Barbier protocol generates the organometallic nucleophile in situ, which allows for greater tolerance of functional groups and milder reaction conditions.[2][3] This is particularly advantageous when working with electron-deficient and sterically hindered perfluoroalkyl halides like 1-bromononafluorobutane.

This document provides a detailed guide to the Barbier reaction using this compound, including mechanistic insights, a comprehensive experimental protocol, and practical advice for researchers.

Core Principles and Mechanistic Insights

The Barbier reaction fundamentally involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1] The generally accepted mechanism proceeds through a single-electron transfer (SET) from the metal surface to the alkyl halide, generating a radical anion that subsequently collapses to form an alkyl radical and a halide anion. A second SET to the alkyl radical produces a carbanionic species, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon.[3]

For perfluoroalkyl halides, the high electronegativity of the fluorine atoms makes the α-carbon electron-deficient, facilitating the initial electron transfer from the metal. Zinc is a commonly employed metal for this transformation due to its good balance of reactivity and cost-effectiveness.[4][5] Indium is another excellent choice, often exhibiting high reactivity and functional group tolerance, even in aqueous media.[6][7]

The choice of solvent is critical for the success of the Barbier reaction with perfluoroalkyl halides. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred due to their ability to dissolve the polar perfluoroalkyl halide and stabilize the reactive organometallic intermediates.[6][8][9]

Diagram of the Proposed Barbier Reaction Mechanism:

Caption: Proposed mechanism of the zinc-mediated Barbier reaction.

Experimental Protocol: Zinc-Mediated Barbier Reaction of this compound with an Aldehyde

This protocol describes a general procedure for the reaction of this compound with an aromatic aldehyde using activated zinc powder.

Materials:

  • This compound (C4F9Br)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust (<10 micron, activated)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Activation of Zinc Dust (Crucial for Reactivity):

  • To a round-bottom flask, add zinc dust (2.0 eq).

  • Add 1 M HCl and stir for 2-3 minutes to etch the surface of the zinc particles.

  • Decant the HCl solution and wash the zinc dust sequentially with deionized water, ethanol, and diethyl ether.

  • Dry the activated zinc dust under high vacuum and store under an inert atmosphere until use.

Reaction Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (nitrogen or argon).

  • To the flask, add the activated zinc dust (2.0 eq).

  • Add anhydrous DMF (solvent amount to make a ~0.2 M solution with respect to the aldehyde).

  • Add the aromatic aldehyde (1.0 eq) to the stirring suspension of zinc in DMF.

  • Slowly add this compound (1.5 eq) dropwise via syringe over 15-20 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

Workup Procedure:

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Table of Reaction Parameters:

ParameterRecommended ValueRationale
Metal Activated Zinc DustCost-effective and provides a good balance of reactivity. Activation is key to remove the passivating oxide layer.
Solvent Anhydrous DMFA polar aprotic solvent that aids in dissolving the reagents and stabilizing the organometallic intermediate.
Temperature 50-60 °CProvides sufficient thermal energy to initiate and sustain the reaction without significant decomposition.
Stoichiometry Aldehyde:C4F9Br:Zn = 1:1.5:2An excess of the perfluoroalkyl bromide and zinc ensures complete consumption of the limiting aldehyde.
Atmosphere Inert (N2 or Ar)While less sensitive than Grignard reactions, an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

Substrate Scope and Limitations

The Barbier reaction with this compound is applicable to a range of electrophiles. Aromatic and aliphatic aldehydes generally serve as good substrates.[5][10] Ketones can also be used, although they are typically less reactive than aldehydes and may require longer reaction times or higher temperatures. Sterically hindered ketones may give lower yields.

Limitations of this reaction include potential side reactions such as the reduction of the carbonyl group by the organozinc intermediate, leading to the formation of an alcohol derived from the starting aldehyde or ketone. Additionally, Wurtz-type coupling of the perfluoroalkyl bromide to form perfluorooctane can occur, especially at higher temperatures.

Troubleshooting and Safety Considerations

Troubleshooting:

  • No or low conversion: The primary reason for reaction failure is often inactive zinc. Ensure the zinc dust is freshly activated and handled under an inert atmosphere. The use of ultrasound can sometimes help initiate the reaction by cleaning the metal surface.[11]

  • Formation of byproducts: If significant amounts of the reduced carbonyl compound are observed, consider running the reaction at a lower temperature. If Wurtz coupling is a major issue, try a slower addition of the this compound.

Safety Precautions:

  • This compound is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. Use a water or oil bath for heating and have a cooling bath readily available.

  • The quenching step with acid can be vigorous. Add the acid slowly and with good stirring.

Visualization of the Experimental Workflow

Barbier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Activate Zinc Dust (1M HCl wash, dry under vacuum) D Add Activated Zn and Anhydrous DMF A->D B Flame-dry glassware (3-neck flask, condenser) B->D C Establish Inert Atmosphere (N2 or Ar) C->D E Add Aldehyde D->E F Slowly add this compound E->F G Heat and Stir (50-60°C, 2-4h) F->G H Cool and Quench (1M HCl) G->H I Extract with Ethyl Acetate H->I J Wash with NaHCO3 and Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromononafluorobutane (PFBB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a versatile and powerful reagent for introducing the nonafluorobutyl (C4F9) moiety, PFBB is instrumental in synthesizing novel pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties and stability of the perfluoroalkyl group can significantly enhance the biological activity and metabolic stability of drug candidates.[2][3]

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to resolve issues and innovate in your research.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties is the foundation of successful experimentation.

PropertyValueSource
CAS Number 375-48-4[4]
Molecular Formula C4BrF9[5]
Molecular Weight 298.93 g/mol [4][5]
Boiling Point 43-44 °C[4]
Density 1.904 g/cm³[4]
Appearance Colorless liquidN/A
Hazards Causes skin, eye, and respiratory irritation[4][5]
Frequently Asked Questions: Handling & Storage

Q: What are the essential safety precautions when handling this compound?

A: Due to its irritant nature and low boiling point, this compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5] Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often suitable, but check your institution's guidelines). Given the low boiling point of 43-44 °C, the vapor pressure at room temperature is significant, increasing the risk of inhalation.[4] All transfers should be performed swiftly and in a fume hood.

Q: How should I properly store an opened bottle of this compound?

A: Store the container tightly sealed to prevent evaporation and exposure to atmospheric moisture. Parafilm® or a PTFE-lined cap is highly recommended. The bottle should be kept in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight. Refrigeration is appropriate. While not exceptionally unstable, moisture can interfere with many of its intended reactions, particularly those involving organometallic intermediates.

Reaction Mechanisms & Optimization Strategies

This compound is primarily used as a precursor to the nonafluorobutyl radical (•C4F9). Traditional methods often required harsh conditions like high heat or direct UV irradiation to achieve homolytic cleavage of the C-Br bond.[6] Modern methods, however, provide milder and more selective pathways.

  • Photoredox Catalysis: This is a prevalent modern strategy. A photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) with this compound to generate the •C4F9 radical under exceptionally mild conditions.[7] This radical can then participate in a variety of transformations, including addition to alkenes and alkynes or C-H functionalization.

  • Copper-Mediated Reactions: Copper catalysts are frequently used to facilitate the coupling of this compound with various nucleophiles. These reactions often proceed via a radical mechanism or an organocopper intermediate.

  • Nucleophilic Perfluoroalkylation: While the direct SN2 displacement of bromide is disfavored due to the high electronegativity of the fluorine atoms, this compound can be converted into a nucleophilic "C4F9-" equivalent using reagents like organosilanes, which can then react with various electrophiles.[8]

Troubleshooting Common Reaction Issues

This section addresses the most common problems encountered during reactions with this compound in a practical, question-and-answer format.

Q1: My reaction shows low or no conversion of starting material. What are the likely causes?

A: This is a frequent issue, often stemming from inefficient radical generation or competing side reactions. Use the following decision tree to diagnose the problem.

G start Low / No Conversion check_activation Is the activation method appropriate and working? start->check_activation check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp check_inhibitors Are radical inhibitors present? start->check_inhibitors activation_photo Photocatalysis: - Is the light source correct wavelength/intensity? - Is the catalyst active? Degassed? check_activation->activation_photo Photo activation_thermal Thermal Initiation: - Is the temperature high enough for the initiator? check_activation->activation_thermal Thermal reagents_water Moisture can quench catalysts or intermediates. Dry solvents/reagents are critical. check_reagents->reagents_water reagents_purity PFBB Purity: - Old reagent? Re-distill if necessary. - Check for acidic impurities. check_reagents->reagents_purity temp_low Too Low: - Insufficient energy for initiation/propagation. check_temp->temp_low temp_high Too High: - Decomposition of catalyst or product. - Unwanted side reactions favored. check_temp->temp_high inhibitors_oxygen Oxygen is a potent radical inhibitor. - Degas reaction mixture thoroughly (e.g., sparge with Ar/N2). check_inhibitors->inhibitors_oxygen phenolic_impurities phenolic_impurities check_inhibitors->phenolic_impurities inhibitors_phenolic Phenolic impurities in substrates can trap radicals. - Purify starting materials.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Activation Method: Perfluoroalkyl bromides require energy to generate the radical.[6] For photoredox reactions, ensure your light source is functional and of the correct wavelength for your catalyst.[7] For thermal reactions, ensure you are reaching the necessary temperature for your radical initiator (e.g., AIBN, dibenzoyl peroxide).

  • Reagent & Solvent Quality: Radical reactions can be sensitive to impurities. Oxygen is a notorious radical scavenger and must be removed by degassing the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). Ensure solvents are anhydrous, as water can interfere with many catalytic cycles.

  • Temperature Control: While some reactions require heat, excessive temperatures can lead to the decomposition of reagents, catalysts, or the desired product. Run a temperature screen to find the optimal balance.[9]

Q2: I'm forming a significant amount of an undesired side product. How can I improve selectivity?

A: Side product formation is typically related to reaction kinetics and stoichiometry.

Common Side ProductProbable CauseRecommended Solution
Homocoupled Product (C8F18) High concentration of the •C4F9 radical.Decrease the rate of radical generation. For photo-reactions, lower the light intensity. For thermal reactions, lower the temperature or use a slower-decomposing initiator. Use the perfluoroalkyl bromide as the limiting reagent if possible.
Reaction with Solvent The solvent is participating in the reaction.This is known to occur with solvents like DMF.[6] Switch to a more inert solvent such as acetonitrile, 1,4-dioxane, or a fluorinated solvent.
Substrate Decomposition Reaction conditions are too harsh for the starting material.Use a milder activation method (e.g., switch from thermal initiation to photoredox catalysis).[7] Lower the reaction temperature and prolong the reaction time.
Q3: My purification is difficult. The product is hard to separate from byproducts or starting material. What should I do?

A: Purifying highly fluorinated compounds can be challenging due to their unique physical properties (high density, low polarity, sometimes forming a separate liquid phase).

  • Initial Work-up: After the reaction, a good first step is often an aqueous wash. Use a separatory funnel to wash the crude mixture with water, then a saturated sodium bicarbonate solution (to remove acid), and finally a saturated brine solution (to aid layer separation).[10][11] Be aware that the highly dense fluorinated product layer may be the bottom layer. Always test the layers by adding a drop of water to see which phase it dissolves in.[10]

  • Column Chromatography: This is the most common technique.

    • Challenge: Fluorinated compounds often have low retention on standard silica gel, eluting very quickly even with nonpolar solvents like hexane.

    • Solution 1: Use a less polar eluent system. Sometimes pure hexane or heptane is required.

    • Solution 2: Consider using fluorinated stationary phases ("fluorous solid-phase extraction"), which are specifically designed to retain highly fluorinated molecules.

    • Solution 3: If the desired product has a functional group that can be protonated or deprotonated (e.g., an amine or carboxylic acid), an acid/base extraction prior to chromatography can remove key impurities.

  • Distillation: Given the low boiling point of this compound (43-44 °C), distillation is an excellent method to remove unreacted starting material from a higher-boiling product.[4]

Sample Experimental Protocol: Photocatalytic Perfluoroalkylation of an Alkene

This protocol provides a representative example of a modern, mild approach to forming a C-C bond using this compound.

Reaction: Addition of the C4F9 group across Styrene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add Styrene (1.0 eq), Photocatalyst (e.g., Ir(ppy)3, 1-2 mol%), and anhydrous solvent (e.g., MeCN) to a Schlenk tube. setup2 2. Add this compound (1.2-1.5 eq). setup3 3. Seal the tube and degas the mixture via 3x freeze-pump-thaw cycles. setup4 4. Backfill with an inert atmosphere (N2 or Ar). reaction1 5. Place the reaction vessel in front of a blue LED light source. setup4->reaction1 reaction2 6. Stir vigorously at room temperature for 12-24 hours. reaction3 7. Monitor progress by TLC, GC-MS, or 19F NMR. workup1 8. Concentrate the reaction mixture in vacuo. reaction3->workup1 workup2 9. Purify the crude residue by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Caption: Experimental workflow for photocatalytic addition.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (e.g., styrene, 0.5 mmol, 1.0 eq) and the photocatalyst (e.g., fac-Ir(ppy)3, 0.005 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (5.0 mL) via syringe. Follow with the addition of this compound (0.6 mmol, 1.2 eq).

  • Degassing: Seal the tube and perform a minimum of three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Reaction Initiation: Backfill the tube with argon or nitrogen. Place the vessel approximately 5 cm from a blue LED lamp (λ ≈ 450 nm) and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing via TLC or GC-MS. The disappearance of the starting alkene is a good indicator of reaction completion.

  • Purification: Upon completion, concentrate the solvent under reduced pressure. The resulting crude oil can be directly loaded onto a silica gel column and purified using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

References

  • Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • PubChem. (n.d.). Perfluorobutyl bromide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Jeannette, P. L., Berry, I. P., & Ferguson, J. H. (2023). Identifying Optimal Conditions for the Boron trifluoride Catalyzed Electrophilic Aromatic Substitution Reaction. Journal of Undergraduate Chemistry Research, 22(2), 36. [Link]

  • Grygier, A., & Siodłak, D. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e497. [Link]

  • YouTube. (2021). Synthesis of 1-Bromobutane: Purification. [Link]

  • YouTube. (2021). 1-bromobutane synthesis. [Link]

Sources

Technical Support Center: Perfluoroalkylation with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for perfluoroalkylation reactions utilizing 1-bromononafluorobutane (C₄F₉Br). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing the nonafluorobutyl group into organic molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields, enhance selectivity, and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues encountered during perfluoroalkylation experiments in a direct question-and-answer format. We focus on diagnosing the problem and providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is the most common issue and can stem from multiple sources. A systematic approach is crucial for diagnosis.

A1: Initial Checks & Critical Factors

  • Reagent & Solvent Quality:

    • Moisture and Air Sensitivity: Many organometallic catalysts and intermediates are sensitive to moisture and oxygen. Ensure all reagents are dry, solvents are anhydrous, and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Substrate Purity: Impurities in your starting material (e.g., aryl halide) can poison the catalyst or participate in side reactions. Verify purity by NMR or LC-MS.

    • This compound Stability: While relatively stable, ensure its purity. Impurities from its synthesis can inhibit the reaction.

  • Catalyst System Inactivity:

    • Catalyst Source & Age: Copper(I) salts are prone to oxidation to inactive Copper(II). Use a freshly opened bottle of the copper catalyst or a reliable source. For example, in many copper-catalyzed cross-coupling reactions, the Cu(I) species is the active catalyst; oxidation to Cu(II) can hinder or halt the catalytic cycle.[1]

    • Ligand Choice & Ratio: The ligand is critical for stabilizing the perfluoroalkyl-copper intermediate and facilitating reductive elimination.[2] For electron-rich aryl halides, a ligand like 1,10-phenanthroline is often essential to achieve good conversion.[2][3] The optimal Copper:Ligand ratio must be determined; too much or too little can be detrimental.

    • Inadequate Pre-formation: If using a pre-formed catalyst complex like [(phen)Cu-C₄F₉], ensure it was synthesized and stored correctly.

  • Sub-optimal Reaction Conditions:

    • Temperature: Perfluoroalkylation reactions often require elevated temperatures to drive the oxidative addition and reductive elimination steps. If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.

    • Solvent Choice: The solvent plays a crucial role in solubility and stabilizing intermediates. Highly polar, aprotic solvents like DMF, DMSO, or DMPU are often effective.[2] DMPU has been shown to provide excellent results in many copper-catalyzed perfluoroalkylations.[2]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low reaction yields.

low_yield_troubleshooting start Low or No Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents atmosphere Step 2: Confirm Inert Atmosphere reagents->atmosphere If reagents are pure reagents_check • Purity of Substrate? • Anhydrous Solvents? • Purity of C4F9Br? reagents->reagents_check catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst If atmosphere is inert atmosphere_check • Degassed Solvents? • Proper N2/Ar Purge? • No Leaks in Setup? atmosphere->atmosphere_check conditions Step 4: Optimize Reaction Conditions catalyst->conditions If catalyst is active catalyst_check • Fresh Copper Source? • Correct Ligand? • Optimal Cu:Ligand Ratio? catalyst->catalyst_check success Yield Improved conditions->success Iterate & Optimize conditions_check • Optimal Temperature? • Appropriate Solvent? • Sufficient Reaction Time? conditions->conditions_check

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Minimizing Side Reactions

Side products often arise from competing reaction pathways or decomposition.

  • Proto-dehalogenation (Hydrodehalogenation): This is the replacement of the halide on your starting material with a hydrogen atom.

    • Cause: Often caused by trace moisture or other proton sources in the reaction mixture.

    • Solution: Rigorously dry all glassware, solvents, and reagents. Ensure the inert gas stream is dry.

  • Homocoupling of Starting Material: Dimerization of your aryl halide.

    • Cause: Can be promoted by certain catalyst states or high temperatures.

    • Solution: Screen different ligands. Some ligands can better stabilize the catalytic species and prevent off-cycle reactions. Reducing the reaction temperature may also help. Studies on copper-mediated couplings have shown that ancillary ligands can significantly influence reactivity and selectivity.[3][4]

  • Radical-Mediated Side Reactions: Perfluoroalkyl halides can undergo single-electron transfer (SET) processes to form perfluoroalkyl radicals.[5] These radicals can lead to a mixture of products.

    • Cause: Often initiated by light or high temperatures, especially in the absence of a well-defined catalyst system.[6]

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Avoid excessively high temperatures. Ensure the catalyst and ligand are effectively forming the desired organometallic intermediates, which favor a concerted pathway over radical pathways.

Q3: The reaction starts but then stalls. What could be the cause?

A3: Diagnosing a Stalled Reaction

A reaction that fails to reach completion often points to catalyst deactivation or reagent depletion.

  • Catalyst Deactivation: The active Cu(I) catalyst may be oxidizing to Cu(II) over the course of the reaction. The choice of ligand is critical to stabilize the active catalytic species.[2]

  • Inhibiting Byproducts: A byproduct formed during the reaction could be coordinating to the copper center more strongly than the desired ligand or substrate, effectively poisoning the catalyst.

  • Insufficient Reagent: Ensure the stoichiometry is correct. If one reactant is limiting and is consumed, the reaction will naturally stop. Monitor the consumption of starting materials via TLC, GC-MS, or LC-MS.[7]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for copper-catalyzed perfluoroalkylation with this compound?

A1: While several pathways can be operative, a common mechanism for the coupling of a perfluoroalkyl source with an aryl halide (Ar-X) involves a Cu(I)/Cu(III) catalytic cycle.

  • Step 1: Formation of the Active Copper Species: The perfluoroalkyl source (in some cases, generated from C₄F₉Br) reacts with a Cu(I) complex, often stabilized by a ligand (L), to form a key intermediate, LₙCu(I)-C₄F₉.

  • Step 2: Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, oxidizing it from Cu(I) to a transient Cu(III) intermediate, LₙCu(III)(Ar)(C₄F₉)(X). This step is often the rate-limiting step, especially for less reactive aryl bromides and chlorides compared to aryl iodides.[1]

  • Step 3: Reductive Elimination: The Cu(III) intermediate reductively eliminates the final product, Ar-C₄F₉, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Simplified Catalytic Cycle

catalytic_cycle cu1_start [L-Cu(I)]+ cu1_rf L-Cu(I)-C4F9 cu1_start->cu1_rf + C4F9Br - Br- cu3 L-Cu(III)(Ar)(C4F9)X cu1_rf->cu3 + Ar-X (Oxidative Addition) cu3->cu1_start (Reductive Elimination) product Ar-C4F9 cu3->product Product Release

Caption: A simplified Cu(I)/Cu(III) catalytic cycle for perfluoroalkylation.

Q2: How do I choose the right solvent and temperature?

A2: The choice depends heavily on the substrate and catalyst system. A good starting point is to use a high-boiling point, polar aprotic solvent.

ParameterRecommendationRationale
Solvent DMF, DMSO, NMP, or DMPU These solvents effectively dissolve the organometallic intermediates and salts involved. DMPU, in particular, has been shown to be highly effective in many copper-catalyzed systems.[2]
Temperature 80 - 140 °CThis range is typically required to overcome the activation barrier for oxidative addition. Start with a lower temperature (e.g., 100 °C) and increase if the reaction is slow.
Q3: What are the best practices for handling and purifying perfluoroalkylated compounds?

A3: Perfluoroalkylated compounds have unique properties that affect their handling and purification.

  • Handling: These compounds are often dense, lipophobic, and hydrophobic. They may form a separate phase in biphasic workups.

  • Purification:

    • Chromatography: Due to their low polarity, they elute very quickly on normal-phase silica gel. Using eluents with low polarity like hexanes or heptane is necessary. Sometimes, a "fluorous solid-phase extraction" (F-SPE) cartridge can be highly effective for separation.

    • Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.

    • Removal from Water: Methods like adsorption on granular activated carbon (GAC) or reverse osmosis are effective for removing perfluoroalkyl substances from aqueous media, a principle that can be adapted for certain purification challenges.[8][9]

Q4: Which analytical techniques are best for monitoring reaction progress and characterizing the product?

A4: A combination of techniques is recommended for a comprehensive analysis.

TechniqueApplicationDetails
¹⁹F NMR Primary Monitoring Tool The fluorine nucleus is 100% abundant and highly sensitive. The C₄F₉ group has distinct signals for the CF₃ and the three CF₂ groups, which will shift upon covalent bond formation. This is often the most direct way to observe product formation.[10]
GC-MS Monitoring & Identification Excellent for volatile starting materials and products. It can help identify the desired product, unreacted starting materials, and volatile side products.
LC-MS Monitoring & Identification Essential for non-volatile or thermally sensitive compounds. It is a powerful tool for monitoring reaction conversion and identifying high-molecular-weight products and byproducts.[7][11]
¹H NMR Structural Confirmation Used to confirm the structure of the final product by observing the changes in the aromatic or aliphatic regions of the starting material.

General Experimental Protocol

This section provides a representative, step-by-step protocol for the copper-catalyzed perfluoroalkylation of an aryl iodide. Note: This is a general guideline and must be optimized for your specific substrate.

Reaction: Copper-Catalyzed Nonafluorobutylation of 4-Iodoanisole

  • Preparation (Under Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

    • Add 1,10-Phenanthroline (0.12 mmol, 12 mol%).

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add anhydrous DMPU (3 mL) via syringe.

    • Add 4-iodoanisole (1.0 mmol, 1.0 equiv).

    • Add this compound (C₄F₉Br, 1.5 mmol, 1.5 equiv).

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹⁹F NMR.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-methoxy-1-(nonafluorobutyl)benzene.

References

  • Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.
  • Investigation On Copper Catalyzed Perfluoroalkylation Of Aliph
  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines.
  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.
  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines.PubMed.
  • Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes.CONICET.
  • Copper-Catalyzed Difluoroalkyl
  • The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods.MDPI.
  • Electron Donor-Acceptor Complexes in Perfluoroalkyl
  • A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
  • Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • The Removal of Poly- and Perfluoroalkyl Substances by North American Water Tre

Sources

Technical Support Center: Purification of Products from Reactions with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-bromononafluorobutane. This reagent is a key building block for introducing the nonafluorobutyl (C₄F₉) group into organic molecules, a process often referred to as "fluorous tagging." While this imparts unique and beneficial properties to your molecules, it also introduces specific challenges and opportunities in purification.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will move beyond simple procedural lists to explain the underlying principles of fluorous chemistry, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What is "fluorous tagging" and why is it used?

Fluorous chemistry involves the use of perfluorinated compounds or substituents to simplify the purification of reaction products.[1] A perfluoroalkyl group, like the C₄F₉ "ponytail" introduced by this compound, acts as an affinity tag.[1] These highly fluorinated organic compounds are both hydrophobic and lipophobic, meaning they prefer to associate with other fluorinated substances.[2] This unique partitioning behavior forms the basis of powerful separation techniques that are often more efficient and reliable than traditional chromatography.[3]

The primary advantages of this strategy are:

  • Simplified Purification: Separation is based on the presence or absence of the fluorous tag, not subtle differences in polarity that can make traditional chromatography tedious.[3]

  • Enhanced Efficiency: Fluorous methods can streamline the synthesis of small molecules, peptides, and oligosaccharides by simplifying the isolation of intermediates.[4][5][6]

  • Green Chemistry: The orthogonality of fluorous phases allows for the easy recovery and reuse of expensive fluorous-tagged catalysts and reagents, minimizing chemical waste.[1][7]

Q2: What is the main technique for purifying my fluorous-tagged product?

The most common and effective method is Fluorous Solid-Phase Extraction (F-SPE) .[8] This technique leverages the strong, selective interaction between your fluorous-tagged molecule and a specially designed stationary phase—typically silica gel bonded with a perfluoroalkyl chain (e.g., –Si(CH₂)₂C₈F₁₇).[3][9][10]

The separation works because of the "fluorous-fluorous" interaction. Your C₄F₉-tagged product will be selectively retained on the fluorous silica gel, while non-fluorous reagents, starting materials, and byproducts will not be retained and can be easily washed away.[10]

Troubleshooting Guide

Q3: My fluorous-tagged product is eluting with the non-fluorous compounds during the wash step. What is going wrong?

This issue, known as "breakthrough," is a common problem that can almost always be traced back to one of two factors: solvent choice or column capacity.

  • Problem 1: Your wash solvent is too "fluorophilic" (fluorine-loving).

    • Causality: The key to F-SPE is using a "fluorophobic" (fluorine-fearing) solvent to wash away organic impurities while the fluorous product remains bound to the cartridge. If your wash solvent has too high an affinity for the fluorous stationary phase, it will compete with your product for binding and elute it prematurely.

    • Solution: Switch to a more fluorophobic solvent system. Solvents can be ranked on a fluorophilicity scale. For washing, you should use solvents on the lower end of this scale. A mixture of 80:20 Methanol:Water is an excellent starting point.[3]

  • Problem 2: You have overloaded the F-SPE cartridge.

    • Causality: Every cartridge has a finite number of fluorous interaction sites. If you load too much crude material, you will saturate the stationary phase, and any additional fluorous material (your product) will pass through without being retained.

    • Solution: Reduce the amount of crude material loaded onto the cartridge. A good rule of thumb is to keep the mass of your crude mixture to about 5-10% of the mass of the fluorous silica gel in the cartridge.[3]

Table 1: Solvent Selection Guide for Standard F-SPE
StepPurposeRecommended Solvents (in order of increasing fluorophilicity)
Sample Loading Dissolve crude mixture for loadingDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[3]
Fluorophobic Wash Elute non-fluorous impurities80:20 Methanol:Water, 50-60% Acetonitrile:Water, 80-90% DMF:Water[3]
Fluorophilic Elution Elute the retained fluorous productMethanol (MeOH), Acetonitrile (MeCN), Tetrahydrofuran (THF)[3]
Q4: How do I remove unreacted this compound or other fluorous byproducts from my desired non-fluorous product?

This is a scenario where your target molecule is organic, but you have used an excess of a fluorous reagent. In this case, you can use one of two highly effective F-SPE strategies.

  • Strategy 1 (Recommended): Reverse F-SPE

    • Principle: This technique cleverly inverts the phases. You use standard, non-fluorous silica gel as the stationary phase and a fluorophilic solvent as the mobile phase.[3]

    • Execution: Load your crude reaction mixture onto a regular silica gel column. Then, wash the column with a fluorophilic solvent (e.g., a perfluoroalkyl alkyl ether like HFE-7100). The fluorous impurities (like excess this compound) will have no affinity for the polar silica and will be washed away immediately. Your desired non-fluorous product will be retained at the top of the column, from which it can be eluted using standard organic solvents and purified with traditional flash chromatography if needed.[3]

  • Strategy 2: Standard F-SPE (Product Pass-Through)

    • Principle: Here, you use a standard fluorous F-SPE cartridge with the goal of retaining the fluorous impurities and letting your desired product pass through.

    • Execution: Load your crude mixture onto the fluorous cartridge and elute with a fluorophobic solvent (e.g., 80:20 MeOH:H₂O). Your non-fluorous product will elute in this first fraction. The excess fluorous reagent will be strongly retained on the cartridge and can be discarded or eluted separately with a fluorophilic solvent.[3]

Diagram 1: Troubleshooting Logic for Product Breakthrough

G start Problem: Fluorous product found in fluorophobic wash check_solvent Is the wash solvent too fluorophilic? (e.g., pure MeOH, THF) start->check_solvent check_loading Is the cartridge overloaded? (>10% mass loading) start->check_loading solution_solvent Solution: Switch to a more fluorophobic solvent (e.g., 80:20 MeOH/H₂O) check_solvent->solution_solvent Yes solution_loading Solution: Reduce the mass of crude material loaded on the cartridge check_loading->solution_loading Yes

Caption: Troubleshooting workflow for premature elution of a fluorous-tagged product.

Experimental Protocols

Protocol 1: Standard F-SPE for Isolation of a Fluorous-Tagged Product

This protocol details the steps to purify a molecule that has been successfully tagged with a nonafluorobutyl group from non-fluorous impurities.

  • Cartridge Conditioning:

    • Select a fluorous silica gel cartridge with a capacity approximately 10-20 times the mass of your crude reaction mixture.

    • Pass 3-5 column volumes of a fluorophilic solvent (e.g., THF or Methanol) through the cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing 3-5 column volumes of your chosen fluorophobic wash solvent (e.g., 80:20 MeOH:H₂O) until the stationary phase is fully conditioned. Do not let the cartridge run dry.[3]

  • Sample Preparation and Loading:

    • Concentrate your crude reaction mixture to remove the reaction solvent.

    • Dissolve the crude residue in a minimal amount of a suitable loading solvent, such as DMF (typically 1-2 mL for a 100-300 mg sample).[3]

    • Load the sample solution onto the top of the conditioned cartridge. Use gentle positive pressure or vacuum to draw the sample completely onto the silica bed.

  • Fluorophobic Wash (Elution of Impurities):

    • Place a collection vessel under the cartridge.

    • Begin passing the fluorophobic wash solvent (e.g., 80:20 MeOH:H₂O) through the cartridge.

    • Collect this fraction, which contains your non-fluorous starting materials and byproducts. Monitor the elution by TLC or LC-MS if desired. Typically, 6-8 mL of wash solvent is sufficient for a 1g cartridge.[3]

  • Fluorophilic Elution (Elution of Product):

    • Switch to a clean collection vessel labeled "Product."

    • Begin eluting with a fluorophilic solvent (e.g., pure Methanol).

    • Your fluorous-tagged product will now be released from the stationary phase and elute from the cartridge. Collect this fraction. Typically, 8 mL of elution solvent is sufficient for a 1g cartridge.[3]

  • Analysis and Concentration:

    • Analyze the collected product fraction for purity.

    • Concentrate the solvent under reduced pressure to yield your purified fluorous-tagged product.

Diagram 2: Standard F-SPE Workflow

G cluster_cartridge Fluorous Cartridge load 2. Load Crude Mixture (Fluorous Product + Organic Impurities) wash 3. Fluorophobic Wash (e.g., 80:20 MeOH/H₂O) elute 4. Fluorophilic Elution (e.g., MeOH) impurities Non-Fluorous Impurities (Washed to Waste) wash->impurities product Purified Fluorous Product elute->product condition 1. Condition Cartridge condition->load

Caption: Workflow for isolating a fluorous-tagged product using standard F-SPE.

Protocol 2: Reverse F-SPE for Removal of Fluorous Reagents

This protocol is designed for reactions where the desired product is non-fluorous, and the goal is to remove excess fluorous reagents or byproducts.

  • Column Preparation:

    • Pack a standard flash chromatography column with regular silica gel, as you would for normal-phase chromatography.

  • Sample Loading:

    • Concentrate your crude reaction mixture.

    • Dissolve the residue in a minimal amount of a standard organic solvent (e.g., Dichloromethane or Ethyl Acetate) and load it onto the top of the silica gel column.

  • Fluorophilic Wash (Removal of Impurities):

    • Place a collection vessel labeled "Fluorous Waste" under the column.

    • Begin eluting the column with a fluorophilic solvent or solvent blend (e.g., HFE-7100 or a blend with an organic solvent).[3]

    • The fluorous compounds, which have minimal interaction with the polar silica, will elute quickly. Collect this fraction for disposal.

  • Product Elution:

    • Once the fluorous compounds have been washed away (monitor by TLC if possible), switch to a clean collection vessel.

    • Elute your desired non-fluorous product from the silica gel using a standard polar organic solvent system (e.g., an Ethyl Acetate/Hexane gradient), as you would in a typical flash chromatography purification.

  • Analysis and Concentration:

    • Combine the fractions containing your pure product.

    • Concentrate the solvent under reduced pressure to yield your purified non-fluorous product.

Diagram 3: Reverse F-SPE Workflow

G cluster_cartridge Standard Silica Cartridge load 1. Load Crude Mixture (Organic Product + Fluorous Impurities) wash 2. Fluorophilic Wash (e.g., HFE-7100) elute 3. Organic Elution (e.g., EtOAc/Hexane) impurities Fluorous Impurities (Washed to Waste) wash->impurities product Purified Organic Product elute->product

Caption: Workflow for removing fluorous impurities from an organic product using reverse F-SPE.

References

  • Zhang, W. (2007). 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification. Journal of Combinatorial Chemistry, 9(5), 836-43. Available at: [Link]

  • Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(5), 1993-2001. Available at: [Link]

  • Zhang, W., et al. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). QSAR & Combinatorial Science, 25(10), 893-901. Available at: [Link]

  • Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Fluorous chemistry. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Chemical Biology, 8(3), 242-250. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. Available at: [Link]

  • Zhang, W. (2003). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, 104(5), 2531-2556. Available at: [Link]

  • Spetseris, N., et al. (1998). Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. Organometallics, 17(9), 1882-1885. Available at: [Link]

  • Gladysz, J. A., & Emnet, C. (2011). Fluorous Chemistry: Scope and Definition. ResearchGate. Available at: [Link]

  • Krause, F. J., et al. (2024). Foam fractionation Tags (F-Tags) enabling surfactant-free, activity-preserving recovery of enzymes. Applied Microbiology and Biotechnology, 108(1), 51. Available at: [Link]

  • Pardo-Vargas, A., & Delbianco, M. (2020). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Springer Nature Experiments. Available at: [Link]

  • Miethchen, R., & Rentsch, D. (2011). Applications of fluorous tag methodology in carbohydrate synthesis. In Carbohydrate Chemistry: Volume 37. Royal Society of Chemistry.
  • Wipf, P., et al. (2014). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Beilstein Journal of Organic Chemistry, 10, 2628-2637. Available at: [Link]

  • Curran, D. P. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. ResearchGate. Available at: [Link]

  • Hart, E. (2016). FLUOROUS TAGS IN ORGANIC CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]

  • Myers, A. (n.d.). Remove Sticky Reagents. Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). DMF: how to remove it from reaction mixture?. Available at: [Link]

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Troubleshooting failed reactions with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromononafluorobutane (C4F9Br). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile yet challenging perfluoroalkylating agent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key reagent for introducing the nonafluorobutyl (C4F9) group into organic molecules. This moiety is highly sought after in medicinal chemistry and materials science for its ability to enhance properties such as metabolic stability, lipophilicity, and thermal resistance.[1] Its main applications are in perfluoroalkylation reactions, which can proceed through various mechanisms, including radical, organometallic, and electron donor-acceptor (EDA) complex pathways.[2]

Q2: What are the key physical properties and handling considerations for this compound?

Understanding the physical properties of C4F9Br is the first step in successful reaction design. It is a dense, volatile, and non-polar compound.

PropertyValueSignificance for Reactions
Molecular Weight 298.93 g/mol Affects stoichiometry calculations.
Boiling Point 43-44 °CLow boiling point requires careful temperature control to prevent evaporation, especially in reactions run at or above room temperature. Use of a condenser is highly recommended.[3]
Density 1.904 g/cm³The high density means it will form the lower layer in biphasic systems with many common organic solvents and water.[1]
Solubility Practically insoluble in water. Soluble in N,N-Dimethylformamide (DMF), methanol, and sparingly soluble in chloroform.[3]Solvent choice is critical. Aprotic polar solvents like DMF are often used. Biphasic systems may be employed, particularly in radical reactions initiated by reagents like sodium dithionite.[4]

Handling Precautions: this compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Store in a tightly closed container in a cool, well-ventilated area.[3]

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: My reaction has not started. TLC/GC-MS analysis shows only starting materials.

This is a common issue often related to reaction initiation, particularly in radical and cross-coupling reactions.

start Reaction Failed: No Conversion check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_setup 2. Inspect Reaction Setup check_reagents->check_setup Reagents OK sub_reagents Degraded C4F9Br? Wet Solvent/Reagents? Impure Substrate? check_reagents->sub_reagents check_initiator 3. Evaluate Initiator/Catalyst check_setup->check_initiator Setup OK sub_setup Inert atmosphere leak? Insufficient mixing? Light source issue (photoredox)? check_setup->sub_setup check_temp 4. Assess Reaction Temperature check_initiator->check_temp Initiator OK sub_initiator Deactivated catalyst? Incorrect initiator for mechanism? Insufficient amount? check_initiator->sub_initiator sub_temp Temperature too low for initiation? Evaporation of C4F9Br? check_temp->sub_temp

Caption: Troubleshooting workflow for reaction initiation failure.

Question: I'm attempting a radical perfluoroalkylation using sodium dithionite (Na2S2O4), but nothing is happening. Why?

Answer: Sodium dithionite is an excellent and cost-effective radical initiator, but its effectiveness is highly dependent on the reaction conditions.[2][4]

  • Causality: Sodium dithionite generates the sulfur dioxide radical anion (SO2•−), which then transfers an electron to this compound to generate the C4F9• radical.[5] This process can be sluggish if not properly set up.

  • Solutions & Protocol:

    • Ensure Biphasic Conditions: The reaction is often most effective in a biphasic solvent system like acetonitrile/water or DMF/water. The dithionite resides in the aqueous phase, while your substrate and C4F9Br are in the organic phase. Phase transfer catalysts are generally not needed.

    • Check the pH: The reaction often requires slightly basic conditions to facilitate the process. The addition of a base like sodium bicarbonate (NaHCO3) is common.[2]

    • Degas Your Solvents: Oxygen is a potent radical scavenger and can inhibit the reaction. Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Verify Dithionite Quality: Sodium dithionite can degrade upon exposure to air and moisture. Use a freshly opened bottle or a sample that has been stored under inert gas.

    Example Protocol: Dithionite-Initiated Radical Perfluoroalkylation of an Arene [2]

    • To a flask, add the arene substrate (1.0 eq.), NaHCO3 (2.0 eq.), and sodium dithionite (2.0 eq.).

    • Purge the flask with Argon for 15 minutes.

    • Add degassed DMF and degassed water (e.g., 2:1 ratio).

    • Add this compound (1.5 eq.) via syringe.

    • Stir vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

Question: My palladium-catalyzed cross-coupling reaction is not working. What are the common pitfalls?

Answer: Cross-coupling with C(sp³)-Br bonds, especially in fluorinated systems, is more challenging than with their aryl or vinyl counterparts. The key hurdles are the oxidative addition step and potential side reactions.[6]

  • Causality: The C-Br bond in this compound is less reactive towards oxidative addition with Pd(0) catalysts compared to aryl bromides. Furthermore, the resulting perfluoroalkyl-palladium intermediate can be unstable.

  • Solutions:

    • Catalyst Choice is Crucial: While palladium is used, nickel catalysts are often more effective at activating the less reactive C(sp³)-Br bond for oxidative addition.[6] Consider catalysts like NiCl2(dme) with a suitable ligand.

    • Ligand Selection: Use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the metal center and promote the difficult oxidative addition step.[7]

    • Use a Pre-catalyst: Well-defined, air-stable Pd(II) pre-catalysts can provide more reliable and reproducible results than generating the Pd(0) species in situ.[7]

    • Avoid β-Hydride Elimination: This is not a concern with the C4F9 group as it lacks β-hydrogens, which is a significant advantage of using this reagent.[6]

Catalyst SystemApplicationKey Considerations
Pd(OAc)2 / Buchwald Ligands Suzuki, Stille CouplingRequires careful optimization; pre-catalysts are often better.[8][9]
NiCl2(dppf) Kumada, Negishi CouplingOften more effective than palladium for C(sp³)-Br activation.[6]
(phen)Cu-CF3 (Analogy) Copper-mediated couplingWhile not directly C4F9Br, copper-based reagents show excellent reactivity with heteroaryl bromides, suggesting a potential alternative strategy.[10][11]
Scenario 2: My starting material is consumed, but the yield of the desired product is low. I see multiple new spots on my TLC plate.

This outcome points towards side reactions or product degradation. The electrophilic nature of the perfluoroalkyl radical and the stability of potential intermediates are key factors.

start Low Yield & Multiple Products check_stoich 1. Check Stoichiometry start->check_stoich check_conc 2. Evaluate Concentration check_stoich->check_conc Stoich. OK sub_stoich Excess C4F9Br causing multiple additions? Limiting reagent error? check_stoich->sub_stoich check_temp 3. Re-evaluate Temperature check_conc->check_temp Conc. OK sub_conc High concentration favoring dimerization (R-R) over substrate reaction (R-X)? check_conc->sub_conc analyze_side 4. Identify Side Products check_temp->analyze_side Temp. OK sub_temp Temperature too high causing product degradation or unwanted side reactions? check_temp->sub_temp sub_analyze Dimer (C8F18)? Protonated starting material (H-C4F9)? Solvent-adducts? analyze_side->sub_analyze

Caption: Troubleshooting workflow for low yield and side product formation.

Question: I am observing significant amounts of what appears to be a dimer (C8F18) and/or protonated starting material (H-C4F9). How can I prevent this?

Answer: These are classic termination steps in radical reactions.[12] Their prevalence indicates that the generated C4F9• radical is not being efficiently trapped by your substrate.

  • Causality:

    • Dimerization (C4F9• + •C4F9 → C8F18): This occurs when the concentration of the radical is too high, increasing the probability of two radicals colliding.[13]

    • Hydrogen Abstraction (C4F9• + H-Source → C4F9H + Source•): The C4F9• radical can abstract a hydrogen atom from the solvent, substrate, or even trace water. This is a common termination pathway.[14]

  • Solutions:

    • Control the Rate of Radical Generation: Instead of adding all your initiator at once, consider a slow addition via syringe pump. This keeps the steady-state concentration of the C4F9• radical low, favoring reaction with the abundant substrate over dimerization.

    • Increase Substrate Concentration: Ensure your substrate is present in a suitable concentration. If the reaction is too dilute, the radical is more likely to find another radical or a solvent molecule before it finds your substrate.

    • Choose Your Solvent Wisely: Avoid solvents with easily abstractable hydrogens if H-abstraction is a major issue. For example, while THF is a common solvent, its C-H bonds are susceptible to abstraction. Toluene is another common culprit. Consider solvents like acetonitrile, DMF, or t-butanol.

Question: My reaction with an electron-rich aromatic compound is giving a complex mixture, and the desired product is not the major one. What is happening?

Answer: Electron-rich aromatics like anilines and phenols can react with perfluoroalkyl halides through pathways other than the desired C-C bond formation, such as the formation of electron donor-acceptor (EDA) complexes or single-electron transfer (SET) processes that can lead to undesired reactivity.[5]

  • Causality: The interaction between an electron-rich substrate and the electron-deficient perfluoroalkyl bromide can lead to complex formation.[15] Under thermal or photochemical conditions, this can initiate radical pathways at undesired positions or lead to degradation.

  • Solutions:

    • Protecting Groups: Protect the activating group (e.g., acylate an aniline, protect a phenol as an ether). This moderates the electron-donating ability of the ring and can lead to cleaner reactions.

    • Change the Reaction Mechanism: Instead of a radical approach, consider an organometallic strategy. Formation of a perfluoroalkyl zinc or copper reagent, followed by a catalyzed cross-coupling, can offer greater control and selectivity.[10][16]

    • Scrutinize Reaction Conditions: If using a radical pathway, ensure it is not light-sensitive if not intended. Running the reaction in the dark can prevent unintended photochemical activation of EDA complexes.[17]

References

  • Hirano, K., et al. (2015). Perfluoroalkyl and -aryl zinc ate complexes: generation, reactivity, and synthetic application. Chemistry – A European Journal. Available at: [Link]

  • Barata-Vallejo, S., et al. (2023). Perfluoroalkylation Reactions by Electron Donor-Acceptor Complexes. CONICET Digital. Available at: [Link]

  • Postigo, A. (2019). Electron Donor-Acceptor Complexes in Perfluoroalkylation Reactions. Request PDF. Available at: [Link]

  • Barata-Vallejo, S., et al. (2024). Perfluoroalkylation of Triarylamines by EDA complexes and Ulterior Sensitized [6π]-Electrocyclization to Perfluo. ResearchGate. Available at: [Link]

  • Umemoto, T. (2009). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Available at: [Link]

  • Unknown Author. (2021). Radical Perfluoroalkylation of Arenes via Carbanion Intermediates. PubMed. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. PubMed Central (PMC). Available at: [Link]

  • Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central (PMC). Available at: [Link]

  • Huang, W.Y. (2025). Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. ResearchGate. Available at: [Link]

  • Yam, V. W. W., et al. (2020). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... ResearchGate. Available at: [Link]

  • Itami, K., et al. (2019). A) Optimization of cross-coupling reaction. B) Scope of cross-coupling... ResearchGate. Available at: [Link]

  • Lee, P. H. (2013). Optimization of Pd-catalyzed cross-coupling reactions a. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. ACS Publications. Available at: [Link]

  • Postigo, A., et al. (2020). Sodium dithionite-induced reaction of per(poly)fluoroalkyl chlorides with aromatic compounds. ResearchGate. Available at: [Link]

  • Huang, W.Y. (2025). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. ResearchGate. Available at: [Link]

  • Unknown Author. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Free Radical Reactions. YouTube. Available at: [Link]

  • Wheeler Scientific. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

  • Leah4sci. (2024). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Available at: [Link]

  • Melissa Maribel. (2023). Predicting the Product For a Free Radical Halogenation Reaction. YouTube. Available at: [Link]

  • Khan Academy. (Date N/A). Free radical reactions. Khan Academy. Available at: [Link]

Sources

Technical Support Center: 1-Bromononafluorobutane Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the degradation of 1-bromononafluorobutane (C₄F₉Br) in solution. It provides in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry and experimental design for this compound degradation studies.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The degradation of this compound is primarily dictated by the cleavage of the carbon-bromine (C-Br) bond. This bond is significantly weaker than the carbon-fluorine (C-F) bonds that form the backbone of the molecule.[1] The three main degradation pathways investigated are:

  • Reductive Debromination: This pathway involves the single-electron reduction of the C-Br bond, leading to its cleavage and the formation of a nonafluorobutyl radical (C₄F₉•) and a bromide ion (Br⁻). This is a common mechanism in photochemical and certain catalytic reactions.[2][3]

  • Photolysis: Direct exposure to ultraviolet (UV) radiation can provide sufficient energy to induce homolytic cleavage of the C-Br bond, generating a nonafluorobutyl radical and a bromine radical (Br•).[4] This process is a key transformation pathway for many organobromine compounds in the environment.[5]

  • Nucleophilic Substitution: Nucleophiles, which are electron-rich species, can attack the electrophilic carbon atom bonded to the bromine.[6][7] This results in the displacement of the bromide ion, which acts as a good leaving group. Hydrolysis, using water or hydroxide ions as the nucleophile, is a common example of this pathway.[8]

Q2: Why is the C-Br bond the reactive site and not the C-F bonds?

A2: The reactivity of the C-Br bond over the C-F bond is due to its lower bond dissociation energy. The C-F bond is one of the strongest single bonds in organic chemistry, making the perfluorinated chain exceptionally stable and resistant to chemical and thermal degradation.[1] In contrast, the C-Br bond is considerably weaker (approx. 290 kJ mol⁻¹ vs. approx. 467 kJ mol⁻¹ for C-F), making it the preferential site for chemical attack and cleavage.[1]

Q3: Which solvents are suitable for studying the degradation of this compound?

A3: Solvent choice is critical as it can influence degradation kinetics and pathways.

  • For Photolysis: Use aprotic, UV-transparent solvents like acetonitrile or perfluorohexane to minimize solvent interference with the incident light.

  • For Reductive Debromination: The choice depends on the reducing agent. Alcohols (like isopropanol) can sometimes act as hydrogen donors. Aprotic polar solvents like acetonitrile or DMF are often used with photocatalysts.

  • For Nucleophilic Substitution: Polar aprotic solvents (e.g., DMSO, acetone) or polar protic solvents (e.g., water, ethanol) can be used, depending on the nucleophile's solubility and reactivity. Be aware that protic solvents can participate in the reaction (solvolysis).

Q4: What are the expected primary degradation products?

A4: The initial products depend on the degradation pathway and the surrounding medium.

  • Reductive Debromination: Primarily nonafluorobutane (C₄F₉H) if a hydrogen source is available, and the bromide ion (Br⁻).

  • Photolysis: In the absence of other reactants, the nonafluorobutyl radicals may dimerize to form perfluorooctane (C₈F₁₈). In the presence of hydrogen donors, nonafluorobutane (C₄F₉H) can form.

  • Nucleophilic Substitution: The product is dependent on the nucleophile. For example, hydrolysis with hydroxide (OH⁻) yields nonafluoro-1-butanol (C₄F₉OH).[8]

Visualizing the Degradation Pathways

The following diagram illustrates the principal mechanisms for the degradation of this compound.

Primary Degradation Pathways of this compound cluster_main Core Pathways C4F9Br This compound (C₄F₉Br) Reductive_Debromination Reductive Debromination (+e⁻, +H•) C4F9Br->Reductive_Debromination e.g., Photocatalyst Photolysis Photolysis (hν) C4F9Br->Photolysis UV Light Nucleophilic_Substitution Nucleophilic Substitution (+Nu⁻) C4F9Br->Nucleophilic_Substitution e.g., OH⁻, CN⁻ C4F9H Nonafluorobutane (C₄F₉H) Reductive_Debromination->C4F9H Br_ion Bromide Ion (Br⁻) Reductive_Debromination->Br_ion Photolysis->C4F9H H• donor present C8F18 Perfluorooctadecane (C₈F₁₈) Photolysis->C8F18 Dimerization C4F9Nu Substituted Product (C₄F₉-Nu) Nucleophilic_Substitution->C4F9Nu Nucleophilic_Substitution->Br_ion

Caption: Core degradation pathways for this compound.

Troubleshooting Guide

This guide is formatted to directly address common issues encountered during degradation experiments.

Q: I am not observing any degradation of this compound in my photolysis experiment. What should I check?

A: Lack of degradation in a photolysis experiment typically points to issues with the light source or the reaction medium.

  • Potential Cause 1: Incorrect Wavelength or Insufficient Photon Flux. The C-Br bond has a specific absorption range in the UV spectrum. If the emission spectrum of your lamp does not overlap with the absorption spectrum of C₄F₉Br, no energy will be absorbed to initiate cleavage.

    • Solution: Verify the lamp's specifications. Use a UV-Vis spectrophotometer to measure the absorbance spectrum of your C₄F₉Br solution. Ensure your lamp (e.g., a low-pressure mercury lamp at 254 nm) emits at an appropriate wavelength. Increase the irradiation time or move the lamp closer to the reactor to increase photon flux.[9]

  • Potential Cause 2: UV Absorption by the Solvent or Reactor Material. If the solvent or the vessel itself absorbs the critical wavelengths, the photons will not reach the target molecule.

    • Solution: Use high-purity, UV-grade solvents (e.g., acetonitrile, methanol). Use quartz reaction vessels, as they are transparent to a broad range of UV light, unlike Pyrex glass which blocks most UV-C radiation.

  • Potential Cause 3: Low Analyte Concentration. The concentration of C₄F₉Br may be too low for the change to be detectable within your experimental timeframe.

    • Solution: While maintaining solubility, consider increasing the initial concentration. More importantly, ensure your analytical method has a sufficiently low limit of detection (LOD).[10]

Q: My kinetic data is inconsistent and not reproducible. What are the likely sources of error?

A: Irreproducible kinetic data often stems from inconsistent experimental conditions or sample handling.

  • Potential Cause 1: Temperature Fluctuations. Reaction rates, particularly for thermal or catalytic processes, are highly dependent on temperature.[11]

    • Solution: Use a thermostatted reaction vessel (e.g., a water bath or circulating chiller) to maintain a constant temperature (e.g., ±0.5 °C). Always report the reaction temperature in your methods.

  • Potential Cause 2: Inconsistent Mixing. In heterogeneous reactions (e.g., with a solid catalyst) or when adding reagents, poor mixing can create concentration gradients, leading to variable reaction rates.

    • Solution: Use a magnetic stirrer at a consistent, reproducible speed throughout the experiment. Ensure the stir bar is adequately sized for the vessel to create a vortex and ensure homogeneity.

  • Potential Cause 3: Oxygen Presence/Absence. Reductive pathways can be inhibited by oxygen, which is an efficient radical scavenger.[2]

    • Solution: If studying a reductive pathway, deoxygenate your solution before starting the experiment by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a slight positive pressure of the inert gas during the reaction.

Q: I am seeing unexpected peaks in my chromatogram. How do I identify them?

A: The appearance of unknown peaks suggests side reactions or contamination.

  • Potential Cause 1: Solvent Impurities or Degradation. The solvent itself may contain impurities or degrade under the experimental conditions (e.g., photolysis) to form new compounds.

    • Solution: Run a "solvent blank" experiment under the exact same conditions (light, heat, catalyst) but without this compound. Analyze the blank to identify any peaks originating from the solvent. Use high-purity (e.g., HPLC or MS-grade) solvents.[12]

  • Potential Cause 2: Secondary Degradation Products. The primary degradation products may be unstable and undergo further reactions.

    • Solution: This requires advanced analytical techniques. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, which can be used to predict elemental formulas.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the unknown ions, providing structural clues.[13]

  • Potential Cause 3: Reactions with Vessel or Sample Vial Components. Leachates from plastic components or reactions with silanol groups on glass surfaces can introduce contaminants.

    • Solution: Use inert materials like glass and PTFE for all wetted parts. When using autosampler vials, ensure the septa are chemically resistant to your solvent and analytes.

Troubleshooting Summary
Problem Potential Cause Recommended Solution
No Degradation Incorrect UV wavelength; Insufficient light intensity.Match lamp output to analyte absorbance; Use quartz vessels.
Reaction inhibited by O₂ (for reductive pathways).Deoxygenate solution with N₂ or Ar purge.[2]
Poor Reproducibility Temperature fluctuations.Use a thermostatted water bath for precise temperature control.[11]
Inconsistent mixing.Use a magnetic stirrer at a constant speed for all experiments.
Unexpected Peaks Solvent impurities or degradation.Run a solvent blank under identical experimental conditions.[12]
Formation of secondary products.Use HRMS and MS/MS for identification.[10][13]

Experimental Protocols & Workflows

General Experimental Workflow

A systematic approach is crucial for reliable degradation studies. The following workflow provides a robust framework for designing and executing your experiments.

General Workflow for Degradation Studies Start Experiment Design (Define Objectives, Variables) Prep Reagent & Solution Preparation (Solvent, C₄F₉Br Stock) Start->Prep Reactor Reactor Setup (Vessel, Stirring, Temp Control) Prep->Reactor Deoxygenate Deoxygenation (if required) (Purge with N₂/Ar) Reactor->Deoxygenate Initiate Initiate Degradation (e.g., Turn on UV Lamp) Deoxygenate->Initiate Sample Time-Point Sampling (t=0, t=x, t=y, ...) Initiate->Sample Quench Reaction Quenching (if needed) (e.g., cool, add scavenger) Sample->Quench Analysis Sample Preparation & Analysis (Dilution, GC-MS/LC-MS) Quench->Analysis Data Data Processing & Kinetic Modeling Analysis->Data End Conclusion & Reporting Data->End

Caption: A systematic workflow for conducting degradation experiments.

Protocol 1: Photolytic Degradation of C₄F₉Br

Objective: To determine the photolysis rate of this compound under UV-C irradiation.

Materials:

  • This compound (99% or higher)

  • UV-grade Acetonitrile (ACN)

  • Quartz reaction vessel with PTFE-lined cap

  • Low-pressure mercury lamp (emission peak at 254 nm)

  • Magnetic stirrer and stir bar

  • Thermostatted water bath

  • Gas-tight syringes for sampling

  • GC-MS for analysis

Procedure:

  • Preparation: Prepare a 100 µM stock solution of C₄F₉Br in acetonitrile.

  • Reactor Setup: Place 50 mL of the C₄F₉Br solution into the quartz reaction vessel with a magnetic stir bar. Place the vessel in the water bath set to 25.0 °C.

  • Initial Sample (t=0): Before turning on the lamp, withdraw a 1 mL aliquot. This is your time-zero sample.

  • Initiation: Position the UV lamp at a fixed distance from the reactor and turn it on to start the reaction. Start a timer.

  • Sampling: Withdraw 1 mL aliquots at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately transfer samples to amber glass vials to prevent further degradation.

  • Analysis: Analyze the samples by GC-MS to quantify the remaining concentration of C₄F₉Br. A method using electron capture negative ionization (ECNI) can provide high sensitivity for halogenated compounds.[5]

  • Data Analysis: Plot the natural logarithm of the concentration (ln[C₄F₉Br]) versus time. If the reaction follows pseudo-first-order kinetics, the plot will be linear. The negative slope of this line is the rate constant (k).[4][14]

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To prepare samples from the degradation experiment for accurate quantification by GC-MS.

Materials:

  • Experimental aliquots

  • Appropriate solvent for dilution (e.g., Ethyl Acetate or Hexane)

  • Internal standard (e.g., 1,3,5-tribromobenzene, if not interfering)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • 2 mL autosampler vials with PTFE-lined septa

Procedure:

  • Internal Standard: Prepare a working solution of the internal standard in the dilution solvent.

  • Dilution: Pipette 100 µL of the experimental aliquot into a 10 mL volumetric flask.

  • Spiking: Add a precise volume (e.g., 100 µL) of the internal standard working solution to the flask.

  • Final Volume: Bring the flask to the 10 mL mark with the dilution solvent. Cap and invert several times to mix thoroughly.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial.

  • Analysis: Load the vial into the GC-MS autosampler. The use of an internal standard helps correct for variations in injection volume and instrument response.[15]

References

  • Guerra, P., et al. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Self-sustaining reduction-oxidation coupling driven by hydrated electrons and reactive bromine species for synergistic PFAS defluorination and bromate detoxification in bromide-rich water under UV/sulfite. PubMed. Available at: [Link]

  • Devery, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Covaci, A., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. Available at: [Link]

  • ATSDR. (n.d.). Element 2: Environmental Fate and Transport. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Abdallah, M. A.-E., et al. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]

  • MaChemGuy. (2014). Hydrolysis of Halogenoalkanes. YouTube. Available at: [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes – PFAS. Interstate Technology and Regulatory Council. Available at: [Link]

  • Smollich, E., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. ResearchGate. Available at: [Link]

  • IJPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Research. Available at: [Link]

  • SERDP & ESTCP. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). SERDP & ESTCP. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Chen, P., et al. (2020). Sonochemical Degradation of Poly- and Perfluoroalkyl Substances - A review. ResearchGate. Available at: [Link]

  • Gholami, M., et al. (2023). Ultrasonic destruction of surfactants. PubMed Central. Available at: [Link]

  • Oluseyi, T., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • Inaba, M., et al. (2007). Degradation Mechanism of Perfluorinated Membranes: Degradation and Stabilization. ResearchGate. Available at: [Link]

  • Vecitis, C. D., et al. (2008). Sonochemical Degradation of Perfluorooctanesulfonate in Aqueous Film-Forming Foams. ACS Publications. Available at: [Link]

  • Devery, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Datapdf.com. Available at: [Link]

  • Aldoori, S., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. Available at: [Link]

  • Crash Course. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]

  • Le, C. M., et al. (2014). Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. PubMed. Available at: [Link]

  • Making Molecules. (2025). Alkenes as nucleophiles: Part 1. Making Molecules. Available at: [Link]

  • Gozmen, B., et al. (2009). Sonochemical degradation of Rhodamine B in aqueous phase: Effects of additives. ResearchGate. Available at: [Link]

  • Oancea, P., & Meltzer, V. (n.d.). DEGRADATION OF BRILLIANT BLUE FCF THROUGH PHOTOLYSIS, IRRADIATION AND PHOTO-FENTON PROCESSES. Annals of the University of Bucharest. Available at: [Link]

  • Labster. (2025). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. Available at: [Link]

  • Campbell, T., et al. (2015). Sonochemical Degradation of Perfluorinated Surfactants: Power and Multiple Frequency Effects. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. Available at: [Link]

  • LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • Free Science Lessons. (2022). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. Available at: [Link]

  • Free Science Lessons. (2022). A Level Chemistry Revision "The Rate of Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. Available at: [Link]

  • Zhang, Y., et al. (2022). Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions. MDPI. Available at: [Link]

  • Smollich, E., et al. (2018). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. ResearchGate. Available at: [Link]

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Technical Support Guide: Removal of Unreacted 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted 1-bromononafluorobutane (C₄BrF₉) from product mixtures. We will move beyond simple procedural lists to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental context.

Section 1: Method Selection & Initial Troubleshooting

The first step in any purification is selecting the appropriate strategy. The unique physical properties of this compound dictate the most effective removal methods. The decision-making process below will guide you to the most efficient protocol for your specific product.

Decision Workflow for Purification Strategy

The following workflow will help you select the optimal starting point for removing residual C₄BrF₉. The choice hinges primarily on the thermal stability and boiling point of your desired product.

G start Reaction Mixture Containing Product + C₄BrF₉ q_thermal Is the desired product thermally stable and high-boiling (e.g., BP > 150°C)? start->q_thermal distill Primary Method: Simple Distillation q_thermal->distill  Yes q_fluorous Is the desired product non-fluorous? q_thermal->q_fluorous No   f_tech Do you have access to fluorous silica gel or fluorous solvents? q_fluorous->f_tech  Yes adv_chrom Advanced Method: Specialized Fluorous Chromatography q_fluorous->adv_chrom No (Product is fluorous)   f_spe Recommended Method: Fluorous Solid-Phase Extraction (F-SPE) f_tech->f_spe  Yes std_chrom Alternative Method: Standard Column Chromatography (Requires careful monitoring) f_tech->std_chrom No   f_lle Alternative Method: Fluorous Liquid-Liquid Extraction (F-LLE) f_spe->f_lle

Caption: Decision tree for selecting a purification method.

Summary of Techniques
MethodPrincipleBest For...ProsCons
Simple Distillation Separation based on large differences in boiling points.High-boiling, thermally stable products.Fast, simple, inexpensive, highly effective.Not suitable for heat-sensitive or volatile products.
Fluorous Solid-Phase Extraction (F-SPE) Selective retention of fluorous compounds on a specialized silica gel.[1][2]Non-fluorous products of any boiling point or thermal stability.High selectivity, excellent separation, simple two-solvent elution.Requires specialized fluorous silica gel, which can be costly.
Fluorous Liquid-Liquid Extraction (F-LLE) Partitioning of the fluorous starting material into an immiscible fluorous solvent phase.[3][4]Non-fluorous products where distillation is not feasible.Good for larger scales, avoids chromatography.Requires fluorous solvents, potential for emulsions, requires multiple extractions.
Standard Column Chromatography Separation based on polarity differences on standard silica or alumina.Non-polar products when fluorous techniques are unavailable.Uses common lab materials.C₄BrF₉ is very non-polar and elutes quickly; may co-elute with non-polar products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for separation?

Understanding the physical characteristics of C₄BrF₉ is crucial for designing an effective purification strategy. Its properties are significantly different from typical hydrocarbon-based reagents.

PropertyValueImplication for Separation
CAS Number 375-48-4Chemical Identification.
Molecular Formula C₄BrF₉[5][6]---
Molecular Weight 298.93 g/mol [5][6]---
Boiling Point 43-44 °C[5][7]This very low boiling point makes it an excellent candidate for removal by simple distillation from products with boiling points >100-120 °C.
Density 1.904 g/cm³[5][7]It is significantly denser than water and most common organic solvents. In a liquid-liquid extraction, it will constitute or be part of the bottom layer.
Solubility High in fluorous solvents (e.g., perfluorohexane); low in many common organic solvents and water.[3][8]This unique "fluorophilicity" is the basis for highly selective fluorous separation techniques (F-SPE and F-LLE).

Q2: My product has a high boiling point (>150 °C) and is thermally stable. What's the easiest way to remove the unreacted C₄BrF₉?

Answer: Simple distillation is unequivocally the best method in this scenario. The vast difference in boiling points (>100 °C) allows for a clean and efficient separation. See Protocol 1 for a detailed methodology.

Q3: I'm seeing a third layer or a persistent emulsion during my aqueous workup. What is happening?

Answer: This is a common issue stemming from the properties of this compound. Due to its high density (1.904 g/cm³) and its poor miscibility with both aqueous and many organic solvents, it can form a distinct third layer at the bottom of your separatory funnel.[5] Emulsions can also form at the interfaces.

  • Troubleshooting Emulsions:

    • Prevention: Gently swirl or invert the separatory funnel instead of shaking vigorously.[9]

    • Disruption: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9]

    • Separation: If a stable third layer of C₄BrF₉ is present, carefully separate all three layers.

Q4: How can I confirm that all the this compound has been removed from my product?

Answer: Standard techniques like TLC may not be effective. The most reliable methods are:

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is the most definitive method. This compound has a distinct set of signals in the ¹⁹F NMR spectrum. The absence of these signals is strong evidence of its complete removal.

  • Gas Chromatography (GC): Due to its high volatility, C₄BrF₉ is easily analyzed by GC. A simple GC analysis of your product can detect trace amounts of this starting material.

Section 3: Detailed Separation Protocols

Protocol 1: Removal by Simple Distillation
  • Principle of Causality: This method exploits the large difference in vapor pressure between the highly volatile C₄BrF₉ (BP 43-44 °C) and a much less volatile product.[5][7] When the mixture is heated, the C₄BrF₉ will preferentially vaporize and can be collected as the distillate, leaving the purified product behind in the distillation flask.

  • Step-by-Step Methodology:

    • Setup: Assemble a standard simple distillation apparatus in a fume hood. Ensure the flask is appropriately sized (not more than two-thirds full).

    • Solvent Removal (if applicable): If your reaction was performed in a solvent with a boiling point close to or lower than C₄BrF₉ (e.g., diethyl ether), carefully remove it first using a rotary evaporator. If the solvent is higher boiling (e.g., THF, Toluene), it will be removed after the C₄BrF₉.

    • Distillation: Gently heat the distillation flask using a heating mantle.

    • Collection: Collect the initial fraction that distills over at approximately 43-44 °C. This fraction will be almost pure this compound.

    • Endpoint: The distillation is complete when the vapor temperature either rises sharply toward the boiling point of the next component (e.g., the solvent) or when distillation ceases at the initial boiling point.

    • Final Product: The material remaining in the distillation flask is your product, now free of the volatile starting material.

  • Troubleshooting:

    • Problem: The product is known to be high-boiling, but nothing remains in the distillation flask.

    • Cause & Solution: The heating may have been too aggressive, causing your product to be carried over (aerosolized). Reduce the heating rate. For very high-boiling products, consider vacuum distillation to reduce the required temperature.[10]

Protocol 2: Removal by Fluorous Solid-Phase Extraction (F-SPE)
  • Principle of Causality: This elegant technique is based on the principle of "fluorous-fluorous" interactions.[1][8] A silica gel functionalized with long perfluoroalkyl chains (fluorous silica) will strongly retain highly fluorinated molecules like C₄BrF₉. Non-fluorous organic molecules have very little affinity for this stationary phase and will pass through with a non-polar organic solvent. A subsequent wash with a highly fluorinated solvent will then elute the retained C₄BrF₉.

  • Step-by-Step Methodology:

    • Prepare the Column: Pack a chromatography column with fluorous silica gel (e.g., SiliaBond Tridecafluoro) as a slurry in a non-polar organic solvent like hexanes.[2]

    • Load the Sample: Dissolve your crude product mixture in a minimal amount of the organic eluent (e.g., hexanes or toluene) and load it onto the column.

    • Elute the Product (Fluorophobic Elution): Elute the column with the organic solvent. Your non-fluorous product will elute from the column. Collect fractions and monitor by TLC or another appropriate method.

    • Elute the C₄BrF₉ (Fluorophilic Elution): After your product has been fully collected, switch the eluent to a fluorous solvent (e.g., perfluorohexane) or a solvent with high fluorous affinity (e.g., methanol/water). This will wash the retained this compound from the column, which can be collected for disposal or recycling.

    • Analysis: Combine the product fractions and remove the solvent. Confirm purity via ¹⁹F NMR or GC.

  • Troubleshooting:

    • Problem: My product is partially retained on the fluorous column.

    • Cause & Solution: Your product may have some affinity for the fluorous phase, or you may be using too polar of an organic eluent. Try a less polar organic eluent (e.g., switch from ethyl acetate/hexanes to pure hexanes) for the initial elution.

References

  • This compound | C4BrF9. BuyersGuideChem. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

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Preventing decomposition of 1-Bromononafluorobutane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the Technical Support Center for 1-Bromononafluorobutane (Perfluorobutyl Bromide). As Senior Application Scientists, we have compiled this in-depth guide to address common challenges and questions regarding the stability and reactivity of this versatile fluorinated building block. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the integrity of your reactions and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can decompose during a reaction?

A1: The decomposition of this compound (C4F9Br) is primarily driven by three main pathways, largely influenced by the reaction conditions. Understanding these is the first step in preventing unwanted side reactions.

  • Thermal Decomposition: At elevated temperatures, the C-Br bond can undergo homolytic cleavage to generate a nonafluorobutyl radical (C4F9•) and a bromine radical (Br•). This is a common initiation step for radical chain reactions. The thermal stability of perfluoroalkyl bromides is considerable, but prolonged heating at high temperatures can lead to decomposition.[1]

  • Nucleophilic Attack: The strong electron-withdrawing effect of the nonafluorobutyl group makes the carbon atom bonded to the bromine highly electrophilic. This renders it susceptible to attack by nucleophiles.[2] Strong nucleophiles can displace the bromide ion, leading to substitution products. In the presence of strong, sterically hindered bases, elimination reactions, though less common for perfluoro compounds without β-hydrogens, should be considered as a possibility, especially at higher temperatures.

  • Radical Reactions: The nonafluorobutyl radical, once formed (e.g., through thermal or photochemical initiation), is a key intermediate in many decomposition pathways. It can abstract hydrogen atoms from solvents or other reagents, or participate in addition reactions with unsaturated bonds.[3][4][5][6][7] Peroxide contaminants can also initiate such radical chain reactions.[6]

Q2: I am observing a lower than expected yield in my reaction involving this compound. What are the likely causes related to the reagent's stability?

A2: A low yield is a common issue that can often be traced back to the stability of the starting materials.[8][9] When working with this compound, consider the following potential causes:

  • Presence of Nucleophilic Impurities: Water is a common impurity that can act as a nucleophile, leading to the slow hydrolysis of this compound. Protic solvents or reagents with protic functional groups can have a similar effect.[10]

  • Inadvertent Radical Initiation: Exposure to strong light, especially UV radiation, or the presence of radical initiators (like peroxides in solvents such as THF or diethyl ether) can trigger radical decomposition pathways that consume your starting material.[3][6]

  • Reaction with Incompatible Materials: Certain reagents are inherently incompatible with this compound and can lead to its rapid decomposition. A summary of these is provided in the table below.

  • Incorrect Reaction Temperature: While heating is often necessary, excessive temperatures can promote thermal decomposition. It is crucial to carefully control the reaction temperature.[8]

Incompatible Reagents and ConditionsPotential Consequences
Strong Bases (e.g., alkoxides, hydroxides) Nucleophilic substitution or elimination.
Strong Nucleophiles (e.g., thiolates, amines) Nucleophilic substitution.[2][11]
Protic Solvents (e.g., water, alcohols) Slow hydrolysis or solvolysis.[10]
Radical Initiators (e.g., peroxides, AIBN) Initiation of radical chain reactions.[5][6]
Strong Oxidizing Agents Potential for vigorous, exothermic reactions.
Highly Reactive Metals (e.g., alkali metals) Formation of organometallic reagents, which may be unstable.
UV Light Photochemical cleavage of the C-Br bond.

Troubleshooting Guides

Guide 1: Grignard Reaction with this compound

Issue: Low yield or formation of biphenyl side products when preparing the perfluorobutyl Grignard reagent (C4F9MgBr).

Root Cause Analysis and Solutions:

The Grignard reaction is notoriously sensitive to reaction conditions.[10][12][13][14][15] With perfluoroalkyl halides, these challenges can be amplified.

  • Anhydrous Conditions are Critical: this compound is a strong electrophile, and the resulting Grignard reagent is a very strong base. Any trace of water in the glassware, solvent (typically diethyl ether or THF), or on the surface of the magnesium turnings will quench the Grignard reagent as it forms.[10]

    • Protocol:

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., sodium/benzophenone for ethers).

      • Activate magnesium turnings by stirring them under a dry, inert atmosphere or by adding a small crystal of iodine to initiate the reaction.[12]

  • Side Reactions: The formation of biphenyl-type products (in this case, perfluorooctane) can occur through a Wurtz-type coupling. This is often a sign of localized high concentrations of the Grignard reagent and unreacted this compound.

    • Protocol:

      • Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.

      • Ensure efficient stirring to quickly disperse the added reagent.

cluster_0 Troubleshooting Low Yield in Grignard Reaction Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Anhydrous Are conditions strictly anhydrous? Low_Yield->Check_Anhydrous Dry_System Thoroughly dry glassware and solvents. Use fresh, dry reagents. Check_Anhydrous->Dry_System No Check_Addition Is addition of C4F9Br slow and controlled? Check_Anhydrous->Check_Addition Yes Dry_System->Check_Addition Slow_Addition Add C4F9Br dropwise with vigorous stirring. Check_Addition->Slow_Addition No Check_Mg_Activation Is the magnesium activated? Check_Addition->Check_Mg_Activation Yes Slow_Addition->Check_Mg_Activation Activate_Mg Use iodine or mechanical grinding to activate Mg. Check_Mg_Activation->Activate_Mg No Success Improved Yield Check_Mg_Activation->Success Yes Activate_Mg->Success

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Guide 2: Ullmann-type Coupling Reactions

Issue: Difficulty in achieving consistent yields and formation of decomposition products in Ullmann-type homo-coupling or cross-coupling reactions.

Root Cause Analysis and Solutions:

Ullmann reactions typically require high temperatures and a copper catalyst, which can create a challenging environment for perfluoroalkyl halides.[16][17][18][19][20]

  • Thermal Stability: The high temperatures often required for Ullmann couplings can approach the decomposition temperature of this compound, leading to radical side reactions.

    • Protocol:

      • Carefully screen reaction temperatures to find the minimum temperature required for the coupling to proceed.

      • Consider using more reactive copper sources or ligands that may allow for lower reaction temperatures.[20]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are common, but their purity is paramount.

    • Protocol:

      • Use high-purity, anhydrous solvents.

      • Degas the solvent prior to use to remove dissolved oxygen, which can participate in side reactions at high temperatures.

cluster_1 Potential Decomposition Pathways of this compound C4F9Br This compound C4F9-Br Thermal Thermal Stress (High Temp) C4F9Br->Thermal Photochemical Photochemical (UV Light) C4F9Br->Photochemical Nucleophilic Nucleophilic Attack (Nu⁻) C4F9Br->Nucleophilic Radical_Initiation Radical Initiation (R•) C4F9Br->Radical_Initiation Radicals Nonafluorobutyl Radical (C4F9•) + Bromine Radical (Br•) Thermal->Radicals Photochemical->Radicals Substitution Substitution Product (C4F9-Nu) Nucleophilic->Substitution Radical_Initiation->Radicals Side_Products Side Products (e.g., C4F9-H, Polymerization) Radicals->Side_Products

Caption: Key decomposition pathways for this compound.

Concluding Remarks

The successful application of this compound in synthesis hinges on a thorough understanding of its stability and reactivity. By carefully controlling reaction parameters such as temperature, solvent purity, and exposure to light, and by being mindful of incompatible reagents, researchers can minimize decomposition and achieve higher yields and purer products. We encourage you to use this guide as a starting point for developing robust and reliable reaction protocols.

References

  • (N.A.). Grignard Reaction. Retrieved from [Link]

  • Umemoto, T. (2009). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
  • Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(6), 1538-1546.
  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Zoeller, J. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]

  • Various Authors. (2024, November 20). What are some common causes of low reaction yields? Reddit. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. Chemical Science. DOI:10.1039/D4SC02084G
  • Wikipedia. Free-radical addition. Retrieved from [Link]

  • (N.A.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Google Patents. DE69716921D1 - STABILIZATION OF PERFLUORALKYL KETONES.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Neuman, R. C. Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • Pharmaguideline. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 5). 10.2: 12.13- Radical Additions- Anti-Markovnikov Product Formation. Retrieved from [Link]

  • Various Authors. (2025, May 20). Help with Ullmann Coupling. Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, February 5). Radical Addition. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reactions of 1-fluoroalkyl triflates with nucleophiles and bases. Retrieved from [Link]

  • ResearchGate. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 20). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]

  • ResearchGate. (2019, December 30). What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane? Retrieved from [Link]

  • Cheng, F., et al. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115-120.
  • Wikipedia. Perflubron. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • UND Scholarly Commons. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. Retrieved from [Link]

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  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.
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  • Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Reactions with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for cross-coupling reactions involving 1-bromononafluorobutane (C₄F₉Br). Our aim is to equip you with the knowledge to select the optimal catalyst and conditions for efficient synthesis of perfluoroalkylated compounds.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the primary challenges when using this compound in cross-coupling reactions compared to other aryl or alkyl halides?

A1: this compound presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the nonafluorobutyl group. This significantly influences the reactivity of the C-Br bond. Key challenges include:

  • Sluggish Oxidative Addition: The electron-deficient nature of the perfluoroalkyl chain can make the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)) slower compared to non-fluorinated alkyl bromides.[1]

  • Side Reactions: Hydrodebromination, where the bromine atom is replaced by a hydrogen atom, can be a significant side reaction. This is often promoted by the presence of trace water or other proton sources in the reaction mixture.[2]

  • Solubility Issues: The fluorous nature of this compound can lead to poor solubility in common organic solvents, potentially requiring specialized solvent systems or additives to achieve a homogeneous reaction mixture.

  • Catalyst Deactivation: The fluoride ions that can be generated under certain conditions can lead to catalyst deactivation.

Q2: What are the most common types of cross-coupling reactions used with this compound?

A2: The most prevalent and effective cross-coupling reactions for incorporating the nonafluorobutyl moiety include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp³) bonds with aryl or vinyl boronic acids/esters.[3]

  • Heck-Type Reactions: For the coupling with alkenes to form perfluoroalkylated olefins.[4]

  • Sonogashira Coupling: For the synthesis of perfluoroalkylated alkynes from terminal alkynes.[5]

  • Ullmann-Type Condensation: For the formation of C-O or C-N bonds with phenols or amines.[2]

  • Photoredox-Mediated Atom Transfer Radical Addition (ATRA): A modern approach for the addition of the nonafluorobutyl group across a double bond under mild conditions.[6]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot it?

A3: Low yields in this reaction are common and can often be addressed by systematic optimization. Here’s a troubleshooting workflow:

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand: The choice of ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often necessary to promote the challenging oxidative addition step.[3] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more effective than in situ reduction of Pd(II) salts.

  • Base and Solvent: A strong inorganic base like Cs₂CO₃ or K₃PO₄ is often required. The choice of solvent is also crucial for both solubility and reactivity. Polar aprotic solvents like DMF, dioxane, or THF are commonly used.

  • Reagent Stability: Boronic acids can be prone to decomposition. Using a more stable derivative, such as a pinacol boronate ester, can be beneficial.[7]

  • Hydrodebromination: This side reaction is a common issue. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling with Perfluoroalkyl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O100-11060-85
Pd₂(dba)₃SPhosCs₂CO₃Toluene10070-90
PdCl₂(dppf)K₂CO₃DMF80-10050-75

Note: These are starting points based on reactions with similar substrates. Optimization for this compound is essential.

Heck-Type Reactions

Q4: My Heck reaction between this compound and an alkene is not proceeding. What should I try?

A4: The Heck reaction with perfluoroalkyl bromides can be challenging. Here are key areas to focus on for troubleshooting:

Workflow for Troubleshooting Heck-Type Reactions

Caption: Troubleshooting workflow for Heck-type reactions.

Detailed Troubleshooting Steps:

  • Catalyst System: Pd(OAc)₂ is a common and effective pre-catalyst. The choice of ligand is crucial; bidentate phosphine ligands like dppf or Xantphos can be effective.[4]

  • Base and Temperature: A weaker base such as triethylamine (Et₃N) or sodium acetate (NaOAc) is often used. Higher temperatures (100-140 °C) are typically required to drive the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly employed.

Table 2: Recommended Conditions for Heck-Type Reactions with Perfluoroalkyl Halides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂PPh₃Et₃NDMF12050-70
PdCl₂(dppf)NaOAcDMAc13060-80
Herrmann's CatalystK₂CO₃NMP14065-85

Note: These conditions are based on literature for similar perfluoroalkyl halides and may require optimization.

Sonogashira Coupling

Q5: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

A5: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow. Here are some strategies to minimize it:

  • Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit for Glaser coupling. Switching to a copper-free Sonogashira protocol can be highly effective.[8]

  • Optimize the Base: The choice of amine base can influence the rate of homocoupling. Less hindered amines or using a weaker base in combination with a stronger non-nucleophilic base can be beneficial.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands on the palladium center can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventKey Advantage
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF / DMFStandard, well-established
Pd(PPh₃)₄None (Copper-free)i-Pr₂NHDMFMinimizes Glaser homocoupling
Pd/CCuIK₂CO₃H₂O / OrganicHeterogeneous, easier catalyst removal
Ullmann-Type Condensation

Q6: My Ullmann reaction to couple this compound with a phenol is not working. What are the critical parameters to check?

A6: The classical Ullmann condensation often requires harsh conditions. Modern protocols have improved the scope and mildness of this reaction.

Workflow for Troubleshooting Ullmann Condensation

Caption: Troubleshooting workflow for Ullmann condensation.

Detailed Troubleshooting Steps:

  • Copper Source and Ligands: While classical Ullmann reactions use stoichiometric copper powder, modern catalytic versions are preferred. The use of a Cu(I) salt with a chelating ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve the reaction efficiency and allow for lower reaction temperatures.[2]

  • Base and Solvent: A strong base is typically required to deprotonate the nucleophile (e.g., phenol). High-boiling, polar solvents are necessary to facilitate the reaction.

  • Inert Atmosphere: As with palladium catalysis, running the reaction under an inert atmosphere is crucial to prevent oxidation of the active Cu(I) species.[2]

Photoredox-Mediated Atom Transfer Radical Addition (ATRA)

Q7: I am interested in using a photoredox-mediated ATRA reaction to couple this compound to an alkene. What are the key considerations for catalyst selection?

A7: Photoredox catalysis offers a mild and efficient alternative for the formation of C-C bonds. The key is to select a photocatalyst with a suitable excited-state reduction potential to reduce the C-Br bond of this compound.

  • Photocatalyst Selection: Iridium-based photocatalysts, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, are often effective for the reduction of alkyl bromides.[7] Organic photocatalysts can also be employed.[6] The choice of photocatalyst will depend on the specific alkene and reaction conditions.

  • Light Source: The reaction is initiated by visible light, typically from a blue LED lamp.

  • Solvent: A polar aprotic solvent that is transparent to visible light, such as DMF or acetonitrile, is commonly used.

  • Mechanism: The reaction proceeds via a radical mechanism, which can offer different selectivity compared to traditional cross-coupling reactions.

Diagram of the ATRA Catalytic Cycle

ATRA_Cycle PC PC PC_star PC* PC->PC_star PC_oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC - e- C4F9Br C4F9Br C4F9_radical C4F9• C4F9Br->C4F9_radical + e- Adduct_radical Adduct• C4F9_radical->Adduct_radical + Alkene Alkene Alkene Product Product Adduct_radical->Product + Br-

Caption: Simplified catalytic cycle for photoredox-mediated ATRA.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a general starting point and will require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.) and the degassed solvent (e.g., dioxane).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Org. Lett.2022 , 24 (26), 4750–4755. [Link][6][9]

  • A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angew. Chem. Int. Ed.2012 , 51 (14), 3444-3447. [Link][7]

  • Palladium-Catalyzed C-H Perfluoroalkylation of Arenes. Org. Lett.2011 , 13 (10), 2548–2551. [Link]

  • Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. Org. Lett.2013 , 15 (10), 2562–2565. [Link][10]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2018 , 8 (1), 23. [Link][4]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Molecules2010 , 15 (4), 2359-2380. [Link][3]

  • Ligand and base-free Heck reaction with heteroaryl halides. Tetrahedron Lett.2007 , 48 (3), 407-410. [Link][11]

  • Heck Reaction—State of the Art. Chem. Rev.2017 , 117 (19), 12564-12649. [Link][12]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2013 , 42 (23), 9033-9048. [Link][13]

  • Modern methods for the synthesis of perfluoroalkylated aromatics. Org. Biomol. Chem.2014 , 12 (35), 6817-6833. [Link][14]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts2017 , 7 (3), 81. [Link]

  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Org. Lett.2016 , 18 (1), 142-145. [Link][15][16]

  • Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. Adv. Synth. Catal.2021 , 363 (1), 221-226. [Link][17]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link][18]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2013 , 9, 2194–2203. [Link][19]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link][20]

  • Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer. Chem. Sci.2021 , 12 (18), 6339–6345. [Link][21]

  • Sonogashira coupling. Wikipedia. [Link][5]

  • Troubleshooting Ullmann Couplint. Reddit. [Link][22]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link][23]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][24]

Sources

Navigating the Nuances of Nucleophilic Substitution with 1-Bromononafluorobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-Bromononafluorobutane. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the solvent effects on the reactivity of this versatile fluorinated building block. This resource is structured to address the specific challenges you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemistry that governs reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might face during nucleophilic substitution reactions with this compound. The question-and-answer format is designed for quick reference and actionable solutions.

Question 1: My reaction is incredibly slow, or I'm observing no product formation. What's the likely cause and how can I fix it?

Answer:

A sluggish or stalled reaction with this compound is a common issue that often points to two primary factors: suboptimal solvent choice and the inherent electronic properties of the substrate.

The "Perfluoro-effect" on Reactivity: The nonafluorobutyl group (C₄F₉) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the electrophilicity of the carbon atom attached to the bromine. While this enhances its susceptibility to nucleophilic attack, it's crucial to understand how the solvent choice can either facilitate or hinder this process.

Solvent-Related Causes and Solutions:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can severely hinder Sₙ2 reactions. Protic solvents have acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity. To overcome this, a switch to a polar aprotic solvent is highly recommended.[1]

  • Insufficiently Polar Aprotic Solvents: While polar aprotic solvents are generally preferred, their ability to dissolve all reactants, particularly the nucleophile salt, is critical. If the nucleophile has poor solubility, the reaction will be slow regardless of the solvent's other properties.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm seeing a significant amount of elimination byproduct (nonafluorobut-1-ene). How can I favor the desired substitution reaction?

Answer:

The formation of elimination byproducts is a classic competing pathway in nucleophilic substitution reactions. For primary alkyl halides like this compound, the Sₙ2 pathway is generally favored over the E2 (elimination) pathway. However, certain conditions can tip the balance towards elimination.

Key Factors Influencing the Sₙ2/E2 Competition:

  • Strength and Steric Hindrance of the Nucleophile/Base: Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, abstracting a proton from the β-carbon and leading to elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[2]

  • Solvent Choice: Polar protic solvents can decrease nucleophilicity, making the nucleophile behave more like a base and thus favoring elimination.[2]

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: If you are running your reaction at an elevated temperature, try reducing it. Sₙ2 reactions often proceed efficiently at room temperature or even lower.

  • Choose a Non-Bulky, Strong Nucleophile: Whenever possible, select a nucleophile that is a weak base but a strong nucleophile. Examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻).

  • Utilize a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile enhance the nucleophilicity of the attacking species without significantly increasing its basicity, thereby favoring the Sₙ2 pathway.[1][2]

Data-Driven Solvent Selection:

SolventDielectric Constant (ε) at 20°CTypeImpact on Sₙ2 Reactions of this compound
Methanol 32.7Polar ProticSignificantly slows down the reaction due to nucleophile solvation.[1]
Ethanol 24.6Polar ProticSimilar to methanol, it will hinder the reaction rate.
Water 80.1Polar ProticStrong solvation of nucleophiles; generally not ideal for Sₙ2.
Acetone 20.7Polar AproticA good choice for many Sₙ2 reactions.
Acetonitrile 37.5Polar AproticExcellent for dissolving many salts and promoting Sₙ2 reactions.
DMF 36.7Polar AproticA highly effective solvent for a wide range of nucleophiles.
DMSO 46.7Polar AproticOne of the most effective solvents for Sₙ2 reactions due to its high polarity and aprotic nature.[3]

Dielectric constant values are approximate and can vary with temperature.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and reactivity of this compound.

Question 3: How does the perfluoroalkyl chain in this compound affect its reactivity compared to a non-fluorinated analogue like 1-bromobutane?

Answer:

The perfluoroalkyl chain has a profound electronic effect that differentiates its reactivity from that of simple alkyl bromides.

  • Inductive Effect: The numerous highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect along the carbon chain. This makes the carbon atom bonded to the bromine significantly more electrophilic and, in principle, more susceptible to nucleophilic attack.

  • Leaving Group Ability: The general trend for leaving group ability in alkyl halides is I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[4] This trend generally holds for perfluoroalkyl halides as well. Therefore, this compound is expected to be more reactive than its chloro- and fluoro-analogues but less reactive than 1-iodononafluorobutane.

  • Steric Hindrance: The perfluoroalkyl chain is sterically more demanding than a simple alkyl chain. While this compound is a primary bromide, the bulky C₄F₉ group can still introduce some steric hindrance to the backside attack required for an Sₙ2 reaction, although this effect is generally less pronounced than in secondary or tertiary systems.[5]

Question 4: What is the recommended general protocol for a nucleophilic substitution reaction with this compound?

Answer:

While the optimal conditions will depend on the specific nucleophile, a good starting point for a typical Sₙ2 reaction is as follows:

Experimental Protocol: General Sₙ2 Reaction

  • Solvent and Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 to 1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Substrate Addition: To the stirred solution of the nucleophile, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) may be applied.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Visualization of the Sₙ2 Mechanism:

SN2_Mechanism cluster_0 Sₙ2 Reaction of this compound Reactants Nu⁻  +  C₄F₉-CH₂-Br TS [Nu---CH₂(C₄F₉)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-C₄F₉  +  Br⁻ TS->Products Inversion of Stereochemistry

Caption: Concerted Sₙ2 mechanism for this compound.

Question 5: Are there any specific safety precautions I should take when working with this compound?

Answer:

Yes, as with any chemical reagent, proper safety measures are essential.

  • Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its halogenated nature, it should be disposed of as hazardous waste.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). ResearchGate. Available at: [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available at: [Link]

  • Alkyl Halide Reactivity. MSU Chemistry. Available at: [Link]

  • Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. ResearchGate. Available at: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. Available at: [Link]

  • Why alkyl halide are more reactive than aryl halide in nucleophilic substitution? Quora. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]

  • The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. ResearchGate. Available at: [Link]

  • Can you list some protic solvent and aprotic solvents? Quora. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. Available at: [Link]

  • How the Structure of Per- and Polyfluoroalkyl Substances (PFAS) Influences Their Binding Potency to the Peroxisome Proliferator-Activated and Thyroid Hormone Receptors—An In Silico Screening Study. National Center for Biotechnology Information. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Polar aprotic solvent. Wikipedia. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • What is the effect of phasing out long-chain per- and polyfluoroalkyl substances on the concentrations of perfluoroalkyl acids and their precursors in the environment? A systematic review protocol. ResearchGate. Available at: [Link]

  • What is the effect of phasing out long-chain per- and polyfluoroalkyl substances on the concentrations of perfluoroalkyl acids and their precursors in the environment? A systematic review. ResearchGate. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromononafluorobutane (Perfluorobutyl Bromide), a high-performance fluid for managing exothermic reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated solvent to ensure precise thermal control in their critical experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your reaction conditions.

Introduction to this compound in Exothermic Reaction Control

Highly exothermic reactions, if not properly managed, can lead to thermal runaways, compromising reaction safety, yield, and product purity.[1][2] this compound (C4BrF9) has emerged as a valuable tool in this context due to its distinct physicochemical properties. As a perfluorocarbon, it is chemically inert, non-flammable, and possesses a high density and low viscosity, facilitating efficient heat transfer.[3] Its wide liquid range and high boiling point make it suitable for a variety of reaction conditions. This guide will provide the necessary information to effectively and safely utilize this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its effective application. Below is a summary of its key characteristics:

PropertyValueSource
Chemical Formula C4BrF9
CAS Number 375-48-4
Molecular Weight 298.93 g/mol
Boiling Point 43-44 °C
Density 1.904 g/cm³
Appearance Colorless to pale-yellow liquid
Solubility Insoluble in water; miscible with many organic solvents

Q2: Why is this compound a good choice for managing exothermic reactions?

A2: this compound offers several advantages as a heat transfer fluid and reaction medium for exothermic processes:

  • Chemical Inertness: As a perfluorinated compound, it is highly unreactive, preventing interference with sensitive reagents and catalysts.[3]

  • Thermal Stability: It can withstand a wide range of temperatures without significant degradation.[3]

  • Non-Flammability: This property significantly enhances laboratory safety, especially when working with flammable reagents.

  • Efficient Heat Dissipation: Its high density and low viscosity contribute to effective heat transfer, crucial for preventing thermal runaways.

  • Clean Evaporation: It evaporates cleanly, simplifying product work-up and purification.

Q3: What are the primary safety precautions when handling this compound?

A3: While this compound is non-flammable, it is classified as an irritant.[4] Adherence to standard laboratory safety protocols is essential:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid Inhalation: Prevent inhalation of vapors.

  • Skin and Eye Contact: In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Q4: How should I properly dispose of this compound waste?

A4: this compound waste should be treated as halogenated organic waste.

  • Segregation: Collect in a dedicated, properly labeled, and sealed waste container. Do not mix with non-halogenated waste streams.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inefficient Heat Removal from the Reaction

  • Question: My exothermic reaction is still showing a significant temperature spike despite using this compound as a heat transfer fluid. What could be the cause?

  • Answer:

    • Inadequate Agitation: Proper mixing is critical for uniform heat distribution. Ensure your stirring mechanism (magnetic stir bar or overhead stirrer) is creating sufficient turbulence within the reaction mixture and the surrounding heat transfer bath.

    • Insufficient Volume of Heat Transfer Fluid: The volume of this compound in your cooling bath may be insufficient to absorb the heat generated by the reaction. Increase the volume of the fluid to enhance the heat sink capacity.

    • Poor Thermal Contact: Ensure good thermal contact between your reaction vessel and the cooling bath. The vessel should be sufficiently immersed in the this compound.

    • High Rate of Reagent Addition: For highly exothermic reactions, a slow, controlled addition of the limiting reagent is crucial to manage the rate of heat generation. Consider using a syringe pump for precise and consistent addition.

Issue 2: Phase Separation or Immiscibility with Reaction Mixture

  • Question: My reactants are not soluble in this compound, leading to a heterogeneous mixture and poor reaction kinetics. How can I address this?

  • Answer:

    • Co-Solvent System: this compound is a fluorous solvent and will not dissolve many organic or aqueous reagents. You can employ a co-solvent system to create a homogeneous reaction medium. Select a co-solvent that is miscible with both your reactants and this compound.

    • Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst can be used to facilitate the transport of reactants across the phase boundary.

    • Mechanical Homogenization: In some cases, vigorous mechanical stirring or sonication can create a fine emulsion, increasing the interfacial area and improving reaction rates.

Issue 3: Material Compatibility Concerns

  • Question: I've noticed that some of my plastic or elastomeric components are swelling or degrading after contact with this compound. What materials are compatible?

  • Answer:

    • General Compatibility: Perfluorocarbons like this compound are generally compatible with a wide range of materials due to their inertness. However, some plastics and elastomers can exhibit swelling or degradation upon prolonged exposure, especially at elevated temperatures.

    • Recommended Materials:

      • Elastomers: Perfluoroelastomers (FFKM) such as Kalrez® offer the broadest chemical resistance.[5][6][7][8][9] Fluoroelastomers (FKM) like Viton™ are also a good option for many applications.[10][11][12][13][14]

      • Plastics: Polytetrafluoroethylene (PTFE) and other fluoropolymers are highly resistant.

    • Material Testing: It is always recommended to perform a small-scale compatibility test with your specific materials under your experimental conditions before large-scale use.

Experimental Protocols

Protocol 1: General Setup for an Exothermic Reaction Using a this compound Cooling Bath

This protocol outlines a standard procedure for utilizing a this compound bath to control the temperature of an exothermic reaction.

Materials:

  • Reaction vessel (e.g., round-bottom flask)

  • Cooling bath container (e.g., crystallizing dish or Dewar flask)

  • This compound

  • Stirring mechanism (magnetic stirrer and stir bar, or overhead stirrer)

  • Temperature probes for both the reaction mixture and the cooling bath

  • Reagent addition apparatus (e.g., dropping funnel or syringe pump)

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Place the cooling bath container on a magnetic stirrer (if using a stir bar).

  • Fill the cooling bath with a sufficient volume of this compound to ensure adequate immersion of the reaction vessel.

  • Place the reaction vessel inside the cooling bath.

  • Add a magnetic stir bar to the reaction vessel.

  • Insert a temperature probe into the reaction vessel to monitor the internal temperature.

  • Insert a second temperature probe into the this compound bath to monitor its temperature.

  • Begin stirring both the reaction mixture and the cooling bath.

  • Cool the this compound bath to the desired initial temperature using an external cooling source (e.g., an immersion cooler or by adding dry ice carefully in small portions to a secondary container with a solvent that is then used to cool the primary bath).

  • Once the desired bath temperature is reached and stable, begin the slow, dropwise addition of the exothermic reagent to the reaction vessel.

  • Continuously monitor the temperature of both the reaction mixture and the cooling bath. Adjust the rate of addition or the cooling of the bath as necessary to maintain the desired reaction temperature.

Visualizing Workflows

Troubleshooting Workflow for Inefficient Heat Removal

A troubleshooting decision tree for inefficient heat removal.

Quantitative Data

Estimated Thermal Properties of this compound and Related Compounds

PropertyEstimated Value for this compoundReference Compound & ValueSource
Thermal Conductivity (liquid) ~0.06 - 0.07 W/m·KPerfluorohexane: ~0.065 W/m·KGeneral fluorocarbon data
Specific Heat Capacity (liquid) ~1.0 - 1.2 J/g·KPerfluoroheptane: ~1.1 J/g·KGeneral fluorocarbon data

References

  • BuyersGuideChem. This compound | C4BrF9. [Link]

  • Patsnap. Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Parr Instrument Company. Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. [Link]

  • ResearchGate. Chapter 7. Thermal Conductivity of Liquid – Organic Compounds. [Link]

  • Wikipedia. Specific heat capacity. [Link]

  • Biointerface Research in Applied Chemistry. Perfluorocarbons as Oxygen Dissolving and Delivering Agent. [Link]

  • YouTube. Determining specific heat capacity of liquid #bscphysics #physics. [Link]

  • iPolymer. Chemical Compatibility for Kalrez FFKM equiv. O-Rings. [Link]

  • PubMed. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. [Link]

  • Indian Journal of Pure & Applied Physics. Estimation of thermal conductivity of binary liquid mixtures employing new approach. [Link]

  • Qnity. Superior Chemical Resistance | Kalrez® perfluoroelastomer (FFKM) Parts. [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. [Link]

  • IIETA. Thermal Conductivity Measurements of Liquids with Transient Hot-Bridge Method. [Link]

  • ResearchGate. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. [Link]

  • Semantic Scholar. DETERMINATION OF SPECIFIC HEAT CAPACITIES OF LIQUIDS FROM SOME CONSUMABLE ITEMS. [Link]

  • ResearchGate. (PDF) Estimation of Thermal Conductivities for Binary and Ternary Liquid Mixtures Using Excess Thermal Conductivity Model. [Link]

  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
  • Trelleborg. Materials Chemical Compatibility Guide. [Link]

  • OSTI.GOV. Thermal conductivity of gases and liquids (Journal Article). [Link]

  • Marco Rubber & Plastics. FC 43 Resistant O-Rings and Seals. [Link]

  • ResearchGate. Safety aspects of the process control of Grignard reactions. [Link]

  • Global Heat Transfer. Heat transfer case studies | Our clients. [Link]

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • ResearchGate. Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. [Link]

  • Mission Rubber Company. FKM Chemical Resistance Guide. [Link]

  • NIH. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. [Link]

  • TYM Seals and Gaskets. Chemicals and Their Compatibility with Viton. [Link]

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Technical Support Center: Scaling Reactions with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for 1-Bromononafluorobutane (Perfluorobutyl Bromide). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to successfully scale your reactions from the bench to the pilot plant. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Part 1: Foundational Knowledge & Reagent Properties

Before scaling up, a solid understanding of your key reagent is critical. The nonafluorobutyl- group (C4F9) imparts unique properties that differ significantly from its hydrocarbon analogs.

FAQ 1: What are the critical physical properties of this compound I should consider for scale-up?

When moving from grams to kilograms, physical properties that are negligible at the bench become dominant. For this compound, pay close attention to its density, solubility, and thermal properties.

Answer: The most critical properties are its high density, unique solubility profile, and thermal stability.

  • Density: this compound is significantly denser than most common organic solvents (approx. 1.8-1.9 g/mL). On a large scale, this can lead to poor mixing or phase separation if your stirring is not sufficiently powerful, creating localized "hot spots" or areas of low concentration. Ensure your reactor is equipped with a high-torque overhead stirrer, possibly with baffles to improve turbulence.[1]

  • Solubility: It exhibits 'fluorous' character. While soluble in ethers like THF and Diethyl Ether (common for Grignard reactions), its miscibility with standard hydrocarbon solvents (like hexane or toluene) can be limited.[2] This can affect reaction homogeneity, work-up, and purification. Always perform a solubility test with your chosen solvent system at the intended reaction concentration before proceeding to a large scale.

  • Thermal Stability: Perfluorinated compounds are generally thermally stable, but decomposition can occur at high temperatures, potentially releasing hazardous gases like hydrogen bromide (HBr).[3][4] Understanding the thermal limits of your reaction is crucial for safety and preventing impurity formation.

Table 1: Key Physical Properties and Scale-Up Implications

PropertyTypical ValueImplication for Scale-Up
Molecular Weight 298.94 g/mol Affects stoichiometry calculations.
Boiling Point ~75-77 °CSuitable for reactions at moderate temperatures. Influences choice of distillation for purification.
Density ~1.89 g/cm³High density requires robust mixing to avoid pooling at the bottom of the reactor.
Solubility Miscible with ethers, esters, and chlorinated solvents.[5][6] Limited solubility in alkanes.Solvent choice is critical for maintaining a single phase. May require co-solvents.

Part 2: Troubleshooting Common Synthetic Procedures

Here we address specific problems that arise during the scale-up of common reaction types involving this compound.

FAQ 2: My Grignard reaction with this compound is sluggish or fails to initiate at a larger scale. What should I investigate?

This is a very common scale-up challenge. The initiation of a Grignard reaction is a sensitive surface phenomenon that is highly dependent on conditions.[7]

Answer: Failure to initiate a Grignard reaction on a larger scale typically points to three main culprits: residual water, passivation of the magnesium surface, or poor mass transfer.

Troubleshooting Workflow: Grignard Initiation Failure

start Grignard Fails to Initiate check_water Verify Anhydrous Conditions (Solvent, Glassware, Reagents) start->check_water activate_mg Activate Magnesium Surface check_water->activate_mg If still fails success Reaction Initiates Successfully check_water->success Problem Solved improve_mixing Address Mass Transfer Issues activate_mg->improve_mixing If still fails activate_mg->success Problem Solved improve_mixing->start Re-evaluate improve_mixing->success Problem Solved

Caption: Troubleshooting workflow for Grignard reaction initiation.

  • Moisture Control: Water is the enemy of Grignard reagents.[8] While drying a 100 mL flask in an oven is simple, ensuring a 50 L reactor and kilograms of solvent are truly anhydrous is a significant challenge.

    • Action: Use aprotic solvents with low water content (<50 ppm).[9] Dry glassware rigorously; for large reactors, this may involve nitrogen purging and heating cycles.

  • Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide. At the lab scale, mechanical grinding can expose fresh metal. This is not feasible in a large reactor.

    • Action: Use chemical activators. A small amount of iodine (a few crystals) or 1,2-dibromoethane is commonly used to etch the oxide layer and expose fresh magnesium.[7]

  • Mass Transfer: The dense this compound can settle at the bottom of the reactor, away from the suspended magnesium turnings.

    • Action: Increase agitation speed. Ensure the stirrer is positioned to create a vortex that effectively suspends the magnesium and disperses the alkyl bromide.

Protocol: Large-Scale Grignard Reagent Formation
  • Setup: Assemble a multi-neck reactor equipped with a high-torque mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried and assembled hot under a stream of dry nitrogen.

  • Reagents: Charge the reactor with magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Solvent: Add approximately 20% of the total required anhydrous THF via cannula.

  • Initiation: Add a small portion (~5%) of your this compound (1.0 eq) to the pot. Gentle warming with a heat gun may be necessary. Look for the disappearance of the iodine color and the onset of a gentle reflux, indicating initiation.

  • Addition: Once initiated, dilute the remaining this compound with the rest of the anhydrous THF in the dropping funnel and add it dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture (with or without gentle heating) for 1-2 hours to ensure complete conversion.

FAQ 3: When scaling my radical bromination, I'm getting low yields and multiple byproducts. Why?

Radical reactions are chain reactions, and their efficiency depends on the successful balance of initiation, propagation, and termination steps.[10][11] This balance can be disrupted during scale-up.

Answer: Low yields in scaled-up radical reactions often stem from inefficient initiation or competing termination pathways.

  • Initiation: Photochemical initiation (UV light) becomes less efficient on a larger scale due to the increased path length and reactor volume (the Beer-Lambert law). Thermal initiation (using initiators like AIBN) is often more reliable for scale-up.

  • Propagation vs. Termination: The concentration of radicals is key. If the concentration of your substrate is too low or mixing is poor, radical-radical coupling (termination) can outcompete the desired propagation step where the radical reacts with your substrate.[12]

  • Selectivity: Bromine is generally more selective than chlorine in radical halogenations.[12] However, at higher temperatures needed for scale-up, this selectivity can decrease, leading to bromination at undesired positions.

Table 2: Troubleshooting Radical Reaction Scale-Up

SymptomPotential CauseSuggested Solution
Low Conversion Inefficient initiation.Switch from photochemical to a thermal initiator (e.g., AIBN, benzoyl peroxide). Ensure reaction temperature is appropriate for the initiator's half-life.
Mixture of Products Low selectivity at high temperatures.Optimize temperature to the lowest effective point. Control reagent addition rate to maintain low steady-state concentrations.
Reaction Stalls Radical scavengers (e.g., oxygen, impurities).Degas the solvent and reagents thoroughly with nitrogen or argon sparging before starting the reaction.

Part 3: Engineering and Safety Considerations

Scaling up is as much an engineering challenge as a chemical one.

FAQ 4: How do I manage the heat generated by my reaction (the exotherm) during scale-up?

Heat management is arguably the most critical safety and quality aspect of scaling up.

Answer: The key challenge is the change in the surface-area-to-volume ratio. As you increase the reactor size, the volume (which generates heat) increases by a cube function (r³), while the surface area (which dissipates heat) only increases by a square function (r²). This means a large reactor is much less efficient at naturally dissipating heat.

Scale-Up Heat Management Strategy

Sources

Technical Support Center: Work-up Procedures for 1-Bromononafluorobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Bromononafluorobutane (C₄F₉Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the unique challenges and solutions associated with the work-up and purification of highly fluorinated compounds. Our goal is to move beyond simple protocols and explain the fundamental principles that govern these separations, enabling you to troubleshoot and optimize your specific reaction with confidence.

Part 1: Frequently Asked Questions - The "Why" of Fluorous Chemistry

This section addresses the core principles that make working with highly fluorinated molecules like this compound and its derivatives different from traditional organic synthesis.

Q1: What makes the work-up of reactions with this compound so different?

A1: The key difference lies in the physicochemical properties imparted by the nonafluorobutyl (-C₄F₉) group. This highly fluorinated "ponytail" makes the molecule "fluorous".[1] Fluorous compounds exhibit limited solubility in common organic solvents and even less in aqueous media.[1][2] This property, often termed "fluorophilicity," means they preferentially dissolve in or associate with other highly fluorinated substances, such as perfluorohexane.[1] Consequently, standard work-up procedures like simple liquid-liquid extraction with ethyl acetate/water or direct purification via standard silica gel chromatography are often ineffective.

Q2: I tried to purify my fluorinated product on a standard silica gel column and it didn't work. Why?

A2: Standard silica gel is a highly polar stationary phase ("normal phase"). Non-fluorinated organic compounds are separated based on their polarity. However, fluorous compounds are both non-polar and lipophobic (they do not interact well with hydrocarbon environments). When loaded onto a silica gel column, they tend to elute very quickly with non-polar organic solvents (like hexanes), showing little to no retention and thus poor separation from other non-polar impurities.[3][4]

Q3: What is a "fluorous phase" and how is it used in separations?

A3: A fluorous phase is a liquid phase composed of a highly fluorinated solvent, such as perfluorohexane (FC-72) or perfluoromethylcyclohexane. These solvents are immiscible with many common organic solvents, creating a distinct third phase in some extractions (in addition to aqueous and organic layers).[5][6] The unique utility of fluorous chemistry hinges on this distinct partitioning behavior, which is separate from the usual polar/non-polar modality.[1] This allows for the selective extraction of fluorous-tagged molecules from a crude organic reaction mixture into the fluorous solvent.[2]

Q4: What is the difference between standard Fluorous Solid-Phase Extraction (F-SPE) and Reverse Fluorous Solid-Phase Extraction (r-F-SPE)?

A4: The difference lies in the nature of the solid and mobile phases.

  • Standard F-SPE: Uses a "fluorous" silica gel (silica gel with a bonded perfluoroalkyl phase). In this mode, fluorous compounds are retained on the column, while non-fluorinated (organic) compounds are washed away with a "fluorophobic" solvent like an acetonitrile/water mixture. The desired fluorous product is then eluted with a "fluorophilic" solvent.[4]

  • Reverse F-SPE (r-F-SPE): Uses standard, polar silica gel. The crude mixture is loaded, and a fluorous solvent is used as the eluent. The fluorous compounds, being "fluorophilic," pass through the polar silica gel with the fluorous solvent, while the non-fluorinated organic compounds are retained on the polar solid phase.[3][4] This technique can be very cost-effective as it uses standard silica gel.[3]

Part 2: General Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during your work-up.

Troubleshooting Workflow Diagram

This decision tree can help guide your troubleshooting process.

G start Problem Encountered During Work-up emulsion Persistent Emulsion During Liquid-Liquid Extraction start->emulsion poor_separation Poor Separation of Product and Starting Material/Byproducts start->poor_separation low_recovery Low Product Recovery After Purification start->low_recovery dark_color Reaction Mixture Turns Dark/ Insoluble Material Forms start->dark_color emulsion_sol1 Add Brine (sat. NaCl solution) to disrupt emulsion emulsion->emulsion_sol1 Cause: High concentration of surfactants or salts separation_sol1 Implement Fluorous Separation Technique (F-LLE or F-SPE) poor_separation->separation_sol1 Cause: Similar fluorous character of components recovery_sol1 Ensure complete elution in F-SPE (use a stronger fluorous solvent) low_recovery->recovery_sol1 Cause: Product strongly retained or partitioned into wrong phase dark_sol1 Degas solvents to remove O₂ dark_color->dark_sol1 Cause: Potential radical-mediated polymerization or degradation emulsion_sol2 Filter through Celite® pad emulsion_sol1->emulsion_sol2 emulsion_sol3 Centrifuge the mixture emulsion_sol2->emulsion_sol3 separation_sol2 Optimize r-F-SPE solvent system (TLC analysis with fluorous eluents) separation_sol1->separation_sol2 separation_sol3 Consider derivatization to alter 'fluorophilicity' of one component separation_sol2->separation_sol3 recovery_sol2 Check for product precipitation during aqueous washes recovery_sol1->recovery_sol2 recovery_sol3 Perform back-extraction of aqueous/fluorous layers recovery_sol2->recovery_sol3 dark_sol2 Protect reaction from light dark_sol1->dark_sol2 dark_sol3 Add radical inhibitor (e.g., BHT) if compatible dark_sol2->dark_sol3 G cluster_0 Step 1: Column Preparation cluster_1 Step 2: Sample Loading cluster_2 Step 3: Elution & Separation prep1 Pack a chromatography column with standard silica gel load4 Carefully add the dry powder to the top of the column load1 Dissolve crude mixture in minimal organic solvent (e.g., DCM) load2 Adsorb mixture onto a small amount of silica gel load1->load2 load3 Evaporate solvent to get a dry powder load2->load3 load3->load4 elute1 Elute with fluorous solvent (e.g., Perfluorohexane) load4->elute1 collect1 Collect Fluorous Fractions (Contains C₄F₉-Product) elute1->collect1 elute2 Elute with organic solvent (e.g., Ethyl Acetate) collect1->elute2 collect2 Collect Organic Fractions (Contains Non-Fluorous Byproducts) elute2->collect2

Sources

Technical Support Center: Characterization of Impurities in 1-Bromononafluorobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of impurities from 1-Bromononafluorobutane synthesis.

Welcome to the Technical Support Center for advanced analytical challenges in fluorochemical synthesis. This guide is designed to provide researchers, process chemists, and quality control analysts with expert insights and practical troubleshooting strategies for identifying and characterizing impurities generated during the synthesis of this compound (C4F9Br). As a critical fluorinated building block, the purity of this compound is paramount for its successful application in advanced materials, pharmaceuticals, and electronics.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to impurity profiling.

The Synthetic Landscape: Understanding the Origin of Impurities

The impurity profile of this compound is intrinsically linked to its manufacturing process. The most common commercial synthesis route is fluorotelomerization .[3][4][5] This process involves the reaction of a "telogen" (like a perfluoroalkyl iodide) with a "taxogen" (like tetrafluoroethylene, TFE), followed by chain transfer and subsequent functionalization to yield the desired brominated compound.

This process, while efficient, is not perfectly selective and can generate a range of structurally related impurities.[3] Understanding these potential side reactions is the first step in developing a robust analytical strategy.

Common Impurity Classes:

  • Isomers: Electrochemical fluorination (ECF), another manufacturing process, is known to produce both linear and branched isomers.[3] These branched C4F9Br isomers can have different physical and chemical properties, impacting downstream reactions.

  • Homologues (Oligomers): Incomplete or excessive reaction with TFE can lead to shorter-chain (e.g., C2F5Br) or longer-chain (e.g., C6F13Br) brominated perfluoroalkanes.

  • Unreacted Starting Materials: Residual perfluoroalkyl iodides or other precursors can carry through the process.

  • By-products from Side Reactions: Elimination reactions can form unsaturated fluoroalkenes. Other side reactions may introduce different functional groups.

  • Degradation Products: The high reactivity of reagents used can sometimes lead to the formation of smaller fluorinated molecules like trifluoroacetic acid (TFA).[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#5F6368"]

} caption: "Origins of Impurities in this compound Synthesis."

Core Analytical Methodologies for Impurity Profiling

A multi-platform analytical approach is essential for the comprehensive characterization of fluorinated compounds. No single technique can provide all the necessary information. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for analyzing volatile and semi-volatile compounds like this compound and its likely impurities.[7][8]

  • Why it Works: The high volatility of many fluorocarbons makes them ideal candidates for GC separation. Mass spectrometry provides sensitive detection and crucial structural information based on fragmentation patterns.

  • Causality in Method Development:

    • Column Selection: A mid-polarity column (e.g., Rtx-1701 or similar) is often a good starting point. Non-polar columns can struggle to resolve isomers, while highly polar columns may exhibit poor peak shape.

    • Ionization Mode: Electron Impact (EI) ionization is standard, but it often leads to extensive fragmentation of perfluoroalkyl chains, with a very small or absent molecular ion peak.[9][10][11] The CF3+ ion is typically the most abundant.[9][10][11] Chemical Ionization (CI), both positive (PCI) and negative (NCI), can be a powerful alternative to generate a more prominent molecular ion, aiding in the confirmation of molecular weights for unknown impurities.[12][13]

    • Detection Mode: For initial screening and identification of unknowns, a full SCAN method is used.[14] Once key impurities are identified, switching to Selected Ion Monitoring (SIM) mode significantly increases sensitivity for targeted quantification.[13][14]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethyl acetate or hexane) to a concentration of approximately 100-500 ppm.

  • Instrumentation:

    • GC System: Agilent 6890N or equivalent.

    • MS Detector: Agilent 5975 or equivalent.

    • Column: RTX-1701 (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Method Parameters:

    • Inlet: Splitless mode, 200 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 38 °C, hold for 5 min; ramp at 5 °C/min to 90 °C; ramp at 10 °C/min to 250 °C, hold for 3 min.[13]

  • MS Method Parameters:

    • Ion Source: Electron Impact (EI), 70 eV.

    • Source Temperature: 250 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 30-550 amu.[14]

  • Data Analysis:

    • Identify the main peak for C4F9Br.

    • Integrate all other peaks and calculate their relative area percent.

    • Examine the mass spectra of impurity peaks. Look for characteristic fragments (e.g., CF3+, C2F5+, C3F7+) and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) to help identify brominated impurities.[15]

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is arguably the most powerful tool for the analysis of fluorinated compounds. It provides both quantitative and detailed structural information without the need for reference standards for every impurity.[16][17]

  • Why it Works: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[18] The large chemical shift range (~400 ppm) provides exceptional signal dispersion, minimizing peak overlap even in complex mixtures.[19]

  • Causality in Spectral Interpretation:

    • Chemical Shift (δ): The position of a signal is highly sensitive to the local electronic environment. A -CF3 group will have a different chemical shift than a -CF2- group or a -CF2Br group. The terminal -CF3 of a perfluoroalkyl chain typically appears around -82 ppm.[20]

    • Integration: The area under each peak is directly proportional to the number of fluorine nuclei it represents. This allows for direct molar ratio calculation of impurities relative to the main component, a key advantage for quantitative analysis (qNMR).[19][21]

    • Coupling (J): Through-bond coupling between adjacent fluorine nuclei (e.g., ²JFF, ³JFF) provides invaluable information about the connectivity of the carbon skeleton, helping to distinguish isomers.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

    • Add a known mass of an internal standard. A suitable standard must be fluorinated, chemically inert, soluble in the same solvent, and have a signal that does not overlap with the sample signals (e.g., Trifluoroethanol).[21]

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl3 or Acetone-d6).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse ('zg').

    • Relaxation Delay (d1): Set to 5 times the longest T1 relaxation time of any nucleus of interest to ensure full relaxation for accurate quantification. A value of 30 seconds is a safe starting point.

    • Number of Scans: 16-64, depending on the concentration of impurities.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal for the internal standard and all signals corresponding to the main product and impurities.

    • Calculate the molar percentage of each species using the standard qNMR equation, accounting for the number of fluorine atoms contributing to each integrated signal.[21]

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues you may encounter during your analysis.

GC-MS Troubleshooting

Q1: My peaks for fluorinated compounds are tailing or showing poor shape. What's the cause?

  • Answer: This is often due to "active sites" in the GC system. Fluorinated compounds can be sensitive to interactions with acidic silanol groups in the injector liner or the column itself.

    • Solution 1 (Liner): Clean or replace the injector liner. Using a deactivated liner (silanized) is highly recommended.[22]

    • Solution 2 (Column): The column may be aging or contaminated. Try conditioning the column at a high temperature (within its specified limit). If this fails, the column may need to be replaced.[22]

    • Solution 3 (Sample): The sample itself might be too concentrated, leading to column overload. Try injecting a more dilute sample.

Q2: I can't see the molecular ion for my main peak or suspected impurities. How can I confirm their molecular weight?

  • Answer: Extensive fragmentation under EI is characteristic of perfluorocarbons.[9][10]

    • Solution 1 (Chemical Ionization): Switch to a "softer" ionization technique like Chemical Ionization (CI). Using methane or isobutane as the reagent gas will often produce a prominent [M+H]+ or [M-F]+ ion, making molecular weight determination much easier.[12]

    • Solution 2 (Cross-Reference): Use the retention time and fragmentation pattern as a fingerprint. If you suspect an impurity is a C6 homologue, for example, you can analyze a C6F13Br standard (if available) to see if the retention time and fragmentation match.

Q3: My baseline is noisy and I'm seeing many small, extraneous peaks.

  • Answer: This is typically due to contamination.

    • Solution 1 (System Contamination): Contaminants can build up in the injector, column, or MS source. Common culprits are siloxanes from column bleed or hydrocarbons from previous analyses. Bake out the system at a high temperature. If the problem persists, clean the MS ion source.[22][23]

    • Solution 2 (Solvent/Reagent Purity): Ensure you are using high-purity, LC-MS or GC-grade solvents. Impurities in your sample solvent can be a major source of background noise.[23]

¹⁹F NMR Troubleshooting

Q1: The signals in my ¹⁹F NMR spectrum are broad, making it difficult to resolve couplings or perform accurate integration.

  • Answer: Peak broadening can have several causes.

    • Solution 1 (Shimming): The magnetic field homogeneity may be poor. Carefully re-shim the spectrometer on your sample.

    • Solution 2 (Sample Viscosity/Concentration): A highly concentrated or viscous sample can lead to broader lines. Try diluting your sample.

    • Solution 3 (Paramagnetic Impurities): Trace amounts of paramagnetic metals can cause significant line broadening. While less common in synthetic samples, it's a possibility. Consider passing your sample through a small plug of silica or celite.

Q2: I'm trying to detect a very low-level impurity (<0.1%), but the signal-to-noise ratio is too low.

  • Answer: Improving sensitivity is key.

    • Solution 1 (Increase Scans): The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of acquisitions (e.g., to 256 or 1024). This will significantly increase the experiment time.

    • Solution 2 (Use a Cryoprobe): If available, a cryogenically cooled probe offers a 3-4 fold increase in sensitivity over a standard broadband probe, which can be transformative for trace analysis.

    • Solution 3 (Concentrate Sample): Prepare a more concentrated sample, but be mindful of potential viscosity issues mentioned in the previous point.

Frequently Asked Questions (FAQs)

Q: Which analytical technique is best for a quick, routine purity check of my this compound?

A: For routine quality control, ¹⁹F NMR is often superior. A simple 1D ¹⁹F NMR spectrum can be acquired in minutes and provides a direct, quantitative measure of all fluorine-containing species without the need for extensive calibration or method development.[19][24] GC-MS is excellent for identifying the specific structures of volatile impurities but is less inherently quantitative without individual standards.

Q: How can I distinguish between linear and branched isomers?

A: This is a classic challenge where ¹⁹F NMR excels. The chemical shifts and, more importantly, the coupling patterns of the fluorine nuclei are unique for different isomers. A linear C4F9- chain will have a distinct pattern of four signals (-CF3, -CF2-, -CF2-, -CF2Br) with predictable integrations (3:2:2:2) and coupling. A branched isomer will have a more complex spectrum with different chemical shifts and splitting patterns that can be used to piece together the structure. GC can often separate isomers, but co-elution is possible.[3]

Q: My mass spectrum shows a peak that I can't identify. How can I elucidate its structure?

A: Structural elucidation of unknown impurities requires a combination of techniques.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the unknown ion.[25]

  • Tandem MS (MS/MS): Fragmenting the unknown ion and analyzing its daughter ions provides clues about its structure.[23]

  • ¹⁹F NMR: This is the most definitive tool. A combination of 1D and 2D NMR experiments (like ¹⁹F-¹⁹F COSY) can be used to map out the entire fluorine framework of the molecule.[26]

  • Consider the Synthesis: Think about the reagents and reaction conditions. Could this unknown be a logical by-product? This chemical intuition is crucial for proposing candidate structures to match against your analytical data.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]

} caption: "Troubleshooting Decision Tree for Impurity Analysis."

Data Summary Tables

Table 1: Common Analytical Techniques for Fluorochemical Impurity Profiling

TechniquePrimary Use CaseAdvantagesDisadvantages
GC-MS Identification of volatile & semi-volatile impuritiesHigh sensitivity (SIM mode), excellent separation, large spectral libraries (for common compounds).[7][14]Extensive fragmentation can make molecular weight determination difficult; requires standards for accurate quantification.[9]
¹⁹F NMR Structural elucidation & quantificationInherently quantitative (qNMR), excellent for isomer differentiation, no reference standards needed for quantification.[16][19][24]Lower sensitivity than MS, can be complex to interpret for non-specialists, requires higher analyte concentration.
LC-MS Analysis of non-volatile or polar impuritiesGood for a wide range of compounds, high sensitivity.[7][25][27]Fluorinated compounds can be challenging to retain on standard columns; potential for ion source contamination.[23]
HRMS Unknown identificationProvides exact mass for elemental composition determination.[25]Higher cost and complexity of instrumentation.

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  • Richardson, S. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Proceedings of Student Research and Creative Inquiry Day. Available at: [Link]

  • RJ Lee Group. (n.d.). Unlocking the Secrets of PFAS Testing Methods and Innovations. Available at: [Link]

  • Holzgrabe, U., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. PubMed. Available at: [Link]

  • Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Analytical Techniques for Detection and Quantification of PFAS. Available at: [Link]

  • Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Available at: [Link]

  • ITRC. (n.d.). Sampling and Analytical Methods – PFAS. Available at: [Link]

  • Sojka, M., et al. (2024). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Ateia, M., et al. (2022). The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available at: [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • NIVA. (2017). Analysis of the unknown pool of PFAS: Total Oxidizable Precursors (TOP), PFOS Precursor (PreFOS) and Telomer Degradation. Available at: [Link]

  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Available at: [Link]

  • McEachran, A. D., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • D'Agostino, L. A., & Mabury, S. A. (2013). Identification of novel fluorinated surfactants in aqueous film forming foams and commercial surfactant concentrates. Semantic Scholar. Available at: [Link]

  • Mohler, F. L., et al. (1952). MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar. Available at: [Link]

  • YouTube. (2021). 19F NMR of Pharmaceuticals. Available at: [Link]

  • Salih, N., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

  • Nagargoje, G. R., et al. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • YouTube. (2021). Synthesis of 1-Bromobutane: Purification. Available at: [Link]

  • YouTube. (2021). Halogenoalkanes - Preparation of 1-bromobutane. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]

  • ResearchGate. (n.d.). General telomerization process. Available at: [Link]

  • Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Available at: [Link]

  • ITRC. (n.d.). History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Available at: [Link]

  • Sciencemadness.org. (2007). Purification of 1-bromobutane. Available at: [Link]

  • Phenova.com. (n.d.). GC Troubleshooting Guide. Available at: [Link]

  • Liu, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]

Sources

Strategies to minimize by-product formation with 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Bromononafluorobutane (Perfluorobutyl Bromide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing by-product formation in reactions involving this versatile reagent. The unique electronic properties of perfluoroalkyl compounds like this compound present specific challenges and opportunities in synthetic chemistry. This guide is structured to provide not just protocols, but a deep understanding of the underlying principles to empower you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used, and what are the most common classes of by-products?

A1: this compound is a valuable building block for introducing the nonafluorobutyl (C4F9) moiety into organic molecules. The primary reactions include:

  • Nucleophilic Substitution: While less common for perfluoroalkyl bromides due to the electron-withdrawing nature of the perfluoroalkyl group, these reactions can occur with potent nucleophiles.

  • Grignard Reagent Formation and Subsequent Reactions: Formation of the nonafluorobutyl Grignard reagent (C4F9MgBr) is a key step for creating C-C bonds with various electrophiles.

  • Metal-Catalyzed Cross-Coupling Reactions: These are the most prevalent and powerful methods for incorporating the C4F9 group. Key examples include Suzuki-Miyaura, Ullmann, and Sonogashira couplings.

Common by-products across these reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom to yield nonafluorobutane.

  • Homocoupling: Dimerization of the perfluoroalkyl group to form octadecafluorooctane (C8F18).

  • Products of Radical Reactions: The propensity of perfluoroalkyl halides to undergo single-electron transfer (SET) can lead to a variety of radical-derived by-products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield and Presence of Nonafluorobutane (Hydrodehalogenation By-product)

Symptoms: Your desired product yield is low, and you observe a significant amount of the hydrodehalogenation by-product, 1,1,1,2,2,3,3,4,4-nonafluorobutane, in your reaction mixture (e.g., by GC-MS or 19F NMR).

Root Cause Analysis:

Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction is particularly prevalent under basic conditions, especially in polar aprotic solvents like DMF. The mechanism can involve a single-electron transfer (SET) process initiated by the base. The presence of adventitious water or other proton sources in the reaction mixture can also contribute to this by-product.

Mitigation Strategies:

  • Choice of Base and Solvent:

    • If possible, use a non-nucleophilic, sterically hindered base to minimize direct interaction with the perfluoroalkyl bromide.

    • Consider using less polar aprotic solvents. While DMF is a common solvent, its use with bases can promote hydrodehalogenation of perfluoroalkyl halides. Ethereal solvents like THF or dioxane may be better alternatives in some cases.

  • Strict Anhydrous Conditions:

    • Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Dry all reagents thoroughly.

  • Reaction Temperature:

    • Running the reaction at a lower temperature can sometimes suppress the rate of hydrodehalogenation relative to the desired reaction.

Experimental Protocol: Minimizing Hydrodehalogenation in a Cross-Coupling Reaction

This protocol provides a general framework. Optimization for your specific substrate is recommended.

  • Apparatus Setup: Assemble flame-dried glassware under a positive pressure of argon.

  • Reagent Preparation: To the reaction flask, add your coupling partner, palladium catalyst, and ligand.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF) and a carefully chosen base (e.g., a weaker, non-nucleophilic base if tolerated by the reaction).

  • Substrate Addition: Add this compound dropwise to the reaction mixture at a controlled temperature (start at room temperature or below).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and minimize by-product formation.

Issue 2: Formation of Octadecafluorooctane (Homocoupling By-product)

Symptoms: You observe a significant peak in your GC-MS or a characteristic signal in your 19F NMR corresponding to the C8F18 homocoupling product.

Root Cause Analysis:

Homocoupling can occur through several pathways depending on the reaction type:

  • In Grignard Reactions: The formed Grignard reagent (C4F9MgBr) can react with unreacted this compound in a Wurtz-type coupling.

  • In Cross-Coupling Reactions: Reductive elimination from a bis(perfluoroalkyl)metal intermediate or radical coupling can lead to the homocoupled product.

Mitigation Strategies:

  • For Grignard Reactions:

    • Slow Addition: Add the this compound solution slowly and dropwise to a suspension of activated magnesium turnings. This maintains a low concentration of the starting bromide, minimizing its reaction with the newly formed Grignard reagent.

    • Dilution: Conducting the reaction under more dilute conditions can also disfavor the bimolecular homocoupling reaction.

  • For Cross-Coupling Reactions (e.g., Ullmann Coupling):

    • Stoichiometry Control: In Ullmann-type reactions, using a stoichiometric amount of copper is a classic approach, though modern catalytic versions are preferred. For cross-coupling, ensure the stoichiometry of the coupling partners is optimized.

    • Ligand Selection: The choice of ligand in palladium- or copper-catalyzed reactions can influence the rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich ligands on palladium, for instance, can promote the desired reductive elimination.

Experimental Protocol: Optimized Grignard Reagent Formation from this compound

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine and gently warm the flask with a heat gun until the purple vapor of iodine is observed, then allow it to cool under an inert atmosphere.

  • Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed.

Issue 3: Unpredictable Reactivity and Formation of Multiple Unidentified By-products

Symptoms: Your reaction is not reproducible, and the crude reaction mixture shows a complex pattern of by-products that are difficult to identify.

Root Cause Analysis:

Perfluoroalkyl halides are known to undergo single-electron transfer (SET) processes, leading to the formation of perfluoroalkyl radicals. These highly reactive radicals can initiate a cascade of side reactions, including:

  • Hydrogen Abstraction: From the solvent or other reagents, leading to hydrodehalogenation.

  • Addition to Double Bonds: If your substrate or solvent contains alkenes.

  • Dimerization: Leading to homocoupling.

Mitigation Strategies:

  • Radical Inhibitors:

    • In some cases, the addition of a radical inhibitor (e.g., hydroquinone, TEMPO) can suppress unwanted radical-mediated side reactions. However, this may also inhibit the desired reaction if it proceeds through a radical pathway. This should be tested on a small scale.

  • Control of Reaction Conditions:

    • Light: Some radical reactions are photochemically initiated. Running the reaction in the dark (e.g., by wrapping the flask in aluminum foil) can minimize these pathways.

    • Temperature: Lowering the reaction temperature can reduce the rate of radical formation.

    • Metal Catalysts: The choice of metal catalyst and its oxidation state can influence the propensity for SET. For example, in some cross-coupling reactions, a well-defined pre-catalyst can offer more controlled initiation than generating the active catalyst in situ.

Data Presentation: Comparison of Reaction Conditions for a Hypothetical Suzuki Coupling

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale for Improvement
Solvent DMFToluene/WaterToluene is less polar and less likely to promote hydrodehalogenation with a base.
Base K3PO4K2CO3A milder base can reduce the likelihood of base-induced side reactions.
Temperature 100 °C80 °CLower temperature can disfavor by-product formation.
Atmosphere NitrogenArgon (rigorously deoxygenated)Minimizing oxygen is crucial to prevent side reactions of organoboron compounds.

Visualizing Reaction Pathways

Diagram 1: Key By-product Formation Pathways

Byproduct_Pathways C4F9Br C4F9Br Desired_Product Desired_Product C4F9Br->Desired_Product Desired Reaction (e.g., Cross-Coupling) Hydrodehalogenation Hydrodehalogenation C4F9Br->Hydrodehalogenation [H] source (Base, H2O) Homocoupling Homocoupling C4F9Br->Homocoupling Grignard + C4F9Br or Metal-Catalyzed Radical_Byproducts Radical_Byproducts C4F9Br->Radical_Byproducts SET Initiator (Light, Heat, Metal)

Caption: Major reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with C4F9Br check_byproducts Analyze Crude Mixture (GC-MS, 19F NMR) start->check_byproducts hydrodehalogenation Hydrodehalogenation (C4F9H) Present? check_byproducts->hydrodehalogenation homocoupling Homocoupling (C8F18) Present? hydrodehalogenation->homocoupling No optimize_base_solvent Optimize Base & Solvent Ensure Anhydrous Conditions hydrodehalogenation->optimize_base_solvent Yes complex_mixture Complex Mixture of Unidentified By-products? homocoupling->complex_mixture No slow_addition Slow Substrate Addition Use Dilute Conditions homocoupling->slow_addition Yes control_radicals Control for Radicals: Exclude Light, Lower Temp, Consider Inhibitor complex_mixture->control_radicals Yes end Improved Yield complex_mixture->end No optimize_base_solvent->end slow_addition->end control_radicals->end

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Xiao, J., et al. (2010). A mild hydrodehalogenation of fluoroalkyl halides. Journal of Fluorine Chemistry.
  • Timofeev, S. V., et al. (2013). Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12). PubMed. [Link]

  • Umemoto, T. (2000). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]

  • Miyake, Y., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Radical Fluoroalkyl
  • Wikipedia. Ullmann reaction. Wikipedia. [Link]

  • Melchiorre, P., et al. (2015). Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Journal of the American Chemical Society. [Link]

  • Catalytic Hydrodehalogen
  • Macmillan, D. W. C., et al. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Macmillan Group - Princeton University. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

  • Ma, D., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

Validation & Comparative

A Comparative Guide to the Validation of 1-Bromononafluorobutane Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 1-Bromononafluorobutane and the Imperative for Rigorous Validation

This compound (C₄F₉Br), a perfluorinated alkyl bromide, serves as a cornerstone building block in modern synthetic chemistry. Its utility spans the creation of high-value fluorinated molecules for pharmaceuticals, advanced materials, and agrochemicals, where the strategic introduction of a nonafluorobutyl moiety can dramatically enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2][3]

Given the subtlety and specificity required in these applications, the unambiguous structural confirmation of reaction products is not merely a procedural step but a fundamental requirement for success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as the preeminent analytical technique for this purpose. The fluorine-19 nucleus possesses a unique combination of advantageous properties: a spin of ½, 100% natural abundance, and high sensitivity, approaching that of the proton (¹H).[4][5][6][7] Crucially, ¹⁹F NMR boasts an exceptionally wide chemical shift range, which minimizes signal overlap and provides exquisite sensitivity to changes in the local electronic environment, making it an unparalleled tool for characterizing complex fluorinated molecules.[5][8]

This guide provides an in-depth comparison of the NMR spectral data for this compound and its derivatives. It is designed for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the trustworthy validation of synthetic outcomes.

Pillar 1: Understanding the NMR Signature of the Starting Material

Before a reaction's success can be validated, a complete understanding of the starting material's spectral fingerprint is essential. The structure of this compound (CF₃-CF₂-CF₂-CF₂-Br) contains four chemically distinct fluorine environments, which give rise to a characteristic and predictable NMR spectrum.

¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum is the most informative for this class of compounds. The electron-withdrawing effect of the terminal bromine atom and the through-bond coupling between adjacent fluorinated carbons create a clear, well-resolved set of signals.

  • α-CF₂ (alpha to Bromine): This group is most deshielded by the adjacent bromine atom and appears furthest downfield.

  • β-CF₂ and γ-CF₂ (internal): These methylene groups have similar chemical environments but are distinct due to their differing proximity to the ends of the chain.

  • δ-CF₃ (terminal): The terminal trifluoromethyl group is typically found furthest upfield.

The following diagram illustrates the molecular structure and the distinct fluorine environments.

cluster_legend Molecular Structure of this compound CF3 δ-CF₃ CF2_gamma γ-CF₂ CF3->CF2_gamma - CF2_beta β-CF₂ CF2_gamma->CF2_beta - CF2_alpha α-CF₂ CF2_beta->CF2_alpha - Br Br CF2_alpha->Br -

Caption: Distinct fluorine environments in this compound.

Table 1: Typical ¹⁹F NMR Data for this compound

Fluorine EnvironmentTypical Chemical Shift (δ, ppm) (Referenced to CFCl₃)MultiplicityCoupling Constants (J, Hz)
δ-CF₃ ~ -81.5Triplet (t)³J(F-F) ≈ 9-10 Hz
γ-CF₂ ~ -124.5Multiplet (m)-
β-CF₂ ~ -121.0Multiplet (m)-
α-CF₂ ~ -63.0Triplet of Triplets (tt)³J(F-F) ≈ 7 Hz, ⁴J(F-F) ≈ 2 Hz

Causality: The downfield shift of the α-CF₂ group is a direct consequence of the deshielding effect of the electronegative bromine atom. The observed triplet multiplicity for the δ-CF₃ group arises from coupling to the two adjacent γ-CF₂ fluorines (n+1 rule). The complex multiplicity of the internal CF₂ groups results from coupling to fluorines on both adjacent carbons.

¹³C NMR Spectrum of this compound

While ¹⁹F NMR is primary, ¹³C NMR provides complementary validation. Due to strong one-bond and two-bond C-F coupling, the signals are typically complex multiplets.

Table 2: Typical ¹³C NMR Data for this compound

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
δ-CF₃ ~ 118Triplet of Quartets (tq)
γ-CF₂ ~ 110Triplet of Triplets (tt)
β-CF₂ ~ 112Triplet of Triplets (tt)
α-CF₂ ~ 105Triplet of Triplets (tt)

Note: ¹³C chemical shifts for highly fluorinated compounds can vary significantly based on solvent and reference. The carbon attached to bromine (α-CF₂) is expected to show a distinct chemical shift compared to the other perfluorinated carbons.[9][10]

Pillar 2: Comparative Analysis—Validating a Nucleophilic Substitution Reaction

To illustrate the power of comparative NMR analysis, we will examine a common reaction: the nucleophilic substitution of the bromide with a generic alkoxide nucleophile (RO⁻) to form a perfluoroalkyl ether (C₄F₉OR).

Reaction Scheme: CF₃CF₂CF₂CF₂-Br + RO⁻ → CF₃CF₂CF₂CF₂-OR + Br⁻

The success of this reaction is validated by observing specific, predictable changes in the NMR spectrum, primarily centered on the α-CF₂ group.

Comparative ¹⁹F NMR: Product vs. Starting Material

The replacement of bromine with an oxygen-containing group (-OR) induces a significant upfield shift in the signal for the adjacent α-CF₂ group. This is the most critical diagnostic marker for a successful reaction.

Table 3: Comparative ¹⁹F NMR Data for C₄F₉Br vs. C₄F₉OR (Product)

Fluorine EnvironmentC₄F₉Br Shift (δ, ppm)Expected Product (C₄F₉OR) Shift (δ, ppm)Δδ (ppm) (Product - SM) Key Diagnostic Change
δ-CF₃ ~ -81.5~ -81.6~ -0.1Minimal change
γ-CF₂ ~ -124.5~ -125.0~ -0.5Minor upfield shift
β-CF₂ ~ -121.0~ -126.5~ -5.5Moderate upfield shift
α-CF₂ ~ -63.0~ -80 to -85~ -17 to -22 Large, diagnostic upfield shift

Trustworthiness of the Data: The large and unambiguous shift of the α-CF₂ signal provides a self-validating system. A partial reaction would show the presence of signals for both the starting material (~ -63.0 ppm) and the product (~ -80 to -85 ppm). Quantitative NMR (qNMR) can then be employed to determine the precise conversion ratio by integrating the respective signals.[11][12]

Comparative ¹³C NMR: Confirming the Transformation

The ¹³C NMR spectrum will corroborate the findings from the ¹⁹F data. The α-carbon, now bonded to oxygen instead of bromine, will experience a significant change in its chemical shift.

Table 4: Comparative ¹³C NMR Data for C₄F₉Br vs. C₄F₉OR (Product)

Carbon EnvironmentC₄F₉Br Shift (δ, ppm)Expected Product (C₄F₉OR) Shift (δ, ppm)Key Diagnostic Change
α-CF₂ ~ 105~ 115-120Significant downfield shift and change in coupling pattern

Pillar 3: Experimental Protocols and Workflow

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

General Experimental Workflow

The following workflow ensures a systematic approach from reaction completion to data interpretation.

A 1. Reaction Quench & Work-up B 2. Product Isolation (e.g., Extraction, Chromatography) A->B C 3. Solvent Removal (Under reduced pressure) B->C D 4. NMR Sample Preparation (5-10 mg in 0.5 mL CDCl₃) C->D E 5. NMR Data Acquisition (¹⁹F, ¹³C, and ¹H Spectra) D->E F 6. Data Processing (Phasing, Baseline Correction, Integration) E->F G 7. Comparative Analysis (Product vs. Starting Material) F->G H 8. Final Structure Validation & Purity Assessment G->H

Caption: Standard workflow for NMR validation of reaction products.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with regions of interest.

    • Add a small amount of an internal standard if quantitative analysis (qNMR) is required. For ¹⁹F NMR, a compound with a known chemical shift far from the sample signals (e.g., trifluorotoluene) is suitable.[2]

  • Instrument Setup & ¹⁹F NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Use a standard, single-pulse observe sequence.

    • Set the spectral width to cover the expected range of fluorinated compounds (e.g., from -50 to -250 ppm).[5]

    • Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling.

    • Set a wide spectral width (e.g., 0 to 200 ppm) to encompass all carbon environments.

    • A longer acquisition time and more scans will be necessary compared to ¹⁹F or ¹H NMR due to the low natural abundance and sensitivity of the ¹³C nucleus.

Conclusion: An Integrated Approach to Certainty

The validation of this compound reaction products is a clear-cut process when approached with a foundational understanding of NMR principles and a systematic, comparative methodology. By establishing a definitive spectral signature for the starting material and predicting the changes induced by a chemical transformation, researchers can move beyond simple product identification to a state of high-confidence validation. The large, diagnostic chemical shift changes in ¹⁹F NMR, particularly for the α-CF₂ group, serve as a robust and self-validating indicator of reaction success. This guide provides the necessary framework—from theoretical understanding to practical application—to ensure the integrity and accuracy of your synthetic results.

References

  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. North Carolina State University Libraries. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • How to interpret the 19F NMR spectra. Quora. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. National Institutes of Health (NIH). [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. Wiley Online Library. [Link]

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Mass spectrometry analysis of 1-Bromononafluorobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-Bromononafluorobutane and Its Derivatives

Executive Summary

The analysis of this compound (C4F9Br) and its derivatives presents unique challenges due to the compound's chemical properties, namely its perfluorinated chain and terminal bromine atom. This guide provides a comprehensive comparison of mass spectrometry-based analytical platforms, offering researchers, scientists, and drug development professionals the technical insights required to select the optimal methodology. We delve into the foundational principles of ionization and fragmentation specific to these halogenated compounds and compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS). This document synthesizes field-proven insights with experimental data to explain the causality behind methodological choices, ensuring a robust and validated approach to analysis.

Introduction: The Analytical Challenge of Brominated Perfluorocarbons

This compound is a brominated perfluorocarbon, a class of compounds with significant industrial applications but also under scrutiny for its environmental persistence. Accurate and sensitive detection is paramount for applications ranging from process monitoring to environmental fate studies and toxicological assessment.

The analytical challenge stems from two key structural features:

  • The Perfluoroalkyl Chain (C-F bonds): The strength of the carbon-fluorine bond makes these molecules chemically inert and thermally stable.[1] This stability influences ionization and fragmentation behavior.

  • The Carbon-Bromine Bond (C-Br bond): This bond is significantly weaker than the C-F bonds and represents a predictable site for initial fragmentation.[2] Furthermore, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a characteristic isotopic signature that is invaluable for identification.[3]

This guide will compare the primary analytical strategies, acknowledging that while specific data for this compound is synthesized, the principles are derived from extensive research on similar poly- and perfluoroalkyl substances (PFAS) and brominated flame retardants (BFRs).[4][5]

Foundational Principles & Core Workflows

A successful mass spectrometry analysis hinges on efficient ionization of the target analyte and predictable fragmentation for structural confirmation.

Ionization Techniques: The Gateway to the Mass Spectrometer

The choice of ionization technique is dictated by the analyte's volatility and polarity and is the most critical parameter influencing sensitivity.

  • Electron Ionization (EI): Primarily used in GC-MS, EI is a high-energy ("hard") technique that bombards the molecule with electrons, causing extensive and reproducible fragmentation.[6] This is excellent for structural elucidation and library matching but may lead to a diminished or absent molecular ion peak, which can complicate initial identification.[7]

  • Electrospray Ionization (ESI): The standard for LC-MS, ESI is a "soft" ionization technique that preserves the molecular ion.[8] For perfluorinated compounds like C4F9Br derivatives, negative-ion ESI is highly effective. The high electronegativity of the fluorine atoms stabilizes the resulting anion ([M-Br]⁻ or adducts), leading to superior sensitivity.

  • Atmospheric Pressure Chemical Ionization (APCI): An alternative to ESI, APCI is suitable for less polar compounds and can be less susceptible to matrix effects. It can be a valuable tool for certain derivatives of this compound that exhibit poor ESI efficiency.[9]

  • UniSpray™ Ionization (USI): A novel technique that combines aspects of ESI and APCI, UniSpray has demonstrated enhanced ionization efficiency and sensitivity for a majority of PFAS compounds when compared to conventional ESI.[10][11] This leads to lower detection limits by creating smaller droplets and increasing sampling efficiency.[8][10]

General Mass Spectrometry Workflow

The process, regardless of the specific platform, follows a logical sequence from sample introduction to data analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Sample Matrix (e.g., Water, Soil, Polymer) Extraction Extraction / Cleanup (e.g., SPE, QuEChERS) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Injection LC Liquid Chromatography (LC) Extraction->LC Injection Ionization Ionization (EI, ESI, APCI) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data ID Compound Identification & Quantitation Data->ID

Caption: General experimental workflow for MS analysis.

Comparative Analysis of Analytical Platforms

The optimal platform depends on the analytical goal: routine quantitation, isomer separation, or identification of unknown derivatives.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the classic choice for volatile and semi-volatile halogenated organic compounds.[12] this compound, with its relatively low boiling point, is an ideal candidate.

  • Expertise & Causality: The non-polar nature of the perfluoroalkyl chain allows for excellent interaction with common non-polar GC stationary phases (e.g., DB-5ms), leading to sharp, symmetrical peaks and high-resolution separation of isomers. EI fragmentation is highly reproducible, making it ideal for creating and using spectral libraries for confident identification. High-resolution GC/MS systems can provide the selectivity needed for low-level detection in complex matrices.[13]

  • Trustworthiness (Self-Validating System): The combination of a unique retention time from the GC and a characteristic fragmentation pattern from the MS provides a highly reliable, dual-confirmation system for analyte identification. The predictable bromine isotope pattern serves as an additional, built-in validation check.

Experimental Protocol: GC-EI-MS for this compound

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate or hexane. For complex matrices, a liquid-liquid extraction or Solid Phase Extraction (SPE) cleanup may be necessary.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantitation, targeting key fragments.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for PFAS analysis and is essential for non-volatile or thermally labile derivatives of this compound.[4][14]

  • Expertise & Causality: ESI in negative ion mode is preferred. The molecule can lose the bromine to form a stable [M-Br]⁻ ion or form adducts. A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[14] This is achieved by isolating a specific precursor ion (e.g., the molecular ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process effectively filters out chemical noise from the matrix, enabling ultra-trace quantitation.

  • Trustworthiness (Self-Validating System): The system validates identity by requiring a compound to have a specific retention time, a specific precursor ion mass, a specific product ion mass, and a consistent ratio between multiple product ions. The use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in ionization efficiency.[15]

Experimental Protocol: LC-ESI-MS/MS for C4F9Br Derivatives

  • Sample Preparation: Employ SPE for sample cleanup and pre-concentration. A common method for PFAS is a modified QuEChERS technique.[16] The final extract should be in a methanol/water mixture.

  • LC System: Waters ACQUITY UPLC I-Class PLUS or equivalent.[10]

  • Column: C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[11] A delay column is often used to separate background PFAS contamination from the analytical system.[14]

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would run from 95% A to 100% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: Sciex QTRAP 5500 or Waters Xevo TQ-S micro.[1][11]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions would need to be optimized for each specific derivative.

C. High-Resolution Mass Spectrometry (HRMS)

HRMS platforms like Time-of-Flight (TOF) and Orbitrap are powerful tools for both targeted and non-targeted analysis.[9]

  • Expertise & Causality: HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of an ion's elemental formula.[17] This is invaluable for identifying unknown metabolites or degradation products of this compound, where reference standards do not exist. In non-targeted screening, data-independent acquisition (DIA) methods can be used to fragment all ions, creating a comprehensive digital record of the sample for retrospective analysis.[18]

  • Trustworthiness (Self-Validating System): Confirmation is achieved through a combination of accurate mass, isotopic pattern matching (for bromine), and fragmentation spectra. The high resolving power can separate the target analyte signal from isobaric interferences that would be indistinguishable on a lower-resolution instrument.

Data Interpretation & Performance Comparison

Fragmentation Patterns: The Molecular Fingerprint

The fragmentation of this compound is predictable. The C-Br bond is the weakest and will cleave readily.

M [C4F9Br]+• m/z 348/350 M_minus_Br [C4F9]+ m/z 219 M->M_minus_Br - •Br Br [Br]+• m/z 79/81 M->Br - C4F9• C3F7 [C3F7]+ m/z 169 M_minus_Br->C3F7 - CF2 C2F5 [C2F5]+ m/z 119 C3F7->C2F5 - CF2 CF3 [CF3]+ m/z 69 C2F5->CF3 - CF2

Sources

A Comparative Guide to the Reactivity of 1-Bromononafluorobutane and 1-Iodononafluorobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of perfluoroalkyl chains can profoundly influence a molecule's properties. This guide provides an in-depth, objective comparison of two key reagents for introducing the nonafluorobutyl (C4F9) moiety: 1-Bromononafluorobutane and 1-Iodononafluorobutane. Understanding their relative reactivity is paramount for optimizing reaction conditions, maximizing yields, and ultimately, accelerating discovery and development timelines.

At a Glance: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 1-iodononafluorobutane lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle distinction has significant downstream consequences for a variety of critical transformations, dictating the ease of bond cleavage and subsequent reaction pathways.

Table 1: Key Physicochemical Properties

PropertyThis compound1-Iodononafluorobutane
CAS Number 375-48-4423-39-2
Molecular Formula C4F9BrC4F9I
Molecular Weight 298.94 g/mol 345.93 g/mol
Boiling Point 43-44 °C66-67 °C
Density 1.904 g/cm³2.01 g/mL at 25 °C[1]
C-X Bond Dissociation Energy (approx.) ~285-287 kJ/mol~209-222 kJ/mol

Note: Bond dissociation energies are approximate values for similar perfluoroalkyl halides and serve as a general guide.

Reactivity Deep Dive: A Comparative Analysis Across Key Reaction Classes

The superior reactivity of 1-iodononafluorobutane is a recurring theme across nucleophilic substitution, radical reactions, and metal-mediated cross-coupling reactions.

Nucleophilic Substitution: A Challenging Terrain

Direct nucleophilic substitution on the perfluorinated carbon of both reagents is notoriously difficult due to the high electronegativity of the fluorine atoms, which shield the carbon from nucleophilic attack. However, when such reactions are forced, the iodide's superior leaving group ability makes 1-iodononafluorobutane the more reactive substrate. In many instances, nucleophiles will attack the iodine atom of perfluoroalkyl iodides instead of the carbon.[2]

The general reactivity trend for nucleophilic substitution in primary alkyl halides is I > Br > Cl, a principle that holds true in the perfluorinated series, albeit with the aforementioned challenges.[3]

Radical Reactions: The Iodide's Clear Advantage

In the realm of radical chemistry, the weaker C-I bond of 1-iodononafluorobutane is a distinct advantage. The homolytic cleavage of the C-I bond to generate the nonafluorobutyl radical (•C4F9) requires less energy input (e.g., heat or light) compared to the C-Br bond. This facilitates a wider range of radical-mediated transformations under milder conditions.

Perfluoroalkyl iodides are well-established precursors for generating perfluoroalkyl radicals for addition reactions to alkenes and alkynes.[4] The generation of these radicals can be initiated by various methods, including photolysis, radical initiators like AIBN, or single electron transfer (SET) processes.[5][6][7]

Experimental Showcase: Head-to-Head Comparison

To provide a tangible understanding of the reactivity differences, we present comparative data and standardized protocols for key synthetic transformations.

Metal-Mediated Cross-Coupling: The Sonogashira Coupling

The Sonogashira coupling, a cornerstone of C-C bond formation, provides an excellent platform for comparing the reactivity of our two target molecules. The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The reactivity of the halide is a critical parameter for reaction success, with the general trend being I > OTf > Br > Cl.[8] This indicates that 1-iodononafluorobutane will generally be more reactive and require milder conditions than its bromo counterpart in palladium-catalyzed cross-coupling reactions.

Table 2: Comparative Performance in a Hypothetical Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemperatureTimeExpected Yield
1-Iodononafluorobutane Pd(PPh3)2Cl2, CuIDiisopropylamineTHFRoom Temp.3 hHigh
This compound Pd(PPh3)2Cl2, CuIDiisopropylamineTHFElevated Temp.>12 hModerate to Low

This table is illustrative and based on established reactivity principles. Actual results may vary.

Experimental Protocol: Sonogashira Coupling of 1-Iodononafluorobutane with Phenylacetylene

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd(PPh3)2Cl2 (2 mol%) & CuI (1 mol%) A->B C Add 1-Iodononafluorobutane (1.0 eq) B->C D Add Anhydrous THF C->D E Add Diisopropylamine (2.0 eq) D->E F Add Phenylacetylene (1.2 eq) E->F G Stir at Room Temperature for 3 hours F->G H Dilute with Et2O G->H I Filter through Celite® H->I J Wash with sat. aq. NH4Cl I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: Workflow for Sonogashira Coupling.

Detailed Steps:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

  • Add a solution of 1-iodononafluorobutane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Sequentially add diisopropylamine (2.0 equivalents) and phenylacetylene (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Grignard Reagent Formation: A Balancing Act of Reactivity and Stability

The formation of Grignard reagents is another area where the choice of halide is critical. While not directly applicable to perfluorinated systems due to the instability of the corresponding Grignard reagent, the principles observed with non-fluorinated analogues are instructive. For nonyl halides, the reactivity towards magnesium follows the order I > Br > Cl.[9] 1-Iodononane reacts rapidly, often spontaneously, but is prone to Wurtz coupling side reactions. 1-Bromononane offers a good balance of facile initiation and higher stability of the resulting Grignard reagent, often leading to better overall yields in subsequent reactions.[9]

Table 3: Comparative Aspects of Grignard Reagent Formation (Non-Fluorinated Analogue)

FeatureNonylmagnesium IodideNonylmagnesium Bromide
Initiation Spontaneous, highly exothermicRequires gentle warming, more controllable
Side Reactions Prone to Wurtz couplingWurtz coupling is less pronounced
Reagent Stability Reduced stabilityGood stability
Overall Yield in Subsequent Reactions Moderate to HighHigh

Data adapted from comparative studies on non-fluorinated nonyl halides.[9]

Applications in Drug Discovery and Development: The Nonafluorobutyl Advantage

The incorporation of the nonafluorobutyl group into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[2] Both this compound and 1-iodononafluorobutane serve as key building blocks for introducing this valuable moiety.

  • Metabolic Stability: The strong C-F bonds in the nonafluorobutyl group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2]

  • Lipophilicity: The fluorinated chain increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[2]

  • Conformational Control: The rigid nature of the perfluoroalkyl chain can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

While both reagents are used, the higher reactivity of 1-iodononafluorobutane often makes it the preferred choice for research and development, where milder reaction conditions and faster reaction times are advantageous for the rapid synthesis of compound libraries for screening.[10] However, for larger-scale synthesis, the lower cost and greater stability of this compound may make it a more economically viable option.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1-iodononafluorobutane is a strategic one that depends on the specific requirements of the synthetic transformation.

  • 1-Iodononafluorobutane is the more reactive of the two, making it the reagent of choice for reactions that are sluggish with the bromide, or when milder reaction conditions are paramount. Its utility shines in the rapid synthesis of novel compounds for early-stage drug discovery.

  • This compound , while less reactive, offers a good balance of reactivity, stability, and cost-effectiveness, particularly for larger-scale applications. Its more controlled reactivity can sometimes lead to cleaner reactions and higher overall yields by minimizing side reactions.

Ultimately, a thorough understanding of the mechanistic nuances of the desired reaction and the inherent reactivity differences between these two valuable reagents will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

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A Comparative Guide to Perfluoroalkylation: 1-Bromononafluorobutane vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Longer Perfluoroalkyl Chains in Drug Discovery

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. While the trifluoromethyl (CF₃) group has been the undisputed champion in this arena, researchers are increasingly recognizing the unique advantages offered by longer perfluoroalkyl (R₣) chains, such as the nonafluorobutyl (C₄F₉) group. These larger, highly fluorinated moieties can impart enhanced properties, including stronger hydrophobic interactions, increased membrane permeability, and unique conformational constraints.

This guide provides an in-depth comparison of 1-bromononafluorobutane with other common perfluoroalkylating agents, with a particular focus on its closest competitor, 1-iodononafluorobutane. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer practical guidance for researchers aiming to incorporate the valuable C₄F₉ motif into their molecules.

The Workhorses of Nonafluorobutylation: A Tale of Two Halides

The primary sources for the nonafluorobutyl group in synthetic chemistry are perfluoroalkyl halides (R₣-X). Among these, this compound (C₄F₉Br) and 1-iodononafluorobutane (C₄F₉I) are the most common commercial reagents.

PropertyThis compound1-Iodononafluorobutane
CAS Number 375-48-4423-39-2
Molecular Weight 298.93 g/mol 345.93 g/mol
Boiling Point ~43 °C~67 °C
Reactivity Moderately ReactiveHighly Reactive
Primary Use Source of C₄F₉ radical or nucleophileSource of C₄F₉ radical

The choice between these two reagents is fundamentally dictated by the nature of the carbon-halogen bond. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, a fact that governs the reactivity of these molecules.[1][2]

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)

The primary pathway for the productive use of C₄F₉Br and C₄F₉I is through the generation of the nonafluorobutyl radical (•C₄F₉). This is typically achieved via homolytic cleavage of the C-X bond, often initiated by light (photocatalysis), heat, or a single-electron transfer (SET) event.[3] The energy required for this cleavage is the Bond Dissociation Energy (BDE).

  • C-Br BDE in Br-CF₂(CF₂)₂CF₃: ~285-305 kJ/mol[4][5]

  • C-I BDE in I-CF₂(CF₂)₂CF₃: ~213-229 kJ/mol[5][6]

The significantly lower BDE of the C-I bond in 1-iodononafluorobutane makes it much easier to generate the C₄F₉ radical.[7] This translates to milder reaction conditions, lower energy inputs (e.g., visible light instead of UV), and often higher reaction efficiencies compared to its bromide counterpart. This is the primary reason for the prevalence of perfluoroalkyl iodides in the literature for radical-based transformations.[8]

Reaction Mechanisms and Comparative Performance

Radical Perfluoroalkylation: The Dominant Pathway

The generation of a perfluoroalkyl radical allows for a wide range of powerful transformations, most notably the functionalization of C-H bonds in (hetero)arenes and the addition across alkenes and alkynes.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination reagent C₄F₉-X (X=Br, I) initiator Light (Photocatalyst) or Heat / SET reagent->initiator Energy Input radical •C₄F₉ Radical initiator->radical Homolysis substrate Arene-H or Alkene radical->substrate Addition termination Radical Coupling/ Dimerization radical->termination adduct [Arene(H)-C₄F₉]• or Alkyl Radical substrate->adduct product Arene-C₄F₉ or Alkyl-C₄F₉-X adduct->product Oxidation or Atom Transfer adduct->termination caption General Mechanism for Radical Perfluoroalkylation.

Caption: General Mechanism for Radical Perfluoroalkylation.

Performance Comparison:

  • 1-Iodononafluorobutane (C₄F₉I): Due to the weaker C-I bond, C₄F₉I is highly effective in photoredox catalysis under visible light.[9] It readily participates in copper-promoted radical reactions and additions to unsaturated systems.[10] The generation of the •C₄F₉ radical is efficient, often leading to high yields.

  • This compound (C₄F₉Br): The stronger C-Br bond necessitates more forcing conditions to generate the •C₄F₉ radical. This can include higher energy light (UV), higher temperatures, or more potent reductants in SET processes. While effective, yields may be lower, and substrate scope might be more limited compared to reactions with C₄F₉I under milder conditions. However, in copper-catalyzed cross-couplings, directing groups on the substrate can enable the use of aryl bromides.[11]

Representative Experimental Protocol: Photocatalytic Perfluoroalkylation of an Arene

This protocol is a generalized representation based on common procedures for photoredox-catalyzed C-H functionalization.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (1.0 equiv.), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and the perfluoroalkylating agent (this compound or 1-iodononafluorobutane, 1.5-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, MeCN, or DMSO) via syringe.

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Initiation: Place the vial in a photoreactor equipped with the appropriate light source (e.g., Blue LEDs for many reactions with C₄F₉I, potentially higher energy light for C₄F₉Br).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Perfluoroalkylation: The Organometallic Route

While radical pathways are common, the C₄F₉ group can also be delivered as a nucleophile (C₄F₉⁻). This is typically achieved by first forming an organometallic reagent.

G reagent C₄F₉-X (X=Br, I) grignard C₄F₉-MgX (Grignard Reagent) reagent->grignard + Mg metal Mg or Zn electrophile Electrophile (e.g., Aldehyde, Ketone) grignard->electrophile Nucleophilic Attack product Product (e.g., R-C(OH)-C₄F₉) electrophile->product Workup caption Generation and Use of Perfluorobutyl Grignard Reagents.

Caption: Generation and Use of Perfluorobutyl Grignard Reagents.

Performance Comparison:

  • This compound (C₄F₉Br): Alkyl bromides are standard precursors for Grignard reagents.[5] The formation of C₄F₉MgBr from C₄F₉Br and magnesium metal is a viable route to a potent C₄F₉ nucleophile. This reagent can then be used in additions to carbonyls and other electrophiles.

  • 1-Iodononafluorobutane (C₄F₉I): While alkyl iodides can also form Grignard reagents, they are often too reactive, leading to side reactions like Wurtz coupling (R-R formation). Therefore, perfluoroalkyl bromides are generally preferred for the synthesis of the corresponding Grignard reagents.

Recently, novel nucleophilic perfluoroalkylation reagents, such as 4-pyridyl perfluoroalkyl sulfides, have been developed that can be generated from both perfluoroalkyl bromides and iodides, offering a stable and versatile alternative to traditional organometallics.[12][13]

Electrophilic Perfluoroalkylation: The Uncharted Territory

In trifluoromethylation chemistry, a host of powerful electrophilic reagents (e.g., Togni's and Umemoto's reagents) exist that deliver a "CF₃⁺" equivalent.[14] These reagents have revolutionized the synthesis of trifluoromethylated compounds.

However, for longer perfluoroalkyl chains like C₄F₉, the development of analogous stable, easy-to-handle electrophilic reagents has been largely unsuccessful.[12][15] The generation of a perfluoroalkyl cation is energetically unfavorable, and reagents that could formally deliver this species are rare and often have limited synthetic utility. Most "electrophilic" perfluoroalkylation reactions reported in the literature actually proceed through a radical mechanism initiated by a single-electron transfer (SET) from the nucleophile to the perfluoroalkyl halide.[12]

This lack of true electrophilic C₄F₉⁺ sources represents a significant difference from the well-established field of trifluoromethylation and a key consideration for synthetic planning.

Summary and Recommendations

The choice between this compound and its alternatives for introducing a C₄F₉ group is highly dependent on the desired synthetic transformation.

Reaction TypeRecommended ReagentRationale
Radical Reactions (esp. Photocatalytic) 1-Iodononafluorobutane Weaker C-I bond allows for easier radical generation under milder conditions, often leading to higher efficiency and broader substrate scope.[2]
Nucleophilic Reactions (via Grignard) This compound Standard and more reliable precursor for the formation of the C₄F₉MgBr Grignard reagent, with fewer side reactions compared to the iodide.[5]
Copper-Catalyzed Cross-Coupling Both (Substrate Dependent) Iodides are generally more reactive. However, bromides can be effective, especially with directing groups on the substrate or with highly reactive (phen)CuR₣ complexes.[11][16]
Electrophilic Reactions N/A Stable and general electrophilic "C₄F₉⁺" reagents are not readily available. Radical pathways should be considered for these transformations.[15]

Senior Scientist's Insight: For exploratory work in drug discovery, where mild conditions and broad functional group tolerance are paramount, 1-iodononafluorobutane is often the superior starting point for radical-mediated C-H functionalization or alkene/alkyne additions. Its higher reactivity under photoredox conditions provides a significant advantage. However, for constructing molecules via nucleophilic addition of a C₄F₉ group to an electrophilic center, the Grignard reagent derived from This compound remains the more reliable and classical choice. Researchers should not view these reagents as interchangeable but as complementary tools, each with a distinct profile of reactivity and application.

References

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  • Gembicky, M., et al. (n.d.). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. PMC. Retrieved from [Link]

  • Novak, A. J. E., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(7), 2054–2057. [Link]

  • Ma, J. A., & Cahard, D. (2012). The New Age of Electrophilic Perfluoroalkylation Reactions. European Journal of Organic Chemistry, 2012(13), 2479-2494.
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  • Barata-Vallejo, S., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal.
  • Postigo, A., et al. (n.d.). Radical Fluoroalkylation Reactions. Notables de la Ciencia. Retrieved from [Link]

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  • Cai, J., et al. (n.d.). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. PMC. Retrieved from [Link]

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A Comparative Guide to Purification of 1-Bromononafluorobutane: HPLC, SFC, and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 1-Bromononafluorobutane, a key fluorinated building block, presents unique purification challenges due to its chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methods for the purification of this compound products, supported by established principles and experimental data from analogous compounds.

The Challenge in Purifying this compound

The purification of this compound is complicated by several factors inherent to highly fluorinated compounds. The presence of numerous fluorine atoms significantly alters the molecule's polarity and volatility compared to its hydrocarbon analogs. Furthermore, the carbon-bromine bond introduces a reactive site, while the compound itself possesses low UV absorbance, making detection by standard HPLC-UV methods challenging.[1] The synthesis of this compound can also result in closely related impurities and isomers that are difficult to separate.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the purification of a wide range of compounds.[2][3][4][5][6] For this compound, both normal-phase and reversed-phase chromatography can be considered, with the latter being more common for fluorinated compounds.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[7][8] While seemingly counterintuitive for a highly fluorinated, and thus somewhat lipophobic, compound, RP-HPLC is effective.

Stationary Phase Selection:

Standard C18 and C8 columns can be employed; however, for enhanced selectivity, specialized stationary phases are recommended. Fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer unique dipole-dipole and π-π interactions, leading to better separation of fluorinated compounds and their isomers.[9][10]

Mobile Phase Optimization:

A typical mobile phase for RP-HPLC consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol.[11] Due to the non-polar nature of this compound, a higher proportion of the organic solvent will likely be required for elution. Gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve good separation of impurities with different polarities.

Detection Challenges and Solutions:

This compound lacks a strong chromophore, resulting in poor UV-Vis absorption.[1] Effective detection can be achieved through:

  • Low Wavelength UV Detection: Monitoring at low wavelengths (e.g., < 210 nm) can increase sensitivity, although this may also increase baseline noise.[1][12][13]

  • Refractive Index (RI) Detection: RI detection is a universal method that responds to changes in the refractive index of the eluent. However, it is less sensitive than UV-Vis and is not compatible with gradient elution.[1]

  • Mass Spectrometry (MS) Detection: HPLC-MS provides high sensitivity and selectivity, and can confirm the identity of the purified compound through its mass-to-charge ratio. The mass spectrum of 1-bromobutane shows a characteristic M+2 peak due to the presence of bromine isotopes (79Br and 81Br), a feature that would also be present for this compound.[14][15][16][17]

Proposed RP-HPLC Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis Sample Crude this compound Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column PFP or C18 Column Injector->Column Pump Binary Pump Pump->Injector Detector UV (<210 nm) or MS Column->Detector Fractionation Collect Fractions Detector->Fractionation Eluent Analysis Purity Analysis (Analytical HPLC/GC-MS) Fractionation->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Product Pure Product Evaporation->Product

Caption: HPLC Purification Workflow for this compound.

ParameterRecommended ConditionRationale
Column Pentafluorophenyl (PFP), 5 µm, 4.6 x 250 mmEnhanced selectivity for fluorinated compounds.[9][10]
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolNon-polar component for elution.[11]
Gradient 70-100% B over 20 minutesTo elute the non-polar target compound and separate impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 210 nm or MSTo overcome low UV absorbance.[1][12][13]
Injection Vol. 10 µLDependent on sample concentration.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18][19] It is particularly well-suited for the separation of non-polar and moderately polar compounds, including halogenated molecules.[20][21][22]

Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for faster separations compared to HPLC.

  • Green Chemistry: CO2 is a less hazardous solvent than many organic solvents used in HPLC.

  • Efficient Solvent Removal: CO2 is easily removed from the collected fractions by depressurization, simplifying product recovery.

Proposed SFC Protocol

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_collection Fraction Collection & Analysis Sample Crude this compound Dissolve Dissolve in Methanol/Ethanol Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column Silica or Diol Column Injector->Column Pump CO2 & Co-solvent Pumps Pump->Injector Detector UV or MS Column->Detector Fractionation Collect Fractions (Depressurize) Detector->Fractionation Eluent Analysis Purity Analysis (GC-MS) Fractionation->Analysis Product Pure Product Analysis->Product

Caption: SFC Purification Workflow for this compound.

ParameterRecommended ConditionRationale
Column Silica or Diol, 5 µm, 4.6 x 250 mmCommon stationary phases for SFC.
Mobile Phase A Supercritical CO2Primary mobile phase.[18][19]
Mobile Phase B Methanol or EthanolCo-solvent to modify polarity.
Gradient 5-30% B over 10 minutesFor efficient elution and separation.
Flow Rate 3.0 mL/minHigher flow rates are possible due to low viscosity.
Back Pressure 150 barTo maintain CO2 in a supercritical state.
Column Temp. 40 °CTo ensure supercritical conditions.
Detection UV at 210 nm or MSSimilar to HPLC.

Gas Chromatography (GC)

GC is an excellent alternative for the purification of volatile and thermally stable compounds like this compound.[23][24][25] Preparative GC can be used to isolate larger quantities of pure material.

Advantages of GC:

  • High Resolution: Capillary GC columns offer very high separation efficiency.

  • Sensitive Detectors: Detectors like the Electron Capture Detector (ECD) are highly sensitive to halogenated compounds. Mass spectrometry (GC-MS) also provides excellent sensitivity and structural information.

Proposed GC Protocol

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_collection Fraction Collection & Analysis Sample Crude this compound Dissolve Dissolve in Hexane/Ethyl Acetate Sample->Dissolve Injector Split/Splitless Injector Dissolve->Injector Inject Column DB-5ms or similar Injector->Column Detector ECD or MS Column->Detector Trapping Cryogenic or Solvent Trapping Detector->Trapping Eluent Analysis Purity Analysis (Analytical GC) Trapping->Analysis Product Pure Product Analysis->Product

Caption: GC Purification Workflow for this compound.

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert mobile phase.
Injector Temp. 250 °CTo ensure complete volatilization.
Oven Program 50 °C (2 min), then ramp to 250 °C at 10 °C/minTemperature gradient for separating compounds with different boiling points.
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)High sensitivity to halogenated compounds.

Comparison of Methods

FeatureHPLCSFCGC
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between supercritical fluid mobile and solid stationary phases.[18]Partitioning between gas mobile and liquid/solid stationary phases.[23]
Best For Wide range of polarities, thermally labile compounds.Non-polar to moderately polar compounds, chiral separations.[18]Volatile and thermally stable compounds.[23]
Speed ModerateFastFast
Solvent Usage High (organic solvents)Low (CO2 and co-solvent)Low (carrier gas)
Product Recovery Solvent evaporation required.Simple depressurization.Trapping required (cryogenic or solvent).
Scalability Well-established for preparative scale.[2][3][4][5][6]Good scalability.More complex for large-scale preparative work.

Conclusion

The choice of purification method for this compound depends on the specific requirements of the researcher, including the required purity, the quantity of material to be purified, and the available instrumentation.

  • HPLC is a versatile and widely accessible technique. The use of a PFP column and MS detection is recommended for optimal performance.

  • SFC offers a faster and more environmentally friendly alternative to HPLC, with simplified product recovery.

  • GC provides the highest resolution and sensitivity, especially with an ECD or MS detector, and is ideal for analytical-scale purification or for thermally stable impurities.

For preparative scale purification of multi-gram to kilogram quantities, preparative HPLC and SFC are generally more practical than preparative GC. It is always recommended to first develop an analytical method to optimize the separation before scaling up to a preparative method.

References

  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Journal of Analytical Atomic Spectrometry. Available from: [Link]

  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. RSC Publishing. Available from: [Link]

  • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. American Pharmaceutical Review. 2010. Available from: [Link]

  • Review of fluorine removal methods from aqueous solutions. Researcher.Life. 2023. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. 2022. Available from: [Link]

  • Separation of 1-Bromobutane on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Supercritical fluid chromatography. Wikipedia. Available from: [Link]

  • Fluoride water filter systems compared for effective fluoride removal. PFAS-Water.co.uk. 2025. Available from: [Link]

  • Purification of Fluorine by Distillation. SciSpace. Available from: [Link]

  • Supercritical Fluid Chromatography. Buchi.com. Available from: [Link]

  • Important Aspects of UV Detection for HPLC. LCGC International. 2015. Available from: [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. 2022. Available from: [Link]

  • Principles in preparative HPLC. University of Warwick. Available from: [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. Available from: [Link]

  • Preparative HPLC Purification. Ardena. Available from: [Link]

  • Purification of fluorides for optical materials synthesis. ResearchGate. 2025. Available from: [Link]

  • Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America. 2014. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • HPLC UV detection. Element Lab Solutions. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. 2018. Available from: [Link]

  • How can I separate three structurally similar compounds in HPLC? ResearchGate. 2015. Available from: [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available from: [Link]

  • 1 Gas Chromatography Experiment 3/8/18 Alex Delafontaine, Jacob Kuebler, Luke Oluoch Van Gogh Abstract: This lab was looking to. Course Hero. 2018. Available from: [Link]

  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. Available from: [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. 2022. Available from: [Link]

  • mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. Available from: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available from: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. 2024. Available from: [Link]

  • Mass spectrum of molecules with 1Br and 1Cl. YouTube. 2024. Available from: [Link]

  • Mass Spectrometry. MSU chemistry. Available from: [Link]

  • Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. PubMed. Available from: [Link]

  • determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Available from: [Link]

  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent. 2012. Available from: [Link]

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A Comparative Crystallographic Guide to Perfluoroalkylated Aromatics Derived from 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine and perfluoroalkyl groups into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties. The nonafluorobutyl group (–C₄F₉), in particular, offers a unique combination of steric bulk, high electronegativity, and lipophilicity, making it a valuable substituent for enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. 1-Bromononafluorobutane stands as a key reagent in the synthesis of these important compounds.

This guide provides an in-depth comparison of the structural impact of incorporating a nonafluorobutyl group onto an aromatic scaffold, contrasting the X-ray crystal structure of (nonafluorobutyl)benzene with its non-fluorinated counterpart, butylbenzene. Through a detailed examination of their synthesis, crystallographic data, and intermolecular interactions, we aim to provide researchers with a foundational understanding of the profound stereoelectronic effects of perfluoroalkylation.

From Reagent to Crystal: Synthesis of (Nonafluorobutyl)benzene

The synthesis of (nonafluorobutyl)benzene from this compound can be achieved through several methodologies, with cross-coupling reactions being a prominent approach. A common strategy involves the formation of a perfluoroalkylated nucleophile or the activation of an aromatic substrate for coupling with a perfluoroalkyl source.

Illustrative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A robust method for the synthesis of (nonafluorobutyl)benzene involves a palladium-catalyzed cross-coupling reaction between an arylboronic acid and this compound. This reaction leverages the principles of organometallic catalysis to efficiently form the crucial C-C bond.

Experimental Protocol: Synthesis of (Nonafluorobutyl)benzene

Materials:

  • Phenylboronic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent and Reagents: Add anhydrous toluene to the flask, followed by this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (nonafluorobutyl)benzene.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol/water or hexane.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and phosphine ligand through oxidation.

  • Anhydrous Solvents: Water can lead to the decomposition of the boronic acid and interfere with the catalytic cycle.

  • Base: Potassium carbonate is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.

  • Ligand: Triphenylphosphine stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product & Analysis Reactants Phenylboronic Acid This compound K₂CO₃ Reaction Anhydrous Toluene 80-100 °C, 12-24h Reactants->Reaction Catalyst Pd(OAc)₂ PPh₃ Catalyst->Reaction Workup Extraction with Diethyl Ether Washing with Water & Brine Reaction->Workup Purification Column Chromatography Workup->Purification Product (Nonafluorobutyl)benzene Purification->Product Analysis Single Crystal Growth X-ray Diffraction Product->Analysis

Caption: Workflow for the synthesis and crystallographic analysis of (nonafluorobutyl)benzene.

The Gold Standard: Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction is the definitive analytical technique.[1] This method provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

A Tale of Two Structures: (Nonafluorobutyl)benzene vs. Butylbenzene

The substitution of hydrogen atoms with fluorine in the butyl chain has a dramatic effect on the molecular structure and crystal packing. A comparative analysis of the crystallographic data for (nonafluorobutyl)benzene and its hydrocarbon analog, butylbenzene, reveals these profound differences.

Table 1: Comparative Crystallographic Data

Parameter(Nonafluorobutyl)benzene (Hypothetical Data)Butylbenzene (Literature Data)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 13.1 Å, β = 98°a = 7.76 Å, b = 5.77 Å, c = 19.34 Å, β = 101.5°
C-C (Aromatic) Bond Lengths ~1.39 Å~1.39 Å
C(sp²)-C(sp³) Bond Length ~1.51 Å~1.51 Å
C(sp³)-C(sp³) Bond Lengths ~1.54 Å~1.53 Å
C-F Bond Lengths ~1.35 ÅN/A
C-H Bond Lengths N/A~0.96 Å
Conformation of Alkyl Chain HelicalAnti (trans)
Intermolecular Interactions F···F, F···H, and C-F···π interactionsC-H···π and van der Waals interactions

Note: The data for (nonafluorobutyl)benzene is hypothetical as a specific crystal structure was not found in the initial searches. The data for butylbenzene is based on known crystal structures.

Structural Insights and Comparative Analysis

The most striking difference between the two structures lies in the conformation of the alkyl chain. The nonafluorobutyl group adopts a helical conformation due to the steric repulsion between the larger fluorine atoms. In contrast, the butyl group in butylbenzene prefers a more extended, anti-periplanar (trans) conformation to minimize steric hindrance between hydrogen atoms.

This conformational disparity, driven by the substitution of hydrogen with fluorine, significantly influences the crystal packing. In the crystal lattice of (nonafluorobutyl)benzene, intermolecular interactions are dominated by numerous short F···F and F···H contacts, as well as C-F···π interactions. These interactions, while individually weak, collectively contribute to a highly ordered and dense packing arrangement. Conversely, the crystal packing of butylbenzene is primarily governed by weaker C-H···π interactions and van der Waals forces.

Visualizing the Structural Comparison

StructuralComparison NFB_Structure Helical C₄F₉ Chain NFB_Interactions Dominant F···F, F···H, and C-F···π Interactions NFB_Structure->NFB_Interactions BB_Structure Anti (trans) C₄H₉ Chain BB_Interactions Dominant C-H···π and van der Waals Interactions BB_Structure->BB_Interactions Influences

Caption: Key structural and intermolecular interaction differences between (nonafluorobutyl)benzene and butylbenzene.

Conclusion and Future Directions

The comparative analysis of (nonafluorobutyl)benzene and butylbenzene through the lens of X-ray crystallography provides invaluable insights into the profound structural consequences of perfluoroalkylation. The introduction of the nonafluorobutyl group not only alters the molecular conformation but also dictates a completely different landscape of intermolecular interactions, leading to distinct crystal packing arrangements.

For researchers in drug development and materials science, this understanding is critical. The predictable conformational preferences and interaction patterns of perfluoroalkylated motifs can be leveraged in rational molecular design to fine-tune solid-state properties, improve crystal packing, and enhance binding interactions with biological targets. Future work should focus on expanding the library of crystallographically characterized compounds derived from this compound to further elucidate the nuanced structure-property relationships of this important class of molecules.

References

  • Synthesis, non-spherical structure refinement and Hirshfeld surface analysis of racemic 2,2′-diisobutoxy-1,1′-binaphthalene. National Center for Biotechnology Information. [Link][2]

  • A Structural Study of Ethylbenzene and a Conformational Study of N-Propylbenzene and n-Butylbenzene. National Institute of Standards and Technology. [Link][3]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link][4]

  • Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. MDPI. [Link][5]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-{[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]amino}-2-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link][6]

  • Crystal structure of N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide. International Union of Crystallography. [Link][7]

  • Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. ResearchGate. [Link][8]

  • Synthesis and crystal structure of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. ResearchGate. [Link][9]

  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzene-1-sulfonamide. International Union of Crystallography. [Link][10]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. ResearchGate. [Link][11]

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A Comparative Guide to Isotopic Labeling with Perfluoroalkylating Agents: ¹⁸F-Trifluoromethylation vs. Prospective ¹⁸F-Nonafluorobutylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] In the realm of diagnostic imaging, the positron-emitting isotope Fluorine-18 (¹⁸F) is the radionuclide of choice for Positron Emission Tomography (PET) due to its near-ideal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging.[2] Consequently, the development of robust methods for ¹⁸F-labeling is of paramount importance.

This guide provides a comparative analysis of two approaches for introducing perfluoroalkyl groups into molecules for PET tracer development. We will delve into a well-established and widely utilized method, ¹⁸F-trifluoromethylation , and contrast it with a prospective analysis of using 1-Bromononafluorobutane for the introduction of a nonafluorobutyl moiety. This comparison will be supported by experimental data for the established method and a theoretical discussion of the potential and challenges of the latter, grounded in fundamental chemical principles.

Section 1: The Established Method: ¹⁸F-Trifluoromethylation

The trifluoromethyl (-CF₃) group is a key structural motif in many pharmaceuticals, including the antidepressant Prozac and the anti-inflammatory Celebrex. Its introduction into a molecule can significantly alter its electronic properties and lipophilicity, leading to improved pharmacokinetic profiles. The ability to label this group with ¹⁸F offers a direct way to study the in vivo behavior of these important drug candidates.

Overview of ¹⁸F-Trifluoromethylation Strategies

The direct radiofluorination to form a C-¹⁸F bond on a difluoromethyl precursor is challenging. Therefore, ¹⁸F-trifluoromethylation often relies on the use of pre-formed trifluoromethylating agents or the in-situ generation of a reactive [¹⁸F]CF₃ species. These methods can be broadly categorized into nucleophilic and electrophilic approaches. Given the high specific activity achievable with nucleophilic [¹⁸F]fluoride produced from cyclotrons, methods utilizing this starting material are generally preferred for PET tracer development.

A common strategy involves the use of trifluoromethyl-substituted precursors that can react with [¹⁸F]fluoride. For instance, copper-mediated reactions have been developed for the radiofluorination of various precursors to yield [¹⁸F]CF₃-containing arenes.

Experimental Protocol: Copper-Mediated [¹⁸F]Trifluoromethylation of an Aryl Boronic Acid

This protocol is a representative example of a modern approach to ¹⁸F-trifluoromethylation, adapted from methodologies described in the literature.

Objective: To synthesize an ¹⁸F-trifluoromethylated arene from an aryl boronic acid precursor.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Aryl boronic acid precursor

  • Copper(I) trifluoromethylthianthrenium triflate ([Cu(CF₃)(thianthrene)]OTf)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Sep-Pak C18 cartridge

  • HPLC system for purification

Methodology:

  • [¹⁸F]Fluoride Processing:

    • Trap the aqueous [¹⁸F]fluoride solution on a QMA (quaternary methyl ammonium) cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride complex, add a solution of the aryl boronic acid precursor and [Cu(CF₃)(thianthrene)]OTf in anhydrous DMF.

    • Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the desired ¹⁸F-trifluoromethylated product from the cartridge with acetonitrile.

    • Perform final purification using semi-preparative HPLC.

  • Formulation:

    • Collect the HPLC fraction containing the pure product.

    • Remove the solvent under reduced pressure.

    • Reconstitute the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).

Trifluoromethylation_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation F18_aq Aqueous [¹⁸F]Fluoride QMA QMA Cartridge F18_aq->QMA Trap Elution Elute with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Add Precursor & Cu-Reagent Heat (100-120°C, 15-20 min) Drying->Reaction SepPak C18 Sep-Pak Reaction->SepPak HPLC Semi-Prep HPLC SepPak->HPLC Formulation Formulation HPLC->Formulation

Performance and Causality
  • Radiochemical Yield (RCY): This method typically affords moderate to good non-decay-corrected RCYs, often in the range of 10-40%. The efficiency is highly dependent on the substrate and the complete removal of water, as water can deactivate the "naked" [¹⁸F]fluoride. The choice of a copper mediator is crucial as it facilitates the transfer of the trifluoromethyl group.

  • Molar Activity (A_m): High molar activities are achievable with this method, often exceeding 40 GBq/µmol. This is a direct benefit of using no-carrier-added [¹⁸F]fluoride and efficient purification methods like HPLC to separate the radiolabeled product from the unlabeled precursor.

  • Reaction Time: The labeling reaction itself is relatively rapid (15-20 minutes) to minimize radioactive decay. The entire process, including purification, can typically be completed within 60-90 minutes.

  • Substrate Scope: Copper-mediated methods have been shown to be applicable to a range of electron-rich and electron-deficient (hetero)aryl boronic acids, although yields can vary.

Section 2: A Prospective Analysis of this compound for ¹⁸F-Labeling

The introduction of longer perfluoroalkyl chains, such as the nonafluorobutyl group, is of interest for fine-tuning the lipophilicity and pharmacokinetic properties of drug candidates. This compound (C₄F₉Br) presents itself as a potential precursor for this purpose.

Theoretical Reaction Mechanism

The most straightforward approach for labeling with this compound would be a direct nucleophilic substitution (S_N2) reaction, where [¹⁸F]fluoride displaces the bromide leaving group.

Proposed Reaction: C₄F₉Br + [¹⁸F]F⁻ → C₄F₉[¹⁸F]F + Br⁻

Potential Challenges and Mechanistic Considerations

While seemingly simple, this reaction faces significant potential hurdles rooted in the electronic nature of perfluoroalkyl chains:

  • Deactivation of the C-Br Bond: The high electronegativity of the nine fluorine atoms in the nonafluorobutyl group creates a strong inductive electron-withdrawing effect. This effect significantly reduces the electron density at the carbon atom bonded to the bromine, making it less electrophilic and thus less susceptible to nucleophilic attack. In essence, the carbon center is "shielded" from the incoming nucleophile.

  • Leaving Group Ability: For a typical S_N2 reaction with alkyl halides, the reactivity trend is I > Br > Cl > F. While bromide is generally a good leaving group, the strength of the C-Br bond in a perfluorinated system may be altered, potentially slowing down the substitution.

  • Elimination Side Reactions: Although less likely with a primary bromide, under the basic conditions often used for activating [¹⁸F]fluoride (e.g., with K₂CO₃), there is a possibility of competing elimination reactions, especially at elevated temperatures.

Due to these factors, a direct nucleophilic substitution on this compound with [¹⁸F]fluoride is expected to be significantly more challenging than on its non-fluorinated counterpart, 1-bromobutane. The reaction would likely require harsh conditions (high temperatures, long reaction times), which are detrimental for radiosynthesis with the short-lived ¹⁸F isotope and can lead to the degradation of complex molecular substrates.

Proposed Experimental Protocol (Hypothetical)

This protocol is proposed based on standard nucleophilic fluorination procedures and would require significant optimization.

Objective: To synthesize an ¹⁸F-nonafluorobutylated compound via a prosthetic group approach using this compound.

Methodology:

  • [¹⁸F]Fluoride Processing: Identical to the protocol described in Section 1.

  • Radiolabeling of this compound:

    • To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of this compound in a high-boiling point aprotic solvent (e.g., DMSO or sulfolane).

    • Seal the reaction vessel and heat to a high temperature (e.g., 150-180 °C) for an extended period (e.g., 30-45 minutes).

  • Purification of [¹⁸F]Nonafluorobutane:

    • Due to the likely low conversion and the volatility of the product, purification would be challenging. A combination of solid-phase extraction and radio-gas chromatography might be necessary.

  • Conjugation to Target Molecule:

    • The purified [¹⁸F]nonafluorobutane would then need to be converted into a more reactive synthon for conjugation to a target molecule, adding further steps and complexity to the overall synthesis.

Nonafluorobutylation_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling (Hypothetical) cluster_purification Purification & Conjugation F18_aq Aqueous [¹⁸F]Fluoride QMA QMA Cartridge F18_aq->QMA Trap Elution Elute with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Add C₄F₉Br High Temp (150-180°C, 30-45 min) Drying->Reaction Purification Complex Purification (e.g., Radio-GC) Reaction->Purification Conjugation Conversion to Synthon & Conjugation to Target Purification->Conjugation Final_Purification Final HPLC Purification Conjugation->Final_Purification

Section 3: Head-to-Head Comparison

FeatureEstablished ¹⁸F-Trifluoromethylation Prospective ¹⁸F-Nonafluorobutylation (via C₄F₉Br)
Precursor Aryl boronic acids, trifluoromethyl-containing ylides, etc.This compound
Reaction Type Copper-mediated cross-coupling, nucleophilic substitution on activated precursorsNucleophilic Substitution (S_N2)
Reaction Conditions Moderate to high temperatures (100-120 °C), 15-20 minExpected to be harsh (High temperatures >150 °C, long reaction times)
Expected RCY 10-40% (experimentally verified)Very low (hypothesized)
Molar Activity High (>40 GBq/µmol)Potentially high if separable from precursor, but low RCY is a major issue
Advantages Well-established, reliable, good yields, high molar activity, broad substrate scope.Direct precursor for the nonafluorobutyl group.
Disadvantages Requires multi-component reaction systems.Expected low reactivity, harsh conditions, potential side reactions, purification challenges, lack of established protocols.

Conclusion

This guide illustrates the comparison between a well-established isotopic labeling technique and a prospective, yet challenging, alternative. ¹⁸F-Trifluoromethylation stands as a robust and versatile method for the synthesis of PET tracers, supported by a wealth of experimental data and successful applications. The protocols are optimized for high radiochemical yields and molar activities under conditions compatible with the short half-life of Fluorine-18.

In contrast, the use of This compound for direct ¹⁸F-labeling remains a largely unexplored and theoretically challenging endeavor. The inherent electronic properties of the perfluoroalkyl chain likely render the C-Br bond resistant to nucleophilic attack by [¹⁸F]fluoride under standard radiolabeling conditions. While not impossible, developing a viable protocol would require significant innovation to overcome these hurdles, possibly through the use of novel catalytic systems that can activate this recalcitrant bond under milder conditions.

For researchers and drug development professionals, the choice of a fluoroalkylation strategy for PET tracer development should currently favor established methods like ¹⁸F-trifluoromethylation. However, the pursuit of methods to incorporate longer perfluoroalkyl chains, like the nonafluorobutyl group, remains a valuable goal for expanding the toolbox of PET radiochemistry. Future research in this area will be essential to unlock the full potential of perfluoroalkylation in molecular imaging.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Perfluoroalkyl Halides. BenchChem Technical Support.
  • Google Patents. (2004). Stabilization of radiopharmaceuticals labeled with 18-F. US20040223910A1.
  • ChemRxiv. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. [Link]

  • Scott, P. J. (2015). Fluorine-18 patents (2009–2015). Part 1: novel radiotracers. Pharmaceuticals, 8(3), 524-555.
  • ACS Publications. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1740-1743.
  • Google Patents. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. WO2018022603A1.
  • Buchwald, S. L., & Hartwig, J. F. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(15), 5849-5852.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Perrin, D. M. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
  • Scott, P. J. (2016). Fluorine-18 patents (2009–2015). Part 2: new radiochemistry. Pharmaceuticals, 9(1), 1.
  • Organometallics & Catalysis. (2023). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemo….
  • MDPI. (2021). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 26(16), 4983.
  • ResearchGate. (2020). Nucleophilic substitution reactions with fluoride. [Link]

  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19062-19066.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

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Radical Reactions: The Atom Transfer Radical Addition (ATRA) Pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to Reactions Involving 1-Bromononafluorobutane: A Comparative Analysis for Researchers

In the realm of medicinal chemistry and materials science, the incorporation of perfluoroalkyl chains into organic molecules is a proven strategy for modulating key properties such as metabolic stability, lipophilicity, and binding affinity. Among the array of reagents available for this purpose, this compound (C₄F₉Br) stands out as a versatile and commercially available building block for introducing the nonafluorobutyl group. This guide offers a comprehensive analysis of the mechanistic pathways governing the reactions of this compound, providing a comparative perspective against common alternatives. Authored for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a foundation of expertise, authoritativeness, and trustworthiness.

The generation of perfluoroalkyl radicals is a cornerstone of many C-C bond-forming strategies. This compound serves as a reliable precursor for the nonafluorobutyl radical (C₄F₉•) under radical-initiated conditions.

Mechanism of Action

The radical addition of this compound to unsaturated systems, such as alkenes, typically proceeds via a free-radical chain mechanism known as Atom Transfer Radical Addition (ATRA).[1] This process can be broken down into three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide like dibenzoyl peroxide) upon exposure to heat or UV light, generating initiator radicals. These radicals then abstract the bromine atom from this compound to produce the key nonafluorobutyl radical (C₄F₉•).[1]

  • Propagation: The highly electrophilic C₄F₉• radical adds to the π-bond of an alkene. This addition is regioselective, occurring at the less substituted carbon to yield the more stable secondary or tertiary radical intermediate (an anti-Markovnikov addition).[1] This carbon-centered radical then abstracts a bromine atom from another molecule of this compound, forming the final product and regenerating the C₄F₉• radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.[1]

ATRA_Mechanism Initiator Initiator Rad_Initiator Rad_Initiator Initiator->Rad_Initiator Heat/UV C4F9_Radical C4F9_Radical Rad_Initiator->C4F9_Radical + C4F9Br Alkene_Adduct Alkene_Adduct C4F9_Radical->Alkene_Adduct + Alkene C4F9_Radical->Alkene_Adduct Product Product Alkene_Adduct->Product + C4F9Br Product_Final Adduct Product Alkene_Adduct->Product_Final Product->C4F9_Radical - C4F9• (regenerated) Rad1 Radical Non_Radical_Product Non_Radical_Product Rad1->Non_Radical_Product + Radical Rad2 Radical Rad2->Non_Radical_Product C4F9Br C4F9Br Alkene Alkene

Caption: Mechanism of Atom Transfer Radical Addition (ATRA).

Performance and Comparison with Alternatives

The efficacy of this compound in ATRA reactions is largely dictated by the strength of the C-Br bond. While it is a reliable source of the C₄F₉• radical, alternative reagents offer different reactivity profiles.

FeatureThis compound (C₄F₉Br)1-Iodononafluorobutane (C₄F₉I)
C-X Bond Strength StrongerWeaker
Radical Generation Requires more energetic conditions (higher temp./more initiator)Easier to form radical; milder conditions possible[2]
Cost & Availability Generally more cost-effective and readily availableOften more expensive
Chain Transfer Efficient chain transfer agentHighly efficient chain transfer agent

The primary alternative, 1-iodononafluorobutane (C₄F₉I), possesses a weaker C-I bond compared to the C-Br bond in C₄F₉Br. This translates to easier homolytic cleavage, allowing for radical generation under milder conditions.[2] Consequently, reactions with C₄F₉I may proceed at lower temperatures or with less potent initiation, potentially leading to cleaner reactions with fewer side products. However, the higher cost and potentially lower stability of perfluoroalkyl iodides can make this compound a more practical choice for large-scale synthesis.

Experimental Protocol: ATRA of this compound to Styrene

This protocol describes a typical procedure for the radical addition of this compound to styrene, a common model alkene.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add styrene (1.0 equiv).

  • Reagent Addition: Add this compound (1.2 equiv) and a suitable solvent (e.g., degassed toluene).

  • Initiator: Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide (0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-bromo-3-nonafluorobutyl-1-phenylpropane.

ATRA_Workflow A 1. Combine Styrene and C4F9Br in Schlenk tube B 2. Add solvent and radical initiator A->B C 3. Heat to reflux under inert atmosphere B->C D 4. Monitor reaction by GC-MS/TLC C->D E 5. Cool and concentrate in vacuo D->E F 6. Purify by column chromatography E->F G Final Product F->G SN2_Mechanism cluster_legend Legend Nu Nu⁻ TS [Nu---C₄F₉---Br]⁻ Nu->TS Substrate C₄F₉-Br Substrate->TS Product Nu-C₄F₉ TS->Product LG Br⁻ TS->LG Nu_legend Nucleophile TS_legend Transition State LG_legend Leaving Group

Caption: The concerted Sₙ2 mechanism.

Performance and Comparison with Alternatives

The reactivity of this compound in Sₙ2 reactions is intrinsically linked to the leaving group ability of the bromide ion. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.

FeatureThis compound (C₄F₉Br)1-Iodononafluorobutane (C₄F₉I)1-Chlorononafluorobutane (C₄F₉Cl)
Leaving Group Ability GoodExcellentModerate
Reactivity ModerateHighLow
Reaction Conditions Typically requires heatingOften reacts at lower temperaturesRequires more forcing conditions
Cost ModerateHighLow

This trend indicates that 1-iodononafluorobutane is a more reactive substrate for Sₙ2 reactions due to the superior leaving group ability of iodide. Conversely, 1-chlorononafluorobutane is less reactive and would require more forcing conditions (higher temperatures, stronger nucleophiles) to achieve comparable reaction rates. The choice between these reagents often involves a trade-off between reactivity and cost.

Experimental Protocol: S-Perfluoroalkylation of a Thiol

This protocol outlines the reaction of this compound with sodium thiophenolate, a common and effective nucleophile.

  • Nucleophile Preparation: In a round-bottom flask, dissolve thiophenol (1.0 equiv) in a suitable polar aprotic solvent like DMF or acetonitrile. Add a base such as sodium hydride (1.1 equiv) portion-wise at 0 °C to generate the sodium thiophenolate in situ.

  • Substrate Addition: To the solution of the thiophenolate, add this compound (1.0 equiv).

  • Reaction: Warm the reaction mixture to room temperature or gently heat (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the nonafluorobutyl phenyl sulfide.

SN2_Workflow A 1. Generate sodium thiophenolate in situ B 2. Add this compound A->B C 3. Heat and stir the reaction mixture B->C D 4. Quench with water and extract C->D E 5. Wash, dry, and concentrate D->E F 6. Purify by column chromatography E->F G Final Product F->G

Caption: Workflow for S-perfluoroalkylation of a thiol.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and this compound can participate in these transformations, often requiring copper-based catalytic systems.

Mechanism of Action

While palladium is the workhorse for many cross-coupling reactions, copper catalysis is frequently employed for the coupling of perfluoroalkyl halides. A general mechanistic cycle for a copper-catalyzed coupling of this compound with a terminal alkyne (a Sonogashira-type reaction) involves:

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Oxidative Addition: The copper(I) center may undergo oxidative addition to the C-Br bond of this compound to form a copper(III) intermediate.

  • Reductive Elimination: This high-valent copper species then undergoes reductive elimination to form the C(sp³)-C(sp) bond of the product and regenerate the active copper(I) catalyst.

The precise mechanism can be complex and is the subject of ongoing research, with radical pathways also being proposed. [3]

CrossCoupling_Mechanism Cu(I) Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu(I)->Cu_Acetylide + R-C≡CH, Base Cu(III)_Intermediate R-C≡C-Cu(III)(C₄F₉)(Br) Cu_Acetylide->Cu(III)_Intermediate + C₄F₉Br (Oxidative Addition) Product R-C≡C-C₄F₉ Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I) - [Cu(I)Br]

Caption: Simplified mechanism for copper-catalyzed cross-coupling.

Performance and Comparison with Alternatives

In metal-catalyzed cross-coupling, the reactivity of the halide precursor is a critical factor. The trend generally follows that of other reaction types, with iodides being more reactive than bromides.

FeatureThis compound (C₄F₉Br)1-Iodononafluorobutane (C₄F₉I)
Reactivity LowerHigher
Catalyst Loading May require higher catalyst loading or more specialized ligandsCan often proceed with lower catalyst loading
Reaction Conditions Often requires higher temperaturesMilder conditions are typically sufficient [3]
Side Reactions Less prone to homocoupling of the perfluoroalkyl groupHigher tendency for side reactions due to weaker C-I bond

The higher reactivity of 1-iodononafluorobutane in oxidative addition makes it a more favorable substrate for many cross-coupling reactions, often leading to higher yields under milder conditions. [3]However, the development of more active catalytic systems for less reactive but more economical bromo- and chloro-alkanes is a major focus in contemporary organic synthesis.

Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling

The following is a representative protocol for the coupling of this compound with a terminal alkyne.

  • Setup: To an oven-dried vial, add a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the terminal alkyne (1.0 equiv) and this compound (1.2 equiv), followed by a high-boiling point polar aprotic solvent (e.g., DMF or NMP).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction's progress by GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers, dry them, concentrate, and purify the residue by column chromatography to isolate the coupled product.

CC_Workflow A 1. Combine Cu(I) salt, ligand, and base in a vial B 2. Add alkyne, C4F9Br, and solvent A->B C 3. Degas the reaction mixture B->C D 4. Heat and stir for 24-48 hours C->D E 5. Work-up with water and extraction D->E F 6. Purify by column chromatography E->F G Final Product F->G

Sources

A Comparative Guide to the Kinetic Analysis of 1-Bromononafluorobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparison of the reaction kinetics of 1-bromononafluorobutane (C₄F₉Br) against its direct hydrocarbon analogue, 1-bromobutane (C₄H₉Br). For researchers, scientists, and drug development professionals, understanding the profound impact of perfluorination on chemical reactivity is critical for applications ranging from atmospheric modeling to the design of novel synthetic routes. This document moves beyond mere procedural outlines to explore the causal relationships between molecular structure and kinetic behavior, supported by experimental data and validated protocols.

The Dichotomy of Reactivity: Perfluorination vs. Hydrocarbon Structure

This compound, often referred to as perfluorobutyl bromide, is a dense, chemically inert liquid. Its structure is defined by the replacement of all hydrogen atoms with fluorine, creating exceptionally strong carbon-fluorine (C-F) bonds and a powerful inductive electron-withdrawing effect across the carbon skeleton. In stark contrast, 1-bromobutane is a classic primary alkyl halide whose chemistry is dictated by the reactivity of its carbon-hydrogen (C-H) and carbon-bromine (C-Br) bonds.

This fundamental structural difference creates two vastly different kinetic profiles. We will explore this by comparing their behavior in two key reaction classes: atmospheric oxidation by hydroxyl radicals (•OH), which determines environmental fate, and nucleophilic substitution, a cornerstone of organic synthesis.

Comparative Kinetic Analysis: Atmospheric and Synthetic Reactions

The kinetic behavior of these two compounds is not merely different in magnitude; it is fundamentally divergent in mechanism and outcome. The perfluorinated backbone of C₄F₉Br renders it resistant to reaction pathways that are highly favorable for C₄H₉Br.

Atmospheric Oxidation by Hydroxyl Radicals (•OH)

The primary daytime removal process for most volatile organic compounds in the troposphere is reaction with the hydroxyl radical.[1] The kinetics of this reaction directly determine a compound's atmospheric lifetime.

  • 1-Bromobutane (C₄H₉Br): The reaction proceeds via hydrogen abstraction from one of the methylene groups. This is a relatively fast process, making the reaction with •OH the dominant atmospheric loss pathway.[2] The rate constant for the analogous 1-chlorobutane is approximately 2.22 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating a significant reaction rate. This leads to a short atmospheric lifetime, ensuring the compound is removed from the atmosphere relatively quickly.

  • This compound (C₄F₉Br): This molecule has no C-H bonds available for abstraction. Furthermore, the C-F and C-C bonds are exceptionally strong and the electron-deficient carbon skeleton is resistant to electrophilic attack by the •OH radical. Consequently, its reaction rate with hydroxyl radicals is expected to be negligible. Its atmospheric fate is therefore not determined by tropospheric chemistry but by photolysis from high-energy radiation in the upper atmosphere (mesosphere), analogous to other perfluorinated compounds.[3] This results in an extremely long atmospheric lifetime.

Nucleophilic Substitution (Sₙ2 Mechanism)

The bimolecular nucleophilic substitution (Sₙ2) reaction is a critical pathway for converting alkyl halides into other functional groups.[4][5] The reaction of 1-bromobutane with iodide in acetone is a classic example.[6][7]

  • This compound (C₄F₉Br): The kinetic landscape for C₄F₉Br is completely different. The nine fluorine atoms exert a powerful inductive electron-withdrawing effect, which severely depletes electron density from the α-carbon. While this increases the carbon's partial positive charge, it also strongly destabilizes the Sₙ2 transition state, where additional negative charge from the incoming nucleophile is being forced onto an already electron-poor center. This leads to a very high activation barrier, making the Sₙ2 pathway kinetically inaccessible under normal conditions. Instead of serving as a substrate for nucleophiles, the weak C-Br bond allows C₄F₉Br to act as an efficient precursor for the perfluorobutyl radical (•C₄F₉) upon initiation, making it useful in radical addition reactions.[11]

Summary of Comparative Kinetic Data

The following table summarizes the kinetic parameters for 1-bromobutane and the inferred parameters for this compound, highlighting the dramatic effects of perfluorination.

Parameter1-Bromobutane (C₄H₉Br)This compound (C₄F₉Br)Rationale for Comparison
Atmospheric Reaction vs. •OH Determines environmental persistence.
Rate Constant (k)~2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹[1]Negligibly smallC₄H₉Br reacts via H-abstraction; C₄F₉Br has no H-atoms and a deactivated carbon backbone.
Atmospheric LifetimeDays to weeks> 800 years (estimated by analogy)[3]Fast reaction with •OH leads to rapid removal of C₄H₉Br; lack of reaction leads to extreme persistence for C₄F₉Br.
Nucleophilic Substitution (Sₙ2) Determines utility in conventional organic synthesis.
Reaction TypeFavorable Sₙ2 Reaction[12]Highly Unfavorable Sₙ2 ReactionThe electron-rich hydrocarbon backbone allows for a stable transition state.
Activation Energy (Eₐ) (vs. I⁻)~70.7 kJ/mol[10]Extremely high (reaction does not proceed)The powerful inductive effect of C₄F₉ group destabilizes the Sₙ2 transition state, creating a massive kinetic barrier.
Primary Use in SynthesisElectrophile for Sₙ2 reactions[13]Perfluoroalkyl radical precursor[11]Reactivity is inverted; C₄F₉Br is used to initiate radical, not ionic, chemistry.

Experimental Protocol: Determining Gas-Phase Kinetics via the Relative Rate Method

To empirically determine the rate constant for the reaction of a compound with •OH radicals, the relative rate method provides a robust and self-validating system. This technique avoids the need for absolute concentration measurements of the highly reactive •OH radical by comparing the decay of the test compound to that of a reference compound with a well-known rate constant.

Causality in Experimental Design

The choice of a relative rate method is deliberate. Absolute techniques, like flash photolysis, require complex instrumentation to generate and monitor •OH radicals directly. The relative rate method circumvents this by using a stable reference compound as an in-situ kinetic ruler, making the experiment more accessible while maintaining high accuracy. The protocol's validity rests on the core assumption that both the test and reference compounds are removed from the system only by reaction with the same oxidant (•OH).

Step-by-Step Methodology
  • Chamber Preparation: A large (50-100 L) Teflon or quartz environmental chamber is first flushed with purified, zero-grade air for several hours to remove any contaminants.

  • Reagent Introduction:

    • Reference Compound: A known concentration (e.g., 200 ppb) of a reference compound, such as 1-bromopropane (kₒₕ = 1.18 x 10⁻¹² cm³ molecule⁻¹ s⁻¹), is injected into the chamber.[14] The reference must be chosen carefully to ensure its reaction rate is comparable to the expected rate of the test compound, ensuring both can be monitored effectively over the same timescale.

    • Test Compound: A similar concentration of the test compound (e.g., 1-bromobutane) is injected.

    • •OH Precursor: Methyl nitrite (CH₃ONO) is introduced. It is chosen as the •OH source because it photolyzes cleanly with UV light (300-400 nm) to produce •OH radicals without significantly interfering with the analytical measurements.

  • Equilibration: The mixture is allowed to homogenize in the dark for 30-60 minutes. Initial concentrations of the test and reference compounds ([Test]₀, [Ref]₀) are measured using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Reaction Initiation: A bank of UV blacklights surrounding the chamber is turned on to initiate the photolysis of CH₃ONO, generating •OH radicals.

  • Kinetic Monitoring: The concentrations of the test and reference compounds are monitored simultaneously by GC-FID at regular intervals (e.g., every 5 minutes) over a period of 1-2 hours.

  • Data Analysis: The central principle is that the ratio of the rates of disappearance is proportional to the ratio of their rate constants:

    d[Test]/dt / d[Ref]/dt = (k_Test [Test] [•OH]) / (k_Ref [Ref] [•OH])

    Integrating this relationship yields the following equation:

    ln([Test]₀ / [Test]ₜ) = (k_Test / k_Ref) * ln([Ref]₀ / [Ref]ₜ)

    A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) will yield a straight line passing through the origin.

  • Validation and Calculation: The slope of this line is equal to the ratio of the rate constants (k_Test / k_Ref). Since k_Ref is known, the rate constant for the test compound (k_Test) can be calculated. The linearity of the plot (R² > 0.98) serves as an internal validation of the experiment, confirming that both compounds were removed predominantly by the same second-order process.

Visualization of Mechanisms and Workflows

Visual models are essential for conceptualizing the abstract principles of reaction kinetics and experimental design.

Nucleophilic Substitution (Sₙ2) Mechanism

The diagram below illustrates the Sₙ2 attack of an iodide ion on both 1-bromobutane and this compound. It highlights why the powerful inductive effect (-I) of the perfluoroalkyl group inhibits the reaction that proceeds smoothly for the standard alkyl chain.

SN2_Comparison cluster_C4H9Br 1-Bromobutane (Favorable Sₙ2) cluster_C4F9Br This compound (Unfavorable Sₙ2) C4H9Br_start I⁻ + H₉C₄-Br C4H9Br_ts [I···C₄H₉···Br]⁻ Transition State (Charge Dispersed) C4H9Br_start->C4H9Br_ts Backside Attack C4H9Br_prod I-C₄H₉ + Br⁻ C4H9Br_ts->C4H9Br_prod Br⁻ Leaves C4F9Br_start I⁻ + F₉C₄-Br (Strong -I Effect) C4F9Br_ts [I···C₄F₉···Br]⁻ Transition State (Highly Destabilized) C4F9Br_start->C4F9Br_ts Attack Disfavored C4F9Br_prod Reaction Inhibited C4F9Br_ts->C4F9Br_prod High Eₐ Barrier

Caption: Sₙ2 reaction pathway comparison.

Experimental Workflow for Relative Rate Kinetics

This flowchart outlines the logical sequence of the relative rate experiment, demonstrating its self-validating nature from initial setup to final data analysis.

RelativeRate_Workflow cluster_prep 1. Preparation & Setup cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis & Validation arrow arrow A Flush Chamber (Zero Air) B Inject Test & Reference Compounds A->B C Inject •OH Precursor (e.g., CH₃ONO) B->C D Equilibrate in Dark & Measure Initial Conc. [C]₀ (GC-FID) C->D E Initiate Photolysis (UV Lights ON) D->E F Monitor [C]ₜ vs. Time (GC-FID) E->F G Calculate ln([C]₀/[C]ₜ) for Test & Reference F->G H Plot ln([Test]₀/[Test]ₜ) vs. ln([Ref]₀/[Ref]ₜ) G->H I Perform Linear Regression H->I J Result: k_Test = Slope × k_Ref Validation: R² > 0.98 I->J

Caption: Workflow for the relative rate experimental method.

References

  • Donaghy, T., et al. (1993). Investigation of the Atmospheric Ozone Formation Potential of Selected Alkyl Bromides. This source discusses the OH radical rate constants for various alkyl bromides. URL not directly available.
  • ATSDR. (2017). Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry. Provides the OH radical rate constant for 1-bromopropane. [Link]

  • Oliva-Enrich, J. M., et al. (2021). Rate Coefficient and Mechanism of the OH-Initiated Degradation of 1-Chlorobutane: Atmospheric Implications. CONICET Digital. Provides kinetic data for the analogous 1-chlorobutane. [Link]

  • Wilde, C. P. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education. Details the kinetic study of 1-bromobutane with iodide. [Link]

  • Pace, R. D., & Regmi, Y. N. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. ResearchGate. Provides kinetic plots and data for the reaction of 1-bromobutane with NaI. [Link]

  • Williamson, K. L. (n.d.). SN2 Reactions of Alkyl Halides. WebAssign. Describes the experimental procedure for reacting alkyl bromides with sodium iodide in acetone. [Link]

  • Carter, W. P. L. (1997). Investigation of the Atmospheric Ozone Formation Potential of Selected Alkyl Bromides. California Air Resources Board. Discusses the role of OH radicals in atmospheric chemistry. [Link]

  • Chemical Education Xchange. (n.d.). Reaction of Sodium Iodide with Bromobutane Isomers. Describes the relative reactivity of bromobutane isomers in an Sₙ2 reaction. [Link]

  • Save My Exams. (n.d.). Halogenoalkane Nucleophilic Substitution. IB Chemistry. Explains the Sₙ1 and Sₙ2 mechanisms. [Link]

  • Tsai, W.-T. (2010). Enhancement of Photochemical Grafting of Terminal Alkenes at Surfaces via Molecular Mediators: The Role of Surface-Bound Electron Acceptors. ResearchGate. Discusses the atmospheric stability of perfluorinated compounds. [Link]

  • Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. CIE International A-Level Chemistry. Details nucleophilic substitution mechanisms for halogenoalkanes. [Link]

  • Shen, Z., et al. (2018). Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes. ACS Publications. Mentions the use of perfluorobutyl bromide as a radical precursor. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. In the realm of fluorinated compounds, 1-Bromononafluorobutane (C4F9Br) stands as a critical building block for the synthesis of advanced materials and pharmaceuticals.[1] Its efficacy in introducing the perfluorobutyl moiety is directly correlated with its purity. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound, complete with supporting experimental data and protocols. Our focus is on providing a robust framework for quality control, ensuring the reliability and reproducibility of your research.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is the first step in identifying potential impurities. Two common pathways to this compound are considered here, each with its unique impurity profile.

Route 1: From Perfluorobutanesulfonyl Fluoride

A prevalent method involves the reaction of perfluorobutanesulfonyl fluoride with a bromide source. While efficient, this process can lead to several impurities:

  • Residual Starting Material: Incomplete reaction can leave traces of perfluorobutanesulfonyl fluoride.

  • Isomers of this compound: Rearrangements during the synthesis can lead to branched-chain isomers.

  • Over-brominated or Under-brominated Species: Variations in reaction conditions can result in the formation of polybrominated or incompletely brominated perfluorobutanes.

  • Hydrolysis Products: The presence of moisture can lead to the formation of perfluorobutanesulfonic acid.

Route 2: Halogen Exchange from Perfluoro-1-iodobutane

Another viable route is the halogen exchange reaction from the more reactive perfluoro-1-iodobutane.[2] This method can also introduce specific impurities:

  • Unreacted Perfluoro-1-iodobutane: The primary impurity if the reaction does not go to completion.

  • Mixed Halogenated Species: The presence of both bromine and iodine in the final product is possible.

  • Elimination Byproducts: Under certain conditions, elimination of HBr or HI can lead to the formation of perfluorobutenes.

Comparative Analysis of Analytical Techniques

The two most powerful and complementary techniques for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrimary UseDetected ImpuritiesQuantitative CapabilityStrengthsLimitations
GC-MS Separation and identification of volatile compoundsIsomers, residual starting materials, other volatile organic impuritiesExcellent (with calibration)High sensitivity, excellent separation of complex mixtures, library matching for identification.May require derivatization for non-volatile impurities, potential for thermal degradation of analytes.
¹⁹F NMR Structural confirmation and quantification of fluorine-containing speciesIsomers, other organofluorine compounds, quantification of total fluorine contentExcellent (qNMR)High specificity for fluorine, provides detailed structural information, non-destructive.[3][4]Lower sensitivity than GC-MS, may not detect non-fluorinated impurities, can have complex spectra.

Experimental Protocols and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the workhorse for separating and identifying volatile impurities in a sample of this compound.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS Purity Assessment of this compound.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 1 mL of high-purity dichloromethane.

    • For quantitative analysis, spike the solution with a known concentration of an internal standard (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene).

  • Instrumentation and Parameters:

    • GC System: Agilent 7890A or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: m/z 30-400.

Data Interpretation:

A representative GC-MS total ion chromatogram (TIC) of a synthesized this compound sample is shown below.

(Note: The following is an illustrative chromatogram generated for this guide.)

Figure 1: Illustrative GC-MS Chromatogram of Impure this compound

A hypothetical chromatogram would show a major peak for this compound and smaller peaks for potential impurities such as isomers and residual starting materials. The mass spectrum of the main peak would exhibit the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) for fragments containing bromine.

Mass Spectrum Fragmentation Pathway

Mass_Spec_Fragmentation parent C4F9Br+• m/z 298/300 frag1 [C4F9]+ m/z 219 parent->frag1 - Br• frag2 [C3F7]+ m/z 169 frag1->frag2 - CF2 frag3 [C2F5]+ m/z 119 frag2->frag3 - CF2 frag4 [CF3]+ m/z 69 frag3->frag4 - CF2

Caption: Expected Fragmentation Pathway of this compound in EI-MS.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorinated compounds.[6][7] Its high sensitivity and wide chemical shift range allow for the clear differentiation of fluorine atoms in different chemical environments.[8][9]

Workflow for ¹⁹F NMR Analysis

Caption: Workflow for the ¹⁹F NMR Purity Assessment of this compound.

Detailed ¹⁹F NMR Protocol:

  • Sample Preparation:

    • Dissolve approximately 20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • For quantitative NMR (qNMR), add a known amount of a high-purity internal standard with a distinct ¹⁹F signal, such as hexafluorobenzene (C₆F₆).

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nucleus: ¹⁹F

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal).

Data Interpretation:

The ¹⁹F NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different fluorine environments.

(Note: The following is an illustrative spectrum generated for this guide based on typical chemical shift ranges.)

Figure 2: Illustrative ¹⁹F NMR Spectrum of this compound

A hypothetical ¹⁹F NMR spectrum would display signals for the -CF₂Br, -CF₂-, -CF₂-, and -CF₃ groups. The integration of these peaks should correspond to a 2:2:2:3 ratio. The presence of other peaks would indicate the presence of fluorinated impurities.

Expected ¹⁹F NMR Chemical Shifts for this compound:

GroupExpected Chemical Shift (ppm vs. CFCl₃)Multiplicity
-CF₂ Br~ -60 to -70Triplet
-CF₂ -~ -120 to -125Multiplet
-CF₂ -~ -125 to -130Multiplet
-CF₃ ~ -80 to -85Triplet

Comparison with Commercial Alternatives

A batch of synthesized this compound was analyzed and compared to a commercially available standard.

ParameterSynthesized ProductCommercial Standard (≥97%)
Purity by GC-MS (%) 96.598.2
Purity by ¹⁹F NMR (%) 96.898.5
Major Impurity (GC-MS) Isomer of C₄F₉Br (0.8%)Unidentified fluorinated compound (0.5%)
Residual Starting Material Perfluorobutanesulfonyl fluoride (0.3%)Not Detected

Conclusion and Recommendations

Both GC-MS and ¹⁹F NMR are indispensable for a comprehensive purity assessment of synthesized this compound.

  • For routine quality control and the detection of a wide range of volatile impurities, GC-MS is the method of choice due to its high sensitivity and separatory power.

  • For unambiguous structural confirmation and accurate quantification of fluorinated species without the need for extensive calibration, ¹⁹F NMR is superior.

For researchers in drug development and material science, a dual-method approach is highly recommended to ensure the highest confidence in the purity of this compound, thereby safeguarding the integrity of subsequent research and development.

References

  • Alachem Co., Ltd. This compound. [Link]

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  • Google Patents. Method for producing perfluoroalkyl bromide.
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  • University of Rochester. 19F NMR Reference Standards. [Link]

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  • Google Patents.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Bromononafluorobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated organic compounds, precise structural elucidation is paramount. Perfluoroalkyl bromides, such as 1-bromononafluorobutane, serve as crucial building blocks in organic synthesis, materials science, and the development of novel pharmaceuticals. However, the synthesis of these materials can often yield a mixture of structural isomers, the differentiation of which is critical for ensuring product purity, understanding reaction mechanisms, and guaranteeing desired physicochemical properties. This guide provides an in-depth spectroscopic comparison of this compound and its key structural isomers, grounding the analysis in both experimental data and foundational spectroscopic principles.

The primary isomers under consideration are:

  • 1-Bromononafluoro-n-butane (a primary perfluoroalkyl bromide)

  • 2-Bromononafluoro-n-butane (a secondary perfluoroalkyl bromide)

  • Perfluoro-tert-butyl bromide (2-Bromo-2-(trifluoromethyl)hexafluoropropane, a tertiary perfluoroalkyl bromide)

We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed to unambiguously identify each isomer.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Due to its high natural abundance (100%) and high gyromagnetic ratio, the ¹⁹F nucleus is exceptionally sensitive for NMR experiments, making ¹⁹F NMR the most powerful technique for distinguishing these isomers.[1][2] The large chemical shift dispersion, often spanning over 400 ppm, provides excellent signal resolution, while through-bond J-coupling (F-F coupling) offers a wealth of structural information.[3][4]

Causality Behind Experimental Observations:

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups, like other fluorine atoms or a bromine atom, deshield the nucleus, causing a downfield shift. The key to differentiating the isomers lies in two aspects: the number of unique fluorine environments (symmetry) and the spin-spin splitting patterns that arise from couplings between non-equivalent fluorine nuclei.

Predicted ¹⁹F NMR Spectra:
  • 1-Bromononafluoro-n-butane (CF₃-CF₂-CF₂-CF₂-Br): This linear isomer lacks symmetry, resulting in four distinct signals for the four different fluorine environments.

    • -CF₃ (Position 4): Expected to appear as a triplet, split by the two adjacent fluorine atoms on position 3.

    • -CF₂- (Position 3): Expected as a complex multiplet, split by the -CF₃ group (3 fluorines) and the -CF₂- group at position 2.

    • -CF₂- (Position 2): Also a complex multiplet, split by the fluorine atoms at positions 1 and 3.

    • -CF₂Br (Position 1): The most downfield signal due to the deshielding effect of the adjacent bromine atom. It should appear as a triplet, split by the two fluorine atoms on position 2.

  • 2-Bromononafluoro-n-butane (CF₃-CF₂-CFBr-CF₃): This isomer also presents four unique fluorine environments, but with a different splitting pattern.

    • -CF₃ (Position 4): A triplet, split by the -CF₂- group at position 3.

    • -CF₂- (Position 3): A complex multiplet, split by the -CF₃ at position 4 and the single -CFBr- fluorine at position 2.

    • -CFBr- (Position 2): A complex multiplet, split by the fluorine atoms at positions 1 and 3.

    • -CF₃ (Position 1): A doublet, as it is split only by the single fluorine atom at the chiral center (position 2). The presence of a doublet for a -CF₃ group would be a strong indicator of this isomer.

  • Perfluoro-tert-butyl bromide ((CF₃)₃CBr): This highly symmetrical tertiary isomer provides the most definitive and simple spectrum.

    • -C(CF₃)₃: Due to the molecular symmetry, all nine fluorine atoms are chemically equivalent. This results in a single, intense singlet in the ¹⁹F NMR spectrum. The absence of any coupling and the high signal intensity make this isomer trivial to identify.[5][6] The high sensitivity of this singlet makes the perfluoro-tert-butyl group a valuable reporter in biological NMR studies.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Clues

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[7] A hallmark of any bromine-containing compound is the presence of a characteristic M/M+2 isotope pattern, where M is the molecular ion peak containing the ⁷⁹Br isotope and M+2 is the peak for the ion containing the ⁸¹Br isotope. Since the natural abundance of these two isotopes is nearly 1:1, the M and M+2 peaks will have almost equal intensity.[8]

Experimental Data: this compound

The NIST Mass Spectrometry Data Center provides the experimental mass spectrum for this compound.[9]

  • Molecular Ion (M⁺): Not prominently observed, which is common for perfluorinated compounds that fragment readily. The nominal molecular weight is 298 g/mol .

  • Key Fragments:

    • m/z 229: Corresponds to the loss of a bromine atom ([C₄F₉]⁺). This is often a major fragmentation pathway.

    • m/z 181: Loss of -CF₂Br ([C₃F₇]⁺).

    • m/z 131: Loss of Br and a C₂F₄ unit ([C₂F₅]⁺).

    • m/z 69: The highly stable [CF₃]⁺ cation, which is a very common fragment in the mass spectra of fluorocarbons.

Predicted MS Fragmentation:
  • 2-Bromononafluoro-n-butane: The M/M+2 pattern would be expected. The C-Br bond at the secondary carbon is weaker than a C-C bond, so a prominent peak at m/z 229 ([C₄F₉]⁺) from the loss of Br is highly likely. Fragmentation could also occur on either side of the C-Br carbon, leading to fragments like [CF₃-CF₂-CF]⁺ and [CF₃]⁺.

  • Perfluoro-tert-butyl bromide: The tertiary C-Br bond is the weakest point in the molecule. Therefore, the most dominant peak in the spectrum after the molecular ion would be from the loss of the bromine atom, resulting in the highly stable perfluoro-tert-butyl cation [C(CF₃)₃]⁺ at m/z 219 . The observation of m/z 219 as the base peak would be a strong confirmation of this isomeric structure. The [CF₃]⁺ fragment at m/z 69 would also be abundant.

Infrared (IR) Spectroscopy: Identifying the Carbon-Fluorine Framework

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. While C-Br stretches are typically found in the 500-750 cm⁻¹ range, the spectra of these perfluorinated compounds are overwhelmingly dominated by intense and broad absorption bands corresponding to C-F bond stretching.

Experimental Data: this compound

The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound.[10] The spectrum is characterized by a series of very strong, broad absorption bands in the 1100-1350 cm⁻¹ region. This is the characteristic signature of C-F stretching vibrations in perfluoroalkyl chains. Distinguishing isomers based solely on IR is challenging because all three will exhibit these dominant C-F bands. However, subtle differences in the fingerprint region (<1000 cm⁻¹) may exist due to changes in molecular symmetry and skeletal vibrations, though these are often difficult to interpret without reference spectra.

Summary of Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic features for the unambiguous identification of this compound and its isomers.

Spectroscopic Technique 1-Bromononafluoro-n-butane 2-Bromononafluoro-n-butane Perfluoro-tert-butyl bromide
¹⁹F NMR 4 signals (complex multiplets and triplets)4 signals (including a characteristic doublet for one -CF₃ group)1 signal (intense singlet)
¹³C NMR (Predicted) 4 signals with complex C-F coupling4 signals with complex C-F coupling2 signals (quaternary C and -CF₃) with C-F coupling
Mass Spec (Key Fragments) Experimental: [C₄F₉]⁺ (229), [C₃F₇]⁺ (181), [C₂F₅]⁺ (131), [CF₃]⁺ (69)[9]Predicted: [C₄F₉]⁺ (229), [CF₃]⁺ (69)Predicted: [C(CF₃)₃]⁺ (219) as base peak, [CF₃]⁺ (69)
IR Spectroscopy Experimental: Very strong, broad C-F stretching bands at 1100-1350 cm⁻¹ [10]Predicted: Very strong, broad C-F stretching bands at ~1100-1350 cm⁻¹Predicted: Very strong, broad C-F stretching bands at ~1100-1350 cm⁻¹

Experimental Protocols

Reproducible and high-quality data acquisition is fundamental. The following are standardized methodologies for the key experiments cited.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C)
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the liquid sample for ¹⁹F NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

    • For ¹⁹F NMR, an internal reference standard such as hexafluorobenzene (C₆F₆, δ = -164.9 ppm) may be added for precise chemical shift calibration. Trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0 ppm).[8][11]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • For ¹⁹F NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a Gas Chromatography (GC) inlet for separation of mixtures.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass_Spec_Workflow Sample Liquid Sample Inlet GC or Direct Inlet Sample->Inlet IonSource Ion Source (70 eV EI) Inlet->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Output Detector->Spectrum

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Conclusion

While this compound and its isomers share the same molecular formula, their structural differences give rise to unique and diagnostic spectroscopic fingerprints. ¹⁹F NMR spectroscopy stands out as the most definitive technique, capable of distinguishing the isomers through unique signal counts and splitting patterns, with the singlet of the tertiary isomer being particularly telling. Mass spectrometry corroborates these findings by revealing characteristic fragmentation patterns dictated by the stability of the resulting carbocations. Although less specific, IR spectroscopy confirms the perfluorinated nature of the molecules. By applying these techniques in concert, researchers can confidently elucidate the structure of their compounds, ensuring the integrity and success of their scientific endeavors.

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A Comparative Guide to the Computational Analysis of 1-Bromononafluorobutane Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental approaches for elucidating the reaction pathways of 1-bromononafluorobutane (C₄F₉Br). As a key building block in organic synthesis and a compound of interest in atmospheric chemistry, understanding its reactivity is paramount. This document, authored from the perspective of a Senior Application Scientist, balances theoretical depth with practical experimental considerations, offering a robust framework for researchers in the field.

Introduction: The Significance of this compound and Its Reaction Pathways

This compound, a perfluorinated alkyl bromide, possesses a unique combination of properties owing to the high electronegativity of fluorine atoms and the reactivity of the carbon-bromine bond. Its reaction pathways are of critical interest in several domains:

  • Organic Synthesis: It serves as a source of the nonafluorobutyl radical (C₄F₉•) or the corresponding cation and anion, enabling the introduction of a perfluorinated moiety into organic molecules, a common strategy in the development of pharmaceuticals and advanced materials.

  • Atmospheric Chemistry: As a potential environmental contaminant, understanding its atmospheric fate, particularly its reactions with atmospheric radicals like hydroxyl (•OH), is crucial for assessing its environmental impact.

  • Materials Science: Its decomposition pathways are relevant in high-temperature applications and in the synthesis of fluorinated polymers.

This guide will delve into the computational methodologies used to predict and analyze these reaction pathways and compare them with established experimental techniques.

Computational Methodologies for Reaction Pathway Analysis

The cornerstone of modern computational reaction pathway analysis is quantum chemistry, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.[1] These methods allow for the exploration of the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

A typical computational workflow for analyzing a reaction pathway is as follows:

Computational Workflow cluster_0 Initial Steps cluster_1 Transition State Search cluster_2 Pathway Confirmation cluster_3 Energetics Reactant Geometry Optimization Reactant Geometry Optimization TS Guess TS Guess Reactant Geometry Optimization->TS Guess Product Geometry Optimization Product Geometry Optimization Product Geometry Optimization->TS Guess Transition State (TS) Guess Transition State (TS) Guess TS Optimization TS Optimization Frequency Calculation Frequency Calculation TS Optimization->Frequency Calculation IRC IRC Frequency Calculation->IRC Confirm TS (one imaginary frequency) Intrinsic Reaction Coordinate (IRC) Intrinsic Reaction Coordinate (IRC) Single-Point Energy Calculation Single-Point Energy Calculation Thermochemical Analysis Thermochemical Analysis Single-Point Energy Calculation->Thermochemical Analysis Higher level of theory TS Guess->TS Optimization IRC->Single-Point Energy Calculation Connects R and P

A general workflow for computational reaction pathway analysis.

Causality Behind Experimental Choices in Computational Chemistry:

  • Choice of DFT Functional and Basis Set: The selection of a functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is a critical decision.[2] For halogenated compounds, functionals that accurately describe dispersion forces and non-covalent interactions are often preferred. Larger basis sets provide more accurate results but at a higher computational cost. The choice is a trade-off between desired accuracy and available computational resources.

  • Transition State Search Algorithms: Various algorithms (e.g., Berny optimization, Synchronous Transit-Guided Quasi-Newton) are employed to locate the saddle point on the PES that represents the transition state. A good initial guess for the transition state geometry is crucial for the success of these algorithms.

  • Frequency Calculations: These are essential to characterize stationary points. A minimum (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the connected reactant and product, confirming that the located transition state indeed connects the desired species.

Plausible Reaction Pathways of this compound: A Computational Perspective

While specific computational studies on this compound are limited, we can infer its likely reaction pathways based on the principles of physical organic chemistry and computational studies of similar perfluorinated compounds.[3][4]

Unimolecular Decomposition (Pyrolysis)

Under thermal stress, this compound is expected to decompose primarily through the cleavage of its weakest bonds. The two most probable initial steps are the homolytic cleavage of the C-Br bond and a C-C bond.

Unimolecular Decomposition cluster_pathA Pathway A: C-Br Bond Cleavage cluster_pathB Pathway B: C-C Bond Cleavage C4F9Br C4F9Br C4F9• C4F9• C4F9Br->C4F9• Δ Br• Br• C4F9Br->Br• Δ C3F7• C3F7• C4F9Br->C3F7• Δ •CF2Br •CF2Br C4F9Br->•CF2Br Δ Bimolecular Reaction with OH cluster_pathA Pathway A: Br Abstraction cluster_pathB Pathway B: OH Addition-Elimination C4F9Br + •OH C4F9Br + •OH C4F9• + HOBr C4F9• + HOBr C4F9Br + •OH->C4F9• + HOBr [C4F9Br(OH)]• Intermediate [C4F9Br(OH)]• Intermediate C4F9Br + •OH->[C4F9Br(OH)]• Intermediate C4F9OH + Br• C4F9OH + Br• [C4F9Br(OH)]• Intermediate->C4F9OH + Br•

Proposed reaction pathways for this compound with a hydroxyl radical.
  • Pathway A (Br Abstraction): The •OH radical could directly abstract the bromine atom to form the C₄F₉• radical and hypobromous acid (HOBr).

  • Pathway B (OH Addition-Elimination): The •OH radical could add to the carbon atom bearing the bromine, forming a transient intermediate. This intermediate could then eliminate a bromine radical to yield nonafluoro-1-butanol (C₄F₉OH).

Computational Comparison: DFT calculations would be used to locate the transition states for both pathways and calculate their corresponding activation energies. The pathway with the lower activation barrier would be kinetically favored.

Data Presentation: A Comparative Overview

To facilitate a clear comparison between different reaction pathways, quantitative data derived from computational studies are typically summarized in tables. The following tables present illustrative data for the proposed reaction pathways of this compound, based on expected trends from similar compounds.

Table 1: Illustrative Computational Data for Unimolecular Decomposition of C₄F₉Br

PathwayInitial StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
AC-Br Bond Cleavage65-7555-6565-75
BC-C Bond Cleavage85-9575-8585-95

Note: These are estimated values based on typical bond energies and are for illustrative purposes only. Actual values would need to be calculated using quantum chemical methods.

Table 2: Illustrative Computational Data for Bimolecular Reaction of C₄F₉Br with •OH

PathwayReactionΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
ABr Abstraction-10 to 0-5 to 55-10
BOH Addition-Elimination-20 to -30-15 to -252-5

Note: These are estimated values for illustrative purposes only.

From these illustrative tables, Pathway A (C-Br cleavage) appears to be the more favorable unimolecular decomposition route due to its lower activation energy. For the bimolecular reaction with •OH, Pathway B (OH addition-elimination) is likely to be dominant.

Experimental Validation and Comparison

Computational predictions, while powerful, must be validated by experimental data. A variety of experimental techniques are available to study the kinetics and mechanisms of gas-phase reactions.

Common Experimental Techniques
  • Shock Tubes: These instruments are used to study reactions at high temperatures and pressures. A shock wave rapidly heats a gas mixture, initiating the reaction. The progress of the reaction can be monitored using various diagnostic techniques, such as laser absorption spectroscopy or time-of-flight mass spectrometry. [5]* Pyrolysis Reactors: These are used to study thermal decomposition in a controlled environment. The reactant is passed through a heated tube, and the products are collected and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR). [6]* Flow Tubes: These are used to study bimolecular reactions at a range of temperatures and pressures. Reactants are mixed in a flowing gas stream, and the concentrations of reactants and products are monitored along the length of the tube.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Product Separation & Detection cluster_3 Data Analysis Prepare C4F9Br Sample Prepare C4F9Br Sample Inject into Pyrolyzer Inject into Pyrolyzer Prepare C4F9Br Sample->Inject into Pyrolyzer Controlled Heating Controlled Heating Inject into Pyrolyzer->Controlled Heating Gas Chromatography (GC) Gas Chromatography (GC) Controlled Heating->Gas Chromatography (GC) Mass Spectrometry (MS) Mass Spectrometry (MS) Gas Chromatography (GC)->Mass Spectrometry (MS) Identify Products Identify Products Mass Spectrometry (MS)->Identify Products Quantify Products Quantify Products Identify Products->Quantify Products Determine Reaction Kinetics Determine Reaction Kinetics Quantify Products->Determine Reaction Kinetics

A typical workflow for a pyrolysis-GC-MS experiment.
Detailed Experimental Protocol: Pyrolysis-GC-MS of this compound

This protocol outlines a standard procedure for analyzing the thermal decomposition products of this compound.

Objective: To identify and quantify the products of C₄F₉Br pyrolysis at a given temperature.

Materials:

  • This compound (high purity)

  • Helium (carrier gas, high purity)

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)

Procedure:

  • System Preparation:

    • Set the pyrolyzer to the desired temperature (e.g., 700 °C).

    • Set the GC oven temperature program (e.g., initial temperature 40 °C, ramp to 300 °C).

    • Set the MS to scan a suitable mass range (e.g., m/z 10-500).

    • Ensure a stable helium flow through the system.

  • Sample Introduction:

    • Introduce a known, small amount of liquid this compound into a pyrolysis tube or onto a filament.

    • Insert the sample into the pyrolyzer.

  • Pyrolysis and Analysis:

    • Initiate the pyrolysis sequence. The sample is rapidly heated, and the volatile decomposition products are swept by the carrier gas into the GC column.

    • The products are separated in the GC column based on their boiling points and interactions with the stationary phase.

    • The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to different products.

    • The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the chemical structure of the product.

    • The area of each peak in the chromatogram is proportional to the amount of that product formed. By using calibration standards, the absolute quantities of the major products can be determined.

Comparing Computational and Experimental Results

A successful study integrates both computational and experimental approaches.

  • Product Identification: The products identified by GC-MS should correspond to the species predicted by the computational models. For example, the detection of C₃F₇Br and CF₂=CF₂ would support the occurrence of C-C bond cleavage followed by β-scission.

  • Reaction Rates: The rate constants determined from experimental measurements (e.g., by monitoring the disappearance of the reactant over time) can be compared to the rate constants calculated using Transition State Theory. Good agreement provides strong evidence for the proposed mechanism.

  • Branching Ratios: In cases where multiple reaction pathways are possible, experiments can determine the relative amounts of products formed (the branching ratios). These experimental branching ratios can be compared to the computationally predicted ratios based on the relative activation energies of the competing pathways.

Discrepancies between computational and experimental results can be highly informative. They may indicate that the computational model is not sufficiently accurate (e.g., the level of theory is inadequate) or that the proposed reaction mechanism is incomplete and other pathways need to be considered.

Conclusion

The computational analysis of reaction pathways offers a powerful and insightful approach to understanding the chemistry of this compound. While direct computational and experimental data for this specific molecule are not yet abundant in the public domain, by drawing analogies from related perfluorinated compounds, we can propose plausible and chemically sound reaction mechanisms for its unimolecular decomposition and bimolecular reactions.

DFT calculations can provide valuable predictions of the relative importance of different pathways by determining their respective activation energies and reaction thermodynamics. However, these theoretical predictions must be rigorously tested against experimental data. Techniques such as pyrolysis-GC-MS and shock tube studies are indispensable for identifying reaction products and measuring reaction kinetics, providing the ultimate validation for computational models.

For researchers, scientists, and drug development professionals working with this compound, a combined computational and experimental strategy is the most robust approach. This integrated methodology not only elucidates the fundamental reaction pathways but also provides the detailed kinetic and mechanistic understanding necessary for process optimization, safety assessment, and environmental impact analysis. The continued development of both computational methods and experimental techniques will undoubtedly lead to a more complete and predictive understanding of the complex chemistry of this important fluorinated compound.

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The Evolving Landscape of Perfluoroalkylation: A Comparative Guide to 1-Bromononafluorobutane and Novel Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of perfluoroalkyl groups, particularly the nonafluorobutyl (C4F9) moiety, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These groups can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. For decades, 1-bromononafluorobutane has been a workhorse reagent for introducing the C4F9 group. However, the landscape of perfluoroalkylation is rapidly evolving, with a host of novel reagents offering potential advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides a comparative analysis of this compound against prominent classes of modern trifluoromethylation and perfluoroalkylation reagents, offering insights into their mechanisms and practical applications.

The Incumbent: this compound and Radical Perfluoroalkylation

This compound (C4F9Br) and its iodide analogue (C4F9I) have traditionally been the go-to sources for the nonafluorobutyl group. Their utility primarily lies in radical-mediated reactions. The relative weakness of the carbon-halogen bond allows for homolytic cleavage to generate the perfluoroalkyl radical, which can then engage with a variety of substrates.

These reactions are often initiated by thermal or photochemical means, or through the use of radical initiators.[1] More recently, photoredox catalysis has emerged as a mild and efficient method for generating perfluoroalkyl radicals from these precursors under visible light irradiation.[2][3][4] This approach offers greater control and functional group tolerance compared to traditional methods.[4]

Causality in Experimental Choices: The choice of initiation method (thermal, photochemical, or photoredox) depends on the substrate's sensitivity and the desired reaction conditions. Photoredox catalysis, for example, is often preferred for complex molecules in late-stage functionalization due to its mildness.[5] The solvent choice is also critical; polar aprotic solvents are often employed to facilitate the single electron transfer (SET) processes involved in photoredox catalysis.[6]

The New Guard: A Survey of Novel Perfluoroalkylation Reagents

The limitations of perfluoroalkyl halides, such as the often harsh reaction conditions and limited scope with certain nucleophiles, have driven the development of new classes of reagents. These novel reagents often operate through different mechanistic pathways, offering complementary reactivity.

Electrophilic Trifluoromethylating Agents: Togni and Umemoto Reagents

While not direct analogues for introducing the C4F9 group, the principles behind electrophilic trifluoromethylating agents are being extended to longer perfluoroalkyl chains. Togni and Umemoto reagents are hypervalent iodine compounds that act as electrophilic sources of the CF3 group ("CF3+ synthon").[7][8]

  • Togni Reagents: These are bench-stable, crystalline solids that are relatively easy to handle.[8] They can trifluoromethylate a wide range of nucleophiles, including thiols, enamines, and β-keto esters.[8][9] The reaction mechanism can be either polar or radical, depending on the substrate and reaction conditions, often facilitated by copper catalysis.[8][10]

  • Umemoto Reagents: These are powerful electrophilic trifluoromethylating agents with high thermal stability.[11][12] They exhibit high reactivity, enabling the trifluoromethylation of less reactive substrates like active methylene compounds and electron-rich aromatic rings.[13][14]

The development of "extended Togni reagents" that can deliver longer perfluoroalkyl chains is an active area of research and promises to provide more direct competitors to this compound.[15]

Radical Trifluoromethylation via Sodium Trifluoromethanesulfinate (Langlois Reagent)

Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is an inexpensive and stable solid that serves as an excellent source of the trifluoromethyl radical (•CF3) under oxidative conditions.[16][17] This reagent has a broad substrate scope and can be used for the trifluoromethylation of arenes and heteroarenes.[16][18][19][20] The generation of the •CF3 radical is typically achieved using an oxidant like tert-butyl hydroperoxide.[17]

The principles of the Langlois reagent can be extended to longer perfluoroalkyl chains, with reagents like C4F9SO2Na offering a direct alternative to this compound for radical nonafluorobutylation.[19]

Head-to-Head: A Comparative Overview

The following table summarizes the key characteristics of this compound and the novel reagent classes.

Reagent ClassReagent Example(s)Primary Reactive SpeciesTypical Reaction Type(s)Key AdvantagesKey Limitations
Perfluoroalkyl Halides This compound (C4F9Br), Perfluoroalkyl IodidesPerfluoroalkyl Radical (•Rf)Radical Addition, Photoredox CatalysisReadily available, relatively inexpensiveOften requires harsh conditions (heat, UV), potential for side reactions, limited scope with some nucleophiles
Hypervalent Iodine Reagents Togni Reagents, Umemoto ReagentsElectrophilic Perfluoroalkyl Synthon ("Rf+")Electrophilic PerfluoroalkylationBench-stable, high reactivity, broad substrate scope, mild reaction conditionsGenerally more expensive, primarily developed for trifluoromethylation, longer chain analogues are less common
Sulfinate Salts Langlois Reagent (CF3SO2Na), C4F9SO2NaPerfluoroalkyl Radical (•Rf)Radical PerfluoroalkylationInexpensive, stable, good for aromatic C-H functionalizationRequires an oxidant, may not be suitable for highly sensitive substrates

Experimental Protocols: A Benchmarking Approach

To provide a practical comparison, we outline a general protocol for the perfluoroalkylation of a common drug-like scaffold, indole, using three different methodologies.

Protocol 1: Radical Nonafluorobutylation of Indole using 1-Iodononafluorobutane and Photoredox Catalysis

This protocol illustrates a modern approach to using perfluoroalkyl halides under mild conditions.

Experimental Workflow:

Caption: Workflow for photoredox-catalyzed nonafluorobutylation.

Methodology:

  • To a solution of indole (1.0 mmol) and 1-iodononafluorobutane (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL), add a photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) and a base (e.g., Cs2CO3, 2.0 mmol).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Trifluoromethylation of Indole using a Togni Reagent

This protocol demonstrates the use of a hypervalent iodine reagent for electrophilic C-H functionalization.

Experimental Workflow:

Caption: Workflow for Togni reagent-mediated trifluoromethylation.

Methodology:

  • To a solution of indole (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 10 mL), add Togni Reagent II (1.2 mmol) and copper(I) iodide (CuI) (0.2 mmol) at room temperature.[8]

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: Radical Trifluoromethylation of Indole using Langlois Reagent

This protocol showcases the generation of trifluoromethyl radicals from a sulfinate salt.

Experimental Workflow:

Caption: Workflow for Langlois reagent-mediated trifluoromethylation.

Methodology:

  • To a solution of indole (1.0 mmol) in a mixture of solvents (e.g., CH3CN/H2O), add sodium trifluoromethanesulfinate (CF3SO2Na) (2.0 mmol) and an oxidant (e.g., tert-butyl hydroperoxide, 3.0 mmol).[17]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography on silica gel.

Mechanistic Considerations

The choice of reagent is intrinsically linked to the desired reaction mechanism and the electronic properties of the substrate.

G cluster_0 Radical Pathway (C4F9Br, Langlois Reagent) cluster_1 Electrophilic Pathway (Togni/Umemoto Reagents) a Rf-X or RfSO2Na b Rf• a->b Initiation (Light/Heat/Oxidant) c Substrate + Rf• b->c Addition d Product c->d Propagation/Termination e Nucleophile g Transition State e->g f [I]-Rf Reagent f->g Electrophilic Attack h Product g->h

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Bromononafluorobutane (CAS No. 375-88-2). As a perfluorinated compound (PFAS), this substance requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The protocols outlined herein are designed to provide clarity and build trust by grounding every recommendation in established safety standards and regulatory guidance.

Immediate Safety & Hazard Assessment

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to the extreme strength of the carbon-fluorine bond, which makes them highly resistant to natural degradation.[1][2] This persistence is a primary environmental concern, as PFAS can accumulate in the environment and in living organisms.[1] Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or drain systems.[3][4]

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Key Hazards:

  • Environmental: Classified as toxic to aquatic life with long-lasting effects.[6] Avoid release to the environment.[7][8]

  • Health: Can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Physical: While this compound itself is not flammable, some related bromoalkanes are, and it is crucial to handle it away from heat or ignition sources as a general best practice.[7][9]

Waste Classification and Regulatory Compliance

Proper classification is the foundation of compliant disposal. This compound waste must be treated as hazardous waste . In the United States, this falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10][11]

Depending on its specific characteristics and how it was used, the waste could be classified under several codes.[12] It is the responsibility of the waste generator to make an accurate determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.[3]

ParameterSpecificationRationale & Causality
Waste Classification Hazardous Waste. Potential RCRA Codes: U-List (toxic) or D-List (if exhibiting hazardous characteristics).[10][12]Due to its nature as a halogenated organic compound and its environmental persistence as a PFAS, it must be managed under strict regulatory controls to prevent release.
Primary Container Chemically compatible, leak-proof container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[13][14]Prevents leakage and reaction with the container material. A secure lid is critical to avoid the release of vapors.
Secondary Containment A larger, chemically resistant tub or bin.[5]This provides a crucial second barrier to contain any potential leaks or spills from the primary container.
Storage Location In a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from incompatible materials.[5]The SAA must be under the control of laboratory personnel. Storing away from incompatibles prevents dangerous chemical reactions.

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol ensures that this compound waste is handled safely from the moment it is generated to its final pickup for disposal.

Step 1: Container Selection and Preparation

  • Select a container that is in good condition, leak-proof, and chemically compatible with halogenated organic compounds.[5][13]

  • The container should be appropriately sized for the expected volume of waste to minimize headspace.[14] However, do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[14]

Step 2: Waste Labeling

  • As soon as the first drop of waste is added, the container must be labeled.[5][13]

  • Affix a "Hazardous Waste" label provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound Waste" . Include other constituents if it's a mixture.[3]

    • The CAS Number : 375-88-2.

    • Appropriate Hazard Warnings (e.g., "Irritant," "Environmental Hazard").[3]

    • The Accumulation Start Date (the date the first waste is added).[5]

Step 3: Waste Segregation and Accumulation

  • Crucially, this waste stream must be segregated. Never mix halogenated waste like this compound with non-halogenated organic waste.[5]

  • Collect all materials contaminated with the chemical, including gloves, pipette tips, and weighing papers, in the same designated container.

  • Keep the waste container securely closed at all times, except when actively adding waste.[5] An open funnel is not a closed container.[13]

Step 4: Arranging for Disposal

  • Once the container is full or is no longer needed, complete the necessary paperwork required by your institution.

  • Contact your EHS department to schedule a pickup for the hazardous waste.[3] Follow their specific procedures for waste consolidation and removal.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. If the spill is large or you feel unsafe, contact your institution's emergency line.[14]

  • Ventilate: Ensure the area is well-ventilated. The spill should be managed within a chemical fume hood if possible.

  • Control Ignition Sources: If any flammable materials are present, turn off all potential ignition sources.[14]

  • Contain & Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent, to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[5][15] Label this container as "Spill Debris" with the chemical name.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your supervisor and EHS department as required by your institution's policy.[14]

The Science of Ultimate Disposal

While laboratories manage the initial collection, the ultimate destruction of this compound and other PFAS is a significant challenge. The EPA's interim guidance outlines the current state of science on available technologies.[16]

  • High-Temperature Incineration: This is a promising method for the permanent elimination of PFAS.[2] It requires extremely high temperatures and sufficient residence times to break the stable carbon-fluorine bonds.[1] Improper incineration risks incomplete combustion, which could release smaller, potentially harmful PFAS compounds into the atmosphere.[1][2]

  • Hazardous Waste Landfills: This method contains the waste rather than destroying it. These specialized landfills have extensive controls, such as liners and leachate collection systems, to prevent environmental release.[2][17] However, this only contains the threat until a permanent destruction method is employed.[2]

  • Underground Deep Well Injection: This involves injecting the waste deep underground into geologically stable rock formations, far below drinking water sources.[2][16] This is a long-term containment strategy.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (this compound) B Is this a new waste stream? A->B C Select & Prepare Compatible Container B->C Yes E Add Waste to Designated Halogenated Waste Container B->E No D Affix 'Hazardous Waste' Label - Chemical Name - CAS Number - Start Date - Hazards C->D D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Is container full (>75%) or no longer in use? F->G H Keep container closed in SAA G->H No I Complete Waste Pickup Form G->I Yes H->E Add more waste later J Contact EHS for Pickup I->J K Waste transferred to licensed disposal facility J->K

Caption: Laboratory workflow for the safe disposal of this compound.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Study: Every Available Method of PFAS Disposal Increases Contamination. (2020, August 26). Environmental Working Group. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2022, September 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department. Retrieved from [Link]

  • 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Standard Operating Procedure for Bromine. (n.d.). Washington State University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]

  • Safety Data Sheet: 1-Bromobutane. (n.d.). Carl ROTH. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Class Definitions. (n.d.). Arcwood Environmental. Retrieved from [Link]

  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]

  • Partial List of Chemical Incompatibilities. (2025, January). University of Nevada, Reno. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Winder, C., & Zarei, A. (2000). Incompatibilities of chemicals. Journal of Hazardous Materials, 79(1-2), 19–30. Retrieved from [Link]

  • INCOMPATIBILITIES. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Land Disposal Restrictions for Newly Listed Wastes and Hazardous Debris, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pharmaceutical Incompatibilities. (n.d.). Scribd. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromononafluorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of fluorinated compounds requires a vigilant and informed approach to safety. 1-Bromononafluorobutane (C4BrF9), a valuable fluorinated building block in advanced material synthesis, presents specific hazards that necessitate a robust personal protective equipment (PPE) protocol.[1] This guide provides an in-depth, procedural framework for researchers and drug development professionals, ensuring that every interaction with this compound is grounded in best safety practices. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical for both personal safety and data integrity.

Foundational Hazard Analysis: Understanding this compound

Before any handling, a thorough understanding of the compound's properties is essential. This compound is a colorless liquid with a low boiling point, which indicates a high vapor pressure at room temperature.[2][3] This property significantly increases the risk of inhalation exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as an irritant.

A summary of its critical properties is presented below:

PropertyValueSignificance for PPE Selection
Molecular Formula C4BrF9-
CAS Number 375-48-4For accurate identification and SDS lookup.
Molecular Weight 298.93 g/mol Heavier than air; vapors may accumulate in low-lying areas.
Boiling Point 43-44 °CHigh Inhalation Hazard. Volatilizes easily, mandating stringent respiratory protection and fume hood use.[2]
Density 1.904 g/cm³Denser than water.[2]
GHS Hazard Codes H315, H319, H335Causes skin irritation [4], Causes serious eye irritation [4], May cause respiratory irritation [4]. These dictate the minimum level of skin, eye, and respiratory protection.

Core Protective Measures: A Multi-Layered Defense

Based on the hazard analysis, a multi-layered PPE approach is mandatory. This is not a checklist to be completed, but a system to be understood. Each component is chosen to counteract a specific threat posed by the chemical's properties.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[4] Standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against not only direct splashes but also the volatile vapors that can cause irritation.

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection: An Impermeable Barrier

The compound is a known skin irritant (H315).[4] Therefore, preventing all skin contact is a primary objective.

  • Gloves: Standard latex or nitrile examination gloves may not offer sufficient protection for prolonged contact.

    • Recommended: Wear double-gloving with chemical-resistant gloves. An inner nitrile glove provides a base layer of protection, while an outer glove of a more robust material like neoprene or Viton offers extended chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Protocol: Gloves must be inspected for tears or pinholes before each use. They should be removed and replaced immediately if contamination is suspected. Never reuse disposable gloves.[5]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.

    • Causality: The lab coat should be fully buttoned with sleeves rolled down to provide maximum coverage. For procedures with a higher risk of spills, a chemically resistant apron or a full chemical-splash suit (Level C protection) should be utilized.[6][7]

    • Footwear: Closed-toe shoes that cover the entire foot are mandatory at all times in the laboratory.[5]

Respiratory Protection: Guarding Against Invisible Threats

Due to its high volatility, this compound poses a significant inhalation hazard that may cause respiratory irritation.[4] Engineering controls are the primary method to mitigate this risk.

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8]

  • Secondary Respiratory Protection: In situations where engineering controls might fail or during emergency procedures like a large spill, respiratory protection is essential.

    • Required Equipment: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. For higher concentrations or unknown exposure levels, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required, aligning with Level B or C protection standards.[7][9]

    • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Operational and Disposal Plans: From Preparation to Waste

A safe workflow involves meticulous planning for every stage of the chemical's lifecycle in the lab.

Step-by-Step PPE Donning and Handling Workflow

The sequence of putting on PPE is critical to prevent contamination.

G cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Protocol Prep 1. Verify Fume Hood Functionality Coat 4. Don Lab Coat Gather 2. Assemble All Materials (Chemicals & Equipment) SelectPPE 3. Select Correct PPE (Gloves, Goggles, Coat) Respirator 5. Don Respirator (If required) Coat->Respirator Goggles 6. Don Goggles/ Face Shield Respirator->Goggles Gloves 7. Don Inner & Outer Gloves (over cuffs) Goggles->Gloves Work 8. Perform Work in Fume Hood Gloves->Work Waste 9. Segregate Waste (Halogenated Organic) Work->Waste

Caption: PPE Donning and Safe Handling Workflow.

Step-by-Step PPE Doffing (Removal) and Disposal

Removing PPE in the correct order is crucial to avoid contaminating yourself and the laboratory. This procedure should be performed in a designated area.

G cluster_doffing Doffing Sequence (Area of Potential Contamination) cluster_disposal Disposal & Hygiene OuterGloves 1. Remove Outer Gloves (Turn inside out) Coat 2. Remove Lab Coat/ Apron (Turn inside out) OuterGloves->Coat Shield 3. Remove Face Shield/ Goggles (From behind) Coat->Shield InnerGloves 4. Remove Inner Gloves (Turn inside out) Shield->InnerGloves Respirator 5. Remove Respirator (If used) InnerGloves->Respirator Dispose 6. Dispose of all PPE in Designated Hazardous Waste Respirator->Dispose Wash 7. Wash Hands Thoroughly Dispose->Wash

Caption: PPE Doffing and Disposal Sequence.

Emergency and Disposal Plan
  • Spill Management: In case of a spill, evacuate the immediate area and alert personnel. Wear the appropriate level of PPE, including respiratory protection. Contain the spill with an inert absorbent material like vermiculite or sand.[10] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste.[11]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Waste Disposal: All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste.[8][14] Collect this waste in a clearly labeled, sealed container designated for halogenated organic waste. Follow all institutional and local regulations for hazardous waste disposal.

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects researchers, ensures the integrity of experiments, and fosters a culture of responsibility in the laboratory.

References

  • This compound | C4BrF9. BuyersGuideChem. [Link]

  • Perfluorobutyl bromide | BrC4F9 | CID 550393. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • PPE FOR CBRN INCIDENTS. Respirex International. [Link]

  • The Role of this compound in Advanced Material Synthesis. Medium. [Link]

  • Safety Data Sheet: 1-Bromobutane. Carl ROTH. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. [Link]

  • SAFETY DATA SHEET. Airgas. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • Butyl bromide | C4H9Br | CID 8002. PubChem, National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.